4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDIKDIZNAGMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373573 | |
| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128453-98-5 | |
| Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128453-98-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid, a valuable constrained amino acid analog for drug discovery and development. The document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences. It details the strategic importance of this scaffold, elucidates the synthetic pathway from L-cysteine, and provides scientifically grounded, step-by-step protocols for its preparation. The guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Value of Constrained Amino Acids in Drug Design
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Constrained amino acids, which possess restricted conformational flexibility, have emerged as powerful tools in achieving these goals. By incorporating these rigid scaffolds into peptide-based therapeutics or small molecule drugs, it is possible to pre-organize the molecule into a bioactive conformation, thereby increasing its binding affinity for the target protein.[1][2] Furthermore, the unnatural structure of these amino acids often confers resistance to proteolytic degradation, prolonging their in vivo half-life.
This compound is a prime example of such a constrained scaffold. The thiomorpholine ring system, a sulfur-containing analog of morpholine, introduces a unique three-dimensional geometry that can be exploited to probe the binding pockets of various biological targets. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders the molecule suitable for peptide synthesis and other organic transformations, making it a versatile building block in medicinal chemistry.[1] Its applications span the development of novel therapeutics for neurological disorders and as a modulator of various enzymes.[1] This guide will provide a detailed exposition of a reliable synthetic route to this valuable compound.
Synthetic Strategy: A Two-Step Approach from L-Cysteine
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the readily available and chiral amino acid, L-cysteine. The overall strategy involves:
-
Synthesis of the Thiomorpholine Ring: Formation of the core heterocyclic structure via S-alkylation of L-cysteine followed by intramolecular cyclization.
-
N-Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine of the thiomorpholine ring.
This approach is logical and efficient, utilizing a cost-effective starting material and employing well-established chemical transformations.
Logical Flow of the Synthetic Pathway
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of Thiomorpholine-3-carboxylic acid from L-Cysteine
The initial step involves the formation of the thiomorpholine ring. This is achieved by reacting L-cysteine with a suitable two-carbon electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane, under basic conditions. The reaction proceeds via an initial S-alkylation to form S-(2-haloethyl)-L-cysteine, which then undergoes an intramolecular nucleophilic substitution, where the amino group displaces the halide to form the six-membered thiomorpholine ring.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Physicochemical Properties of Boc-thiomorpholine-3-carboxylic acid
This guide provides a comprehensive overview of the essential physicochemical properties of Boc-thiomorpholine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics that are critical for the application of this versatile building block in medicinal and agricultural chemistry.
Introduction: A Versatile Scaffold in Modern Synthesis
Boc-thiomorpholine-3-carboxylic acid is a chiral heterocyclic compound that has garnered significant attention as a valuable intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its structure, which combines a thiomorpholine ring, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of stability and reactivity. The presence of the sulfur atom in the thiomorpholine ring is of particular interest for introducing sulfur into molecular frameworks, a common strategy in the design of novel therapeutic agents. This guide will provide a detailed examination of its key physicochemical properties, offering both established data and validated protocols for their determination.
Chemical Identity and Structure
The fundamental identity of a molecule is defined by its structure and basic chemical descriptors. Boc-thiomorpholine-3-carboxylic acid exists as two enantiomers, the (R)- and (S)-isomers, due to the chiral center at the C3 position of the thiomorpholine ring.
| Property | Value | Source(s) |
| IUPAC Name | 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid | |
| Molecular Formula | C₁₀H₁₇NO₄S | [2] |
| Molecular Weight | 247.31 g/mol | [2] |
| Appearance | White to off-white solid | |
| CAS Number (R)-isomer | 114525-81-4 | [2] |
| CAS Number (S)-isomer | 1187929-84-5 | |
| Purity (Typical) | ≥ 97% |
The Boc protecting group on the nitrogen atom enhances the compound's stability and allows for controlled reactions in peptide synthesis and other organic transformations.
Core Physicochemical Properties
The utility of Boc-thiomorpholine-3-carboxylic acid in synthetic applications is directly influenced by its physicochemical properties. These parameters govern its behavior in different solvent systems, its reactivity, and its suitability for various analytical techniques.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.
Experimentally Determined Melting Point of (R)-isomer: 145-146 °C[3]
The determination of a melting point is a fundamental technique in organic chemistry to assess purity. A sharp melting range (typically 0.5-1.0 °C) indicates high purity, while a broad range suggests the presence of impurities.
Solubility
The OECD Guideline 105 provides a standardized method for determining the water solubility of chemical substances.[4][5][6] The flask method is suitable for substances with a solubility greater than 10⁻² g/L.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group. This parameter is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, reactivity, and behavior in biological systems.
Predicted pKa: 3.53 ± 0.20[3]
This predicted value is in the expected range for a carboxylic acid.
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[7][8][9]
Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
The shake-flask method is the traditional and most reliable method for determining LogP values.[2][3]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Boc-thiomorpholine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Expected signals include a singlet for the nine protons of the Boc group, and multiplets for the protons of the thiomorpholine ring and the alpha-proton adjacent to the carboxylic acid. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Characteristic signals are expected for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the thiomorpholine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for Boc-thiomorpholine-3-carboxylic acid include:
| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |
| O-H (Carboxylic Acid) | 3300-2500 | Broad | [7][10] |
| C=O (Carboxylic Acid) | 1760-1690 | Strong | [7][10] |
| C=O (Boc Group) | ~1690 | Strong | |
| C-O (Carboxylic Acid) | 1320-1210 | Medium | [7] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound. The protonated molecule [M+H]⁺ would be expected at m/z 248.08, and characteristic fragmentation would involve the loss of the Boc group.[11][12][13][14]
Synthesis and Purification
The synthesis of Boc-thiomorpholine-3-carboxylic acid typically involves the protection of the secondary amine of thiomorpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[15][16][17] The purity of the final product can be assessed by measuring its melting point and by chiral HPLC to determine the enantiomeric excess.[18][19]
Applications in Research and Development
Boc-thiomorpholine-3-carboxylic acid is a valuable building block in several areas:
-
Peptide Synthesis: The Boc-protected amine and the carboxylic acid functionality make it an ideal component for the synthesis of peptidomimetics and other modified peptides.[1]
-
Drug Discovery: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel drugs targeting a range of therapeutic areas.[20]
-
Agrochemicals: The thiomorpholine scaffold is found in some agrochemicals, and this compound can be used in the development of new crop protection agents.
Conclusion
Boc-thiomorpholine-3-carboxylic acid possesses a unique combination of structural features and physicochemical properties that make it a highly valuable tool for synthetic chemists. This guide has provided a detailed overview of its key characteristics, including both experimentally determined data and established protocols for their measurement. A thorough understanding of these properties is essential for the effective utilization of this compound in the design and synthesis of new and innovative molecules for a wide range of applications.
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- Suresh, C. H., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry, 26(22), 2591-2600.
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A Comprehensive Technical Guide to 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid: A Constrained Analog for Advanced Peptide Therapeutics
Abstract
The therapeutic application of native peptides is often hindered by their inherent conformational flexibility, leading to poor metabolic stability and reduced binding affinity. This guide provides an in-depth technical overview of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid, a non-canonical, constrained amino acid analog designed to overcome these limitations. By introducing a rigid thiomorpholine scaffold into a peptide backbone, this building block pre-organizes the peptide into a bioactive conformation, thereby enhancing its therapeutic potential. We will explore the foundational principles of conformational constraint, the specific physicochemical properties of this analog, its applications in drug discovery, and a detailed, field-proven protocol for its incorporation into novel peptide structures via solid-phase synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptidomimetic strategies.
The Rationale for Conformational Constraint in Peptide Drug Design
The Limitations of Linear Peptides
Natural peptides, while capable of highly specific interactions, often fail as drug candidates due to two primary weaknesses: rapid degradation by proteases and high conformational flexibility.[1][2] In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers represent the "bioactive" shape required for binding to a biological target. This inherent flexibility compromises binding affinity due to the high entropic cost associated with "locking" the peptide into its active form upon target engagement.[3]
The "Pre-organization" Principle: A Strategy for Enhanced Affinity
The core strategy behind using constrained amino acid analogs is to pre-organize the peptide into a conformation that is closer to its receptor-bound state.[1] By reducing the number of available conformations, the entropic penalty for binding is significantly lowered, which can lead to a dramatic increase in binding affinity and potency.[3][4] this compound achieves this by replacing a standard amino acid with a rigid heterocyclic ring system, effectively locking a segment of the peptide backbone.
Key Advantages of Constrained Analogs
Incorporating constrained analogs like this compound into a peptide therapeutic can confer several critical advantages:
-
Enhanced Metabolic Stability: The non-natural, sterically hindered structure is resistant to cleavage by endogenous proteases, extending the in-vivo half-life of the drug.[1]
-
Increased Binding Affinity and Selectivity: Pre-organization of the pharmacophore leads to higher potency and can improve selectivity by disfavoring binding to off-targets.[1][3]
-
Improved Pharmacokinetic Profiles: The unique physicochemical properties of the analog can be used to fine-tune lipophilicity and cell permeability.[1]
Physicochemical Profile of this compound
Chemical Identity and Core Properties
This compound is a chiral building block valued for its dual functionality: the Boc-protected amine allows for standard peptide coupling, while the thiomorpholine ring provides the conformational constraint.[5] The presence of the sulfur atom also introduces a unique chemical handle compared to its morpholine counterpart.[5][6]
Caption: The principle of pre-organization for enhanced receptor binding.
Applications in Medicinal Chemistry and Drug Discovery
The unique properties of this compound make it a valuable tool for innovating beyond traditional peptide therapeutics. [5]
-
Peptidomimetics: It is a foundational building block for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. [5][7]Its incorporation can transform a biologically active but therapeutically unviable peptide into a promising drug candidate.
-
Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to target with small molecules due to their large, flat interfaces. [2]Constrained peptides containing this analog can be designed to replicate the binding motif of one of the protein partners, effectively acting as potent and specific PPI inhibitors.
-
Pharmaceutical Development: This analog has been successfully utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cardiovascular conditions. [5][6][8]
Experimental Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for incorporating this analog is through automated or manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). [9][10]The Boc-protected amine on the thiomorpholine ring is orthogonal to the Fmoc protection strategy used for the peptide's N-terminus, allowing for seamless integration. [11]
Caption: Workflow for incorporating the constrained analog using Fmoc-SPPS.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the manual steps for coupling this compound onto a growing peptide chain attached to a solid-phase resin.
Prerequisites:
-
Peptide synthesis vessel containing resin-bound peptide with a free N-terminal amine.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Reagents: 20% (v/v) piperidine in DMF, this compound, coupling activator (e.g., HBTU), base (e.g., N,N-Diisopropylethylamine, DIPEA).
Methodology:
-
Resin Swelling: Swell the resin in DCM for 20 minutes, followed by washing with DMF (3x). This is critical for ensuring reagent access to all reaction sites on the polymer bead.
-
Fmoc-Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes. Drain.
-
Causality: The piperidine is a base that specifically cleaves the acid-labile Fmoc protecting group from the N-terminus of the growing peptide, exposing a free amine for the next coupling step. [12]The two-step process ensures complete removal.
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
Wash with DMF (5x).
-
Wash with IPA (3x).
-
Wash with DMF (3x).
-
-
Coupling Reaction:
-
In a separate vial, pre-activate the amino acid. Dissolve 4 equivalents of this compound and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA. Allow to activate for 2-3 minutes.
-
Causality: HBTU is a standard coupling reagent that converts the carboxylic acid into a highly reactive acylisourea ester, which is susceptible to nucleophilic attack by the peptide's free amine. [12]DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a successful coupling with no remaining free amines. A positive result (blue beads) indicates incomplete coupling, and Step 4 should be repeated ("double coupling"). This step is a self-validating checkpoint for the protocol's success.
-
Continuation: The resin is now ready for the deprotection step of the next amino acid in the sequence.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for rational drug design. By enabling the synthesis of conformationally constrained peptides, it provides a direct and powerful method to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. [1][5]Its straightforward incorporation via standard SPPS protocols allows researchers to systematically explore the conformational space of peptide leads, accelerating the development of next-generation peptidomimetic drugs capable of addressing challenging biological targets.
References
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- Ito, Y., & Passioura, T. (2019). Constrained Peptides in Drug Discovery and Development. SciSpace.
- D'Souza, C., et al. (2021). Constrained Peptides in Drug Discovery and Development. Request PDF on ResearchGate.
- CentAUR. (2019). Synthetic studies on Thiomorpholinones for the application in peptide coupling.
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biological activity of thiomorpholine carboxylic acid derivatives
An In-depth Technical Guide on the Biological Activity of Thiomorpholine Carboxylic Acid Derivatives
Introduction
1.1. The Thiomorpholine Scaffold: A Privileged Structure in Medicinal Chemistry
In the field of drug discovery, "privileged scaffolds" refer to molecular frameworks that can bind to various biological targets with high affinity, making them versatile starting points for developing new drugs.[1] The thiomorpholine moiety, a six-membered saturated heterocycle containing sulfur and nitrogen, has gained recognition as such a privileged scaffold.[1][2] Replacing the oxygen in the well-known morpholine ring with a sulfur atom significantly alters the molecule's physicochemical properties.[1][3] This change affects its size, lipophilicity, and metabolic stability, which can be strategically used in drug design.[1][4] The sulfur atom can also exist in different oxidation states (sulfide, sulfoxide, and sulfone), which further expands the chemical possibilities for fine-tuning a drug candidate's properties.[2]
The carboxylic acid group provides a convenient point for chemical modifications, enabling the synthesis of a wide range of derivatives.[5] This versatility has established thiomorpholine and its derivatives as valuable tools in the medicinal chemist's arsenal.[1][3]
1.2. Physicochemical Properties of Thiomorpholine Carboxylic Acid Derivatives
The substitution of oxygen with sulfur in the morpholine ring to form thiomorpholine leads to increased lipophilicity. This property can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The flexible conformation of the thiomorpholine ring and its ability to act as a hydrogen bond acceptor are key to its successful integration into a variety of biologically active molecules.[1][3]
1.3. Overview of Biological Activities
Thiomorpholine derivatives have demonstrated a wide array of pharmacological activities, including:
This guide will delve into the core biological activities of thiomorpholine carboxylic acid derivatives, exploring their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.
Anticancer Activity
Thiomorpholine derivatives have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell growth and survival.[1][4]
2.1. Mechanisms of Action
-
Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation and survival. Its dysregulation is a common feature in many cancers, making it a prime target for cancer therapy.[1][4] Certain thiomorpholine derivatives have been investigated for their potential to inhibit this pathway.[4]
2.2. Notable Derivatives and Cytotoxic Activity
A study on N-azole substituted thiomorpholine derivatives identified a thiazolyl thiomorpholine with a chloro substituent on the aromatic ring as a potent lead molecule for cytotoxic activity against A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values of 10.1 and 30.0 µM, respectively.[10]
2.3. Experimental Protocol: Evaluation of In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiomorpholine carboxylic acid derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Thiomorpholine derivatives have been investigated for their antibacterial and antifungal properties.[6]
3.1. Antibacterial Activity
The antibacterial activity of newly synthesized 4-thiomorpholin-4-ylbenzohydrazide derivatives has been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[6] Some thiomorpholine derivatives have also shown potent activity against Mycobacterium tuberculosis.[11] For instance, two derivatives, 7f and 7p, were identified as highly potent antitubercular agents with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL.[11]
3.2. Antifungal Activity
The same 4-thiomorpholin-4-ylbenzohydrazide derivatives were also evaluated for their antifungal activity against Aspergillus niger and Candida albicans.[6]
3.3. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the thiomorpholine carboxylic acid derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antiviral Activity
The thiomorpholine scaffold has been incorporated into molecules with potential antiviral activity. For instance, some derivatives have been explored as inhibitors of enzymes crucial for viral replication.[3]
Neuroprotective Effects
There is growing interest in the potential of thiomorpholine derivatives in the treatment of neurodegenerative diseases.[7][8] Their mechanism of action may involve the inhibition of key enzymes implicated in these disorders.
5.1. Enzyme Inhibition in Neurodegenerative Diseases
Morpholine and by extension, thiomorpholine derivatives, are being investigated as inhibitors of enzymes such as cholinesterases (implicated in Alzheimer's disease) and monoamine oxidases (relevant to Parkinson's disease).[7][8][12]
Enzyme Inhibition
The ability of thiomorpholine derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.
6.1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a vital role in glucose metabolism by deactivating incretin hormones.[4] Inhibition of DPP-IV is a recognized therapeutic approach for managing type 2 diabetes.[3][4] Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[3][4]
Synthesis of Thiomorpholine Carboxylic Acid Derivatives
The synthesis of thiomorpholine derivatives can be achieved through various chemical reactions. A common approach involves the reaction of cysteamine with an alkene equivalent, followed by intramolecular cyclization.[5] The carboxylic acid group can then be further modified to create a diverse library of compounds.[5]
7.1. General Synthetic Strategy
A general method for synthesizing 4-thiomorpholin-4-ylbenzohydrazide derivatives starts with the nucleophilic substitution reaction between thiomorpholine and p-chlorobenzonitrile.[6] The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to an acyl chloride.[6] Treatment with hydrazine hydrate yields the benzohydrazide, which can be further reacted with various heterocyclic compounds to produce the final derivatives.[6]
Future Perspectives and Drug Development
The thiomorpholine scaffold is a promising platform for the development of new therapeutic agents.[1][2] Its favorable physicochemical properties and synthetic accessibility have enabled the creation of a wide range of biologically active compounds with potential applications in various diseases.[1][4] Future research will likely focus on optimizing the structure of these derivatives to enhance their efficacy, selectivity, and pharmacokinetic profiles.
Diagrams
General Workflow for In Vitro Anticancer Drug Screening
Caption: Workflow for evaluating the in vitro anticancer activity of thiomorpholine derivatives using the MTT assay.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.
References
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structural analysis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
An In-depth Technical Guide on the Core Structural Analysis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
Abstract: this compound is a chiral heterocyclic building block of substantial interest in pharmaceutical and agrochemical research.[1] Its utility as a constrained amino acid analogue in peptide synthesis and medicinal chemistry necessitates a definitive understanding of its structural characteristics.[1] The interplay between the thiomorpholine ring conformation, the stereochemistry at the C3 position, and the orientation of the bulky tert-Butoxycarbonyl (Boc) protecting group dictates its interaction with biological targets. This technical guide provides a comprehensive, methodology-focused exploration of the essential analytical techniques required for the complete structural elucidation of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices to ensure a robust and verifiable structural assignment.
Introduction: The Thiomorpholine Scaffold in Modern Chemistry
The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry.[2] Replacing the oxygen of a morpholine ring with sulfur alters key physicochemical properties such as size, lipophilicity, and hydrogen bonding capacity, offering unique advantages in drug design.[2] The title compound, this compound, leverages this core, functionalizing it with a carboxylic acid for peptide coupling and a Boc group for amine protection, making it a versatile tool for synthetic chemists.[1][3] A precise structural characterization is the foundational step for any rational design program utilizing this building block.
Foundational Analysis: Identity and Purity Confirmation via LC-MS
Causality: Before committing resources to extensive structural studies, it is imperative to confirm the molecular identity and assess the purity of the material. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the definitive method for this initial validation. It separates the target compound from potential impurities (e.g., starting materials, by-products) and provides a highly accurate mass measurement that corroborates the expected molecular formula.
Protocol: LC-MS Purity and Mass Verification
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture.
-
HPLC Configuration:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient is 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm & 254 nm.
-
-
Mass Spectrometry (Electrospray Ionization - ESI):
-
Ionization Mode: Analyze in both positive and negative ion modes. The carboxylic acid makes it particularly sensitive to detection in negative ion mode ([M-H]⁻).
-
Mass Range: Scan m/z from 100 to 500.
-
Expected Molecular Weight: The molecular formula C₁₀H₁₇NO₄S gives a molecular weight of 247.31 g/mol .[1][4]
-
Data Presentation: Expected Mass Ions
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecule | 248.09 |
| [M+Na]⁺ | Sodium Adduct | 270.07 |
| [M-H]⁻ | Deprotonated Molecule | 246.08 |
Trustworthiness: A successful result is a single, sharp peak in the HPLC chromatogram with a corresponding mass spectrum showing the expected m/z values. This self-validating system confirms both purity and identity in a single run.
Covalent Structure Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the covalent framework of a molecule in solution. A suite of 1D and 2D experiments is required for an unambiguous assignment of all proton and carbon signals.
¹H NMR: Proton Environment Mapping
Causality: ¹H NMR provides direct information on the chemical environment of every proton, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). The electronegativity of the adjacent nitrogen and sulfur atoms significantly influences the chemical shifts of the ring protons.[5]
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[5]
-
Acquisition: Use a spectrometer of 400 MHz or higher. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[6]
Data Presentation: Predicted ¹H NMR Assignments
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Boc Group (-C(CH₃)₃) | ~1.4 - 1.5 | Singlet (s) | 9H | Nine equivalent methyl protons with no adjacent protons. |
| Thiomorpholine Ring Protons | ~2.7 - 4.5 | Multiplets (m) | 7H | Protons are diastereotopic and conformationally complex, leading to overlapping multiplets. Protons adjacent to N are typically further downfield than those adjacent to S.[5][7] |
| Carboxylic Acid (-COOH) | ~10 - 12 (variable) | Broad Singlet (br s) | 1H | Acidic proton, often broad and its shift is concentration-dependent. |
¹³C NMR: Carbon Skeleton Analysis
Causality: Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule. This is essential for confirming the total carbon count and identifying key functional groups like carbonyls and the quaternary carbon of the Boc group.
Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[5][6]
Data Presentation: Predicted ¹³C NMR Assignments
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Boc Methyls (-C H₃) | ~28 | Standard chemical shift for tert-butyl methyl carbons. |
| Thiomorpholine Ring Carbons (-CH₂-, -CH-) | ~25 - 55 | Range for sp³ carbons adjacent to heteroatoms.[7][8] |
| Boc Quaternary (-C (CH₃)₃) | ~80 | Characteristic shift for the quaternary carbon of a Boc group. |
| Boc Carbonyl (-C =O) | ~155 | Typical range for a carbamate carbonyl. |
| Carboxylic Acid Carbonyl (-C OOH) | ~175 | Carboxylic acid carbonyls are characteristically far downfield. |
2D NMR and Structural Assembly Workflow
Causality: The signals for the seven thiomorpholine ring protons are complex and overlapping. 2D NMR is not optional; it is essential for definitive assignment.
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing one to "walk" around the thiomorpholine ring from one proton to its neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹H-¹³C), providing unambiguous carbon assignments based on the proton assignments.
Mandatory Visualization: NMR Structural Elucidation Workflow
Caption: Workflow integrating 1D and 2D NMR for covalent structure verification.
Definitive 3D Structure: Single-Crystal X-ray Crystallography
Causality: While NMR defines the structure in solution, X-ray crystallography provides an atomic-resolution snapshot of the molecule in the solid state.[9] It is the gold-standard technique for unambiguously determining absolute stereochemistry, bond lengths, bond angles, and the preferred molecular conformation without any ambiguity.[10][11]
Protocol: X-ray Crystallography Workflow
-
Crystal Growth: This is the most critical and often challenging step.
-
Method: Slow evaporation of a solution of the compound is a common starting point.
-
Solvent Screening: Test a range of solvents (e.g., ethyl acetate, chloroform, isopropanol) and solvent/anti-solvent pairs (e.g., chloroform/hexane) to find conditions that yield single, diffraction-quality crystals.
-
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a collimated X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of spots.[9]
-
Structure Solution and Refinement:
-
The diffraction pattern is mathematically processed to generate an electron density map.[10]
-
The known covalent structure (from NMR) is fitted into this map.
-
The model is refined to achieve the best possible fit with the experimental data.
-
Key Insights Gained:
-
Absolute Stereochemistry: Confirms the (R) or (S) configuration at the C3 chiral center.
-
Ring Conformation: Will definitively show the thiomorpholine ring in its lowest energy solid-state conformation, which is expected to be a chair form.[7]
-
Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying key interactions like hydrogen bonds formed by the carboxylic acid group.
Complementary Analysis: Computational Modeling
Causality: Computational modeling serves as a powerful complementary tool. It allows for the theoretical prediction of structural and spectroscopic properties, which can be used to validate experimental findings and provide deeper insight into the molecule's behavior.[12]
Applications:
-
Conformational Analysis: DFT (Density Functional Theory) calculations can determine the relative energies of different ring conformations (e.g., chair vs. boat), corroborating the findings from X-ray crystallography.[7]
-
NMR Prediction: Theoretical calculation of NMR chemical shifts can aid in the assignment of complex experimental spectra.
-
Electronic Properties: Visualization of molecular orbitals can provide insights into the molecule's reactivity and potential interaction points.
Mandatory Visualization: Interplay of Analytical Methodologies
Caption: Logical flow showing the synergy between experimental and computational methods.
Conclusion
The structural elucidation of this compound is a sequential and synergistic process. It begins with foundational LC-MS to ensure sample integrity, proceeds to comprehensive 1D and 2D NMR analysis to define the covalent framework, and culminates in X-ray crystallography for unambiguous determination of its three-dimensional architecture. Each step provides a layer of data that validates the previous one. Supported by computational modeling, this rigorous, multi-technique approach provides the high-fidelity structural understanding required for the confident application of this important molecule in advanced drug discovery and development programs.
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spectroscopic data (NMR, IR, MS) of Boc-thiomorpholine-3-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of Boc-Thiomorpholine-3-Carboxylic Acid
Introduction
Boc-thiomorpholine-3-carboxylic acid is a pivotal chiral building block in modern medicinal and agricultural chemistry. Its rigid thiomorpholine scaffold, combined with the versatile carboxylic acid functionality and the stable tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for synthesizing complex, biologically active molecules.[1] This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and characterize this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The structural integrity and purity of such intermediates are paramount in multi-step syntheses. Therefore, a comprehensive understanding of its spectroscopic signature is not merely academic; it is a cornerstone of quality control and a prerequisite for reliable downstream applications, from peptide synthesis to the development of novel therapeutics.[1][2]
Molecular Structure and Physicochemical Properties
A thorough characterization begins with the fundamental properties of the molecule. The structure incorporates a saturated six-membered heterocyclic ring containing both sulfur and nitrogen, a carboxylic acid at the C3 position, and a Boc protecting group on the nitrogen atom.
Diagram: 2D Structure of Boc-Thiomorpholine-3-Carboxylic Acid
Caption: 2D chemical structure of Boc-thiomorpholine-3-carboxylic acid.
Table 1: Physicochemical Properties of (R)-4-Boc-thiomorpholine-3-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₄S | [1][3] |
| Molecular Weight | 247.31 g/mol | [1][3] |
| CAS Number | 114525-81-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 97% | [1] |
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. For Boc-thiomorpholine-3-carboxylic acid, the spectrum is dominated by the signatures of the carboxylic acid and the Boc protecting group. The carboxylic acid's hydroxyl group engages in strong intermolecular hydrogen bonding, leading to a characteristically broad O-H stretching band that is a primary diagnostic feature.[4]
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[5][6][7] This broadness is a direct consequence of the hydrogen-bonded dimer formation common in carboxylic acids.[5][6]
-
C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹ arising from the C-H bonds of the thiomorpholine ring and the tert-butyl group will be superimposed on the broad O-H band.
-
C=O Stretch (Carbonyls): Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears as a strong, sharp peak around 1700-1725 cm⁻¹.[8] The carbamate C=O from the Boc group will also present a strong band, usually at a slightly lower wavenumber, around 1680-1700 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A medium-to-strong band in the 1210-1320 cm⁻¹ region corresponds to the C-O single bond stretch of the acid.[5]
-
O-H Bend (Carboxylic Acid): Bands in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions are attributable to the O-H bending vibrations.[5]
Table 2: Summary of Expected IR Peaks
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Boc Group | C=O Stretch | 1680 - 1700 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium-Strong |
| Carboxylic Acid | O-H Bend | 1395 - 1440 | Medium |
Experimental Protocol: Acquiring the IR Spectrum (ATR Method)
-
Sample Preparation: Place a small, representative amount (1-2 mg) of the solid Boc-thiomorpholine-3-carboxylic acid directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Background Scan: With no sample on the crystal, run a background scan to record the atmospheric (H₂O, CO₂) and instrument-specific absorbances. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum by applying baseline correction and peak picking algorithms to identify the key absorption frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
Trustworthiness: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, and their combined data serve as a self-validating system for confirming the identity and purity of the compound.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this molecule, the most diagnostic signals are the low-field carboxylic acid proton and the high-field, high-intensity singlet of the Boc group.
Expected Chemical Shifts (δ) and Multiplicities:
-
-COOH (1H): A broad singlet is expected far downfield, typically between δ 10-12 ppm.[9] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test.
-
-C(CH₃)₃ (9H): A sharp, intense singlet around δ 1.4-1.5 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.
-
Thiomorpholine Ring Protons (7H): The seven protons on the heterocyclic ring will appear as a series of complex multiplets between δ 2.5-4.5 ppm. The exact chemical shifts and coupling patterns depend on the chair conformation of the ring and the stereochemistry at C3.
-
The proton at C3 (alpha to the carboxyl group) will be deshielded and is expected to appear as a multiplet.
-
The protons at C2 and C5 (adjacent to S and N, respectively) will also be in distinct chemical environments, leading to further multiplets.
-
Table 3: Summary of Expected ¹H NMR Signals
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic Feature |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Disappears with D₂O |
| Ring CH (C3) | ~4.0 - 4.5 | Multiplet | 1H | Alpha to COOH |
| Ring CH₂ | 2.5 - 4.0 | Complex Multiplets | 6H | Heterocyclic framework |
| Boc Group (-C(CH₃)₃) | 1.4 - 1.5 | Singlet | 9H | Intense, sharp signal |
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum reveals the number of unique carbon environments. The key signals to identify are the two carbonyl carbons (acid and carbamate) and the distinct carbons of the Boc group and the thiomorpholine ring.
Expected Chemical Shifts (δ):
-
-COOH (Carbonyl): The carboxylic acid carbonyl carbon is highly deshielded, appearing in the δ 170-180 ppm range.[6][9]
-
-NCOO- (Boc Carbonyl): The carbamate carbonyl carbon of the Boc group is also deshielded, typically appearing around δ 155 ppm.
-
-C(CH₃)₃ (Quaternary): The quaternary carbon of the Boc group is found around δ 80 ppm.
-
Thiomorpholine Ring Carbons: The four carbons of the ring will resonate between δ 25-60 ppm. The C3 carbon, being attached to the carboxylic acid, will be the most downfield of this group.
-
-C(CH₃)₃ (Methyls): The three equivalent methyl carbons of the Boc group will give a strong signal around δ 28 ppm.
Table 4: Summary of Expected ¹³C NMR Signals
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 170 - 180 |
| Boc Carbonyl (-NC OO-) | ~155 |
| Boc Quaternary (-C (CH₃)₃) | ~80 |
| Ring C H (C3) | ~55 - 60 |
| Ring C H₂ | 25 - 55 |
| Boc Methyls (-C(CH₃ )₃) | ~28 |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is run. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is performed to yield a spectrum with singlets for each unique carbon. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Authoritative Grounding: Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. Furthermore, analysis of the fragmentation patterns offers corroborating evidence for the proposed structure. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polar nature.
Expected Mass Spectrum (ESI):
-
Molecular Ion: Given the molecular weight of 247.31, in positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 248.3. In negative ion mode (ESI-), the deprotonated ion [M-H]⁻ at m/z 246.3 would be dominant.
-
Key Fragment Ions: The Boc group is notoriously labile in the mass spectrometer. Its fragmentation provides a clear diagnostic pathway.
-
Loss of tert-butyl group: A fragment corresponding to [M - C₄H₉ + H]⁺ at m/z 192.
-
Loss of Boc group: A fragment for [M - Boc + H]⁺ (loss of C₅H₉O₂) at m/z 148, corresponding to the protonated thiomorpholine-3-carboxylic acid core.
-
Loss of CO₂: Decarboxylation can lead to a fragment at [M - CO₂ + H]⁺.
-
Diagram: Plausible ESI+ Fragmentation Pathway
Caption: A potential fragmentation pathway for Boc-thiomorpholine-3-carboxylic acid in ESI+ mode.
Experimental Protocol: Acquiring the Mass Spectrum (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Infusion: The sample can be directly infused into the ESI source via a syringe pump for initial analysis.
-
LC-MS Analysis: For purity analysis, inject the sample onto a liquid chromatography (LC) system (typically a C18 column) coupled to the mass spectrometer. This separates the target compound from any impurities before it enters the MS.
-
MS Parameter Setup: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected molecular ion. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Analyze the resulting mass spectrum to identify the m/z of the molecular ion and major fragment ions. Compare the observed mass with the calculated exact mass to confirm the elemental formula.
Workflow for Structural Validation
The combination of these spectroscopic techniques forms a robust, self-validating workflow for the characterization of synthesized Boc-thiomorpholine-3-carboxylic acid.
Diagram: Spectroscopic Characterization Workflow
Caption: A logical workflow for the complete spectroscopic validation of the target compound.
Conclusion
The spectroscopic characterization of Boc-thiomorpholine-3-carboxylic acid is a clear and systematic process. Each technique—IR, NMR, and MS—provides a unique and complementary piece of the structural puzzle. The broad O-H and sharp C=O stretches in the IR confirm the essential functional groups. The distinct ¹H NMR signals for the carboxylic acid and Boc group protons, alongside the detailed carbon map from ¹³C NMR, elucidate the precise molecular framework. Finally, mass spectrometry validates the molecular weight and formula, with fragmentation patterns offering a final layer of structural confirmation. Adherence to this multi-faceted analytical approach ensures the high quality and structural integrity of this vital synthetic intermediate, empowering chemists to proceed with confidence in their research and development endeavors.
References
- Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids.
- PubChem. Thiomorpholine-3-carboxylic acid. National Center for Biotechnology Information.
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- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Smith, B. C. The C=O bond, part III: Carboxylic acids. Spectroscopy, 2018.
- Human Metabolome Database. Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611).
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d.
- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles (Wade).
- Thermo Fisher Scientific. (R)-4-Boc-morpholine-3-carboxylic acid, 97%.
- MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- The Royal Society of Chemistry. Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization.
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The Strategic Application of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient drug discovery. These molecular frameworks demonstrate the inherent ability to bind to multiple biological targets with high affinity, providing a fertile starting point for the development of novel therapeutics. The thiomorpholine ring, a sulfur-containing saturated heterocycle, has emerged as one such privileged scaffold. Its unique stereoelectronic properties, including its capacity as a hydrogen bond acceptor and its conformational flexibility, have led to its successful integration into a wide array of biologically active molecules.[1][2][3] This technical guide delves into the research applications of a key derivative, 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (CAS No. 128453-98-5) , a versatile chiral building block that offers strategic advantages in the synthesis of complex pharmaceutical agents. We will explore its role in the design of targeted therapies, provide detailed experimental workflows, and analyze the mechanistic underpinnings of the resulting bioactive compounds.
I. Physicochemical and Structural Rationale for Application
This compound is a bifunctional molecule strategically designed for synthetic utility. Its structure incorporates several key features that medicinal chemists can exploit:
-
The Thiomorpholine Core: The substitution of the oxygen atom in the analogous morpholine ring with sulfur significantly alters the physicochemical properties. This modification increases lipophilicity, which can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The sulfur atom can also exist in various oxidation states (sulfide, sulfoxide, and sulfone), offering a nuanced approach to fine-tuning a molecule's properties.[2]
-
The Carboxylic Acid Moiety: This functional group serves as a critical synthetic handle for derivatization, most commonly through amide bond formation. This allows for the straightforward coupling of the thiomorpholine scaffold to other amino acids, peptides, or pharmacophores.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom is a crucial element for controlled, stepwise synthesis. It effectively masks the reactivity of the secondary amine, preventing unwanted side reactions and allowing for selective functionalization at the carboxylic acid position. The Boc group can be readily removed under mild acidic conditions, revealing the amine for subsequent synthetic transformations.
These features make this compound an ideal building block in fragment-based drug discovery (FBDD) and as a key component in the synthesis of non-natural amino acids for peptide and peptidomimetic design.
II. Key Therapeutic Areas and Mechanisms of Action
The thiomorpholine scaffold, and by extension, derivatives of this compound, have demonstrated a remarkable spectrum of biological activities, positioning them as valuable components in the development of drugs for a range of diseases.[1][3]
A. Oncology: Targeting Dysregulated Signaling Pathways
A significant area of application for thiomorpholine-containing compounds is in oncology, particularly in the development of kinase inhibitors.
Mechanism Spotlight: The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] Several thiomorpholine-based molecules have been developed as potent inhibitors of this pathway. The thiomorpholine moiety often serves as a bioisosteric replacement for the morpholine ring found in many established PI3K inhibitors, offering a pathway to novel intellectual property and potentially improved pharmacokinetic properties.[2]
Diagram: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: The inhibitory action of thiomorpholine-based PI3K inhibitors on the PI3K/Akt/mTOR signaling pathway.
Quantitative Data: In Vitro Inhibitory Activity of PI3K Inhibitors
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (Morpholine analog) | 5.0 | 20.8 | 17.1 | 3.9 |
| Thiomorpholine analog of ZSTK474 | 120 | >1000 | 151 | >1000 |
| Compound 14o (Thienopyrimidine) | 1.8 | 25.4 | 19.3 | 4.6 |
| This table presents representative data for morpholine and thiomorpholine-containing PI3K inhibitors.[2] |
B. Metabolic Disorders: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin secretion.[4][] The inhibition of DPP-IV is a well-established therapeutic strategy for managing type 2 diabetes. The thiomorpholine scaffold has been successfully incorporated into the design of potent and selective DPP-IV inhibitors.[3][6] In this context, this compound can serve as a constrained amino acid mimic to probe the active site of the enzyme and establish key binding interactions.
C. Infectious Diseases: From Tuberculosis to HIV
The versatility of the thiomorpholine scaffold is further highlighted by its application in developing treatments for infectious diseases.
-
Antitubercular Agents: A notable example is Sutezolid, an oxazolidinone antibiotic and a thiomorpholine analog of the FDA-approved drug Linezolid.[2] Sutezolid has demonstrated potent activity against Mycobacterium tuberculosis by inhibiting bacterial protein synthesis.[2] The thiomorpholine moiety plays a crucial role in its pharmacological profile.
-
HIV Protease Inhibitors: The design of potent HIV-1 protease inhibitors often involves the use of transition-state mimetics. The thiomorpholine scaffold can be incorporated into these inhibitors to interact with the enzyme's active site.[7][8][9][10] The stereochemistry of building blocks like this compound is critical for achieving the correct orientation within the enzyme's binding pocket.
III. Experimental Protocols and Workflows
The utility of this compound is best illustrated through its application in synthetic workflows. Below are representative protocols for its incorporation into a peptide sequence and a general workflow for screening the biological activity of the resulting compounds.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating the Thiomorpholine Moiety
This protocol outlines the steps for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DCM for 30 minutes, followed by washing three times with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh portion of the piperidine solution for 10 minutes. Wash the resin five times with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF. b. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 1 minute. c. Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. d. Wash the resin three times with DMF.
-
Cleavage and Deprotection: a. After synthesis completion, wash the peptidyl-resin with DCM and dry under vacuum. b. In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). c. Agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate. b. Add the filtrate to a centrifuge tube filled with cold diethyl ether to precipitate the crude peptide. c. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice more. d. Dry the crude peptide under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for solid-phase peptide synthesis incorporating the target compound.
Protocol 2: In Vitro Anticancer Drug Screening Workflow
This protocol provides a general framework for assessing the cytotoxic effects of newly synthesized thiomorpholine-containing compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., human breast cancer cell line MCF-7)
-
Normal cell line for cytotoxicity comparison (e.g., human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized thiomorpholine derivative (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiomorpholine compound and the positive control in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Assay: a. Add MTT reagent to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) value for the compound on both cancer and normal cell lines.
IV. Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile building block in modern drug discovery. Its strategic combination of a privileged thiomorpholine scaffold, a readily functionalizable carboxylic acid, and a robust protecting group provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active molecules. The successful application of this and related compounds in the development of clinical candidates for cancer, diabetes, and infectious diseases underscores the therapeutic potential of the thiomorpholine core. Future research will undoubtedly continue to leverage the unique properties of this scaffold to design next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. The ability to readily synthesize and functionalize the thiomorpholine ring ensures that it will remain a cornerstone of medicinal chemistry for years to come.
V. References
-
Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. (2025). BenchChem.
-
Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. (2025). BenchChem.
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
-
Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications.
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate.
-
Application Notes and Protocols for Incorporating 4-Fmoc-3-morpholinecarboxylic Acid into Peptides. (n.d.). BenchChem.
-
Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). PubMed.
-
Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies. (n.d.). NIH.
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PMC - NIH.
-
Towards the De Novo Design of HIV-1 Protease Inhibitors Based on Natural Products. (n.d.). MDPI.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
-
Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. (n.d.). PMC - PubMed Central.
-
Coupling Reagents. (n.d.). Aapptec Peptides.
-
Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. (2006). PubMed.
-
The synthesis of novel HIV-protease inhibitors. (1994). PubMed.
-
Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron.
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
-
Synthetic studies on Thiomorpholinones for the application in peptide coupling. (2019). CentAUR.
-
Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. (2025). ResearchGate.
-
Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. (n.d.). MDPI.
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC - NIH.
-
Design principles of long-acting DPP-4 inhibitors. (n.d.). BOC Sciences.
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- 7. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis of novel HIV-protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Novel Bioactive Compounds: A Strategic Guide to Using Boc-Thiomorpholine-3-Carboxylic Acid
An In-Depth Technical Guide
Introduction: The Pursuit of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" remains a cornerstone of successful drug discovery campaigns.[1] These are molecular frameworks capable of binding to multiple biological targets with high affinity, serving as versatile launchpads for developing novel therapeutics.[1] Among these, the thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, has gained significant prominence.[1][2] Its unique physicochemical properties, which differ subtly but significantly from its oxygen-based cousin, morpholine, allow for strategic modulation of lipophilicity, metabolic stability, and receptor interactions.[1][2]
This guide provides a comprehensive, field-proven framework for leveraging a particularly powerful building block: Boc-thiomorpholine-3-carboxylic acid . We will move beyond simple procedural lists to explore the causality behind experimental design, empowering researchers, scientists, and drug development professionals to rationally design and execute discovery programs. By combining the strategic advantages of the thiomorpholine core with the robust and versatile chemistry afforded by the tert-Butoxycarbonyl (Boc) protecting group, we can efficiently generate and screen chemical libraries to uncover novel bioactive compounds.
The Thiomorpholine Scaffold: A Core of Untapped Potential
The substitution of morpholine's oxygen with a sulfur atom is a strategic choice, not a trivial one. This single atomic change imparts a unique set of characteristics to the scaffold that can be exploited in drug design.[1]
-
Modulation of Physicochemical Properties : The sulfur atom generally increases lipophilicity compared to the oxygen in morpholine, which can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Metabolic Tuning : The sulfur atom can exist in multiple oxidation states (sulfide, sulfoxide, sulfone), offering additional vectors for fine-tuning a molecule's properties and exploring its structure-activity relationship (SAR).[2]
-
Proven Bioactivity : The thiomorpholine scaffold is not merely theoretical; it is a key component in a range of biologically active molecules. Its derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antidiabetic, antimicrobial, and antioxidant properties.[1][3][4] A prominent example is Sutezolid, a thiomorpholine analog of Linezolid investigated for treating multidrug-resistant tuberculosis.[2]
The Strategic Imperative of the Boc Protecting Group
To effectively utilize the thiomorpholine scaffold, we must have precise control over its reactive sites during synthesis. This is where the tert-Butoxycarbonyl (Boc) group on our starting material, Boc-thiomorpholine-3-carboxylic acid, becomes critical. The Boc group serves as a temporary shield for the thiomorpholine's secondary amine.
The selection of Boc is a deliberate choice rooted in its chemical properties:
-
Robust Stability : The Boc group is stable under a wide array of reaction conditions, particularly the basic and nucleophilic environments often used for amide bond formation.[5] This ensures the nitrogen atom does not interfere with the desired reaction at the carboxylic acid site.
-
Mild and Orthogonal Deprotection : Its key advantage is its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA).[5][6] This allows for its removal without cleaving other sensitive functional groups, such as esters or amides, which might be present in the molecule—a concept known as orthogonal protection strategy.[7] This provides a reliable and selective method for unmasking the amine for subsequent synthetic transformations.
By starting with Boc-thiomorpholine-3-carboxylic acid, we are equipped with a building block where one key reactive handle (the amine) is selectively protected, while another (the carboxylic acid) is poised for diversification.[8]
Library Synthesis Workflow: From Building Block to Bioactive Leads
The primary strategic advantage of Boc-thiomorpholine-3-carboxylic acid is its ready-to-use nature for generating a diverse library of compounds, typically via amide bond formation. The free carboxylic acid is the anchor point for introducing diversity.
Caption: Workflow for bioactive compound discovery using Boc-thiomorpholine-3-carboxylic acid.
Experimental Protocol: Parallel Amide Coupling for Library Synthesis
Materials:
-
(R)-4-Boc-thiomorpholine-3-carboxylic acid[8]
-
A diverse set of primary and secondary amines (e.g., benzylamine, aniline derivatives, piperidine)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, saturated NaHCO₃, brine)
-
Analytical HPLC and LC-MS systems
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Boc-thiomorpholine-3-carboxylic acid in DMF (e.g., 0.2 M).
-
Prepare stock solutions of each amine in DMF (e.g., 0.22 M, a slight excess).
-
Prepare a stock solution of HATU in DMF (e.g., 0.22 M).
-
Prepare a stock solution of DIEA in DMF (e.g., 0.4 M).
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 500 µL of the Boc-thiomorpholine-3-carboxylic acid stock solution (0.1 mmol).
-
Add 500 µL of a unique amine stock solution (0.11 mmol, 1.1 equivalents).
-
Add 500 µL of the HATU stock solution (0.11 mmol, 1.1 equivalents).
-
Initiate the reaction by adding 500 µL of the DIEA stock solution (0.2 mmol, 2.0 equivalents).
-
-
Reaction Execution:
-
Seal the reaction block/vials.
-
Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small aliquot and analyzing via LC-MS. The disappearance of the starting carboxylic acid and the appearance of the desired product mass are key indicators.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the DMF solution with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIEA), saturated NaHCO₃ (to remove residual acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product is then purified, typically by reverse-phase preparative HPLC, to yield the pure amide compound.
-
-
Quality Control:
-
Confirm the identity and purity (>95%) of each final compound using analytical HPLC and LC-MS. The mass spectrum should correspond to the calculated molecular weight of the target amide.
-
Case Study: Targeting the PI3K/Akt/mTOR Signaling Pathway
The thiomorpholine scaffold has been successfully incorporated into numerous kinase inhibitors, which are a critical class of targeted cancer therapies.[2] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a high-value target.[2]
Caption: Simplified PI3K/Akt/mTOR signaling pathway with targeted inhibition by a thiomorpholine derivative.
Let's assume our synthesized library was screened against PI3Kα. A luminescence-based kinase assay is a standard, robust method for such a screen.
Experimental Protocol: In Vitro PI3Kα Kinase Assay
Principle: This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of PI3Kα results in less ATP consumption, leading to a higher luminescent signal.
Materials:
-
Recombinant human PI3Kα enzyme.
-
PI3Kα substrate (e.g., PIP2).
-
ATP.
-
Kinase assay buffer.
-
Synthesized library compounds dissolved in DMSO.
-
A commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
White, opaque 384-well assay plates.
-
Luminometer.
Step-by-Step Methodology:
-
Compound Plating:
-
Create serial dilutions of the library compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well plates. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
-
Enzyme/Substrate Addition:
-
Prepare a master mix of PI3Kα enzyme and PIP2 substrate in the kinase assay buffer.
-
Dispense the enzyme/substrate mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare an ATP solution in the assay buffer.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add the ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent lyses the cells and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Hypothetical Screening Results
| Compound ID | R-Group (from R-NH₂) | PI3Kα IC₅₀ (nM) |
| TH-001 | Benzyl | 1,250 |
| TH-002 | 4-Fluorobenzyl | 450 |
| TH-003 | 3-Methoxybenzyl | 890 |
| TH-004 | Cyclohexylmethyl | >10,000 |
| TH-005 | 4-Trifluoromethylbenzyl | 85 |
From this hypothetical data, compound TH-005 emerges as a potent "hit" worthy of further investigation and lead optimization. The SAR suggests that electron-withdrawing groups at the para-position of the benzyl ring are favorable for activity.
Conclusion and Future Directions
Boc-thiomorpholine-3-carboxylic acid is a commercially available and highly versatile chiral building block that serves as an exceptional starting point for the discovery of novel bioactive compounds.[8] Its structure combines the privileged thiomorpholine scaffold with a strategically protected amine and an accessible carboxylic acid handle for diversification. The robust and well-understood chemistry of Boc protection and amide coupling allows for the efficient, parallel synthesis of large compound libraries.[6][9]
The workflow presented here—from rational library design and synthesis to targeted biological screening—provides a clear and reproducible path to identifying potent hits. Future work can expand upon these initial findings by:
-
Post-Coupling Derivatization : Following the initial amide coupling, the Boc group can be removed to reveal the thiomorpholine nitrogen, opening up a second site for diversification.
-
Sulfur Oxidation : The thiomorpholine sulfur can be oxidized to the sulfoxide or sulfone, creating new analogues with altered polarity and hydrogen bonding capabilities.[2]
-
Exploring Other Therapeutic Areas : While the case study focused on oncology, thiomorpholine derivatives have shown promise as DPP-IV inhibitors for diabetes, antimicrobials, and agents for treating metabolic disorders.[3][10][11]
By understanding the underlying chemical principles and strategic advantages of this building block, drug discovery teams can significantly accelerate their efforts to develop the next generation of innovative therapies.
References
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Journal of Chemical Reviews. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- PubMed. Bifunctional Scaffolds as Templates for Synthetic Combinatorial Libraries.
- Royal Society of Chemistry. Scaffold diversity of natural products: inspiration for combinatorial library design.
- NINGBO INNO PHARMCHEM CO.,LTD. Peptide Synthesis: The Role of Boc-Protected Amino Acids.
- PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
- PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Conformational Code: A Technical Guide to Thiomorpholine-Based Amino Acids
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and peptide design, the conformational rigidity of molecular building blocks is a critical determinant of biological activity and therapeutic efficacy. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, delves into the core principles and advanced methodologies for understanding and manipulating the conformational constraints of thiomorpholine-based amino acids. As a Senior Application Scientist, this guide synthesizes field-proven insights with rigorous scientific data to provide a comprehensive resource for harnessing the potential of these unique structural motifs.
Introduction: The Strategic Advantage of Conformational Constraint
The rational design of peptidomimetics and other therapeutic agents often hinges on the ability to control the three-dimensional arrangement of key pharmacophoric elements. Unconstrained linear peptides frequently suffer from metabolic instability and poor receptor affinity due to their conformational flexibility. The incorporation of conformationally restricted amino acid surrogates, such as those based on the thiomorpholine scaffold, offers a powerful strategy to pre-organize a molecule into a bioactive conformation, thereby enhancing its potency, selectivity, and pharmacokinetic properties.
The thiomorpholine ring, a six-membered heterocycle containing both sulfur and nitrogen, presents a unique combination of steric bulk and electronic properties. Its inherent conformational preferences, primarily the stable chair form, provide a predictable framework for orienting amino acid side chains and backbone functionalities in three-dimensional space. Understanding and quantifying these conformational constraints is paramount for their effective application in medicinal chemistry.
The Thiomorpholine Scaffold: A Privileged Heterocycle in Drug Design
The thiomorpholine moiety has emerged as a "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability.[1][2] Its sulfur atom, which can exist in various oxidation states (sulfide, sulfoxide, sulfone), allows for fine-tuning of polarity, solubility, and hydrogen bonding capacity.[1][3] This versatility has led to the incorporation of thiomorpholine-based structures in a wide range of therapeutic candidates, from antibiotics to kinase inhibitors.[1][3]
When incorporated into an amino acid framework, the thiomorpholine ring imposes significant constraints on the peptide backbone, influencing the accessible dihedral angles (φ and ψ) and promoting specific secondary structures. This guide will focus on two key derivatives: thiomorpholine-2-carboxylic acid and thiomorpholine-3-carboxylic acid, which serve as constrained proline and pipecolic acid analogs, respectively.
Elucidating Conformational Preferences: A Multi-faceted Approach
A thorough understanding of the conformational landscape of thiomorpholine-based amino acids requires a synergistic application of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For thiomorpholine-based amino acids, several NMR parameters are particularly informative.
3.1.1. Vicinal Coupling Constants (³J) and the Karplus Relationship: The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] By measuring the ³J values for the protons on the thiomorpholine ring, it is possible to deduce the ring's puckering and the relative orientation of substituents. For a chair conformation, characteristic large (axial-axial) and small (axial-equatorial, equatorial-equatorial) coupling constants are expected.
Table 1: Representative Vicinal Coupling Constants for a Six-Membered Ring in a Chair Conformation
| Coupling Type | Dihedral Angle (approx.) | Typical ³J Value (Hz) |
| Axial-Axial | 180° | 8 - 13 |
| Axial-Equatorial | 60° | 2 - 5 |
| Equatorial-Equatorial | 60° | 2 - 5 |
3.1.2. Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about through-space proximity between protons.[4] The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. This allows for the determination of short- and medium-range distance restraints, which are crucial for defining the overall conformation of peptides containing thiomorpholine-based amino acids.
Experimental Protocol: 2D NOESY for a Thiomorpholine-Containing Peptide
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or CD₃CN/D₂O mixture) to a concentration of 1-5 mM.
-
NMR Spectrometer Setup: Utilize a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity.
-
Acquisition Parameters:
-
Pulse Sequence: noesyesgp or a similar phase-sensitive NOESY pulse sequence.
-
Mixing Time (τm): Acquire a series of NOESY spectra with varying mixing times (e.g., 100, 200, 400 ms) to monitor the build-up of NOE cross-peaks and minimize spin diffusion effects.
-
Spectral Width: Set appropriate spectral widths in both dimensions to encompass all proton resonances.
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., squared sine-bell) and perform baseline correction.
-
Analysis: Integrate the volumes of the cross-peaks and calibrate them against a known distance (e.g., a geminal proton pair) to derive distance restraints.
Causality Behind Experimental Choices: The use of multiple mixing times is critical for distinguishing direct NOEs from those arising from spin diffusion, which can lead to erroneous distance calculations. A high-field spectrometer and cryoprobe are essential for resolving crowded spectral regions and detecting weak NOE cross-peaks, which are vital for a comprehensive structural analysis.
X-ray Crystallography: A High-Resolution Snapshot in the Solid State
Single-crystal X-ray diffraction provides an atomic-resolution view of a molecule's conformation in the solid state.[1] Although this does not directly represent the conformational ensemble in solution, it offers invaluable data on bond lengths, bond angles, and dihedral angles for the lowest energy conformer in the crystal lattice. This information can be used to benchmark and validate computational models. To date, a crystal structure of an isolated thiomorpholine-based amino acid has not been deposited in the public databases, highlighting a key area for future research.
Computational Modeling: Exploring the Conformational Energy Landscape
Computational methods are indispensable for mapping the potential energy surface of flexible molecules and for providing a dynamic picture of their conformational behavior.
3.3.1. Conformational Search and Energy Calculations: Molecular mechanics and quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), can be used to perform conformational searches to identify low-energy conformers.[5] These calculations can predict the relative energies of different ring puckering states (e.g., chair, boat, twist-boat) and the energy barriers for their interconversion.
3.3.2. Ring Puckering Analysis: The Cremer-Pople puckering parameters (Q, θ, and φ for a six-membered ring) provide a quantitative description of the ring's conformation.[6][7] These parameters can be calculated from the atomic coordinates obtained from either X-ray crystallography or computational models, allowing for a precise characterization of the ring's shape.
Table 2: Cremer-Pople Parameters for Idealized Six-Membered Ring Conformations
| Conformation | Q (Å) | θ (°) | φ (°) |
| Chair | > 0 | 0 or 180 | Any |
| Boat | > 0 | 90 | 60, 180, 300 |
| Twist-Boat | > 0 | 90 | 0, 120, 240 |
Workflow for Computational Conformational Analysis:
Caption: Workflow for the computational analysis of thiomorpholine amino acid conformations.
The Impact of Sulfur Oxidation on Conformational Constraints
The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide or a sulfone significantly alters its stereoelectronic properties and can have a profound impact on the ring's conformation.[3] The introduction of a bulky and polar sulfoxide group can shift the conformational equilibrium, potentially favoring alternative chair conformations or even boat-like structures. The stereochemistry of the sulfoxide (axial vs. equatorial) will also play a crucial role in determining the overall shape of the molecule. Understanding these effects is critical for the design of thiomorpholine-based compounds with tailored properties.
Caption: Conformational equilibria of thiomorpholine and its S-oxide derivative.
Conclusion and Future Directions
Thiomorpholine-based amino acids represent a valuable class of constrained building blocks for the design of next-generation therapeutics. Their well-defined conformational preferences, primarily the robust chair conformation of the thiomorpholine ring, offer a reliable means to control the topology of peptides and small molecules. A comprehensive understanding of their conformational landscape, achieved through a combination of advanced NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for their rational application in drug design.
Future research in this area should focus on obtaining high-resolution crystal structures of thiomorpholine-based amino acids and their peptide derivatives to provide definitive structural data. Furthermore, detailed NMR studies on a wider range of these compounds, including those with oxidized sulfur centers, will be crucial for building a comprehensive library of conformational preferences. The continued synergy between experimental and computational approaches will undoubtedly unlock the full potential of these fascinating and therapeutically relevant molecules.
References
- Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- SMU. RING Puckering. [Link]
- University of California, Davis. NOESY and ROESY. [Link]
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An In-Depth Technical Guide on the Exploration of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid Derivatives for SAR Studies
Abstract
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The thiomorpholine moiety has emerged as a "privileged scaffold" in medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability.[1][2] This technical guide provides a comprehensive exploration of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid, a versatile chiral building block, and its derivatives for the purpose of conducting detailed Structure-Activity Relationship (SAR) studies.[3] We will delve into the strategic rationale behind the selection of this scaffold, provide detailed synthetic protocols, and outline a systematic approach to SAR exploration, complete with data presentation and workflow visualizations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this promising heterocyclic system.
The Thiomorpholine Scaffold: A Rising Star in Medicinal Chemistry
The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry.[4] Its growing popularity can be attributed to several key factors:
-
Bioisosteric Replacement: Thiomorpholine often serves as a bioisostere for the morpholine ring, a common motif in many FDA-approved drugs. The substitution of oxygen with sulfur can lead to significant changes in lipophilicity, metabolic stability, and receptor binding interactions, providing a valuable tool for lead optimization.[2]
-
Modulation of Physicochemical Properties: The presence of the sulfur atom generally increases the lipophilicity of a molecule compared to its morpholine counterpart. This can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Metabolic Susceptibility: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming the corresponding sulfoxide and sulfone. This metabolic handle can be strategically employed to modulate the pharmacokinetic properties of a drug candidate.[1]
-
Diverse Biological Activities: Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[4]
The core focus of this guide, this compound, provides a strategically protected and functionalized starting point for the synthesis of a diverse library of derivatives for SAR studies. The Boc protecting group offers stability and allows for selective deprotection, while the carboxylic acid moiety serves as a versatile handle for derivatization.[3]
Strategic Approach to SAR Studies of this compound Derivatives
A systematic SAR study is crucial for understanding how structural modifications to a lead compound influence its biological activity. For the this compound scaffold, the primary point of diversification is the carboxylic acid group. This can be readily converted into a variety of functional groups, most commonly amides, through coupling with a diverse range of amines.
The following diagram illustrates the general workflow for an SAR study based on this scaffold:
Caption: A typical workflow for an SAR study of this compound derivatives.
Synthesis of a Representative Derivative: A Step-by-Step Protocol
The following protocol details the synthesis of a representative N-substituted 4-Boc-thiomorpholine-3-carboxamide derivative.
Protocol: Synthesis of (R)-tert-butyl 3-(benzylcarbamoyl)thiomorpholine-4-carboxylate
Materials:
-
(R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid[3]
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)[5]
-
4-Dimethylaminopyridine (DMAP)[5]
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add benzylamine (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation for SAR Analysis
The systematic presentation of SAR data is crucial for identifying trends and making informed decisions for further lead optimization. A well-structured table is an effective way to correlate structural modifications with biological activity.
Table 1: Representative SAR Data for a Hypothetical Series of N-Substituted 4-Boc-thiomorpholine-3-carboxamides as Kinase Inhibitors
| Compound ID | R Group (in R-NH₂) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Cell Viability (CC₅₀, µM) |
| 1a | Benzylamine | 150 | >10,000 | >50 |
| 1b | 4-Fluorobenzylamine | 75 | 8,500 | >50 |
| 1c | 4-Methoxybenzylamine | 250 | >10,000 | 45 |
| 1d | Cyclohexylmethylamine | 500 | >10,000 | >50 |
| 1e | Aniline | 350 | 9,000 | 30 |
| 1f | 4-Fluoroaniline | 120 | 7,800 | 35 |
| 1g | Piperidine | 800 | >10,000 | >50 |
Interpretation of Hypothetical Data:
-
Aromatic vs. Aliphatic Amines: Aromatic amines (e.g., benzylamine, aniline) appear to be more favorable for activity against Kinase X than aliphatic amines (e.g., cyclohexylmethylamine, piperidine).
-
Electronic Effects on the Aromatic Ring: The introduction of an electron-withdrawing group (e.g., fluorine in 1b and 1f ) on the aromatic ring enhances potency compared to the unsubstituted analogs (1a and 1e ). Conversely, an electron-donating group (e.g., methoxy in 1c ) appears to be detrimental to activity.
-
Selectivity: All tested compounds show a high degree of selectivity for Kinase X over Kinase Y.
-
Cytotoxicity: Most compounds exhibit low cytotoxicity, with the aniline derivatives showing slightly higher toxicity.
Visualizing the Synthetic and Screening Workflow
A clear visual representation of the entire process from synthesis to biological evaluation is essential for planning and execution.
Caption: Integrated workflow for the synthesis and biological evaluation of a focused compound library.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the versatility of the carboxylic acid handle allow for the rapid generation of diverse compound libraries for SAR studies. The principles and protocols outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around this privileged scaffold.
Future work should focus on expanding the diversity of the amine library used for amide coupling, exploring other derivatizations of the carboxylic acid (e.g., esters, ketones), and investigating the impact of modifications at other positions of the thiomorpholine ring. The integration of computational modeling and structural biology will further enhance the rational design of next-generation drug candidates based on this promising molecular framework.
References
- BenchChem. Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry. URL: https://www.benchchem.com/product/b1138
- BenchChem. Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. URL: https://www.benchchem.com/product/b1138
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. URL: https://doi.org/10.22034/jcr.2021.295839.1123
- ACS Combinatorial Science. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. URL: https://pubs.acs.org/doi/10.1021/acscombsci.5b00109
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. URL: https://www.jcreview.com/article_295839.html
- ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. URL: https://www.researchgate.net/publication/355416298_Morpholine_and_Thiomorpholine_A_Privileged_scaffold_possessing_diverse_bioactivity_profile
- Chem-Impex. R-4-Boc-thiomorpholine-3-carboxylic acid. URL: https://www.chemimpex.com/products/08332
- Chem-Impex. R-Thiomorpholine-3-carboxylic acid. URL: https://www.chemimpex.com/products/01931
- JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. URL: https://www.jocpr.
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_tert-Butoxycarbonyl_thiomorpholine-3-carboxylic-acid
- MDPI. Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. URL: https://www.mdpi.com/1420-3049/23/9/2205
- RSC Publishing. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/c9ra10599a
- PubMed. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. URL: https://pubmed.ncbi.nlm.nih.gov/29952118/
- International Journal of Applied Pharmaceutics. SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTIMICROBIAL EVALUATION OF SOME NEW AMIDES OF THIOMORPHOLINE CARBOXYLATE. URL: https://innovareacademics.in/journals/index.php/ijap/article/view/129
- PubMed. Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. III. Impact of modifications to the macrocycle isobutyryl ester position. URL: https://pubmed.ncbi.nlm.nih.gov/31364293/
- PubChem. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760133
- Wiley Online Library. Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.202003996
- PubMed. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. URL: https://pubmed.ncbi.nlm.nih.gov/22082100/
- Advanced Journal of Chemistry, Section A. Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. URL: https://www.ajchem-a.com/article_193258.html
- ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. URL: https://www.researchgate.net/publication/374526019_Synthesis_and_Antimicrobial_Activity_of_Novel_Sulfonyl_Piperidine_Carboxamide_Derivatives_Prepared_from_N-Boc-Piperidine-3-carboxylic_Acid_via_Amide_Coupling
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chemical reactivity profile of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
An In-Depth Technical Guide to the Chemical Reactivity of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, comprising a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, a carboxylic acid, and a thiomorpholine ring, imparts a distinct and versatile reactivity profile. This guide provides an in-depth analysis of its chemical behavior, focusing on the reactions of its key functional groups. We will explore the mechanisms and experimental considerations for N-Boc deprotection, derivatization of the carboxylic acid via esterification and amidation, and the reactivity of the endocyclic sulfur atom. This document serves as a technical resource for scientists leveraging this scaffold in the design and synthesis of novel therapeutic agents and complex organic molecules.
Introduction: A Privileged Scaffold in Drug Discovery
The thiomorpholine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds.[1] The replacement of the oxygen atom in the analogous morpholine structure with sulfur alters key physicochemical properties such as lipophilicity, size, and metabolic stability, providing medicinal chemists with a powerful tool for molecular design.[1] Thiomorpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
This compound, specifically, serves as a versatile chiral building block.[3] Its utility stems from the orthogonal reactivity of its three primary functional domains:
-
The N-Boc group , which provides robust protection for the ring nitrogen under many conditions but can be selectively removed under acidic protocols.
-
The C3-carboxylic acid , which is a handle for peptide-style coupling, esterification, and other transformations.
-
The thiomorpholine ring , where the sulfur atom can undergo reactions such as oxidation, influencing the polarity and hydrogen-bonding capacity of the molecule.
Understanding the interplay and selective manipulation of these groups is critical for its effective use in multi-step synthesis. This guide will dissect the reactivity profile of each functional group, providing both mechanistic insights and practical, field-proven experimental protocols.
Physicochemical and Spectroscopic Profile
A clear understanding of the molecule's fundamental properties is the starting point for any synthetic endeavor.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₄S | [3][4] |
| Molecular Weight | 247.31 g/mol | [3][4] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 145-146 °C | [5] |
| Boiling Point | 398.6 °C at 760 mmHg (Predicted) | [5] |
| CAS Number | 128453-98-5 | [4][5][6] |
Chemical Reactivity Profile
The synthetic utility of this compound is defined by the selective reactions of its three key functional groups.
Reactivity of the N-Boc Protecting Group: The Acid-Labile Gatekeeper
The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its stability to a wide range of nucleophiles, bases, and reductive conditions makes it an ideal choice for multi-step synthesis.[7] However, its defining characteristic is its lability under acidic conditions.
Mechanism of Deprotection: The cleavage of the Boc group proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene. This process also releases carbon dioxide.
Experimental Protocol: Acid-Catalyzed N-Boc Deprotection
The choice of acid is critical and is often dictated by the presence of other acid-sensitive groups in the molecule. Trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) is the most common and effective method.
Causality: Anhydrous conditions are crucial to prevent water from competing as a nucleophile. TFA is sufficiently strong to efficiently protonate the Boc group, leading to cleavage at room temperature, often within 1-3 hours.[8] The volatility of TFA, DCM, isobutylene, and CO₂ allows for their easy removal in vacuo, simplifying product isolation.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude product, the TFA salt of thiomorpholine-3-carboxylic acid, can be used directly in the next step or purified further.
Caption: Workflow for acid-catalyzed N-Boc deprotection.
Reactivity of the Carboxylic Acid: A Hub for Elongation
The carboxylic acid at the C3 position is the primary site for building molecular complexity, most commonly through the formation of esters and amides.
While direct Fischer esterification (acid-catalyzed reaction with an alcohol) is possible, the conditions can be harsh and may lead to premature Boc deprotection.[9] A milder and more reliable method for complex substrates is the Steglich esterification, which uses a carbodiimide activator and a nucleophilic catalyst.[10]
Experimental Protocol: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the nucleophilic attack by the alcohol.[10][11]
Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of the highly nucleophilic DMAP, this intermediate is converted to a reactive acyl-pyridinium species. The alcohol then attacks this species to form the ester, regenerating the DMAP catalyst. This process occurs under mild, neutral conditions at room temperature, preserving the acid-sensitive Boc group.[11]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equiv) in DCM dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Once complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Wash the combined filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.
Amide coupling is arguably the most critical reaction for this building block in drug development.[12] Standard peptide coupling reagents are highly effective. The most common laboratory-scale method involves the use of a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
Causality: Similar to esterification, EDC activates the carboxylic acid. The additive (HOBt) intercepts the O-acylisourea intermediate to form an active ester. This active ester is less prone to racemization at the α-carbon and reacts cleanly with the incoming amine to form the desired amide.[12] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to neutralize any amine salts and facilitate the reaction.[13]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv) in an anhydrous solvent like dimethylformamide (DMF) or DCM.
-
Add DIPEA (2.0-3.0 equiv) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equiv) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Reactivity of the Thiomorpholine Ring: The Modulating Sulfur
The endocyclic sulfur atom is not merely a passive structural element; it is a reactive center that can be used to fine-tune the properties of the final molecule. The most common reaction is oxidation.
Oxidation to Sulfoxide and Sulfone: The sulfur can be oxidized to two different states: the sulfoxide (S=O) and the sulfone (O=S=O). This transformation has profound effects on the molecule's properties:
-
Polarity and Solubility: Oxidation dramatically increases polarity and aqueous solubility.
-
Hydrogen Bonding: The sulfoxide and sulfone oxygens can act as hydrogen bond acceptors, altering interactions with biological targets.
-
Stereochemistry: Oxidation of the sulfur to a sulfoxide creates a new stereocenter, potentially leading to diastereomers.
Synthetic Considerations:
-
Oxidation to Sulfoxide: Controlled oxidation to the sulfoxide can be achieved using mild oxidizing agents like sodium periodate (NaIO₄) or one equivalent of m-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
-
Oxidation to Sulfone: Stronger oxidizing conditions, such as using an excess of m-CPBA or hydrogen peroxide in acetic acid, will typically lead to the fully oxidized sulfone.[14]
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A Technical Guide to Constrained Proline Analogs in Peptide Chemistry
Abstract
Proline's unique cyclic structure imparts exceptional conformational rigidity upon the peptide backbone, making it a critical residue for defining secondary structures like β-turns and polyproline helices.[1][2] However, the inherent flexibility of its five-membered ring and the low energy barrier to cis-trans isomerization of the prolyl-peptide bond often limit the conformational stability and metabolic resistance of peptide therapeutics. This guide provides an in-depth exploration of constrained proline analogs, a powerful class of building blocks used in medicinal chemistry to overcome these limitations. We will examine the core principles behind conformational constraint, classify the major types of proline analogs, and detail their profound effects on peptide structure and function. Furthermore, this guide will furnish researchers with practical methodologies for the synthesis and incorporation of these analogs, alongside techniques for their structural characterization, empowering the rational design of next-generation peptide-based diagnostics and therapeutics.
The Unique Role and Inherent Limitations of Proline
Among the proteinogenic amino acids, proline is unique. Its side chain cyclizes back onto the backbone nitrogen, forming a rigid pyrrolidine ring and classifying it as a secondary amine.[1] This structure dramatically restricts the backbone dihedral angle φ (phi) to approximately -65°, acting as a "structural disruptor" or "helix breaker" in regular secondary structures like α-helices and β-sheets.[1][3] Conversely, this same rigidity makes proline a cornerstone for inducing turns and bends in the peptide chain, which are often crucial for protein folding and molecular recognition events.[2][4]
Despite these advantages, proline possesses two key conformational liabilities that can be detrimental in drug design:
-
Pyrrolidine Ring Pucker: The five-membered ring is not planar and exists in a dynamic equilibrium between two "puckered" conformations: Cγ-exo (down-pucker) and Cγ-endo (up-pucker). This subtle conformational change significantly influences the preceding residue's ψ (psi) angle and, consequently, the local peptide backbone structure.[5][6]
-
Cis-Trans Isomerization: The Xaa-Pro peptide bond has a relatively small energy difference between the trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations.[7] This leads to a significant population of the cis isomer (5-30% in solution), a conformation rarely seen with other amino acids.[7] This isomerization is often a rate-limiting step in protein folding and can lead to conformational heterogeneity in synthetic peptides, complicating structure-activity relationship (SAR) studies.[5][8]
Constraining the proline ring through chemical modification provides a robust strategy to overcome these limitations by locking the ring into a specific pucker and biasing the amide bond towards a single isomeric state.
The Rationale for Constraint: Engineering Superior Peptides
The strategic incorporation of constrained proline analogs is a cornerstone of modern peptidomimetic design. By reducing the conformational entropy of the peptide, these analogs pre-organize the molecule into a bioactive conformation that is more favorable for receptor binding. This approach offers several compelling advantages:
-
Enhanced Affinity and Selectivity: By locking the peptide into a specific shape that mimics the bound state, the entropic penalty of binding is reduced, often leading to a dramatic increase in binding affinity.
-
Improved Metabolic Stability: The peptide bonds preceding proline residues are often susceptible to cleavage by proteases.[8] The steric bulk and altered geometry introduced by constrained analogs can shield this bond, increasing the peptide's resistance to enzymatic degradation and extending its biological half-life.
-
Modulation of Secondary Structure: Different analogs can be used to stabilize specific secondary structures. For example, analogs that favor a trans amide bond and an exo pucker can stabilize polyproline II (PPII) helices, which are critical motifs in protein-protein interactions.[6][9] Conversely, analogs designed to favor the cis amide bond can be used to engineer stable type VI β-turns.[10][11]
-
Fine-Tuning Pharmacokinetics: Modifications like fluorination can alter the lipophilicity and polarity of a peptide, which can be used to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[12][13]
A Classification of Constrained Proline Analogs
Constrained proline analogs can be categorized based on the nature of the modification to the pyrrolidine ring.
Substitution-Based Analogs
The most common strategy involves adding substituents to the pyrrolidine ring, typically at the 4-position. The stereochemistry and electronic nature of the substituent dictate the conformational outcome.
-
(4R)- and (4S)-Fluoroprolines (Flp): Fluorine is a particularly powerful substituent. Due to stereoelectronic effects (the gauche effect), an electron-withdrawing group like fluorine prefers to be axial to the nitrogen lone pair. This leads to a strong conformational bias:
-
(2S,4R)-4-Fluoroproline ((4R)-Flp) strongly favors the Cγ-exo (down) pucker, which in turn stabilizes the trans prolyl amide bond. This is often used to stabilize collagen triple helices.[6][14]
-
(2S,4S)-4-Fluoroproline ((4S)-Flp) strongly favors the Cγ-endo (up) pucker, which stabilizes the cis prolyl amide bond.[5][14]
-
-
Hydroxyprolines (Hyp): (4R)-Hydroxyproline, a natural post-translational modification found in collagen, also favors the Cγ-exo pucker, contributing to the stability of the collagen triple helix.[6] It serves as a versatile synthetic precursor for many other analogs.[4][5]
-
Other Substituted Analogs: A vast array of other substituents, including methyl, methoxy, and azido groups, have been installed at various positions (C2, C3, C4, C5) to fine-tune conformation and introduce new chemical functionality.[6][15]
Bicyclic Proline Analogs
Fusing a second ring to the proline core creates a highly rigid bicyclic system, providing an even greater degree of conformational restriction. These are particularly effective at locking the peptide backbone into a specific turn or helical geometry.
-
Azabicyclo[X.Y.0]alkane Amino Acids: This class includes analogs like (1S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and others where the size of the fused ring is varied to precisely control the backbone dihedral angles. These are potent inducers of β-turn structures.
-
Disulfide-Bridged Bicyclic Peptides: Proline can be incorporated into bicyclic peptide scaffolds where disulfide bridges provide additional conformational constraint, leading to highly stable and ordered structures.[16][17]
Ring-Size and Heteroatom Variants
-
Azetidine-2-carboxylic acid (Aze): This four-membered ring analog further restricts the φ angle and exhibits a lower rotational barrier for cis-trans isomerization.[14][18]
-
Piperidine-2-carboxylic acid (Pip): The expanded six-membered ring offers a different set of conformational preferences.[18]
-
Thiazolidine-4-carboxylic acid (Thz) & Oxazolidine-4-carboxylic acid (Oxa): Replacing the Cγ with a sulfur or oxygen atom, respectively, influences the ring pucker and electronic properties, affecting the kinetics of cis-trans isomerization.[10][14] These are often used as "pseudoprolines" to disrupt aggregation during peptide synthesis.[19][20]
The Biophysical Impact: Controlling Conformation at the Atomic Level
The utility of constrained analogs stems from their ability to predictably control two key conformational equilibria: ring pucker and cis-trans amide isomerism.
Diagram: Proline Conformational Equilibria
The following diagram illustrates the two primary conformational states of the proline ring and their relationship to the cis/trans isomerization of the preceding peptide bond.
Caption: Proline ring pucker and cis/trans amide bond isomerization.
As the diagram shows, a fundamental correlation exists: the Cγ-endo pucker is strongly favored when the Xaa-Pro amide bond is in the cis conformation.[5][21] In contrast, the trans amide bond can accommodate both puckers, although there is often a slight preference for the exo state.[5] By introducing substituents, chemists can break this equilibrium and force the ring into a single, dominant conformation.
Table: Conformational Effects of Common 4-Substituted Proline Analogs
| Analog | Substituent (at C4) | Preferred Pucker | Preferred Amide Isomer | Key Application/Effect |
| Proline (Pro) | -H | Weakly exo/endo | trans (major) / cis (minor) | Baseline reference |
| (4R)-Hydroxyproline | -OH (R) | Cγ-exo (Down) | trans | Stabilizes collagen triple helix[6] |
| (4R)-Fluoroproline | -F (R) | Cγ-exo (Down) | Strongly trans | Potent stabilization of PPII helices[6][14] |
| (4S)-Fluoroproline | -F (S) | Cγ-endo (Up) | Strongly cis | Induction of type VI β-turns[5][10] |
| (4S)-Methylproline | -CH₃ (S) | Cγ-exo (Down) | trans | Increases collagen stability via steric effects[6] |
Experimental Protocols: Synthesis and Characterization
The practical application of these analogs requires robust methods for their incorporation into peptides and subsequent conformational analysis.
Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The majority of constrained proline analogs are commercially available in their Fmoc-protected form, ready for standard automated or manual SPPS. The following provides a generalized protocol for the manual coupling of a sterically demanding analog.
Protocol: Manual Coupling of Fmoc-(2S,4R)-Flp-OH on Solid Phase
-
Resin Preparation: Start with a Rink Amide resin (or other suitable solid support) to which the preceding amino acid sequence has been attached. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group of the growing peptide chain. Wash thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling Activation: In a separate vessel, dissolve Fmoc-(2S,4R)-Flp-OH (3 equivalents relative to resin loading), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Causality Note: HATU is a highly efficient coupling reagent often chosen for hindered couplings, such as those involving N-methylated or constrained amino acids, as it minimizes side reactions like epimerization.[19]
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is a precaution for potentially slower reaction kinetics due to the analog's steric bulk.
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the full peptide is synthesized, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., LC-MS).
Diagram: SPPS Workflow for Analog Incorporation
Caption: Workflow for incorporating a constrained proline analog via SPPS.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the conformational effects of proline analogs in solution.
-
Determining Cis/Trans Ratio: The ratio of cis to trans isomers can be directly quantified by integrating the distinct signals for the Cα and Cδ protons of the proline ring in 1D ¹H NMR spectra. These protons exist in different chemical environments in the two isomeric states, leading to well-resolved peaks.
-
Assessing Ring Pucker: The ring pucker conformation can be inferred from ³J(Hα,Hβ) coupling constants and through-space correlations observed in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). For instance, a strong NOE between the Hα of proline and the Hα of the preceding residue (the Hα(i-1)-Hα(i) contact) is characteristic of a trans amide bond, which is often associated with the exo pucker.
Conclusion and Future Outlook
Constrained proline analogs are indispensable tools in modern peptide chemistry and drug discovery.[22] They provide an unparalleled level of control over peptide backbone conformation, enabling the rational design of molecules with enhanced potency, selectivity, and metabolic stability. The ability to fine-tune ring pucker and amide bond geometry through subtle chemical modifications has transformed our approach to stabilizing secondary structures and mimicking bioactive epitopes.[5]
Future advancements will likely focus on the development of novel, more sophisticated analogs with unique steric and electronic properties. The expansion of "proline editing" techniques, where modifications are performed on-resin after incorporation of a precursor like hydroxyproline, promises to accelerate the synthesis and screening of diverse analog libraries.[4][5] As our understanding of the relationship between conformation and biological function deepens, constrained proline analogs will continue to be at the forefront of efforts to unlock the full therapeutic potential of peptides.
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- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 8. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. worldscientific.com [worldscientific.com]
- 21. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
Methodological & Application
Application Note: Strategic Incorporation of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids
In the landscape of modern drug discovery, peptides represent a highly selective and potent class of therapeutics. However, their utility can be hampered by inherent limitations such as poor metabolic stability and conformational flexibility.[1] The strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a critical tool to overcome these challenges, offering a pathway to enhance the drug-like properties of peptide candidates.[2][3] NPAAs introduce novel chemical functionalities and structural constraints, which can fundamentally improve stability, potency, and bioavailability.[1][4]
This application note focuses on 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid, a chiral NPAA building block that offers unique conformational constraints due to its saturated heterocyclic structure. The thiomorpholine ring, a sulfur analog of morpholine, provides a distinct stereoelectronic profile, influencing lipophilicity and metabolic stability.[5][6] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes this compound particularly suitable for Boc-based solid-phase peptide synthesis (SPPS).[7]
Rationale for Use: Why Incorporate a Thiomorpholine Moiety?
The decision to incorporate this compound into a peptide sequence is driven by several key objectives in peptide design:
-
Conformational Constraint: The rigid ring structure of the thiomorpholine moiety restricts the rotational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and potency for a specific biological target.[1][8]
-
Enhanced Proteolytic Stability: Standard peptides are susceptible to degradation by proteases. The unnatural structure of the thiomorpholine-containing residue can prevent recognition by the stereospecific active sites of these enzymes, thereby increasing the peptide's in vivo half-life.[1]
-
Modulation of Physicochemical Properties: The substitution of a standard amino acid with this NPAA alters the local hydrophobicity and hydrogen bonding capacity of the peptide. The sulfur atom in the thiomorpholine ring generally increases lipophilicity compared to its morpholine counterpart, which can influence cell permeability and other pharmacokinetic properties.[6]
-
Novel Pharmacophoric Interactions: The nitrogen and sulfur heteroatoms of the thiomorpholine ring can participate in unique non-covalent interactions with target receptors, potentially leading to novel biological activities or improved selectivity.[5]
The structure of the building block is depicted below:
Caption: Structure of this compound.
Solid-Phase Peptide Synthesis (SPPS) Strategy: Boc Chemistry
The presence of the acid-labile Boc group on the α-nitrogen dictates the use of a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS.[9] In this scheme, the temporary Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while more permanent side-chain protecting groups (often benzyl-based) are cleaved at the end of the synthesis with a very strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[10]
Workflow Overview
The general cycle for incorporating this compound or any Boc-protected amino acid into a growing peptide chain on a solid support involves a series of repeated steps: deprotection, neutralization, coupling, and washing.[11]
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Experimental Protocols
These protocols are designed for manual synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials and Reagents
-
Resin: Merrifield resin or other suitable resin for Boc-SPPS (e.g., PAM resin).
-
Amino Acids: this compound and other required Boc-protected amino acids.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling/Activation Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Alternatively: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIEA.
-
Protocol 1: Nα-Boc Deprotection
-
Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Drain the solvent.
-
Add the deprotection solution (50% TFA in DCM, ~10 mL/g of resin) and agitate for 2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x), and finally DCM (3x) to remove residual TFA.[10] The deprotected amine is now a TFA salt.
Protocol 2: Neutralization
-
To the washed resin from the deprotection step, add the neutralization solution (10% DIEA in DCM, ~10 mL/g of resin).
-
Agitate for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly with DCM (5x) to remove excess DIEA.[10] The resin now has a free N-terminal amine, ready for coupling.
Protocol 3: Coupling of this compound
Method A: DIC/HOBt Activation
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF. Add DCM to increase volume.
-
Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or be repeated.
-
Once complete, drain the coupling solution and wash the resin with DCM (3x) and DMF (3x).
Method B: HBTU Activation
-
In a separate vial, dissolve this compound (3 eq.) and HBTU (3 eq.) in DMF (~10 mL/g of resin).
-
Add DIEA (6 eq.) to the solution to begin activation.
-
Immediately add the activated solution to the neutralized peptide-resin.
-
Agitate for 30-60 minutes.
-
Monitor for completion as described in Method A.
-
Drain and wash the resin as described above.
Protocol 4: Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.
Caution: This step must be performed in a well-ventilated fume hood using appropriate personal protective equipment. Strong acids like HF are extremely corrosive and toxic.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole) to the resin to trap reactive cations generated during cleavage.
-
Cool the apparatus (e.g., to 0°C).
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Collect the crude peptide by filtration.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the bulky thiomorpholine ring. | Extend coupling time; consider a more potent coupling reagent like HATU; perform a double coupling. |
| Side Reactions during Deprotection | The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues (e.g., Trp, Met). | Add a scavenger like dithiothreitol (DTE) or triisopropylsilane (TIS) to the TFA deprotection solution.[10] |
| Aggregation of Peptide Chain | Formation of secondary structures on the resin can hinder reagent access. | Use solvents known to disrupt aggregation (e.g., N-Methyl-2-pyrrolidone, NMP); perform synthesis at an elevated temperature.[12][13] |
| Aspartimide Formation | If an Asp residue is present, it can form a cyclic imide during base-catalyzed steps (neutralization). | This is less of a concern in Boc-SPPS than Fmoc-SPPS, but using weaker bases or in-situ neutralization protocols can mitigate this. |
Conclusion
This compound is a valuable building block for peptide chemists seeking to introduce conformational constraints and enhance the stability of their peptide leads. Its incorporation is straightforward using standard Boc-SPPS protocols. By carefully controlling the deprotection, neutralization, and coupling steps, researchers can successfully synthesize novel peptides with potentially superior therapeutic properties. The protocols and considerations outlined in this note provide a solid foundation for the effective use of this non-proteinogenic amino acid in drug discovery and development programs.
References
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Ganorkar, R., et al. (2006). Synthesis of conformationally constrained lysine analogues. The Journal of Organic Chemistry.
- Laxmi, P., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids.
- LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Various Authors. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Various Sources.[9][10]
- PubChem. (n.d.). Thiomorpholine-3-carboxylic acid. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of conformationally constrained lysine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Boc-Thiomorpholine-3-Carboxylic Acid into Peptidomimetics
Introduction: The Thiomorpholine Scaffold as a Conformational Constraint in Peptidomimetic Design
In the landscape of modern drug discovery, the design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of developing novel therapeutics.[1] Peptidomimetics offer several advantages over their natural peptide counterparts, including enhanced metabolic stability, improved oral bioavailability, and increased receptor selectivity and potency.[2] A key strategy in peptidomimetic design is the incorporation of non-canonical amino acids that introduce conformational constraints, thereby rigidifying the peptide backbone into a bioactive conformation.[3]
Boc-thiomorpholine-3-carboxylic acid is a valuable building block in this endeavor. As a cyclic, non-proteinogenic amino acid, its incorporation into a peptide sequence imparts significant conformational restriction.[4] The thiomorpholine ring, a sulfur-containing saturated heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The substitution of a sulfur atom for the oxygen in a morpholine ring alters the physicochemical properties, including size, lipophilicity, and metabolic stability, which can be strategically leveraged in drug design. Furthermore, the thiomorpholine moiety can act as a hydrogen bond acceptor, contributing to specific ligand-receptor interactions. This guide provides detailed protocols and scientific rationale for the successful incorporation of Boc-thiomorpholine-3-carboxylic acid into peptidomimetic backbones using both solid-phase and solution-phase synthesis techniques.
Chemical Properties and Handling of Boc-Thiomorpholine-3-Carboxylic Acid
(R)-4-Boc-thiomorpholine-3-carboxylic acid is a chiral building block featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This protecting group enhances its stability and solubility in organic solvents commonly used in peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₄S | N/A |
| Molecular Weight | 247.31 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | 0-8 °C | N/A |
Note: It is crucial to handle Boc-thiomorpholine-3-carboxylic acid in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
PART 1: Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides, offering advantages such as the use of excess reagents to drive reactions to completion and simplified purification procedures.[5] The following protocols are tailored for the incorporation of the sterically hindered Boc-thiomorpholine-3-carboxylic acid.
General Workflow for SPPS
The iterative cycle of SPPS involves the sequential deprotection of the N-terminal protecting group of the growing peptide chain attached to a solid support, followed by the coupling of the next protected amino acid.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol for Boc-Thiomorpholine-3-Carboxylic Acid Coupling using HATU
Due to the steric hindrance presented by the Boc group and the cyclic nature of thiomorpholine-3-carboxylic acid, a potent coupling reagent is recommended.[6] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent for sterically hindered amino acids, demonstrating rapid reaction kinetics and minimal racemization.[7][8]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-thiomorpholine-3-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Pre-activation of Boc-Thiomorpholine-3-Carboxylic Acid:
-
In a separate vessel, dissolve Boc-L-thiomorpholine-3-carboxylic acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6.0 eq.) to the solution.
-
Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of Boc-thiomorpholine-3-carboxylic acid, a longer coupling time compared to standard amino acids is recommended.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Troubleshooting Incomplete Coupling:
-
If the Kaiser test is positive (blue/purple beads), a "double coupling" is recommended.[9]
-
Drain the reaction vessel and add a fresh solution of pre-activated Boc-L-thiomorpholine-3-carboxylic acid.
-
Allow the second coupling to proceed for another 2 hours.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
N-Terminal Boc Deprotection
The Boc group is labile under acidic conditions and is typically removed using trifluoroacetic acid (TFA).[5]
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Deprotection solution: 50% TFA in DCM (v/v)
-
Neutralization solution: 10% DIPEA in DCM (v/v)
-
DCM, peptide synthesis grade
Procedure:
-
Pre-wash: Wash the peptide-resin with DCM (2x).
-
Deprotection:
-
Add the deprotection solution (50% TFA in DCM) to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 20-25 minutes.
-
-
Washing: Wash the resin thoroughly with DCM (3x) to remove residual TFA.
-
Neutralization:
-
Add the neutralization solution (10% DIPEA in DCM) to the resin and agitate for 10 minutes.
-
Drain the solution and repeat the neutralization step.
-
-
Final Washing: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the next coupling step.
PART 2: Solution-Phase Peptide Synthesis Protocol
Solution-phase peptide synthesis is a valuable alternative to SPPS, particularly for the synthesis of short peptides or for scaling up production.[10]
General Workflow for Solution-Phase Synthesis
This method involves the coupling of protected amino acids in a suitable organic solvent, followed by purification of the resulting dipeptide. The protecting groups are then selectively removed to allow for further chain elongation.
Caption: General workflow for solution-phase peptide synthesis.
Protocol for Dipeptide Synthesis using EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a common and effective coupling system for solution-phase synthesis, minimizing racemization.[11]
Materials:
-
Boc-L-thiomorpholine-3-carboxylic acid
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
EDC·HCl
-
HOBt
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous DCM or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution:
-
In a round-bottom flask, dissolve Boc-L-thiomorpholine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in DCM and add NMM (1.1 eq.) to neutralize the salt.
-
-
Activation:
-
Cool the solution of Boc-L-thiomorpholine-3-carboxylic acid and HOBt to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 15-20 minutes.
-
-
Coupling:
-
Add the neutralized amino acid ester solution to the activated Boc-L-thiomorpholine-3-carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure product.
PART 3: Characterization of Thiomorpholine-Containing Peptidomimetics
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetics.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for verifying the molecular weight of the synthesized peptide.[12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the thiomorpholine-3-carboxylic acid residue.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: Can be used to confirm the presence of the thiomorpholine ring protons and to assess the overall structure and purity of the peptide.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are crucial for the complete assignment of proton and carbon signals and for determining the three-dimensional conformation of the peptidomimetic in solution. NOESY and ROESY experiments, in particular, provide information about through-space proton-proton proximities, which is vital for conformational analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the synthesized peptide and for its purification. A gradient of water and acetonitrile, both containing a small amount of TFA (typically 0.1%), is commonly used.
PART 4: Scientific Rationale and Causality
Choice of Coupling Reagent
The incorporation of Boc-thiomorpholine-3-carboxylic acid presents a significant steric challenge due to the bulky Boc protecting group and the cyclic nature of the amino acid. Standard carbodiimide reagents like DCC or EDC alone may lead to incomplete coupling and low yields.[6] Onium salt-based reagents, such as HATU, form highly reactive OAt-active esters that can overcome this steric barrier more effectively, leading to higher coupling efficiencies.[7] The addition of a non-nucleophilic base like DIPEA is crucial for the activation step and to neutralize the protonated N-terminus of the peptide-resin.[9]
Boc vs. Fmoc Strategy
While the Fmoc/tBu strategy is more common in modern SPPS, the Boc/Bzl strategy can be advantageous in certain situations. The repeated exposure to the basic conditions (piperidine) required for Fmoc removal can sometimes lead to side reactions, especially with sensitive sequences. The acidic conditions used for Boc deprotection are generally well-tolerated.[5] For solution-phase synthesis, the Boc group is often preferred due to its stability under a wider range of coupling conditions and its clean removal with TFA.[10]
Conformational Impact of the Thiomorpholine Ring
The incorporation of the thiomorpholine-3-carboxylic acid residue significantly restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone.[3] This pre-organization of the peptide chain can lead to a more stable and well-defined secondary structure, which is often a prerequisite for high-affinity binding to a biological target. The conformational preferences of the resulting peptidomimetic can be elucidated through detailed NMR studies and molecular modeling.
Conclusion
The successful incorporation of Boc-thiomorpholine-3-carboxylic acid into peptidomimetics offers a powerful strategy for the design of conformationally constrained molecules with potentially enhanced therapeutic properties. The protocols outlined in this guide provide a robust starting point for researchers in this field. Careful selection of coupling reagents, optimization of reaction conditions, and thorough analytical characterization are paramount to achieving high yields and purity. The unique structural and chemical properties of the thiomorpholine scaffold will undoubtedly continue to be exploited in the development of the next generation of peptide-based drugs.
References
- Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. [Link]
- The paper of peptidomimetics is published in ACS Omega - PRISM BioLab. [Link]
- 12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts. [Link]
- Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - MDPI. [Link]
- Conformational and topographical considerations in designing agonist peptidomimetics
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
- Coupling Reagents - Aapptec Peptides. [Link]
- Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs - Oriental Journal of Chemistry. [Link]
- Morpholine Scaffolds' Preparation for Foldamers' Design and Construction - R Discovery. [Link]
- Synthesis of Peptides by Solution Methods - ResearchG
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. [Link]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]
- Amide Synthesis - Fisher Scientific. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
- Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Application of 3D NMR for Structure Determination of Peptide N
- Amino Acid Sidechain Deprotection - Aapptec Peptides. [Link]
- Identification of Therapeutic Peptide and its Impurities. [Link]
- Characterization of peptides derived from marine organisms - ResearchOnline@JCU. [Link]
- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
- Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed. [Link]
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
- CONFORMATIONAL STUDIES OF TACHYKININ PEPTIDES USING NMR SPECTROSCOPY. [Link]
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
- (PDF)
- Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. [Link]
- (PDF)
- (PDF)
Sources
- 1. Conformational and topographical considerations in designing agonist peptidomimetics from peptide leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. growingscience.com [growingscience.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. peptide.com [peptide.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives [mdpi.com]
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Application of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid in the Synthesis of Conformationally Constrained GPCR Ligands: An Application Note and Protocol Guide
Abstract
G protein-coupled receptors (GPCRs) remain one of the most critical families of drug targets.[1] The design of potent and selective ligands for these receptors often requires sophisticated molecular scaffolds that can adopt and maintain a specific bioactive conformation. This guide details the application of 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid (Boc-Tmo-OH) , a conformationally constrained, non-proteinogenic amino acid, in the synthesis of novel GPCR ligands. We provide the scientific rationale for its use, highlighting how the thiomorpholine ring serves as a privileged scaffold to enhance pharmacological properties.[2][3] Detailed, field-tested protocols for the incorporation of Boc-Tmo-OH into peptide backbones via Solid-Phase Peptide Synthesis (SPPS) are provided, along with a discussion of its potential in small molecule drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained heterocyclic building blocks to accelerate GPCR drug discovery programs.
Introduction: The Rationale for Conformational Constraint in GPCR Ligand Design
G protein-coupled receptors are highly dynamic membrane proteins that translate extracellular signals into intracellular responses.[1] Their activation is governed by the binding of a ligand, which stabilizes a specific receptor conformation out of a spectrum of possibilities.[1] A major challenge in GPCR drug discovery is designing ligands with high affinity and subtype selectivity, while also exhibiting a desired signaling profile (e.g., agonist, antagonist, or biased agonist).[4]
Many endogenous GPCR ligands, particularly peptides, are highly flexible. While this flexibility allows them to adopt the necessary shape upon binding, it comes at an entropic cost, often leading to lower binding affinity and poor metabolic stability. The introduction of conformational constraints—rigidifying a ligand's structure—is a powerful strategy to pre-organize the molecule into its bioactive conformation. This can lead to:
-
Enhanced Binding Affinity: Reduced entropic penalty upon binding.
-
Improved Selectivity: A rigid structure is less likely to fit into the binding pockets of off-target receptors.
-
Increased Metabolic Stability: Constrained analogs, especially those containing non-natural amino acids, are often more resistant to proteolytic degradation.
The thiomorpholine scaffold has emerged as a "privileged" structure in medicinal chemistry, valued for its unique physicochemical properties and its presence in a wide array of bioactive molecules.[2][5][6] The building block at the center of this guide, This compound (Boc-Tmo-OH) , harnesses these benefits. It acts as a constrained dipeptide mimetic, capable of inducing specific turns in a peptide chain or serving as a rigid core for small molecule ligands.
Profile of the Building Block: Boc-Tmo-OH
Boc-Tmo-OH is a chiral heterocyclic compound ideally suited for peptide synthesis and medicinal chemistry applications.[7] Its structure combines the key features required for seamless integration into standard synthetic workflows.
-
Thiomorpholine Core: A six-membered saturated ring containing sulfur and nitrogen. The sulfur atom, compared to the oxygen in its morpholine analog, increases lipophilicity and can alter metabolic pathways.[2][3] The ring structure severely restricts bond rotation, providing the desired conformational constraint.
-
Carboxylic Acid at C-3: This functional group allows for standard amide bond formation.
-
Boc-Protected Amine at N-4: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group in peptide synthesis, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS).[7] It is stable to a wide range of reaction conditions but can be cleanly removed with moderate acid, such as trifluoroacetic acid (TFA).[8]
| Property | Data | Reference |
| Chemical Name | (R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid | [7][9] |
| Synonyms | (R)-Boc-3-carboxythiomorpholine, Boc-Tmo-OH | [7] |
| CAS Number | 114525-81-4 | [7][10] |
| Molecular Formula | C₁₀H₁₇NO₄S | [7] |
| Molecular Weight | 247.31 g/mol | [7] |
| Appearance | White to off-white solid | [7] |
| Storage Conditions | Store sealed at 2-8 °C | [7] |
Protocols for Incorporation into Peptide Ligands
The primary application of Boc-Tmo-OH is as a building block in peptide synthesis. The following protocol outlines its incorporation using the well-established Boc/Bzl SPPS strategy. This chemistry is often preferred for complex or hydrophobic sequences where Fmoc chemistry may be challenging.[11]
Workflow for Peptide Synthesis Incorporating Boc-Tmo-OH
Caption: Standard Boc-SPPS cycle for incorporating Boc-Tmo-OH.
Protocol 3.1: Boc-SPPS Incorporation of Boc-Tmo-OH
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard peptide synthesis vessel.
Materials and Reagents:
-
Resin: Merrifield resin pre-loaded with the C-terminal amino acid (e.g., Boc-Phe-Merrifield resin).
-
Protected Amino Acids: Boc-Tmo-OH and other required Boc-protected amino acids.
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF).
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.
-
Solvents: HPLC-grade DCM and DMF.
Step-by-Step Methodology:
-
Resin Swelling: Place the resin (0.1 mmol) in the reaction vessel. Add DCM (5 mL) and gently agitate for 20 minutes. Drain the solvent.
-
Boc Deprotection (N-terminal Amine Deprotection):
-
Causality: The Boc group is an acid-labile protecting group. TFA is a strong acid sufficient to cleave the tert-butyl carbocation, liberating the free amine for the next coupling step.[8]
-
Add 50% TFA in DCM (3 mL) to the resin.
-
Agitate for 1 minute, drain.
-
Add a fresh portion of 50% TFA in DCM (3 mL).
-
Agitate for 20 minutes. Drain the solution.
-
-
Washing: Wash the resin thoroughly to remove residual TFA and byproducts.
-
Wash with DCM (3 x 5 mL).
-
Wash with DMF (3 x 5 mL).
-
-
Neutralization:
-
Causality: The newly deprotected amine exists as a trifluoroacetate salt. It must be converted to the free base to act as a nucleophile in the subsequent coupling reaction.[8]
-
Add 10% DIEA in DMF (3 mL) to the resin.
-
Agitate for 2 minutes, drain. Repeat once.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Coupling of Boc-Tmo-OH:
-
Causality: HBTU is an efficient coupling reagent that converts the carboxylic acid of Boc-Tmo-OH into a highly reactive OBt-active ester in situ, facilitating rapid amide bond formation. Using a slight excess ensures the reaction goes to completion.
-
In a separate vial, dissolve Boc-Tmo-OH (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 equivalents) to the activation mixture. The solution may change color.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours. (Note: Constrained amino acids can sometimes couple more slowly; reaction completion can be monitored with a Kaiser test).
-
Drain the coupling solution.
-
-
Final Washing: Wash the resin to remove excess reagents.
-
Wash with DMF (3 x 5 mL).
-
Wash with DCM (3 x 5 mL).
-
-
Cycle Repetition: The resin is now ready for the next cycle, starting again from Step 2 with the next amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.
-
Application in GPCR Ligand Design: A Case Study Perspective
To illustrate the utility of Boc-Tmo-OH, consider the design of a peptide antagonist for a hypothetical chemokine GPCR, where a specific β-turn conformation in the endogenous ligand is critical for receptor binding and activation.
The Hypothesis: Replacing a flexible two-amino-acid segment (e.g., Gly-Pro) in a known weak peptide agonist with the rigid thiomorpholine-3-carboxylic acid residue will lock the peptide into an antagonist-like conformation, improving binding affinity and blocking receptor activation.
Caption: Boc-Tmo-OH (Tmo) imposes conformational rigidity, enabling better fit and novel interactions within a GPCR binding pocket compared to a flexible analog.
Hypothetical Pharmacological Data
The introduction of the Tmo scaffold is predicted to significantly alter the pharmacological profile.
| Parameter | Ligand A (Flexible Parent) | Ligand B (Tmo-Constrained) | Rationale for Improvement |
| Binding Affinity (Ki) | 520 nM | 15 nM | The constrained conformation is pre-organized for binding, reducing the entropic penalty and improving affinity. |
| Functional Activity (EC₅₀) | 750 nM (Agonist) | No activity (Antagonist) | The rigid structure binds but fails to induce the conformational change in the GPCR required for G-protein activation. |
| Metabolic Stability (t₁/₂) | 8 min | > 120 min | The non-natural Tmo residue is resistant to cleavage by endogenous proteases, significantly extending its half-life. |
Conclusion
This compound is a powerful and versatile building block for medicinal chemists targeting GPCRs. Its rigid heterocyclic core provides a reliable method for introducing conformational constraint into peptide and peptidomimetic ligands.[7] By pre-organizing a ligand into its bioactive conformation, researchers can achieve significant improvements in binding affinity, selectivity, and metabolic stability. The protocols and rationale presented here provide a solid foundation for the successful application of Boc-Tmo-OH in the development of next-generation GPCR therapeutics.
References
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
- Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. [Link]
- Chempure. Mastering Solid Phase Peptide Synthesis (SPPS). [Link]
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
- Biotage. (2023). What is solid phase peptide synthesis?. [Link]
- PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. [Link]
- LookChem. This compound CAS NO.128453-98-5. [Link]
- Aapptec. Boc-Thr(Fmoc-Met)-OH. [Link]
- PubMed Central.
- J&K Scientific LLC. (R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid. [Link]
- PubMed Central.
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Application Notes and Protocols for Amide Bond Formation with 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
Introduction: The Significance of the Thiomorpholine Scaffold in Modern Drug Discovery
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry.[1] Its constrained cyclic structure, featuring a thiomorpholine ring, is a privileged scaffold found in a variety of biologically active molecules.[2][3] The thiomorpholine moiety, a sulfur-containing analog of morpholine, imparts unique physicochemical properties to parent molecules, influencing their conformation, solubility, and metabolic stability. This makes it a valuable component in the design of novel therapeutics, including potent and selective enzyme inhibitors. Notably, derivatives of thiomorpholine have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4] The N-Boc protecting group offers a stable yet readily cleavable handle for multi-step syntheses, while the carboxylic acid provides a reactive site for amide bond formation, a cornerstone reaction in the synthesis of peptides and small molecule drugs.[1][5]
This guide provides a detailed technical overview and field-proven protocols for the successful amide coupling of this compound with primary and secondary amines. We will delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer expert insights into overcoming the unique challenges presented by this sterically demanding substrate.
Core Principles and Mechanistic Considerations for Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid.[6] The primary challenge in coupling this compound lies in the steric hindrance posed by the bulky tert-butoxycarbonyl (Boc) group and the cyclic nature of the thiomorpholine ring. These features can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate.[7] Consequently, the choice of coupling reagent is paramount to achieving high yields and minimizing side reactions.
Mechanism of Action: A Comparative Overview of Key Coupling Reagents
Two of the most reliable and effective classes of coupling reagents for sterically hindered substrates are uronium/aminium salts, such as HATU, and carbodiimides, like EDC, typically used in conjunction with an additive such as HOBt.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the desired amide. The nitrogen atom in the HOAt leaving group is believed to accelerate the coupling step through anchimeric assistance.[6]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): The carboxylic acid first adds to the EDC to form an unstable O-acylisourea intermediate. This highly reactive species is then intercepted by the nucleophilic HOBt to form a more stable HOBt-ester, which is less susceptible to racemization. The amine then displaces HOBt to form the amide bond.[6][8]
Experimental Protocols
The following protocols are designed as a robust starting point for the amide coupling of this compound. Researchers should note that optimal conditions may vary depending on the specific amine coupling partner and should be determined empirically.
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for challenging couplings, including those with sterically hindered or electron-deficient amines, due to the high reactivity of the OAt-active ester intermediate.[6]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Suggested Equivalents |
| This compound | 247.31 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.1 - 1.2 |
| HATU | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - |
| Ethyl acetate (EtOAc) | - | - |
| 1M HCl (aq) or Saturated NH4Cl (aq) | - | - |
| Saturated NaHCO3 (aq) | - | - |
| Brine | - | - |
| Anhydrous Na2SO4 or MgSO4 | - | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Add HATU (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq), either neat or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl or saturated NH4Cl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the HATU Coupling Workflow:
Protocol 2: Carbodiimide-Mediated Coupling Using EDC/HOBt
This classic and cost-effective method is suitable for a wide range of applications. The addition of HOBt is crucial for suppressing racemization and improving efficiency.[9][10]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Suggested Equivalents |
| This compound | 247.31 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.1 |
| EDC·HCl | 191.70 | 1.2 - 1.5 |
| HOBt | 135.12 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Varies | 2.0 - 2.5 |
| Anhydrous Dichloromethane (DCM) or DMF | - | - |
| Ethyl acetate (EtOAc) or DCM | - | - |
| 1M HCl (aq) or Saturated NH4Cl (aq) | - | - |
| Saturated NaHCO3 (aq) | - | - |
| Brine | - | - |
| Anhydrous Na2SO4 or MgSO4 | - | - |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise to the reaction mixture.
-
If the amine is used as a hydrochloride salt, add DIPEA or TEA (2.0-2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM.
-
Wash the organic layer sequentially with 1M HCl or saturated NH4Cl, saturated NaHCO3, and brine. The aqueous washes remove the water-soluble urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the EDC/HOBt Coupling Workflow:
Expertise & Experience: Troubleshooting and Scientific Rationale
Causality Behind Experimental Choices:
-
Solvent Selection: Anhydrous DMF and DCM are excellent choices due to their ability to dissolve a wide range of reactants and their aprotic nature, which prevents interference with the reaction. DMF is often preferred for its higher boiling point, which can be beneficial for sluggish reactions, while DCM is more easily removed during workup.
-
Base Selection: A non-nucleophilic hindered base like DIPEA is crucial, especially in HATU-mediated couplings. It deprotonates the carboxylic acid without competing with the primary/secondary amine as a nucleophile.[11]
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for a short period before adding the amine (as in the HATU protocol) can significantly improve yields, particularly with hindered substrates. This ensures the formation of the active ester intermediate, minimizing side reactions where the coupling reagent might react directly with the amine.[11]
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficient activation, steric hindrance. | Switch from EDC/HOBt to the more potent HATU.[7] Increase the equivalents of the coupling reagent and acid (up to 1.5-2.0 eq). Increase reaction time or gently heat the reaction (e.g., to 40-50 °C). |
| Side Product Formation | Sulfur Oxidation: The thiomorpholine sulfur can be oxidized to the sulfoxide or sulfone. | Ensure the reaction is performed under an inert atmosphere and use high-purity, peroxide-free solvents. Avoid strong oxidizing agents during workup. |
| Guanidinylation: (with uronium reagents like HATU) The amine reacts with HATU. | Follow the pre-activation protocol strictly. Do not use a large excess of HATU.[7] | |
| Difficult Purification | Water-soluble byproducts (urea from EDC, HOBt, DIPEA salts). | Perform thorough aqueous washes as described in the protocols. For particularly polar products, back-extraction of the aqueous layers may be necessary. |
| Unreacted starting materials. | Optimize stoichiometry and reaction time. Ensure the amine is of high purity. |
Trustworthiness: A Self-Validating System
The protocols described are grounded in established principles of peptide and amide synthesis.[6][9] The progress of the reaction should always be monitored by an appropriate analytical technique (TLC or LC-MS) to confirm the consumption of starting materials and the formation of the desired product.
Analytical Characterization:
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting materials from the product. Visualize spots using UV light and/or a potassium permanganate stain.
-
LC-MS: This is the preferred method for monitoring the reaction. It will confirm the mass of the desired product and provide an indication of its purity.
-
NMR: 1H and 13C NMR spectroscopy should be used to confirm the structure of the final, purified product. Key diagnostic signals include the amide N-H proton (if applicable) and shifts in the signals of the carbons and protons adjacent to the newly formed amide bond.[12]
-
HRMS: High-resolution mass spectrometry will provide an exact mass, confirming the elemental composition of the synthesized amide.
By systematically applying these protocols and analytical checks, researchers can confidently synthesize and validate their target amide derivatives of this compound.
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Bei, H., et al. (2015). Design, synthesis and primary activity of thiomorpholine derivatives as DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2844-2848.
- Ghosh, A. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4255-4258.
- Reddit. (2023). HATU coupling - what's the best order? r/Chempros.
- Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
- Nagavelli, V. R., et al. (2014). SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTIMICROBIAL EVALUATION OF SOME NEW AMIDES OF THIOMORPHOLINE CARBOXYLATE. International Journal of Applied Pharmaceutics, 6(3), 10-14.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Biorganic & Medicinal Chemistry Letters. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. 15(9), 2253-2258.
- European Journal of Medicinal Chemistry. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. 164, 171-178.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2018). Journal of Chemical Reviews, 1(1), 1-15.
Sources
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. reddit.com [reddit.com]
- 12. ajchem-a.com [ajchem-a.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from (R)-4-Boc-Thiomorpholine-3-Carboxylic Acid
Abstract
(R)-4-Boc-thiomorpholine-3-carboxylic acid has emerged as a cornerstone chiral building block in contemporary medicinal chemistry. Its constrained cyclic structure, combined with the versatile handles of a protected amine and a carboxylic acid, provides a robust starting point for the synthesis of complex molecular architectures. This guide delineates the strategic application of this precursor in the generation of novel heterocyclic compounds. We move beyond mere procedural descriptions to elucidate the underlying chemical principles, offering field-tested insights into reaction optimization, mechanistic considerations, and the rationale behind protocol design. Detailed, step-by-step protocols for key transformations, including amide bond formation and subsequent cyclization strategies, are provided for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the discovery of next-generation therapeutics.
The Thiomorpholine Scaffold: A Privileged Element in Drug Design
The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, a designation for molecular frameworks capable of binding to multiple biological targets with high affinity.[1][2] The substitution of a sulfur atom for the oxygen in the analogous morpholine ring significantly alters the physicochemical properties, influencing lipophilicity, metabolic stability, and hydrogen bonding capacity.[1][2] These alterations can be strategically exploited to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile.
Derivatives of thiomorpholine have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][3][4] A prominent example is Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety, which has been investigated for the treatment of tuberculosis.[2] The inherent value of this scaffold underscores the importance of versatile starting materials like (R)-4-Boc-thiomorpholine-3-carboxylic acid for accessing novel chemical space.[5]
Strategic Overview: From Building Block to Novel Heterocycles
The synthetic journey from Boc-thiomorpholine-3-carboxylic acid to complex heterocyclic systems is typically a multi-stage process. The primary reactive handle is the carboxylic acid, which serves as an anchor point for introducing diversity via amide bond formation. The Boc-protected amine offers a latent site for subsequent reactions following deprotection.
The diagram below illustrates a high-level strategic workflow for leveraging this building block.
Caption: Step-by-step workflow for a standard EDC/HOBt mediated amide coupling reaction.
Materials:
-
(R)-4-Boc-thiomorpholine-3-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents (Water, Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-4-Boc-thiomorpholine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the coupling reagent.
-
Base Addition: Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Activation: Add EDC (1.2 eq) portion-wise over 5-10 minutes. A slight increase in temperature may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure amide product.
Advanced Synthesis: Accessing Novel Bicyclic Thiomorpholines
With the core amide in hand, the synthesis can proceed toward more complex heterocyclic systems. The preparation of bridged bicyclic thiomorpholines is of particular interest as these constrained isosteres can offer improved biological profiles. [6]
Strategy: Intramolecular Cyclization
A common strategy involves designing the coupled sidechain to contain a leaving group or an electrophilic center, which can then react with the deprotected thiomorpholine nitrogen in an intramolecular fashion.
The following diagram illustrates a conceptual pathway for synthesizing a fused bicyclic system.
Sources
Methodological Guide for Using Constrained Amino Acids in Drug Discovery
Abstract
The therapeutic application of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation.[1] Constraining the peptide backbone through the incorporation of non-canonical amino acids offers a robust strategy to overcome these limitations.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of constrained amino acids in modern drug discovery. We will explore the rationale behind conformational constraint, detail the diverse toolkit of available constrained amino acids, provide step-by-step protocols for their synthesis and incorporation, and discuss the essential biophysical characterization techniques. Through illustrative case studies and expert insights, this guide aims to equip researchers with the knowledge to effectively leverage constrained amino acids for the development of next-generation therapeutics with enhanced potency, stability, and selectivity.
The Rationale for Conformational Constraint in Peptide Drug Discovery
Peptides are highly specific and potent signaling molecules, making them attractive starting points for drug discovery.[3] However, their inherent flexibility in solution leads to a significant entropic penalty upon binding to a target, which can decrease affinity.[1] Furthermore, this flexibility makes them prone to proteolytic degradation, resulting in a short in-vivo half-life.[2][4] Introducing conformational constraints into a peptide's structure can address these challenges by:
-
Pre-organizing the bioactive conformation: Constraining a peptide into a conformation that mimics its bound state can significantly enhance binding affinity and selectivity for its target receptor.[1][5]
-
Increasing metabolic stability: A more rigid structure can sterically hinder the approach of proteases, making the peptide more resistant to enzymatic cleavage and extending its duration of action.[2][5]
-
Improving pharmacokinetic properties: By modifying the peptide's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, constrained amino acids can improve absorption, distribution, metabolism, and excretion (ADME) profiles, potentially enabling oral bioavailability.[2][3][6]
A-Z of Constrained Amino Acids: A Structural Toolkit
A diverse array of constrained amino acids is available to medicinal chemists, each imparting unique structural limitations.[3][7] The choice of a specific constrained amino acid depends on the desired conformational outcome and the chemical context of the peptide.
| Class of Constrained Amino Acid | Description | Effect on Peptide Conformation | Example(s) |
| N-Methylated Amino Acids | The amide proton is replaced by a methyl group. | Restricts rotation around the Cα-N bond, disfavors β-sheet formation, and can enhance membrane permeability.[6] | N-methyl-Alanine, N-methyl-Phenylalanine |
| α,α-Disubstituted Amino Acids | Two substituents are present on the α-carbon. | Sterically restricts the Ramachandran space, promoting helical or extended conformations. | α-aminoisobutyric acid (Aib), Diethylglycine |
| β-Amino Acids | The amino group is attached to the β-carbon. | Induces turn-like structures and can form novel secondary structures.[8] | β-Alanine, β-Leucine |
| Cyclic Amino Acids | The side chain is cyclized back onto the backbone. | Rigidifies the backbone and side chain, providing significant conformational restriction. | Proline, Pipecolic acid |
| Lactam-Bridged Amino Acids | Intramolecular amide bond formation between side chains. | Creates cyclic peptides with defined turn or helical structures.[1] | Glutamic acid and Lysine side-chain cyclization |
| Stapled Peptides | Covalent linkage between two amino acid side chains. | Stabilizes α-helical conformations, often used to target protein-protein interactions.[1][9] | Hydrocarbon stapling using α,α-disubstituted non-natural amino acids. |
Synthetic Strategies and Incorporation Protocols
The incorporation of constrained amino acids into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[6][10][11] The Fmoc/tBu strategy is widely used due to its versatility and compatibility with a broad range of functional groups.[10][11]
Diagram: General Workflow for SPPS
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol: Incorporation of a Constrained Amino Acid via Manual Fmoc SPPS
This protocol outlines the manual steps for a single coupling cycle of an Fmoc-protected constrained amino acid.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected constrained amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA, 2,4,6-collidine) (6-10 equivalents)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Reaction vessel with a sintered glass frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: If starting a new synthesis, swell the resin in DCM for at least 30 minutes, followed by DMF washes.[11][12]
-
Fmoc Deprotection: a. Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes. b. Drain the solution and repeat the treatment for another 10-15 minutes. c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]
-
Amino Acid Activation: a. In a separate vial, dissolve the Fmoc-protected constrained amino acid, coupling reagent, and base in DMF. b. Allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling: a. Add the activated amino acid solution to the deprotected peptide-resin. b. Agitate the mixture for 1-2 hours. The coupling time may need to be extended for sterically hindered constrained amino acids.[2]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
Biophysical and Structural Characterization
After synthesis and purification, it is crucial to characterize the constrained peptide to confirm its identity, purity, and conformational properties.
| Technique | Purpose | Information Obtained |
| Mass Spectrometry (MS) | To confirm the molecular weight and purity of the synthesized peptide. | Provides the exact mass of the peptide, confirming the successful incorporation of the constrained amino acid. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide sample. | A single, sharp peak indicates a high degree of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure and conformational dynamics of the peptide in solution.[14] | Provides information on dihedral angles, inter-proton distances (NOEs), and hydrogen bonding patterns, which are essential for defining the peptide's conformation. |
| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure content of the peptide. | Indicates the presence of α-helices, β-sheets, or random coil structures. |
| Surface Plasmon Resonance (SPR) | To quantify the binding affinity and kinetics of the peptide to its target.[14] | Determines the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd). |
Case Studies in Drug Discovery
The incorporation of constrained amino acids has led to the development of several successful therapeutic agents.
-
Difelikefalin (Korsuva™): This kappa opioid receptor agonist, approved for the treatment of pruritus in patients with chronic kidney disease, incorporates the unnatural amino acid 4-aminopiperidine-4-carboxylic acid, which was found to be crucial for its activity.[15]
-
Sitagliptin (Januvia®): A widely used drug for type 2 diabetes, sitagliptin is a β-amino acid derivative that acts as a potent inhibitor of dipeptidyl peptidase 4 (DPP-4).
-
Avacopan: Approved for the treatment of ANCA-associated vasculitis, this drug contains fluorine atoms and a trifluoromethyl group, which improve its inhibitory activity on the C5a receptor.[15]
Troubleshooting and Expert Insights
-
Difficult Couplings: Sterically hindered constrained amino acids may require longer coupling times, double coupling, or the use of more potent coupling reagents like HATU.
-
Aggregation: During SPPS of long or hydrophobic peptides, chain aggregation can lead to incomplete reactions.[10] Using specialized resins (e.g., PEG-modified) or incorporating pseudoproline dipeptides can help mitigate this issue.[10]
-
Racemization: The choice of coupling reagents and base is critical to minimize racemization, especially when incorporating constrained amino acids.
Conclusion and Future Outlook
Constrained amino acids are indispensable tools in modern medicinal chemistry, enabling the transformation of peptides into drug-like molecules with improved pharmacological profiles.[3][16][17] Advances in synthetic methodologies, the development of novel constraining strategies, and a deeper understanding of structure-activity relationships will continue to drive the discovery of innovative peptide-based therapeutics.[7] The integration of computational modeling with experimental techniques will further accelerate the rational design of constrained peptides with tailored properties for a wide range of diseases.
References
- Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-Pen(Trt) - Benchchem
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central
- Unnatural Amino Acids Potential for Innov
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Public
- (PDF)
- Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides - PubMed
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands | Request PDF - ResearchG
- Methods and protocols of modern solid phase peptide synthesis
- Synthesis of conformationally constrained amino acid and peptide deriv
- Constrained Peptides in Drug Discovery and Development - SciSpace
- Design considerations in the synthesis of peptides - AltaBioscience
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biom
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC - PubMed Central
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry
- Applications of unnatural amino acids in drug design - Benchchem
- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC - NIH
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | ACS Medicinal Chemistry Letters
- Unusual amino acids in medicinal chemistry - UQ eSpace - The University of Queensland
- Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads
- Biophysical Characterization of Cell-Penetrating Peptides for Cargo Delivery or Lipid-Sensing - Purdue University Gradu
- Peptides and proteins with unusual structure: From biophysical measurement to control of structure | IDEALS
- An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design - Benchchem
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Application Notes and Protocols for the Stereoselective Synthesis of Thiomorpholine Derivatives
Introduction: The Ascendance of Thiomorpholine as a Privileged Scaffold
In the landscape of medicinal chemistry, the thiomorpholine moiety has steadily emerged from the shadow of its oxygenated cousin, morpholine, to establish itself as a "privileged scaffold."[1] This six-membered saturated heterocycle, containing both a secondary amine and a thioether, possesses a unique combination of conformational flexibility and stereoelectronic properties. Replacing the oxygen of a morpholine with sulfur alters key physicochemical parameters such as size, lipophilicity, and metabolic stability, providing a powerful tool for fine-tuning drug candidates.[1]
The true therapeutic potential of this scaffold is unlocked when its three-dimensional structure is precisely controlled. The stereochemistry of substituents on the thiomorpholine ring can dramatically influence binding affinity to biological targets and overall pharmacological activity. A prime example is Sutezolid, an oxazolidinone antibiotic containing a thiomorpholine moiety, which has been investigated for the treatment of tuberculosis.[1] The specific stereoisomer is critical to its activity. This guide provides an in-depth exploration of field-proven and emerging techniques for the stereoselective synthesis of these valuable derivatives, moving beyond simple procedural lists to explain the causality and strategic considerations behind each approach.
Chapter 1: Catalyst-Controlled Enantioselective Strategies
The most elegant strategies for inducing chirality involve the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly atom-economical and scalable. The key is the formation of a transient, diastereomeric complex between the catalyst and the substrate, which lowers the activation energy for the formation of one enantiomer over the other.
Biocatalytic Reduction via Imine Reductases (IREDs)
Biocatalysis offers an exceptionally powerful and green approach to stereoselective synthesis. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of C=N bonds with exquisite precision, operating under mild aqueous conditions.[2][3] This method is particularly effective for producing 3-substituted thiomorpholines from their corresponding prochiral 3,6-dihydro-2H-1,4-thiazine precursors.
Causality and Experimental Rationale: The high enantioselectivity arises from the enzyme's precisely shaped active site, which binds the substrate in a specific orientation relative to the hydride donor, a nicotinamide cofactor (NADPH).[2] A critical component of this system is cofactor regeneration. Since NADPH is expensive, a secondary enzyme system, such as glucose dehydrogenase (GDH) and a cheap glucose source, is used to continuously regenerate the active NADPH from its oxidized NADP+ form in situ.[3] This makes the process economically viable. The choice of IRED is crucial, as different enzymes can exhibit opposite stereopreferences (R- vs. S-selectivity) and varying substrate tolerance.[4][5]
Experimental Protocol: Enantioselective Biocatalytic Reduction of a Dihydro-1,4-thiazine [3]
This protocol describes the general procedure for the analytical-scale reduction of a prochiral dihydro-1,4-thiazine to a chiral 3-substituted thiomorpholine.
1. Preparation of Buffer and Solutions:
- Prepare a 100 mM potassium phosphate buffer (KPi) and adjust the pH to 7.5.
- Prepare a 500 mM stock solution of D-glucose in the KPi buffer.
- Prepare a 10 mM stock solution of NADP+ in the KPi buffer.
- Prepare a stock solution of the dihydro-1,4-thiazine substrate (e.g., 250 mM) in a suitable water-miscible co-solvent like DMSO.
2. Reaction Setup:
- In a 2 mL microcentrifuge tube, add the following in order:
- 830 µL of 100 mM KPi buffer (pH 7.5).
- 100 µL of the 500 mM D-glucose stock solution (final concentration: 50 mM).
- 10 µL of the 10 mM NADP+ stock solution (final concentration: 0.1 mM).
- 10 µL of a glucose dehydrogenase (GDH) solution (e.g., 10 U).
- 40 µL of the 250 mM substrate stock solution in DMSO (final concentration: 10 mM substrate, 4% v/v DMSO).
- 10 µL of the chosen imine reductase (IRED) solution (e.g., 1 mg/mL of lyophilized enzyme powder).
3. Incubation and Monitoring:
- Seal the tube and place it in a thermoshaker set to 30 °C and 750 rpm.
- Allow the reaction to proceed for 24 hours.
- Monitor the reaction progress by taking aliquots (e.g., 50 µL), quenching with an equal volume of acetonitrile, centrifuging to precipitate the enzymes, and analyzing the supernatant by HPLC or GC.
4. Work-up and Analysis:
- After completion, quench the entire reaction by adding 1 mL of ethyl acetate.
- Add sodium carbonate (Na₂CO₃) to basify the mixture (pH ~9).
- Vortex thoroughly for 1 minute.
- Centrifuge to separate the layers.
- Extract the aqueous layer twice more with 1 mL of ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Determine the conversion and enantiomeric excess (ee) of the resulting thiomorpholine product using chiral HPLC or chiral GC analysis.
Table 1: Representative Substrate Scope for IRED-Catalyzed Reduction of Dihydro-1,4-thiazines
| Entry | Substrate (R group) | IRED Variant | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
| 1 | Phenyl | IRED-A | >99 | >99 | (S) |
| 2 | 4-Chlorophenyl | IRED-A | >99 | >99 | (S) |
| 3 | 2-Thienyl | IRED-B | 98 | 98 | (R) |
| 4 | Methyl | IRED-A | >95 | 96 | (S) |
| 5 | Cyclohexyl | IRED-B | 92 | >99 | (R) |
| (Data are representative and synthesized from typical results reported in the literature.[2][3][4]) |
Chapter 2: Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to build more complex molecules. The inherent stereochemistry of the starting material is transferred to the final product, obviating the need for an asymmetric catalyst or resolution step. L-Cysteine is an ideal precursor for thiomorpholine derivatives, as it contains the required nitrogen, sulfur, and a pre-defined stereocenter.
Solid-Phase Synthesis of Thiomorpholine-3-Carboxylic Acids
Solid-phase organic synthesis (SPOS) offers significant advantages for library construction and methodology development by simplifying purification to a mere filtration and washing process. By anchoring a chiral building block like Fmoc-Cys(Trt)-OH to a resin, a multi-step sequence can be performed to construct the thiomorpholine ring.
Causality and Experimental Rationale: The synthesis begins by immobilizing the chiral amino acid onto a solid support (e.g., Wang resin).[6] The stereocenter at the alpha-carbon of cysteine is preserved throughout the synthesis and ultimately becomes the C3 position of the thiomorpholine. The key steps involve N-alkylation of the protected cysteine with a 2-carbon electrophile (e.g., 2-bromoacetophenone derivatives) followed by an intramolecular cyclization. A critical step is the cleavage from the resin, where the choice of cleavage cocktail determines the final product. Using trifluoroacetic acid (TFA) alone typically yields the unsaturated dihydrothiazine, whereas including a reducing agent like triethylsilane (TES) in the cocktail effects a concomitant reduction to the saturated thiomorpholine ring.[6]
Protocol: Solid-Phase Synthesis of a 2,4-Disubstituted-Thiomorpholine-3-Carboxylic Acid [6]
1. Resin Loading:
- Swell Wang resin (1.0 g, 1.0 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 min.
- In a separate flask, dissolve Fmoc-L-Cys(Trt)-OH (3 equiv.), HOBt (3 equiv.), and DIC (3 equiv.) in a minimal amount of DMF.
- Drain the DCM from the resin, add the pre-activated amino acid solution, and shake at room temperature for 4 h.
- Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (10 mL) for 5 min, drain, and repeat with fresh solution for 15 min.
- Wash the resin thoroughly with DMF (5x) and DCM (5x).
3. N-Alkylation:
- Swell the deprotected resin in DMF (10 mL).
- Add the desired 2-bromoacetophenone derivative (5 equiv.) and diisopropylethylamine (DIPEA, 10 equiv.).
- Shake the mixture at room temperature for 24 h.
- Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
4. N-Sulfonylation/Acylation (Optional, for N4-substitution):
- Swell the resin in DCM (10 mL).
- Add a sulfonyl chloride or acyl chloride (e.g., Nosyl chloride, 4 equiv.) and pyridine (8 equiv.).
- Shake at room temperature for 12 h.
- Wash the resin with DCM (5x) and MeOH (3x). Dry under vacuum.
5. Cleavage and Cyclization/Reduction:
- Suspend the dried resin in a cleavage cocktail of 50% TFA in DCM containing 10% triethylsilane (TES) (10 mL).
- Shake at room temperature for 6-9 h. The TFA cleaves the product from the resin and catalyzes the intramolecular cyclization, while TES reduces the resulting imine/enamine in situ.
- Filter the resin and wash it with fresh DCM.
- Combine the filtrates and concentrate under reduced pressure.
- Purify the crude product by flash chromatography or preparative HPLC to yield the desired stereoisomerically pure thiomorpholine-3-carboxylic acid.
Chapter 3: Conceptual and Auxiliary-Based Approaches
While catalyst- and substrate-controlled methods are well-established, other powerful strategies in asymmetric synthesis can be conceptually applied to thiomorpholine targets. One of the most robust is the use of removable chiral auxiliaries.
Chiral Auxiliary-Mediated Synthesis
This strategy involves covalently attaching a chiral molecule—the auxiliary—to an achiral precursor.[7] The auxiliary then sterically directs subsequent bond-forming reactions to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are a classic example of this approach.[1][7]
Conceptual Application to Thiomorpholine Synthesis: A plausible route to a chiral 2,3-disubstituted thiomorpholine could begin by acylating an Evans auxiliary (derived from a chiral amino alcohol) with bromoacetic acid. The resulting N-acyloxazolidinone is a prochiral electrophile.
-
Stereoselective Alkylation: Formation of the corresponding sodium or lithium enolate followed by reaction with an electrophile (R¹-X) would proceed with high diastereoselectivity, controlled by the bulky substituent on the auxiliary, to install the first stereocenter.
-
Nucleophilic Substitution: The bromide could then be displaced by a protected cysteamine derivative (e.g., N-Boc-cysteamine).
-
Auxiliary Cleavage and Cyclization: Cleavage of the auxiliary (e.g., with LiOH/H₂O₂) would unmask the carboxylic acid. Subsequent deprotection of the nitrogen and acid-mediated cyclization would furnish the chiral thiomorpholin-3-one, which could be further reduced to the thiomorpholine. The stereocenter created in the alkylation step would direct the final structure.
Conclusion and Outlook
The stereoselective synthesis of thiomorpholine derivatives is a dynamic field with multiple robust strategies available to the modern chemist.
-
Biocatalytic reduction using IREDs stands out for its exceptional enantioselectivity, mild reaction conditions, and environmental compatibility, making it ideal for producing 3-substituted thiomorpholines.
-
Chiral pool synthesis , particularly using solid-phase methods starting from cysteine, offers a reliable and predictable route where the final stereochemistry is dictated by the starting material. This is highly advantageous for creating libraries of derivatives based on a common chiral core.
-
Asymmetric hydrogenation remains a powerful, albeit less specifically documented, tool for this scaffold, offering high turnovers and scalability for the reduction of dihydrothiazine precursors.
-
Chiral auxiliary-based methods , while conceptual for this specific ring system, are built on decades of reliable synthetic precedent and offer a predictable pathway for constructing complex substitution patterns.
The choice of method will depend on the specific target molecule, desired scale, and available resources. As our understanding of asymmetric catalysis deepens and new enzymes are discovered, the toolbox for accessing these medicinally vital scaffolds will only continue to expand, enabling the development of next-generation therapeutics with enhanced potency and selectivity.
References
- Petermeier, M., Schmermund, L., Rest,L., et al. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry, 87(17), 11369–11378. [Link]
- Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
- Pu, X., & Zuo, Z. (2017). Evans’ Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Current Organic Chemistry, 21(24), 2484-2503. [Link]
- Yadav, M., & Singh, P. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
- Bernal, F. (2006). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 50(4), 181-193. [Link]
- Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
- Bera, S., & Panda, G. (2012). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines.
- Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes: Application to the Synthesis of Morpholines and Thiomorpholines. Organic Letters, 19(17), 4696–4699. [Link]
- Zhong, C., Wang, Y., O’Herin, C., & Young, D. W. (2013). Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids.
- Gomm, A., & Grogan, G. (2024). An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters. Angewandte Chemie International Edition, 63(20), e202319222. [Link]
- Organic Chemistry Portal. (n.d.).
- Scheller, P. N., et al. (2021). Inverting the Stereoselectivity of an NADH-Dependent Imine-Reductase Variant.
- Roiban, G.-D., et al. (2023). Structure-Based Design of Small Imine Reductase Panels for Target Substrates.
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Application Notes & Protocols: Leveraging 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid in Combinatorial Chemistry for Drug Discovery
Abstract
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for the identification of new therapeutic leads. Combinatorial chemistry, coupled with innovative molecular scaffolds, provides a powerful engine for this exploration. This technical guide delves into the practical application of 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid, a constrained heterocyclic amino acid analogue, in the solid-phase synthesis of diverse molecular libraries. The thiomorpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, owing to its favorable physicochemical properties and its presence in numerous biologically active compounds.[1][2] By utilizing this scaffold as a foundation for combinatorial diversification, researchers can generate libraries of structurally unique compounds with significant potential for interacting with a range of biological targets. This guide provides detailed, field-proven protocols for the immobilization, diversification, and cleavage of thiomorpholine-based compounds on solid support, enabling the rapid and efficient generation of novel chemical libraries for high-throughput screening.
Introduction: The Strategic Advantage of Constrained Scaffolds
The use of conformationally restricted amino acids and peptidomimetics has become a cornerstone of modern drug design.[3][4] Such constraints pre-organize the molecule into a specific three-dimensional arrangement, which can lead to enhanced binding affinity, increased selectivity for the biological target, and improved metabolic stability compared to more flexible linear analogues.[5] this compound is a chiral building block that embodies these desirable characteristics.[6] The thiomorpholine ring introduces a defined conformational bias, while the carboxylic acid and the Boc-protected secondary amine provide orthogonal handles for combinatorial derivatization.
The thiomorpholine scaffold itself is a bioisostere of the morpholine ring, a common motif in FDA-approved drugs.[2][7] The substitution of oxygen with sulfur in the thiomorpholine ring alters lipophilicity and metabolic properties, offering a pathway to novel intellectual property and improved pharmacokinetic profiles. This guide will detail a practical and efficient workflow for leveraging these features in a combinatorial chemistry setting.
Core Strategy: A Scaffold-Based Diversification Approach
The central strategy for constructing a combinatorial library using this compound is a scaffold-first approach. The thiomorpholine-3-carboxylic acid core is first immobilized on a solid support. Following the removal of the Boc protecting group, the now-exposed secondary amine serves as a point for diversification, where a library of building blocks can be introduced. This methodology allows for the creation of a large number of compounds from a common scaffold, each with a unique side chain that can explore the chemical space around a biological target.
Detailed Experimental Protocols
The following protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. All operations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Immobilization of the Thiomorpholine Scaffold onto Wang Resin
This protocol describes the esterification of the carboxylic acid of the scaffold to a hydroxymethyl-functionalized resin, such as Wang resin. This linkage is stable to the conditions of Boc deprotection and subsequent coupling reactions but is readily cleaved by strong acid.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the Wang resin (1 g, 1.0 mmol) in the reaction vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.
-
Scaffold Activation: In a separate flask, dissolve this compound (2.5 mmol, 2.5 eq) in a minimal amount of DMF. Add this solution to the swollen resin.
-
Coupling: To the resin slurry, add DMAP (0.1 mmol, 0.1 eq) followed by DIC (2.5 mmol, 2.5 eq).
-
Reaction: Agitate the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by a test cleavage and analysis of the supernatant.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/pyridine/DCM (1:2:7, 10 mL) and agitate for 1 hour.
-
Final Wash and Drying: Wash the resin as in step 5 and dry under high vacuum to a constant weight. The loading of the scaffold onto the resin can be determined by gravimetric analysis or by a quantitative cleavage of a small sample.
Protocol 2: Combinatorial Diversification of the Immobilized Scaffold
This protocol outlines the diversification of the scaffold at the secondary amine using a library of carboxylic acids. The use of a potent coupling agent like HATU is recommended to overcome the steric hindrance of the secondary amine.[1][8] This process can be performed in a parallel synthesis format or using a split-and-pool approach for larger libraries.[9]
Materials:
-
Scaffold-loaded resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
DCM
-
DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Library of carboxylic acid building blocks
-
[1-([Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] (HATU)
-
Parallel synthesizer or multiple reaction vessels
Procedure:
-
Resin Swelling: Swell the scaffold-loaded resin in DCM (10 mL/g) for 30 minutes. Drain the solvent.
-
Boc Deprotection: Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 30 minutes.[4] Drain the solution and wash the resin with DCM (3 x 10 mL), 10% DIPEA in DMF (v/v) (2 x 10 mL), and DMF (3 x 10 mL).
-
Library Setup: Distribute the deprotected resin into the wells of a parallel synthesizer or individual reaction vessels.
-
Coupling Reaction (for each building block): a. In a separate vial, pre-activate the carboxylic acid building block (4 eq relative to resin loading) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.[8] b. Add the activated carboxylic acid solution to the corresponding well containing the resin. c. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Reaction Monitoring: The completion of the coupling can be monitored using a Kaiser test (will be negative for secondary amines) or a chloranil test.
-
Washing: After the coupling is complete, drain the reaction solutions and wash the resin in each well with DMF (3 x volume), DCM (3 x volume), and MeOH (3 x volume).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage of the Final Compounds from the Solid Support
This final step releases the diversified compounds from the resin into solution. A cleavage cocktail containing scavengers is used to prevent side reactions with sensitive functionalities.[2]
Materials:
-
Dried, diversified resin library from Protocol 2
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[10]
-
Cold diethyl ether
-
Collection vials
Procedure:
-
Cleavage: Place the dried resin from each well into a labeled cleavage vessel. Add the cleavage cocktail (1-2 mL per 100 mg of resin) to each vessel.
-
Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved compound into a labeled collection vial.
-
Resin Washing: Wash the resin with a small amount of fresh TFA, and combine the filtrate with the initial collection.
-
Precipitation: Precipitate the crude compound by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Isolation: Pellet the precipitated compound by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Drying and Storage: Dry the crude compound under a stream of nitrogen or in a vacuum desiccator. The library of compounds is now ready for purification and screening.
Data Presentation and Library Characterization
A combinatorial library synthesized using the above protocols will consist of a collection of discrete compounds. For quality control and hit identification, robust analytical techniques are essential.
Table 1: Representative Data for a Hypothetical Library
| Building Block (R-COOH) | R-Group | Formula of Final Compound | Calculated Monoisotopic Mass (Da) |
| Acetic Acid | -CH₃ | C₁₂H₁₉N₂O₃S | 287.11 |
| Phenylacetic Acid | -CH₂Ph | C₁₈H₂₃N₂O₃S | 363.14 |
| 3-Pyridinecarboxylic Acid | -C₅H₄N | C₁₆H₁₉N₃O₃S | 349.11 |
| Cyclohexanecarboxylic Acid | -C₆H₁₁ | C₁₇H₂₇N₂O₃S | 355.17 |
The characterization of combinatorial libraries, especially one-bead-one-compound (OBOC) libraries, requires specialized techniques.[3][11] High-throughput mass spectrometry is often used to confirm the presence of the expected compounds in the library.[12] For hit identification from on-bead screening, various encoding strategies or direct on-bead analysis can be employed.
Visualization of the Diversification Strategy
The following diagram illustrates the chemical transformation during the diversification step.
Conclusion
This compound is a valuable building block for combinatorial chemistry, providing access to libraries of conformationally constrained, peptidomimetic compounds. The protocols detailed in this guide offer a robust and flexible framework for the solid-phase synthesis of such libraries. By employing a scaffold-based diversification strategy, researchers can efficiently generate novel molecular entities for screening in drug discovery programs, ultimately accelerating the identification of new therapeutic candidates. The inherent "drug-like" properties of the thiomorpholine scaffold make these libraries particularly attractive for targeting a wide range of biological systems.
References
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- ACS Combinatorial Science. (2014). Rapid Lead Discovery Through Iterative Screening of One Bead One Compound Libraries. [Link]
- Peptideweb.com. (n.d.). Loading protocols.
- RSC Publishing. (2023).
- PubMed. (2007). Fabrication of combinatorial polymer scaffold libraries. [Link]
- PubMed. (2003).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PubMed. (1998). Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. [Link]
- PubMed. (2004). Combinatorial chemistry: libraries from libraries, the art of the diversity-oriented transformation of resin-bound peptides and chiral polyamides to low molecular weight acyclic and heterocyclic compounds. [Link]
- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- SpringerLink. (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction.
- PubMed Central. (2008). Combinatorial Chemistry in Drug Discovery. [Link]
- Open Access Journals. (2024).
- ResearchGate. (2010). Combinatorial chemistry and its application - a review.
- Wikipedia. (n.d.). Split-and-pool synthesis.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Split-and-pool synthesis and characterization of peptide tertiary amide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis | Semantic Scholar [semanticscholar.org]
- 8. [PDF] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Applications of one-bead one-compound combinatorial libraries and chemical microarrays in signal transduction research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Situ Activation Methods for 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the in situ activation and coupling of 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid (Boc-Tmc-OH). As a constrained cyclic amino acid analog, Boc-Tmc-OH is a valuable building block for introducing conformational rigidity into peptides and peptidomimetics, a key strategy in modern drug design. This guide moves beyond simple procedural lists to explain the underlying chemical principles of carboxyl activation, detailing the mechanisms, advantages, and limitations of the most prevalent classes of coupling reagents. We present field-tested, step-by-step protocols for carbodiimide, aminium/uronium, and phosphonium salt-mediated couplings, complete with mechanistic diagrams and a comparative analysis to guide reagent selection for optimal reaction outcomes.
Introduction: The Strategic Importance of Boc-Tmc-OH and In Situ Activation
This compound is a non-canonical amino acid that has garnered significant interest in medicinal chemistry. Its thiomorpholine ring structure imparts a defined conformational constraint upon the peptide backbone, which can lead to enhanced biological activity, improved metabolic stability, and increased receptor selectivity compared to more flexible, linear analogs.
The formation of a peptide (amide) bond, however, is not a spontaneous process. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, as it results in a non-reactive ammonium carboxylate salt. The core principle of peptide synthesis, therefore, relies on the "activation" of the carboxylic acid. In situ activation refers to the process where the carboxylic acid is converted into a highly reactive intermediate within the reaction vessel, immediately prior to or concurrently with the addition of the amine nucleophile. This approach avoids the isolation of often unstable activated species, streamlining the synthetic workflow. The choice of activation method is critical, as it directly influences reaction efficiency, yield, and, most importantly, the preservation of stereochemical integrity at the α-carbon.
The Fundamental Principle of Carboxyl Group Activation
The central strategy for activating a carboxylic acid is to convert the carboxyl hydroxyl (-OH), a poor leaving group, into a better one. This is achieved by reacting the carboxylic acid with a "coupling reagent." The reagent transforms the hydroxyl into a species that is readily displaced by the nucleophilic attack of an amine's lone pair of electrons, leading to the formation of a stable amide bond.
Figure 1: General workflow for carboxyl activation and amide bond formation.
Major Classes of In Situ Activating Reagents
The choice of coupling reagent is dictated by the specific substrates, desired reaction conditions (solution-phase vs. solid-phase), and the need to mitigate side reactions, particularly racemization. Three classes of reagents dominate the landscape of modern peptide synthesis.
Carbodiimides
Carbodiimides (RN=C=NR) are classic dehydrating agents that function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with the amine to form the desired amide.
-
Key Reagents:
-
DCC (N,N'-Dicyclohexylcarbodiimide): Highly effective but produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in common organic solvents, complicating purification in solution-phase synthesis.[2]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide. Its corresponding urea byproduct is also water-soluble, making it easily removable through aqueous workup, a significant advantage in bioconjugation and solution-phase synthesis.[2][3]
-
DIC (N,N'-Diisopropylcarbodiimide): The diisopropylurea byproduct is more soluble in organic solvents like DMF and DCM than DCU, making DIC a preferred choice for solid-phase peptide synthesis (SPPS).[4]
-
-
Mechanism of Action: The carboxylic acid adds across the N=C=N bond of the carbodiimide to form the O-acylisourea. This intermediate is highly activated and susceptible to nucleophilic attack by the amine. However, it is also unstable and can undergo two undesirable side reactions:
-
Racemization: The activated ester can promote the deprotonation of the α-carbon, leading to a loss of stereochemical integrity.
-
N-acylurea Formation: An intramolecular rearrangement of the O-acylisourea leads to a stable, unreactive N-acylurea byproduct, which terminates the reaction pathway and reduces yield.[3]
-
To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are almost always included. These additives rapidly convert the O-acylisourea into a more stable, yet still reactive, activated ester (e.g., an OBt ester), which is less prone to both racemization and rearrangement.[1][3]
Figure 2: Carbodiimide activation mechanism showing the role of HOBt.
Aminium/Uronium & Guanidinium Salts
This class of reagents, often referred to as onium salts, became popular due to their high efficiency, rapid reaction times, and low rates of racemization, especially when based on HOBt or its derivatives.[5]
-
Key Reagents:
-
HBTU/TBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate). Though historically named as uronium salts, structural studies revealed they exist as guanidinium isomers.[4] They are highly effective and widely used.
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Based on the more acidic and reactive additive HOAt (1-hydroxy-7-azabenzotriazole), HATU is one of the most powerful coupling reagents, particularly effective for sterically hindered amino acids and challenging couplings.[6]
-
COMU: (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate). A modern reagent based on OxymaPure, offering high reactivity comparable to HATU but with non-explosive and less allergenic byproducts.[5]
-
-
Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA, NMM), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of the aminium salt, displacing the HOBt/HOAt/Oxyma moiety to form the corresponding active ester in situ. This active ester then reacts with the amine. The base is crucial as it deprotonates both the carboxylic acid and protonates the leaving group.
Figure 3: Mechanism of activation using HATU and a non-nucleophilic base.
Phosphonium Salts
Phosphonium-based reagents are analogous to aminium salts and are also highly efficient. A key advantage is that they do not possess the guanidinium substructure, thus avoiding a potential side reaction where the coupling reagent reacts with the N-terminal amine of a peptide, terminating chain growth.[7]
-
Key Reagents:
-
BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). One of the first and very effective phosphonium reagents, but its use has declined because it releases the carcinogenic byproduct HMPA (hexamethylphosphoramide).[7]
-
PyBOP: ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Developed to avoid the formation of HMPA, PyBOP is a safer and highly effective alternative, widely used in both solution and solid-phase synthesis.[6]
-
PyAOP: ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). The phosphonium analog of HATU, containing the HOAt moiety. It is extremely effective for difficult couplings.[4]
-
-
Mechanism of Action: Similar to aminium salts, phosphonium reagents require a base to deprotonate the carboxylic acid. The carboxylate then attacks the positively charged phosphorus atom, leading to the formation of an acyloxyphosphonium intermediate, which rapidly rearranges to form the HOBt/HOAt active ester and a phosphine oxide byproduct.[8]
Experimental Protocols & Workflows
The following protocols are designed for a standard solution-phase coupling reaction on a 1.0 mmol scale. Adjustments may be necessary based on the specific amine component.
General Experimental Workflow
Figure 4: A typical experimental workflow for solution-phase peptide coupling.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
-
Principle: This protocol utilizes the water-soluble carbodiimide EDC to form an O-acylisourea, which is trapped in situ by HOBt to form a more stable OBt active ester. This method is robust, cost-effective, and features a simple aqueous workup.
-
Materials:
-
This compound (Boc-Tmc-OH): 263 mg, 1.0 mmol
-
Amine component (R-NH₂): 1.0 mmol, 1.0 eq
-
EDC·HCl: 230 mg, 1.2 mmol, 1.2 eq
-
HOBt (hydrate): 184 mg, 1.2 mmol, 1.2 eq
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF): 10 mL
-
N,N-Diisopropylethylamine (DIPEA): 0.35 mL, 2.0 mmol, 2.0 eq (optional, for amine salts)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-Tmc-OH (1.0 mmol), HOBt (1.2 mmol), and the amine component (1.0 mmol).
-
Dissolve the solids in 10 mL of anhydrous DCM or DMF. If the amine is provided as a hydrochloride or other salt, add DIPEA (2.0 eq) and stir for 5 minutes.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 mmol) in one portion to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography.
-
-
Causality Notes: HOBt is critical to suppress racemization and prevent the formation of the unreactive N-acylurea byproduct.[3] The acidic and basic washes effectively remove the water-soluble urea byproduct and any unreacted starting materials or reagents.
Protocol 2: Aminium Salt-Mediated Coupling using HATU
-
Principle: HATU is a highly potent coupling reagent that generates a reactive OAt ester. It is ideal for sterically demanding couplings or for reactions involving poorly nucleophilic amines. A non-nucleophilic base is required for activation.
-
Materials:
-
Boc-Tmc-OH: 263 mg, 1.0 mmol
-
Amine component (R-NH₂): 1.0 mmol, 1.0 eq
-
HATU: 456 mg, 1.2 mmol, 1.2 eq
-
DIPEA: 0.35 mL, 2.0 mmol, 2.0 eq
-
Anhydrous DMF: 10 mL
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Boc-Tmc-OH (1.0 mmol) and HATU (1.2 mmol) in 8 mL of anhydrous DMF.
-
Add DIPEA (2.0 mmol) to the solution and stir for 5-10 minutes at room temperature. This is the "pre-activation" step.
-
In a separate vial, dissolve the amine component (1.0 mmol) in 2 mL of anhydrous DMF.
-
Add the amine solution to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Causality Notes: A non-nucleophilic base like DIPEA is used to prevent competitive reaction with the activated ester. Pre-activation ensures the reactive OAt ester is fully formed before the amine is introduced, often leading to cleaner and faster reactions.[9]
Protocol 3: Phosphonium Salt-Mediated Coupling using PyBOP
-
Principle: PyBOP offers high reactivity similar to aminium salts but avoids the carcinogenic HMPA byproduct of BOP and eliminates the possibility of guanidinylation side reactions.[7]
-
Materials:
-
Boc-Tmc-OH: 263 mg, 1.0 mmol
-
Amine component (R-NH₂): 1.0 mmol, 1.0 eq
-
PyBOP: 624 mg, 1.2 mmol, 1.2 eq
-
DIPEA: 0.35 mL, 2.0 mmol, 2.0 eq
-
Anhydrous DMF or DCM: 10 mL
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Boc-Tmc-OH (1.0 mmol), the amine component (1.0 mmol), and PyBOP (1.2 mmol).
-
Dissolve the solids in 10 mL of anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add DIPEA (2.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Follow the same aqueous work-up and purification procedure as described in Protocol 2.
-
-
Causality Notes: The phosphonium center in PyBOP is not susceptible to nucleophilic attack by the amine component, making it a safer choice in syntheses where the coupling reagent might be in excess, such as in peptide cyclizations.[7]
Comparative Analysis & Reagent Selection Guide
Choosing the optimal activation method is crucial for success. The table below summarizes the key characteristics of each reagent class to aid in this decision.
| Feature | Carbodiimides (EDC/HOBt) | Aminium/Uronium Salts (HATU) | Phosphonium Salts (PyBOP) |
| Relative Reactivity | Moderate to High | Very High | Very High |
| Racemization Risk | Low to Moderate (suppressed by HOBt) | Very Low | Very Low |
| Key Byproducts | Water-soluble urea | Tetramethylurea, HOAt | Tripyrrolidinophosphine oxide |
| Cost | Generally lowest | Highest | High |
| Workup Simplicity | Excellent (aqueous extraction) | Good (aqueous extraction) | Good (aqueous extraction) |
| Best Use Cases | Standard couplings, bioconjugations, large-scale synthesis where cost is a factor. | Sterically hindered substrates, poorly nucleophilic amines, rapid couplings, SPPS. | Difficult couplings, fragment condensation, cyclizations, cases where guanidinylation is a concern.[7] |
| Potential Issues | N-acylurea formation if HOBt is omitted; allergenicity (DCC).[10] | Potential for guanidinylation of N-terminus in SPPS if pre-activation is not used. | Releases phosphine oxide byproducts which can sometimes complicate purification. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation. 2. Deactivated/poor quality reagents. 3. Insufficiently nucleophilic amine. 4. Steric hindrance. | 1. Ensure anhydrous conditions; use fresh, high-purity solvents and reagents. 2. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 3. Increase reaction time and/or temperature (e.g., to 40 °C). 4. Use a slight excess (1.1-1.2 eq) of the acid and coupling reagent. |
| Incomplete Reaction | 1. Reaction time too short. 2. Insufficient equivalents of coupling reagent or base. 3. Reversible reaction or product inhibition. | 1. Allow reaction to run longer (monitor by LC-MS). 2. Ensure accurate stoichiometry; use at least 2.0 eq of base for onium salt couplings. |
| Presence of N-Acylurea Byproduct | Use of a carbodiimide without an additive like HOBt or Oxyma. | Always include at least 1.0 equivalent of HOBt, HOAt, or Oxyma when using carbodiimides.[3] |
| Epimerization/Racemization Detected | 1. Over-activation or extended reaction time with a highly reactive intermediate. 2. Use of a nucleophilic base (e.g., triethylamine). 3. High reaction temperature. | 1. Use a racemization-suppressing additive (HOBt, HOAt). 2. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. 3. Perform the activation and initial coupling at 0 °C. |
| Difficult Purification | Byproducts (e.g., DCU, phosphine oxides) are co-eluting with the product. | 1. For DCC, filter the reaction mixture thoroughly to remove DCU. 2. Optimize the aqueous workup to remove as many impurities as possible before chromatography. 3. Adjust the chromatography solvent system (e.g., add a small % of acetic acid or triethylamine if your product is acidic/basic). |
References
A consolidated list of all sources cited within this document, including titles, sources, and verifiable URLs.
- Wikipedia. Carbodiimide. [Link]
- Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
- ACS Omega. (2020). Amide Synthesis Through the In Situ Generation of Chloro- And Imido-Phosphonium Salts. [Link]
- Purdue University Graduate School. (2023).
- ResearchGate. Mechanism of the reaction of carbodiimides with carboxylic acids. [Link]
- Taylor & Francis. Carbodiimide – Knowledge and References. [Link]
- ResearchGate. Scheme 2.
- ResearchGate.
- ResearchGate.
- CentAUR. (2019).
- RSC Advances. (2017).
- Aapptec Peptides. Coupling Reagents. [Link]
- IU Indianapolis ScholarWorks.
- ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
- National Institutes of Health (NIH). (2023).
- YouTube. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. [Link]
- Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. [Link]
- Organic Chemistry Portal. In Situ Carboxyl Activation Using a Silatropic Switch: A New Approach to Amide and Peptide Constructions. [Link]
- RSC Publishing. In situ silane activation enables catalytic reduction of carboxylic acids. [Link]
- National Institutes of Health (NIH). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. [Link]
- Reddit. (2021).
- RSC Publishing.
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
- National Institutes of Health (NIH). (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
- FEBS Letters. (1985). 1,4-Thiomorpholine-3,5-dicarboxylic acid, a novel cyclic imino acid detected in bovine brain. [Link]
- J&K Scientific LLC. (R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid. [Link]
- National Institutes of Health (NIH). Activation of Carboxylic Acids by Pyrocarbonates.
- PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. [Link]
- National Institutes of Health (NIH). (2016).
- Organic Syntheses.
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
Sources
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. youtube.com [youtube.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for Orthogonal Protection Strategies Involving Boc-Thiomorpholine-3-Carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the strategic application of N-Boc-thiomorpholine-3-carboxylic acid in synthetic chemistry, with a particular focus on orthogonal protection strategies. Thiomorpholine-3-carboxylic acid, a non-canonical amino acid, is a valuable building block for introducing conformational constraints and novel pharmacophoric features in peptidomimetics and other complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers a robust and versatile handle for the temporary masking of the secondary amine, enabling selective transformations at other molecular sites. This document details the synthesis, coupling protocols, and selective deprotection of Boc-thiomorpholine-3-carboxylic acid, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this reagent in their synthetic endeavors.
Introduction: The Strategic Value of Boc-Thiomorpholine-3-Carboxylic Acid
In the pursuit of novel therapeutics and complex molecular architectures, the ability to selectively modify specific functional groups is paramount. Orthogonal protection strategies, which employ protecting groups that can be removed under distinct, non-interfering conditions, are the cornerstone of modern multi-step synthesis.[2][3] The triad of tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) protecting groups represents the classical orthogonal set, removable under acidic, basic, and hydrogenolytic conditions, respectively.[4]
Boc-thiomorpholine-3-carboxylic acid emerges as a particularly strategic building block. The thiomorpholine scaffold is considered a "privileged structure" in medicinal chemistry, present in a variety of biologically active compounds due to its unique physicochemical properties.[1] The incorporation of this constrained, non-natural amino acid can significantly influence the conformation and metabolic stability of peptides and peptidomimetics. The Boc group provides acid-labile protection, rendering it orthogonal to both the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. This allows for the selective unmasking of the thiomorpholine nitrogen for further derivatization, cyclization, or peptide bond formation, while other protected functionalities remain intact.
Synthesis of N-Boc-Thiomorpholine-3-Carboxylic Acid
The introduction of the Boc protecting group onto the thiomorpholine-3-carboxylic acid core is a critical first step. A general and reliable method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. While a specific protocol for the thiomorpholine derivative is not widely published, the following procedure is adapted from standard methods for N-Boc protection of secondary amino acids.
Protocol 1: N-Boc Protection of Thiomorpholine-3-Carboxylic Acid
Materials:
-
Thiomorpholine-3-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane and Water (or Tetrahydrofuran (THF) and Water)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) or 5% Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thiomorpholine-3-carboxylic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 equiv.) or triethylamine (1.5 equiv.) and stir until the amino acid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise or as a solution in dioxane.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or diethyl ether to remove unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl or 5% citric acid solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-thiomorpholine-3-carboxylic acid, which can be further purified by crystallization or column chromatography if necessary.
Orthogonal Protection Strategies in Practice
The core utility of Boc-thiomorpholine-3-carboxylic acid lies in its compatibility with an orthogonal protection scheme. The Boc group is stable to the basic conditions used for Fmoc removal and the hydrogenolytic conditions for Cbz cleavage.
Comparative Stability of Common Protecting Groups
The selection of an orthogonal strategy relies on the differential lability of the protecting groups. The following table provides a quantitative overview of the stability of Boc, Fmoc, and Cbz groups under their respective cleavage conditions.
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups |
| Boc | TFA/DCM (1:1) | Fmoc: Stable.[5] Cbz: Generally stable, but can be cleaved with strong acids like HBr/AcOH.[6] |
| Fmoc | 20% Piperidine in DMF | Boc: Stable. Cbz: Stable.[7] |
| Cbz | H₂, Pd/C | Boc: Stable. Fmoc: Can be cleaved under some hydrogenolysis conditions (quasi-orthogonal).[5] |
Note: Stability is often substrate-dependent and the data presented is a general representation.
Diagram 1: Orthogonal Deprotection Workflow
Caption: A hypothetical multi-step synthesis employing an orthogonal protection strategy.
In this strategy, the Fmoc group is used for temporary α-amine protection during linear chain elongation on a solid support. The Cbz group provides "permanent" protection for the lysine side chain. Boc-thiomorpholine-3-carboxylic acid is introduced, and its Boc group is then selectively removed to liberate the secondary amine. After cleavage from the resin, this amine can be used as a nucleophile for an intramolecular cyclization reaction with the C-terminal carboxylic acid. The final step involves the removal of the Cbz group by hydrogenolysis to yield the target cyclic peptidomimetic. This example illustrates how the differential stability of Boc, Fmoc, and Cbz allows for a highly controlled and convergent synthetic route.
Conclusion
N-Boc-thiomorpholine-3-carboxylic acid is a powerful and versatile building block for the synthesis of complex molecules. Its successful application hinges on a thorough understanding of orthogonal protection principles and the selection of appropriate coupling and deprotection conditions. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this valuable reagent into their synthetic strategies, enabling the creation of novel peptidomimetics and other molecules with unique structural and biological properties.
References
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
- Wieland, T., et al. (1994). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 44(5), 455-460. [Link]
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Han, Y., & Kim, H. (2021). Synthesis of Orthogonally Protected Labionin. The Journal of Organic Chemistry, 86(5), 4238–4244. [Link]
- Master Organic Chemistry. (2018).
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
- Cavallaro, V., et al. (1985). 1,4-Thiomorpholine-3,5-dicarboxylic acid, a novel cyclic imino acid detected in bovine brain. FEBS Letters, 192(2), 247-250. [Link]
- ResearchGate. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]
- National Institutes of Health. (2021).
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds | MDPI [mdpi.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
Application Note: Strategies for the Parallel Synthesis of Thiomorpholine-Based Compound Libraries
Abstract
The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, valued for its unique stereoelectronic properties and its role in a variety of biologically active compounds.[1][2][3] Its incorporation into drug candidates can significantly influence physicochemical properties such as lipophilicity and metabolic stability, often serving as a bioisosteric replacement for the morpholine ring.[2] To accelerate the exploration of chemical space around this core, parallel synthesis has become an indispensable tool for generating diverse compound libraries for structure-activity relationship (SAR) studies.[4][5] This guide provides an in-depth overview of two robust strategies for the parallel synthesis of thiomorpholine libraries: direct N-functionalization of the thiomorpholine core and a more advanced multicomponent reaction (MCR) approach for building diversity into the scaffold itself. Detailed protocols, experimental considerations, and data visualization are provided for researchers engaged in drug discovery and development.
Introduction: The Thiomorpholine Scaffold in Drug Discovery
The six-membered saturated heterocycle containing both sulfur and nitrogen, known as thiomorpholine, has steadily gained prominence in drug design.[1][3] The substitution of morpholine's oxygen with a sulfur atom alters the ring's size, pKa, and hydrogen bonding capacity, offering a subtle yet powerful tool for modulating a molecule's interaction with biological targets.[2] Furthermore, the sulfur atom can exist in multiple oxidation states (sulfide, sulfoxide, sulfone), providing an additional vector for fine-tuning a compound's pharmacokinetic profile.[2]
Thiomorpholine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antitubercular, antiprotozoal, and antidiabetic properties.[3][6] Given this therapeutic potential, methods that allow for the rapid and efficient synthesis of numerous analogues are of high value. Parallel synthesis, which enables the simultaneous execution of multiple, distinct reactions, is perfectly suited for this task, allowing chemists to systematically explore the impact of various substituents on biological activity.[4][5]
Core Synthetic Strategies for Library Generation
Two primary strategies are presented for the efficient construction of thiomorpholine-based libraries. The choice of strategy depends on the desired level of diversity, the availability of starting materials, and the overall goals of the screening campaign.
Strategy A: N-Substitution of the Thiomorpholine Core This is the most direct approach for generating a library of analogues. It leverages the nucleophilicity of the secondary amine within the thiomorpholine ring to react with a diverse set of electrophilic building blocks. This method is ideal for exploring the chemical space immediately surrounding the nitrogen atom, a common vector for modifying compound properties. The primary advantage is its simplicity and reliance on a common, commercially available starting material.
Strategy B: Multicomponent Reaction (MCR) and Post-Condensation Cyclization For generating more profound structural diversity, multicomponent reactions (MCRs) offer a powerful and atom-economical approach.[7][8] Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR), are particularly effective at rapidly assembling complex, acyclic precursors from simple building blocks.[9][10][11] By choosing a bifunctional component (e.g., an aminothiol like cysteamine), the linear Ugi product can be designed to undergo a subsequent intramolecular cyclization, forming a heterocyclic scaffold, such as thiomorpholine, in a highly efficient manner.[12][13] This strategy allows for the variation of up to four independent building blocks in a single synthetic operation, leading to a vast and diverse chemical library.[12][14]
Experimental Workflow: Parallel N-Substitution in Solution-Phase
This section details a robust workflow for the parallel N-functionalization of thiomorpholine using a 24-well plate format. The principles can be readily adapted to other formats (e.g., 96-well plates) or reaction scales.
General Workflow for Parallel N-Substitution
The overall process involves the simultaneous setup of multiple reactions, parallel work-up, and purification.
Caption: Workflow for parallel solution-phase synthesis of N-substituted thiomorpholines.
Detailed Protocol: Parallel Acylation of Thiomorpholine
This protocol describes the synthesis of a library of 24 N-acyl thiomorpholines.
Materials and Reagents:
-
24-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Thiomorpholine (reagent grade)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
A diverse set of 24 acyl chlorides (R-COCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
-
LC-MS and NMR for analysis
Procedure:
-
Plate Preparation:
-
To each well of the 24-well reaction block, add 1.0 mL of anhydrous DCM.
-
Add thiomorpholine (52 mg, 0.5 mmol, 1.0 eq) to each well.
-
Add DIEA (105 µL, 0.6 mmol, 1.2 eq) to each well.
-
-
Reagent Addition:
-
In separate vials, prepare 0.5 M stock solutions of 24 different acyl chlorides in anhydrous DCM.
-
Using a multichannel pipette, add 1.1 mL (0.55 mmol, 1.1 eq) of each unique acyl chloride stock solution to a corresponding well in the reaction block. Each well will now contain a different reaction mixture.
-
-
Reaction Incubation:
-
Securely seal the reaction block with a Teflon-lined sealing mat.
-
Place the block on an orbital shaker and agitate at room temperature (25 °C) for 16 hours.
-
Self-Validation: After 16 hours, take a 10 µL aliquot from 4-6 representative wells. Dilute with acetonitrile and analyze by LC-MS to check for the consumption of thiomorpholine and the formation of the desired product mass. If the reaction is incomplete, allow it to stir for another 8 hours.
-
-
Parallel Work-up:
-
Unseal the block and add 1.0 mL of water to each well to quench the reaction.
-
Add 1.0 mL of saturated NaHCO₃ solution to each well to neutralize excess acid.
-
Seal the block and shake vigorously for 2 minutes. Allow the layers to separate.
-
Carefully remove the aqueous (upper) layer from each well.
-
Wash the remaining organic layer in each well with another 1.0 mL of water.
-
Transfer the organic layer from each well to a corresponding set of labeled vials containing anhydrous MgSO₄.
-
-
Purification and Analysis:
-
Filter the contents of each vial to remove the MgSO₄.
-
Concentrate the filtrate from each well under reduced pressure to yield the crude products.
-
Purify each compound via parallel preparative HPLC or automated flash chromatography.
-
Final Validation: Characterize each purified product by LC-MS and ¹H NMR to confirm identity and ensure purity is >95%.
-
Diversification Scope
This N-substitution strategy is highly versatile. The following table summarizes conditions for various classes of electrophiles.
| Electrophile Class | Reagent Example | Base | Solvent | Temperature (°C) | Product Type |
| Acyl Halides | Benzoyl chloride | DIEA, Et₃N | DCM, THF | 25 | Amide |
| Sulfonyl Halides | Tosyl chloride | Pyridine, DIEA | DCM | 25 | Sulfonamide |
| Alkyl Halides | Benzyl bromide | K₂CO₃, Cs₂CO₃ | ACN, DMF | 25-80 | Tertiary Amine |
| Isocyanates | Phenyl isocyanate | None | DCM, THF | 25 | Urea |
| Isothiocyanates | Allyl isothiocyanate | None | DCM, THF | 25 | Thiourea |
| Aldehydes (Reductive Amination) | Benzaldehyde | NaBH(OAc)₃ | DCE, DCM | 25 | Tertiary Amine |
Advanced Strategy: Ugi MCR for Scaffold Construction
The Ugi four-component reaction (U-4CR) provides a powerful method for rapidly generating molecular complexity.[14] By employing cysteamine as the amine component, the resulting Ugi adduct is primed for a subsequent intramolecular cyclization to yield a thiomorpholinone scaffold, a close relative of thiomorpholine.
Mechanistic Rationale
The process occurs in two key stages:
-
Ugi Reaction: An aldehyde, cysteamine (amine), a carboxylic acid, and an isocyanide react in one pot to form a linear α-acylamino amide intermediate that also contains a pendant thiol group.[11]
-
Intramolecular Cyclization: The thiol group attacks one of the carbonyls in the Ugi product, leading to a ring-closing reaction to form the six-membered thiomorpholinone heterocycle. This step can often be induced by a change in pH or temperature.
Caption: Ugi MCR strategy for the diversity-oriented synthesis of thiomorpholinones.
Conceptual Protocol for Ugi/Cyclization
This protocol outlines the general steps for synthesizing a thiomorpholinone library. Optimization of the cyclization step may be required for different substituent combinations.
-
Ugi Reaction Setup (Parallel):
-
In a 24-well plate, dispense solutions of a diverse set of 24 aldehydes (R¹CHO, 1.0 eq) in methanol.
-
Add cysteamine (1.0 eq) to all wells.
-
Add solutions of 24 diverse carboxylic acids (R²COOH, 1.0 eq) to the wells.
-
Add solutions of 24 diverse isocyanides (R³NC, 1.0 eq) to the wells. The combination of building blocks can be varied to maximize diversity.
-
Seal the plate and stir at room temperature for 48 hours.
-
-
Monitoring and Cyclization:
-
Monitor the formation of the linear Ugi adduct by LC-MS.
-
Once the Ugi reaction is complete, add a mild base (e.g., triethylamine, 2.0 eq) to each well.
-
Heat the reaction block to 60 °C and stir for an additional 12-24 hours to promote the intramolecular cyclization.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Remove the solvent under a stream of nitrogen or in a centrifugal evaporator.
-
Redissolve the residues in an appropriate solvent mixture (e.g., DCM/water).
-
Perform parallel liquid-liquid or solid-phase extraction to remove water-soluble byproducts.
-
Purify the resulting thiomorpholinone derivatives using parallel preparative HPLC.
-
Conclusion
The thiomorpholine scaffold remains a highly attractive core for the development of new therapeutic agents. By employing systematic parallel synthesis techniques, researchers can efficiently navigate the vast chemical space surrounding this privileged structure. The direct N-substitution method offers a rapid and reliable way to explore SAR at a key position, while advanced multicomponent reaction strategies provide a powerful engine for discovering novel and structurally diverse thiomorpholine-based compounds. The protocols and workflows described herein serve as a robust foundation for any drug discovery program aiming to leverage the full potential of this versatile heterocycle.
References
- Title: Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds Source: Google Cloud URL
- Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews Source: Google Cloud URL
- Title: Thiomorpholine and its role as a privileged scaffold in medicinal chemistry - Benchchem Source: Google Cloud URL
- Title: Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry - Benchchem Source: Google Cloud URL
- Title: Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Google Cloud URL
- Title: Multicomponent reactions for the synthesis of heterocycles - PubMed - NIH Source: Google Cloud URL
- Title: Multi-Component Reactions in Heterocyclic Chemistry Source: Google Cloud URL
- Title: Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed Source: Google Cloud URL
- Title: (PDF)
- Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC - PubMed Central Source: PubMed Central (PMC) URL:[Link]
- Title: Parallel Synthesis of Thiomorpholinones Source: Scribd URL:[Link]
- Title: Background on morpholine synthesis and our approach.
- Title: Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC Source: PubMed Central (PMC) URL:[Link]
- Title: Parallel Synthesis & High-Throughput Experimentation - SpiroChem Source: SpiroChem URL:[Link]
- Title: Ugi Four-Component Reactions Using Alternative Reactants - Semantic Scholar Source: Semantic Scholar URL:[Link]
- Title: Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC Source: PubMed Central (PMC) URL:[Link]
- Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC Source: PubMed Central (PMC) URL:[Link]
- Title: Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL:[Link]
- Title: Solution-Phase Parallel Synthesis of a Multi-Substituted Benzo[b]thiophene Library - NIH Source: National Institutes of Health (NIH) URL:[Link]
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- 3. jchemrev.com [jchemrev.com]
- 4. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 5. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Peptide-Based Therapeutics with Constrained Residues
Introduction: The Rationale for Conformational Constraint in Peptide Therapeutics
Linear peptides, while offering inherent biocompatibility and specificity, are often hampered in their therapeutic development by significant pharmacological hurdles. Their conformational flexibility in solution leads to a high entropic penalty upon binding to a target, often resulting in lower binding affinity.[1] Furthermore, this flexibility renders them susceptible to proteolytic degradation, leading to short in vivo half-lives and poor bioavailability.[1][2] The introduction of conformational constraints into a peptide's structure is a powerful strategy to mitigate these limitations. By pre-organizing the peptide into a bioactive conformation, we can enhance its binding affinity, increase its resistance to enzymatic degradation, and improve its overall pharmacokinetic profile.[2][3] This guide provides a comprehensive overview of the principles and methodologies for the design, synthesis, and evaluation of peptide-based therapeutics incorporating constrained residues.
Part 1: Design Principles for Constrained Peptides
The rational design of a constrained peptide therapeutic begins with a thorough understanding of the target protein-protein interaction (PPI). The goal is to mimic the key binding epitope of one protein partner, often focusing on "hotspot" residues that contribute most significantly to the binding energy.[4]
Identifying Key Binding Epitopes
Structural biology techniques such as X-ray crystallography and NMR spectroscopy of the target protein complex are invaluable for identifying the critical interacting residues.[5] Computational approaches, including molecular dynamics simulations and binding energy calculations, can further refine the understanding of the key interactions and guide the design of the peptide mimic.[5]
Strategies for Introducing Conformational Constraints
Several chemical strategies can be employed to introduce conformational constraints into a peptide sequence. The choice of strategy depends on the desired secondary structure (e.g., α-helix, β-turn) and the specific chemical functionalities available on the peptide.
-
Cyclization: The formation of a covalent bond between two points in the peptide chain is a common and effective method of constraining its conformation.
-
Head-to-Tail Cyclization: An amide bond is formed between the N-terminal amine and the C-terminal carboxylic acid.
-
Sidechain-to-Sidechain Cyclization: Covalent linkages are formed between the sidechains of two amino acid residues. Common examples include disulfide bonds between two cysteine residues and lactam bridges between the sidechains of an acidic (e.g., Asp, Glu) and a basic (e.g., Lys, Orn) residue.[6]
-
Backbone-to-Sidechain Cyclization: A bond is formed between a backbone amide or carbonyl and an amino acid sidechain.
-
-
Peptide Stapling: This technique involves the introduction of a covalent brace, or "staple," across one or more turns of an α-helix. Hydrocarbon stapling, using ruthenium-catalyzed ring-closing metathesis (RCM) of two olefin-bearing unnatural amino acids, is a widely used approach to stabilize α-helical conformations.[4][7][8][9]
-
Incorporation of Unnatural Amino Acids: The introduction of non-proteinogenic amino acids, such as D-amino acids or N-methylated amino acids, can restrict the conformational freedom of the peptide backbone and enhance proteolytic stability.[10][11][12]
Caption: Workflow for Constrained Peptide Therapeutic Development.
Part 2: Synthesis, Purification, and Characterization Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Linear Precursor
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a linear peptide precursor on a Rink Amide resin for a C-terminal amide.[13]
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in 5 mL of dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the 20% piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling: In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 8 equivalents of diisopropylethylamine (DIPEA) in 2 mL of DMF. Add this activation mixture to the resin and agitate for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.
On-Resin Cyclization: Lactam Bridge Formation
Protocol 2: On-Resin Lactam Bridge Formation
This protocol describes the formation of a lactam bridge between the side chains of an aspartic acid and a lysine residue.[6][14][15]
-
Selective Deprotection: Following linear synthesis, selectively deprotect the side chains of the Asp and Lys residues. For example, if using Asp(OAll) and Lys(Alloc), treat the resin with a solution of Pd(PPh₃)₄ and phenylsilane in DCM.
-
Cyclization: Wash the resin with DMF. Add a solution of 3 equivalents of PyBOP and 6 equivalents of DIPEA in DMF to the resin and agitate for 12-24 hours.
-
Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Cleavage and Deprotection
Protocol 3: Cleavage from Resin and Sidechain Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the peptide pellet under vacuum.
Purification by Reversed-Phase HPLC (RP-HPLC)
Protocol 4: Purification of Constrained Peptides
Purification is typically performed using a C18 column.[16][17][18]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column.
-
Fraction Collection: Collect fractions corresponding to the major peak, monitoring absorbance at 214 nm and 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Characterization
Protocol 5: Mass Spectrometry (MALDI-TOF)
This protocol is for confirming the molecular weight of the purified peptide.[11][19][20][21]
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.
-
Sample Preparation: Mix 1 µL of the peptide solution (approx. 1 mg/mL) with 1 µL of the matrix solution on the MALDI target plate.
-
Drying: Allow the spot to air dry completely.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
Protocol 6: NMR Spectroscopy for Structural Analysis
NMR is a powerful tool for determining the three-dimensional structure of constrained peptides in solution.[3][22][23][24]
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H 1D spectrum.
-
2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing distance restraints for structure calculation.
-
-
Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures using molecular modeling software.
Part 3: In Vitro and In Vivo Evaluation Protocols
In Vitro Binding Affinity
Protocol 7: Surface Plasmon Resonance (SPR) Analysis
SPR is used to measure the kinetics and affinity of the peptide-protein interaction in real-time.[1][5][12][25]
-
Ligand Immobilization: Immobilize the target protein (ligand) onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Injection: Inject a series of concentrations of the constrained peptide (analyte) over the immobilized ligand surface.
-
Data Acquisition: Monitor the association and dissociation phases in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Metabolic Stability
Protocol 8: Serum Stability Assay
This assay assesses the resistance of the peptide to degradation by proteases present in serum.[26][27][28][29][30]
-
Incubation: Incubate the constrained peptide at a final concentration of 10 µM in 90% human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Protein Precipitation: Stop the reaction and precipitate serum proteins by adding an equal volume of acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Determine the half-life (t₁/₂) of the peptide in serum.
| Peptide | Constraint Type | Serum Half-life (hours) | Reference |
| Linear Peptide X | None | < 0.5 | [26] |
| Cyclic Peptide X | Head-to-Tail | 8 | [26] |
| Stapled Peptide Y | Hydrocarbon | > 24 | [9] |
Table 1: Example of comparative serum stability of linear vs. constrained peptides.
Cell Permeability
Protocol 9: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer with tight junctions, mimicking the intestinal barrier.[31][32][33][34][35][36]
-
Cell Culture: Culture Caco-2 cells on a permeable filter support (e.g., Transwell insert) for 21 days to allow for differentiation and formation of a monolayer.
-
Assay Initiation: Add the constrained peptide to the apical (A) side of the monolayer.
-
Sampling: At various time points, take samples from the basolateral (B) side.
-
Quantification: Quantify the amount of peptide that has transported across the monolayer using LC-MS/MS.
-
Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the peptide's ability to cross the cell monolayer.
In Vivo Efficacy
Protocol 10: Mouse Xenograft Tumor Model
This protocol is an example for evaluating the anti-cancer efficacy of a constrained peptide targeting a specific oncogenic PPI.[8][37][38][39]
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the constrained peptide (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy of the peptide.
Caption: In Vitro to In Vivo Evaluation Funnel.
Conclusion
The development of peptide-based therapeutics with constrained residues represents a promising frontier in drug discovery. By employing rational design principles and robust synthetic and analytical methodologies, it is possible to overcome the inherent limitations of linear peptides and generate drug candidates with enhanced potency, stability, and bioavailability. The protocols and application notes provided in this guide offer a framework for researchers and drug development professionals to navigate the key stages of this exciting field, from initial concept to preclinical evaluation.
References
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- Greene, D., et al. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. International Journal of Molecular Sciences, 22(16), 8883. [Link]
- Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(10), 1215-1223. [Link]
- Li, Y., et al. (2025). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Journal of Nanobiotechnology, 23(1), 187. [Link]
- Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6543-6557. [Link]
- Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides.
- BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. [Link]
- Plos One. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
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- ResearchGate. (2017). Figure 2: A) General synthetic protocol for hydrocarbon stapling of an.... [Link]
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- Springer Nature Experiments. (1989). Synthesis of Protected Lactam-Bridged Dipeptides. [Link]
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- Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288. [Link]
- Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177-186. [Link]
- PubMed. (2024).
- SB-PEPTIDE.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Schoder, C., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 844. [Link]
- Current Protocols in Protein Science. (2003). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Link]
- Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. Harvard DASH. [Link]
- Journal of Medicinal Chemistry. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. [Link]
- Semantic Scholar. (1995). The synthesis and study of side-chain lactam-bridged peptides. [Link]
- AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. [Link]
- NIH. (2023).
- MDPI. (2021). In Vivo Evaluation of ECP Peptide Analogues for the Treatment of Acinetobacter baumannii Infection. [Link]
- Springer Nature Experiments. (1995).
- The University of Tokyo. (n.d.). Supplementary Information for A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. [Link]
- Resolian. (2025). Optimizing Peptide Permeability Assays. [Link]
- ETH Zurich. (n.d.). Peptide/Protein NMR. [Link]
- RSC Publishing. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. [Link]
- NIH. (2012).
- ResearchGate. (2025).
- Springer. (2005). HPLC of Peptides and Proteins. [Link]
- Bowers Lab. Peptide Cell Permeability. [Link]
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Synthesis of Conformationally Restricted Peptides for Structural Biology: Application Notes and Protocols
Introduction: The Rationale for Rigidity in Peptide Science
In the dynamic landscape of structural biology and drug discovery, peptides represent a compelling class of molecules. Their modular nature allows for vast chemical diversity, offering the potential to target protein-protein interactions and other challenging biological interfaces that are often considered "undruggable" with traditional small molecules. However, the inherent flexibility of linear peptides is a double-edged sword. While it allows them to explore a wide conformational space, this same flexibility often leads to reduced binding affinity, susceptibility to proteolytic degradation, and poor oral bioavailability, thereby limiting their therapeutic potential.[1][2]
To overcome these limitations, medicinal chemists and structural biologists increasingly turn to the synthesis of conformationally restricted peptides. By introducing cyclic constraints or other rigidifying modifications, we can pre-organize the peptide into a bioactive conformation, effectively reducing the entropic penalty of binding to its target.[1] This structural pre-organization can lead to a significant increase in binding affinity and selectivity. Furthermore, constraining the peptide backbone can mask cleavage sites for proteases, thereby enhancing metabolic stability.[1]
This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of conformationally restricted peptides. We will delve into the most common and effective strategies for inducing conformational rigidity, including side-chain-to-side-chain cyclization, backbone cyclization, and the incorporation of non-natural amino acids and backbone modifications. For each strategy, we will not only provide step-by-step protocols but also explain the underlying chemical principles and the rationale behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of conformational restriction to advance their structural biology and therapeutic development programs.
I. Foundational Technique: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The journey to a conformationally restricted peptide almost invariably begins with the synthesis of a linear precursor. Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of this process. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its milder deprotection conditions compared to the Boc/Bzl strategy.[3]
Principle of Fmoc/tBu SPPS
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4] The N-terminus of each incoming amino acid is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt). The synthesis cycle consists of two main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed with a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the resin-bound peptide.[5]
This cycle is repeated until the desired linear peptide sequence is assembled.
Experimental Workflow for Linear Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acids)[5]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[4]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 1 hour.[5]
-
First Amino Acid Loading (for 2-chlorotrityl chloride resin):
-
Dissolve the first Fmoc-amino acid (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the resin and shake for 1-2 hours.
-
Cap any unreacted sites by adding methanol and shaking for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin and shake for 5-10 minutes.[4]
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), HCTU (or HATU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Cleavage and Global Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[4]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7]
-
II. Strategies for Peptide Cyclization
Cyclization is a powerful strategy to introduce conformational constraints. The choice of cyclization method depends on the desired ring size, the amino acid composition of the peptide, and the desired chemical properties of the final molecule.
A. Disulfide Bridges: Nature's Staple
Disulfide bonds, formed by the oxidation of two cysteine residues, are a common feature in naturally occurring peptides and proteins, where they play a crucial role in stabilizing tertiary structure.[8][9] This method is one of the most straightforward ways to cyclize a peptide.
Principle: The thiol groups of two cysteine side chains are oxidized to form a disulfide bond. The placement of the cysteine residues in the linear sequence dictates the size of the resulting cyclic peptide. To control the formation of a specific disulfide bond in peptides with multiple cysteines, orthogonal protecting groups for the cysteine side chains are employed. A common protecting group is acetamidomethyl (Acm), which is stable to the final TFA cleavage but can be selectively removed with iodine.[10]
Experimental Workflow for Disulfide Bridge Formation
Caption: Workflow for the synthesis of a cyclic peptide via disulfide bridge formation.
Protocol 2: Disulfide Bridge Formation using Iodine
Materials:
-
Purified linear peptide containing two cysteine residues
-
Methanol or a mixture of methanol and water
-
Iodine (I₂) solution in methanol (e.g., 0.1 M)
-
Ascorbic acid solution (e.g., 1 M)
-
RP-HPLC system for purification
Procedure:
-
Dissolution of the Linear Peptide: Dissolve the purified linear peptide in a suitable solvent, such as 50% aqueous methanol, at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or polymerization.
-
Oxidation: While stirring, add the iodine solution dropwise to the peptide solution until a faint yellow color persists, indicating a slight excess of iodine.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The cyclized product will have a mass that is 2 Da less than the linear precursor.
-
Quenching: Once the reaction is complete (typically 1-2 hours), quench the excess iodine by adding ascorbic acid solution dropwise until the yellow color disappears.
-
Purification: Purify the cyclic peptide by RP-HPLC.[11]
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.
B. Lactam Bridges: Mimicking the Peptide Bond
Lactam bridges, which are amide bonds formed between the side chains of an acidic amino acid (e.g., aspartic acid or glutamic acid) and a basic amino acid (e.g., lysine or ornithine), are another prevalent method for peptide cyclization.[12] This strategy allows for the creation of cyclic peptides with varying ring sizes and can be performed either on-resin or in solution.
Principle: The formation of a lactam bridge requires the selective deprotection of the side chains of the amino acids that will form the amide bond, while all other protecting groups remain intact. This is achieved through the use of orthogonal protecting groups. For example, the side chain of glutamic acid can be protected with an allyl (OAll) group, and the side chain of lysine with a 4-methyltrityl (Mtt) group. The Mtt group can be removed with dilute TFA, and the OAll group with a palladium catalyst, without affecting the acid-labile protecting groups on other amino acids or the linker to the resin.
Experimental Workflow for On-Resin Lactam Bridge Formation
Caption: Workflow for on-resin side-chain to side-chain lactam bridge formation.
Protocol 3: On-Resin Side-Chain to Side-Chain Lactam Cyclization
Materials:
-
Resin-bound linear peptide with orthogonal side-chain protecting groups (e.g., Asp(OAll) and Lys(Mtt))
-
DCM
-
TFA
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Coupling reagents (e.g., HATU, DIPEA)
-
DMF
Procedure:
-
Selective Deprotection of Lys(Mtt):
-
Swell the resin in DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM for 30-60 minutes. Repeat as necessary until the deprotection is complete (monitored by LC-MS of a small cleaved sample).
-
Wash the resin thoroughly with DCM and DMF.
-
-
Selective Deprotection of Asp(OAll):
-
Swell the resin in DMF.
-
Add a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (15 equivalents) in DMF to the resin.
-
Shake the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
On-Resin Cyclization:
-
Swell the deprotected resin in DMF.
-
Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in DMF to the resin.
-
Shake the reaction mixture for 2-24 hours at room temperature.[13] Monitor the reaction progress by LC-MS of a small cleaved sample.
-
-
Cleavage, Deprotection, and Purification:
-
Once cyclization is complete, wash the resin with DMF and DCM.
-
Perform the final cleavage and global deprotection as described in Protocol 1.
-
Purify the crude cyclic peptide by RP-HPLC.
-
C. Click Chemistry: A Bioorthogonal Approach
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for peptide cyclization.[14] This reaction is highly efficient, specific, and bioorthogonal, meaning it does not interfere with most biological functional groups.
Principle: CuAAC involves the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole ring.[14] To apply this to peptide cyclization, non-natural amino acids containing an alkyne and an azide are incorporated into the linear peptide sequence during SPPS. The subsequent intramolecular CuAAC reaction forms the cyclic peptide. The triazole ring is considered a good mimic of the amide bond, potentially enhancing the proteolytic resistance of the peptide.[14]
Experimental Workflow for Peptide Cyclization via Click Chemistry
Caption: Workflow for peptide cyclization using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Cyclization
Materials:
-
Purified linear peptide containing an alkyne and an azide functionality
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand
-
Solvent (e.g., DMF/water mixture)
-
RP-HPLC system for purification
Procedure:
-
Dissolution of the Linear Peptide: Dissolve the purified linear peptide in a suitable solvent mixture, such as DMF/water, at a low concentration to favor intramolecular cyclization.
-
Preparation of the Catalyst Solution: In a separate vial, prepare the catalyst solution by mixing CuSO₄ and the copper ligand (TBTA or THPTA) in the reaction solvent.
-
Initiation of the Reaction: Add the catalyst solution to the peptide solution, followed by the addition of a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the active Cu(I) species.[15][16]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 6-12 hours.[13] Monitor the progress by LC-MS.
-
Purification: Once the reaction is complete, purify the cyclic peptide by RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product.
III. Beyond Cyclization: Other Strategies for Conformational Restriction
While cyclization is a dominant strategy, other methods can also be employed to rigidify the peptide backbone.
A. Incorporation of Non-Natural Amino Acids
The incorporation of non-natural amino acids with inherent conformational preferences is a powerful way to induce specific secondary structures. A prime example is α-aminoisobutyric acid (Aib).
α-Aminoisobutyric Acid (Aib): A Helical Inducer
Aib is a non-proteinogenic amino acid with two methyl groups on its α-carbon. This steric bulk severely restricts the possible phi (φ) and psi (ψ) dihedral angles of the peptide backbone, strongly promoting the formation of helical structures (α-helix or 3₁₀-helix).[17][18] The incorporation of Aib residues can stabilize helical conformations even in short peptides.[19]
Protocol 5: Incorporation of Aib into Peptides via SPPS
The incorporation of Aib into a peptide sequence using SPPS follows the standard protocol (Protocol 1). However, due to the steric hindrance of the gem-dimethyl group, the coupling of Aib or the coupling of an amino acid to an Aib residue can be challenging. To ensure efficient coupling, it is recommended to:
-
Use a more potent coupling reagent like HATU.[17]
-
Extend the coupling time.
-
Perform a double coupling (i.e., repeat the coupling step).
B. Backbone Modification: N-Methylation
N-methylation, the substitution of the amide proton with a methyl group, is another effective strategy for conformational control.
Principle: The presence of an N-methyl group eliminates the possibility of hydrogen bond donation from that amide nitrogen. It also introduces steric constraints that can influence the local conformation and favor certain backbone torsion angles. N-methylation can also increase the proteolytic resistance and membrane permeability of peptides.
Protocol 6: On-Resin N-Methylation of Peptides
Several methods exist for the on-resin N-methylation of peptides. A common and efficient three-step procedure is as follows:[20][21]
-
Activation of the Amine: The N-terminal amine of the resin-bound peptide is activated by reacting it with an o-nitrobenzenesulfonyl (o-NBS) chloride.
-
N-Methylation: The activated sulfonamide is then methylated using a methylating agent like dimethyl sulfate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[20]
-
Deprotection: The o-NBS group is removed to reveal the N-methylated amine, which can then be coupled to the next amino acid.
IV. Structural Characterization of Conformationally Restricted Peptides
Once a conformationally restricted peptide is synthesized and purified, its three-dimensional structure must be determined to validate the success of the synthetic strategy and to understand its interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary techniques for this purpose.
A. NMR Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational preferences.[22] A series of 1D and 2D NMR experiments are typically performed to obtain the necessary structural information.
Key NMR Experiments for Peptide Structure Determination:
| Experiment | Information Obtained |
| 1D ¹H NMR | Provides an initial assessment of sample purity and conformational homogeneity. |
| 2D TOCSY (Total Correlation Spectroscopy) | Identifies protons within the same amino acid spin system. |
| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about through-space proximities between protons, which is crucial for determining the 3D structure. |
| 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but more effective for molecules with intermediate tumbling rates. |
| ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) | Correlates amide protons with their directly bonded nitrogen atoms, useful for backbone assignments in isotopically labeled samples. |
Protocol 7: General Sample Preparation and Data Acquisition for NMR
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) at a concentration of 1-5 mM. The choice of solvent can significantly impact the observed conformation.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra at a constant temperature on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the NMR data using appropriate software. The analysis involves assigning all proton resonances, identifying NOE cross-peaks, and using this information as distance restraints in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.
B. X-ray Crystallography: The Atomic-Resolution Snapshot
X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the crystalline state. Obtaining well-diffracting crystals of peptides can be challenging due to their inherent flexibility.
Protocol 8: General Considerations for Peptide Crystallization
-
Sample Purity: The peptide must be of very high purity (>95%) to increase the likelihood of obtaining high-quality crystals.[23]
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to improve their size and diffraction quality.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal at a synchrotron source. Process the data and solve the crystal structure using standard crystallographic software.
V. Conclusion and Future Perspectives
The synthesis of conformationally restricted peptides is a vibrant and rapidly evolving field that lies at the intersection of chemistry and biology. The strategies and protocols outlined in this guide provide a robust toolkit for researchers to design, synthesize, and characterize peptides with tailored structural and functional properties. As our understanding of the principles governing peptide conformation and recognition continues to grow, so too will our ability to create novel peptide-based therapeutics, probes, and materials with unprecedented capabilities. The continued development of new cyclization strategies, novel non-natural amino acids, and advanced analytical techniques will undoubtedly push the boundaries of what is achievable in the exciting field of peptide science.
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- Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. [Link]
- Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Fmoc Solid-Phase Peptide Synthesis. Peptide Antibodies, 56-73. [Link]
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- Biotage. (n.d.).
- Rao, D. B., & Srinivas, V. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 582-591. [Link]
- Karle, I. L., et al. (2002). Aib-based peptide backbone as scaffolds for helical peptide mimics. Proceedings of the National Academy of Sciences, 99(8), 5160-5164. [Link]
- Pelay-Gimeno, M., et al. (2015). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 22(5), 558-581. [Link]
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- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
- Gilon, C., et al. (1991). A general scheme for the preparation of cyclic peptides utilizing ring-chain tautomerization. Peptide Science, 30(5), 735-738. [Link]
- Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 328, 3-45. [Link]
- Wu, Y. D., et al. (2007). Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts.
- Sam-Soon, N., et al. (2018). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 8(1), 1-12. [Link]
- Kumar, K. S., et al. (2023). Rapid and Highly Productive Assembly of a Disulfide Bond in Solid-Phase Peptide Macrocyclization. Organic Letters, 25(7), 1143-1147. [Link]
- Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
- Kumar, S., et al. (2014). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6. [Link]
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- Inai, Y., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6436-6444. [Link]
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- Hampton Research. (n.d.).
- Oishi, S., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron Letters, 50(26), 3533-3536. [Link]
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Application Notes and Protocols for Employing Boc-Thiomorpholine-3-Carboxylic Acid in the Synthesis of Neurological Disorder Drug Candidates
Introduction: The Thiomorpholine Scaffold - A Privileged Structure in Neuropharmacology
In the quest for novel therapeutics for complex neurological disorders, medicinal chemists increasingly turn to "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to multiple biological targets with high affinity. The thiomorpholine moiety has emerged as one such scaffold, offering a unique combination of physicochemical properties that make it an attractive building block for central nervous system (CNS) drug candidates.[1] Its saturated, non-planar structure provides three-dimensional diversity crucial for specific receptor interactions, while the presence of both a nitrogen and a sulfur atom allows for a fine-tuning of properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.[2]
This guide provides an in-depth exploration of the application of N-Boc-thiomorpholine-3-carboxylic acid, a versatile and commercially available building block, in the synthesis of potential drug candidates for neurological disorders. We will delve into the strategic considerations for its incorporation into both peptide and small molecule-based drug discovery programs, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices.
Part 1: Strategic Incorporation of the Thiomorpholine Moiety
The decision to incorporate a thiomorpholine ring, and specifically a constrained amino acid derivative like Boc-thiomorpholine-3-carboxylic acid, is driven by several key hypotheses in modern drug design for neurological disorders.
1.1. Constrained Peptides for Enhanced Neuroactivity:
Many endogenous neuropeptides play crucial roles in neurotransmission and neuromodulation. However, their therapeutic potential is often limited by poor metabolic stability and conformational flexibility, leading to non-specific receptor interactions. The incorporation of constrained amino acids, such as thiomorpholine-3-carboxylic acid, can lock the peptide backbone into a more defined conformation.[3] This pre-organization can lead to:
-
Increased Receptor Affinity and Selectivity: By reducing the entropic penalty of binding, a constrained conformation can lead to higher affinity for the target receptor.
-
Enhanced Metabolic Stability: The non-natural amino acid structure can sterically hinder the approach of proteases, prolonging the peptide's half-life in vivo.
-
Improved Blood-Brain Barrier (BBB) Permeability: The modulation of lipophilicity and the potential for specific transporter interactions can be influenced by the rigid scaffold.[4][5]
1.2. Small Molecule Inhibitors Targeting Key Neurological Enzymes:
The thiomorpholine scaffold is also a valuable component in the design of small molecule inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. For instance, derivatives of morpholine and thiomorpholine have shown promise as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes that regulate neurotransmitter levels.[6][7][8] The thiomorpholine ring can serve as a key pharmacophoric element, engaging in crucial interactions within the enzyme's active site.
Part 2: Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the incorporation of Boc-thiomorpholine-3-carboxylic acid into both peptide and small molecule scaffolds.
2.1. Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Neuroprotective Dipeptide Analog
This protocol details the synthesis of a hypothetical dipeptide, H-Tyr(tBu)-Tmc-NH2 (where Tmc = thiomorpholine-3-carboxamide), a conceptual analog of a neuroprotective peptide. The incorporation of the constrained Tmc residue is designed to enhance stability and receptor affinity.
Experimental Workflow:
Caption: Solid-Phase Peptide Synthesis Workflow for a Dipeptide Analog.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin | e.g., Novabiochem | 100-200 mesh |
| Boc-thiomorpholine-3-carboxylic acid | Commercial | >98% |
| Fmoc-Tyr(tBu)-OH | Commercial | >98% |
| HATU | Commercial | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Peptide Synthesis Grade |
| Piperidine | Commercial | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Commercial | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Commercial | ACS Grade |
| Trifluoroacetic acid (TFA) | Commercial | Reagent Grade |
| Triisopropylsilane (TIS) | Commercial | Reagent Grade |
| Diethyl ether (anhydrous, cold) | Commercial | ACS Grade |
Step-by-Step Protocol:
-
Resin Swelling and Fmoc Deprotection:
-
Swell 100 mg of Rink Amide resin in 2 mL of DMF in a peptide synthesis vessel for 30 minutes.
-
Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Coupling of Boc-thiomorpholine-3-carboxylic acid:
-
In a separate vial, dissolve Boc-thiomorpholine-3-carboxylic acid (3 equivalents), HATU (2.9 equivalents), in 1 mL of DMF.
-
Add DIPEA (6 equivalents) to the mixture and agitate for 2 minutes to pre-activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the reaction completion using a Kaiser test (should be negative).
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Boc Deprotection:
-
Treat the resin with 2 mL of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3 x 2 mL).
-
Neutralize the resin with 2 mL of 10% DIPEA in DCM for 10 minutes.
-
Wash the resin with DCM (3 x 2 mL).
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
Repeat the coupling procedure described in step 2 using Fmoc-Tyr(tBu)-OH.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform a final Fmoc deprotection as described in step 1.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 x 2 mL) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge and decant the ether. Wash the peptide pellet with cold ether twice.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
-
Rationale for Experimental Choices:
-
Rink Amide Resin: Chosen to yield a C-terminal amide upon cleavage, which often enhances biological activity and stability.[9]
-
HATU/DIPEA: A highly efficient and rapid coupling reagent system that minimizes racemization, particularly important for non-standard amino acids.[10]
-
Boc Protection: The Boc group is stable to the basic conditions used for Fmoc deprotection, allowing for orthogonal protection strategies in peptide synthesis.[11]
-
TFA Cleavage Cocktail: The combination of TFA with scavengers like TIS is crucial to prevent side reactions with sensitive amino acid side chains (like tyrosine) during cleavage.[3]
2.2. Protocol 2: Solution-Phase Synthesis of a Thiomorpholine-based MAO Inhibitor Scaffold
This protocol describes the synthesis of a hypothetical small molecule scaffold that could serve as a starting point for developing MAO inhibitors. The core idea is to couple Boc-thiomorpholine-3-carboxylic acid with a substituted aniline, a common motif in known MAO inhibitors.
Reaction Scheme:
Caption: Solution-Phase Synthesis of a Thiomorpholine-based Scaffold.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Boc-thiomorpholine-3-carboxylic acid | Commercial | >98% |
| 3-Bromoaniline (example) | Commercial | Reagent Grade |
| EDC (EDCI) | Commercial | Reagent Grade |
| HOBt | Commercial | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Reagent Grade |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial | Anhydrous |
| 4M HCl in 1,4-Dioxane | Commercial | |
| Ethyl acetate | Commercial | ACS Grade |
| Saturated aqueous NaHCO3 solution | Lab prep. | |
| Brine | Lab prep. | |
| Anhydrous MgSO4 | Commercial |
Step-by-Step Protocol:
-
Amide Coupling:
-
To a solution of Boc-thiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir for 15 minutes at 0 °C.
-
Add the substituted aniline (e.g., 3-bromoaniline, 1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a minimal amount of dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.
-
Rationale for Experimental Choices:
-
EDC/HOBt: A classic and cost-effective coupling reagent system suitable for a wide range of substrates. HOBt is added to suppress racemization and improve efficiency.[12]
-
Solution-Phase Synthesis: Often preferred for the synthesis of small molecules and for scaling up reactions.
-
4M HCl in Dioxane: A standard and effective reagent for the clean and complete removal of the Boc protecting group under anhydrous conditions.
Part 3: Biological Context and Signaling Pathways
The therapeutic rationale for incorporating the thiomorpholine scaffold often lies in its ability to modulate key signaling pathways implicated in neurological disorders.
3.1. Modulation of Monoamine Oxidase (MAO) Activity:
MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Imbalances in these neurotransmitter systems are linked to depression, anxiety, and Parkinson's disease.[8] Thiomorpholine-containing compounds can act as MAO inhibitors, preventing the breakdown of these neurotransmitters and thereby increasing their synaptic availability.
Caption: Inhibition of MAO by a Thiomorpholine-based Drug Candidate.
3.2. Inhibition of Acetylcholinesterase (AChE) in Alzheimer's Disease:
A hallmark of Alzheimer's disease is the decline in acetylcholine, a neurotransmitter essential for memory and learning. Acetylcholinesterase (AChE) is the enzyme responsible for its breakdown. AChE inhibitors are a cornerstone of current Alzheimer's therapy. Thiomorpholine derivatives can be designed to fit into the active site of AChE, preventing the hydrolysis of acetylcholine and thereby boosting cholinergic neurotransmission.[7]
Caption: Mechanism of Action of a Thiomorpholine-based AChE Inhibitor.
Conclusion
Boc-thiomorpholine-3-carboxylic acid is a powerful and versatile building block for the synthesis of novel drug candidates targeting a range of neurological disorders. Its ability to impart conformational constraint in peptides and serve as a key pharmacophoric element in small molecules makes it a valuable tool for medicinal chemists. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts, ultimately contributing to the development of new and improved therapies for patients suffering from debilitating neurological conditions.
References
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
- Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (2022). Molecules.
- The Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives as Cholinesterase Inhibitors. (n.d.). ResearchGate.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 378–390.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Molecular Structure.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). Molecules.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). Tetrahedron Letters.
- Substituted thiomorpholine derivatives. (2011). Google Patents.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 63, 152719.
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- 12. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategies for Coupling Sterically Hindered Amines to Boc-Thiomorpholine-3-Carboxylic Acid
Abstract
The formation of amide bonds is a cornerstone of medicinal chemistry and drug development. However, significant challenges arise when coupling sterically hindered secondary amines or electronically demanding anilines to sterically congested carboxylic acids like (R)-4-Boc-thiomorpholine-3-carboxylic acid[1]. Standard coupling conditions often result in low yields, slow reaction rates, or complete reaction failure. This guide provides an in-depth analysis and detailed, field-proven protocols for overcoming these steric challenges. We will explore three robust methodologies: the use of advanced uronium salt reagents like HATU, the application of the phosphonic anhydride T3P®, and the classical, yet effective, acid chloride approach. The causality behind experimental choices, troubleshooting, and the mechanistic basis for each method's efficacy will be discussed to empower researchers to select and execute the optimal strategy for their specific synthetic challenge.
The Challenge: Overcoming Steric Hindrance in Amide Bond Formation
The amide bond is ubiquitous in pharmaceuticals, but its synthesis is not always trivial. The coupling of a sterically demanding nucleophile (a hindered secondary amine) with a bulky electrophile (an activated carboxylic acid) presents a significant kinetic barrier. The steric shields around the reactive centers impede the necessary orbital overlap for bond formation. In the case of Boc-thiomorpholine-3-carboxylic acid, the Boc-protecting group and the cyclic structure contribute to this steric congestion.
Failed or low-yielding couplings in these cases can lead to:
-
Decomposition of activated intermediates.
-
Epimerization of chiral centers, a critical issue for drug efficacy.[2]
-
Unwanted side reactions , such as the guanidinylation of the amine when using certain uronium reagents in excess.[3]
Selecting the right coupling strategy is therefore paramount. The ideal method should proceed under mild conditions, be highly efficient to maximize yield, and minimize the risk of racemization.[2]
Comparative Overview of Recommended Coupling Strategies
We present three distinct and reliable methods for coupling sterically hindered amines to Boc-thiomorpholine-3-carboxylic acid. The choice of method will depend on factors such as substrate sensitivity, scale, and available purification techniques.
| Method | Reagent(s) | Mechanism Highlights | Key Advantages | Potential Drawbacks |
| Uronium Salt | HATU / DIPEA or Collidine | Forms highly reactive OAt-active ester; pyridine N provides anchimeric assistance.[3][4][5] | High reactivity, fast kinetics, often suppresses epimerization.[3] | Expensive; byproducts can be challenging to remove; potential for amine guanidinylation.[6] |
| Phosphonic Anhydride | T3P® / Pyridine or DIPEA | Forms a mixed phosphonic anhydride intermediate, activating the carboxylate.[7][8] | Water-soluble byproducts simplify workup; low toxicity; low epimerization risk; suitable for large scale.[8][9][10] | Slower than HATU for the most demanding substrates; requires careful handling (moisture sensitive). |
| Acid Chloride | Oxalyl Chloride or SOCl₂ / Base | Converts the carboxylic acid to a highly electrophilic acid chloride.[11][12][13] | Highly reactive, cost-effective, and robust. | Harsh conditions (requires anhydrous setup); generates HCl; not suitable for acid-sensitive substrates. |
Detailed Protocols and Mechanistic Insights
Protocol 1: HATU-Mediated High-Activity Coupling
This method is often the first choice for difficult couplings due to the exceptional reactivity of the HATU reagent.[3] HATU, an aminium salt of 1-hydroxy-7-azabenzotriazole (HOAt), rapidly converts the carboxylic acid into a highly activated OAt-ester. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state through anchimeric assistance, accelerating the subsequent nucleophilic attack by the hindered amine.[4]
The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA. The resulting carboxylate attacks HATU to form the OAt-active ester, which is the key reactive intermediate. The amine then attacks this ester to yield the final amide.[4][5]
Sources
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- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 13. Amide Synthesis [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
Introduction
Welcome to the technical support center for the Boc deprotection of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step. The unique structure of this substrate, featuring a secondary amine within a thiomorpholine ring and a carboxylic acid, presents specific challenges that require careful consideration of reaction conditions to avoid side reactions and ensure high yield and purity of the desired product, thiomorpholine-3-carboxylic acid.
This document provides a structured, question-and-answer-based approach to troubleshooting, grounded in mechanistic principles and practical, field-proven experience.
Core Reaction Overview
The deprotection of the tert-butoxycarbonyl (Boc) group is a fundamental acid-catalyzed reaction in organic synthesis.[1][2] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[3][4] While seemingly straightforward, the presence of the sulfur atom in the thiomorpholine ring introduces the potential for side reactions, such as oxidation and S-alkylation.[5]
Troubleshooting Guide
This section is organized by common problems observed during the Boc deprotection of this compound. Each problem is followed by a series of questions to help diagnose the root cause and provide targeted solutions.
Problem 1: Incomplete or Slow Reaction
You've run the reaction for the standard time, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
"My Boc deprotection isn't going to completion. What should I do?"
Several factors can contribute to an incomplete reaction, primarily related to the acid strength, concentration, and reaction kinetics.[1]
Initial Diagnostic Questions:
-
What acidic reagent and concentration are you using? Standard conditions often involve trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[6][7]
-
What is the reaction temperature? Most Boc deprotections are run at 0°C to room temperature.[1]
-
Is your substrate fully dissolved in the reaction solvent? Poor solubility can significantly hinder the reaction rate.[1]
Troubleshooting Workflow: Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Solutions & Rationale
| Solution | Protocol | Rationale |
| Increase Acid Concentration | If using 20% TFA in DCM, incrementally increase the concentration to 50% or even use neat TFA. Monitor the reaction closely by LC-MS.[1][8] | The rate of Boc cleavage has a strong dependence on acid concentration. Increasing the molarity of the acid will accelerate the initial protonation step, driving the reaction forward.[1] |
| Extend Reaction Time | Continue the reaction beyond the initially planned duration, taking aliquots every hour to monitor for completion by LC-MS. | Deprotection is a kinetic process. Some substrates, particularly those with steric hindrance or electronic effects, may simply require more time to react fully.[1] |
| Increase Reaction Temperature | If the reaction is sluggish at 0°C or room temperature, consider gently warming the mixture to 30-40°C. | Increasing the temperature provides the necessary activation energy to overcome kinetic barriers, accelerating the rate of deprotection. However, this should be done cautiously as it can also increase the rate of side reactions. |
| Switch Acid System | If TFA/DCM is ineffective, switch to a different acid system such as 4M HCl in 1,4-dioxane or 4M HCl in methanol.[7][9] | HCl in dioxane is a common and potent alternative for Boc deprotection and may be more effective for certain substrates.[7][8] The choice of solvent can also influence the effective acidity of the reagent. |
Problem 2: Observation of Side Products
LC-MS analysis of your crude product shows the desired mass, but also significant peaks corresponding to unexpected masses.
"I'm seeing unexpected masses in my LC-MS. What are these side products and how can I prevent them?"
For sulfur-containing compounds like thiomorpholine-3-carboxylic acid, two primary side reactions are common during acidic deprotection: S-alkylation and oxidation.[5]
Scenario A: Mass Addition of +56 Da
A mass increase of +56 Da corresponds to the addition of a tert-butyl group (C₄H₈).
-
What is this side product? This is S-tert-butylation. The thioether is a nucleophile that can be alkylated by the tert-butyl cation generated during the deprotection.[10] Electron-rich aromatic rings and other nucleophilic functional groups are also susceptible to this side reaction.[10]
Scenario B: Mass Addition of +16 Da
A mass increase of +16 Da indicates the addition of an oxygen atom.
-
What is this side product? This corresponds to the oxidation of the thiomorpholine sulfur to a sulfoxide.[5] This is a common acid-catalyzed side reaction for thioethers, particularly if the reaction is exposed to air for extended periods or if oxidizing impurities are present in the reagents.[5]
Troubleshooting Workflow: Side Product Formation
Caption: Decision tree for mitigating side product formation.
Detailed Solutions & Rationale
| Side Product | Solution | Protocol | Rationale |
| S-alkylation (+56 Da) | Use a Scavenger | Add a cation scavenger to the reaction mixture. Common scavengers include thioanisole (5-10% v/v), triisopropylsilane (TIS, 2.5-5% v/v), or dimethyl sulfide (DMS).[1][5] | Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the thioether of the substrate.[5] They effectively "trap" the cation, preventing it from alkylating your product.[3] |
| Oxidation (+16 Da) | Inert Atmosphere & Reducing Agents | 1. Degas all solvents (DCM, TFA) by sparging with nitrogen or argon before use. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. If oxidation persists, include a reducing agent like dimethyl sulfide (DMS) or ammonium iodide in the cleavage cocktail.[5] | An inert atmosphere minimizes contact with atmospheric oxygen, a primary source of oxidation. Reducing agents can prevent oxidation from occurring or, in some cases, reverse it if it has already formed.[5] |
Problem 3: Difficult Work-up and Purification
The reaction is complete, but isolating the pure product is proving challenging.
"My work-up is messy. How can I effectively isolate my product?"
The product, thiomorpholine-3-carboxylic acid, is an amino acid and is likely to be a zwitterion with high polarity and potential water solubility, which can complicate extraction and purification. The TFA or HCl salt of the product can also be challenging to handle, sometimes appearing as a persistent oil.[9]
Common Work-up & Purification Issues:
-
Persistent Oils: The TFA salt of the deprotected amine is often a sticky oil, making it difficult to precipitate or handle.
-
Emulsion during Extraction: The amphiphilic nature of the amino acid product can lead to emulsions during aqueous work-up.
-
Product Loss into Aqueous Layer: The high polarity of the product can cause it to partition into the aqueous phase during extraction.
Recommended Purification Strategies
-
Removal of Excess Acid: After the reaction is complete, concentrate the mixture in vacuo. To remove residual TFA, which is high-boiling, add a non-polar solvent like toluene and re-concentrate. Repeat this co-evaporation step 2-3 times.[1]
-
Precipitation/Trituration: After removing the bulk of the acid, attempt to precipitate the product salt by adding a non-polar solvent in which the product is insoluble, such as diethyl ether or MTBE.[9] Sonication can aid in inducing crystallization.
-
Ion-Exchange Chromatography: For a highly effective and clean purification, consider using a strongly acidic ion-exchange resin, such as Amberlyst 15.[11]
-
Protocol: After concentrating the reaction mixture, dissolve the residue in a suitable solvent (e.g., methanol/water). Load this solution onto a pre-equilibrated Amberlyst 15 column. The resin will capture the deprotected amine. Wash the column with the solvent to remove neutral impurities. Elute the desired product using a basic solution, such as aqueous ammonia.[11] This method simultaneously deprotects and purifies the amine.[11]
-
-
Neutralization and Extraction:
-
Carefully neutralize the acidic mixture by adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).[6]
-
Caution: This will cause vigorous CO₂ evolution.
-
Extract with a suitable organic solvent. If the product has poor solubility in common organic solvents, you may need to use a more polar solvent or accept some product loss.
-
Frequently Asked Questions (FAQs)
Q1: How do I monitor the reaction progress effectively? It is highly recommended to use LC-MS to monitor the reaction. This technique allows you to track the disappearance of the starting material and the appearance of the product, as well as to identify any side products by their mass. TLC can also be used but may not be able to distinguish between starting material and product if their polarities are very similar.
Q2: Can I use heat to speed up the deprotection? Yes, gentle heating (e.g., to 40°C) can accelerate the reaction.[1] However, be aware that higher temperatures can also increase the rate of side reactions like oxidation and decomposition. Thermal deprotection without acid is also possible but typically requires much higher temperatures (e.g., >150°C) and may not be suitable for this substrate.[12][13]
Q3: Are there milder, non-acidic methods for Boc deprotection? While acidic cleavage is the most common method, other options exist, though they may not be as efficient. These include methods using Lewis acids (e.g., ZnBr₂) or thermal conditions.[2][14] Recently, methods using oxalyl chloride in methanol have been reported as a mild alternative.[15][16] However, for this specific substrate, standard acidic deprotection with appropriate scavengers is generally the most reliable approach.
Q4: My final product is a TFA salt. How do I convert it to the free amine? After isolating the TFA salt, you can obtain the free amine by dissolving the salt in a minimal amount of solvent and neutralizing it with a base. For extractions, a wash with a saturated aqueous solution of a weak base like sodium bicarbonate is effective.[1][6] For non-aqueous conditions, you can use a solid-supported base like Amberlyst A21 resin.[17]
Q5: Why is it important not to run Boc deprotection in a closed system? The deprotection mechanism results in the formation of both isobutylene and carbon dioxide as gaseous byproducts.[3][14] In a sealed vessel, the pressure from these gases can build up, creating a significant safety hazard. Always ensure the reaction vessel is open to the atmosphere or vented through a bubbler.
References
- BenchChem. (n.d.). Technical Support Center: Boc Deprotection of Sulfur-Containing Amino Acids.
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
- Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry.
- ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (n.d.). Boc deprotection conditions tested. [Diagram].
- Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015).
- Aouf, N. E., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Reddit. (2023). Boc De-protection. r/Chempros.
- Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
optimizing peptide coupling reactions with Boc-thiomorpholine-3-carboxylic acid to avoid epimerization
Technical Support Center: Peptide Coupling with Boc-Thiomorpholine-3-Carboxylic Acid
A Guide to Minimizing Epimerization for Drug Development Professionals
Welcome to the technical support guide for optimizing peptide coupling reactions involving Boc-thiomorpholine-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. Boc-thiomorpholine-3-carboxylic acid, a valuable building block for introducing conformational constraints in peptides, presents unique challenges due to its steric hindrance, which can slow reaction kinetics and increase the risk of epimerization.[1][2][3] This guide offers in-depth solutions to maintain chiral purity, a critical parameter for therapeutic efficacy and safety.[4][5][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential causes and offers actionable solutions.
Question 1: I'm observing significant epimerization (>5%) in my coupling reaction with Boc-thiomorpholine-3-carboxylic acid. What are the primary causes?
Answer: Significant epimerization during the coupling of a protected amino acid is a common and serious side reaction that compromises the stereochemical integrity of your final peptide.[4][5] There are two primary mechanistic pathways responsible for this loss of chirality:
-
Oxazolone Formation: This is the most prevalent mechanism.[7] The activation of the N-Boc protected carboxylic acid can lead to an intramolecular cyclization, forming a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a loss of the original stereochemistry before the amine nucleophile even attacks.[4][7]
-
Direct Enolization (α-Proton Abstraction): A sufficiently strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate.[4][7] Like the oxazolone pathway, this intermediate can be protonated from either side, resulting in racemization before the amide bond is formed.
The steric bulk of Boc-thiomorpholine-3-carboxylic acid can slow down the desired peptide bond formation, giving more time for these side reactions to occur.[3][8]
Solution: To minimize epimerization, your strategy should focus on accelerating the rate of the desired aminolysis reaction while suppressing the formation of the planar oxazolone and enolate intermediates. This can be achieved by carefully selecting your coupling reagents, base, and solvent, and by controlling the reaction temperature.
Question 2: My coupling reaction is sluggish and gives low yields, forcing me to use longer reaction times and higher temperatures, which I suspect is causing epimerization. How can I improve the reaction rate?
Answer: Low coupling efficiency with sterically hindered amino acids like Boc-thiomorpholine-3-carboxylic acid is a common challenge.[1][3] The key is to use a highly reactive coupling reagent that can overcome the steric hindrance without being so aggressive that it promotes epimerization.
Causality: The choice of coupling reagent directly influences the reactivity of the activated carboxylic acid. Uronium/aminium salt-based reagents are generally preferred for hindered couplings because they generate highly reactive activated esters.[1]
Recommended Solutions:
-
Switch to a High-Reactivity Coupling Reagent: Reagents like HATU, HCTU, or COMU are superior for hindered couplings compared to standard carbodiimides like DCC or EDC.[9] HATU, for instance, generates a highly reactive OAt active ester, and the presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction.
-
Utilize Pre-activation: Briefly pre-activating the Boc-thiomorpholine-3-carboxylic acid with the coupling reagent (e.g., HATU) and a hindered base (e.g., DIPEA) for a few minutes before adding the amine component can enhance the reaction rate.[1] However, keep this pre-activation time short (2-5 minutes) to minimize premature epimerization of the activated intermediate.[7]
-
Consider Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions, often reducing reaction times from hours to minutes.[1] This rapid heating can drive sluggish reactions to completion before significant epimerization occurs.
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents to use with Boc-thiomorpholine-3-carboxylic acid to minimize epimerization?
A: The ideal reagent should provide high reactivity with low epimerization potential. Based on performance with other sterically hindered and epimerization-prone amino acids, the following are recommended:
-
Uronium/Aminium Reagents: HATU is often the reagent of choice due to its high reactivity and relatively low racemization levels.[1][10] COMU is an excellent modern alternative that incorporates the safer Oxyma Pure leaving group and shows coupling efficiencies comparable to HATU.[9]
-
Phosphonium Reagents: PyAOP and PyBOP are also highly effective, particularly for hindered systems.[10] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amine, a side reaction possible with excess uronium reagents.[11]
-
Specialized Reagents: For particularly difficult cases, DEPBT is known for causing very little epimerization, although it may be less reactive than uronium/phosphonium salts.[9][10]
| Reagent | Acronym | Class | Key Advantages | Considerations |
| [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium | Very high reactivity, low racemization, well-established for hindered couplings.[1][10] | High cost, potential for guanidinylation if used in large excess.[1][11] |
| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate | COMU | Uronium | Efficiency comparable to HATU, safer (Oxyma-based), excellent solubility.[9] | Can also cause guanidinylation. |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Phosphonium | Highly effective for hindered couplings, no guanidinylation side reaction.[10] | Byproduct (pyrrolidine) can be a concern. |
| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Phosphonate | Exceptionally low epimerization, useful for fragment condensation.[9][10] | Generally lower reactivity than HATU or COMU. |
Q2: How do the choice of base and solvent impact epimerization?
A: The base and solvent play a critical role in the reaction environment and can either suppress or promote epimerization.
-
Base Selection: The base is required to neutralize the protonated amine and facilitate the reaction. However, it can also promote both oxazolone formation and direct enolization.[4]
-
Recommendation: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .[7] Their bulkiness disfavors the abstraction of the α-proton, thereby reducing epimerization compared to less hindered bases like N-methylmorpholine (NMM).[4] Use the minimum amount of base necessary for the reaction to proceed.
-
-
Solvent Selection: The polarity of the solvent can influence the rate of epimerization.[7][12]
-
Recommendation: N,N-Dimethylformamide (DMF) is generally the solvent of choice for solid-phase peptide synthesis due to its excellent solvating properties for the growing peptide chain.[13] However, for solution-phase couplings where epimerization is a major concern, less polar solvents like Dichloromethane (DCM) or mixtures such as chloroform/trifluoroethanol have been shown to suppress epimerization.[7][12] The choice must be balanced with the solubility of your reactants.
-
Q3: What role does temperature play, and what is the optimal range for these couplings?
A: Higher reaction temperatures accelerate all reactions, including the undesirable epimerization pathways.[7][12]
-
Recommendation: Conduct the coupling at the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe.
-
Start reactions at 0 °C and allow them to slowly warm to room temperature (20-25 °C).[7]
-
Maintain this low temperature throughout the addition of reagents and for the duration of the reaction.[7]
-
Avoid heating unless absolutely necessary and only after other optimization strategies (e.g., changing coupling reagent) have failed. If heating is required, microwave synthesis is preferred as it provides rapid heating for a shorter duration.[1]
-
Optimized Experimental Protocols
The following protocols are designed as robust starting points for minimizing epimerization when coupling Boc-thiomorpholine-3-carboxylic acid.
Protocol 1: Low-Epimerization Coupling using HATU/DIPEA
This protocol is recommended for both solid-phase and solution-phase synthesis.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve Boc-thiomorpholine-3-carboxylic acid (1.0 equivalent) and the amine component (e.g., the N-terminal deprotected peptide-resin, 1.1 equivalents) in anhydrous DMF.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the stirred mixture.
-
Coupling Reagent Addition: Add HATU (1.0 equivalent) to the reaction mixture. This in situ activation method, where the coupling reagent is added to the mixture of acid and amine, ensures that the highly reactive activated species is consumed as it is formed, minimizing its lifetime and the opportunity for epimerization.[7]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS (for solution-phase) or a Kaiser test (for solid-phase) until the starting material is consumed (typically 2-16 hours).
-
Work-up (Solution-Phase): Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Washing (Solid-Phase): Drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[1]
References
- Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6616.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec. (n.d.). Coupling Reagents.
- Unknown Author. (n.d.). Epimerization of Peptide. SlideShare presentation.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7563–7569.
- Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456–5459.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.
- Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Request PDF on ResearchGate.
- Fields, G. B., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 6(3), 115-120.
- Rapi, G., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(15), 4983.
- Miyazawa, T., et al. (1998). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Chemical & Pharmaceutical Bulletin, 46(5), 794-800.
- Wikipedia. (n.d.). Peptide synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Open University of Catalonia.
- Chen, K., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Communications Chemistry, 7(1), 1-10.
- Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Semantic Scholar.
- Ismail, I., et al. (2022). (PDF) Epimerisation in Peptide Synthesis. ResearchGate.
- Unknown Author. (2019). Synthetic studies on Thiomorpholinones for the application in peptide coupling. CentAUR.
- Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 6. [PDF] Epimerisation in Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Peptides Containing 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (Boc-Tmo-OH)
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the unique challenges encountered during the purification of synthetic peptides incorporating the non-standard amino acid, 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid (Boc-Tmo-OH). The distinct chemical nature of this building block, characterized by a bulky, hydrophobic Boc group and a thiomorpholine ring, can significantly impact peptide behavior during purification, often leading to issues with solubility, aggregation, and chromatographic separation.
This guide is structured in a question-and-answer format to directly address the specific problems you may be facing in the laboratory. We will delve into the underlying causes of these challenges and provide actionable, field-proven solutions to streamline your purification workflow and enhance the yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-Tmo-OH-containing peptide showing poor solubility in standard aqueous buffers?
A1: The poor solubility of peptides containing Boc-Tmo-OH is a common challenge stemming from the physicochemical properties of this modified amino acid.[1] The primary contributors are:
-
Increased Hydrophobicity: The tert-butoxycarbonyl (Boc) group is inherently bulky and lipophilic, significantly increasing the overall hydrophobicity of the peptide.[2] This effect is compounded by the thiomorpholine ring, which, although containing heteroatoms, contributes to the non-polar character of the side chain. Peptides with a high proportion of hydrophobic residues tend to have limited solubility in aqueous solutions.[1][3]
-
Potential for Aggregation: The combination of hydrophobicity and the potential for intermolecular interactions can lead to peptide aggregation, where individual peptide chains self-associate to form larger, often insoluble, structures.[4][5] This is a well-documented issue in peptides containing bulky, hydrophobic protecting groups.[5]
Q2: I'm observing a broad peak or multiple peaks for my target peptide during RP-HPLC analysis. What could be the cause?
A2: A complex chromatogram with broad or multiple peaks for a seemingly single product can be attributed to several factors related to the Boc-Tmo-OH residue:
-
On-Column Aggregation: The hydrophobic nature of the peptide can lead to aggregation on the reversed-phase column itself, resulting in peak broadening and tailing.
-
Incomplete Deprotection: If the Boc group on the thiomorpholine nitrogen is not completely removed during the final cleavage and deprotection step, you will have a mixture of the fully deprotected peptide and the still-protected version. These two species will have different retention times on RP-HPLC.
-
Side Reactions: Depending on the cleavage conditions, side reactions involving the thiomorpholine ring could occur, leading to closely related impurities that are difficult to resolve.
-
Conformational Isomers: The thiomorpholine ring can exist in different conformations, and if the interconversion is slow on the chromatographic timescale, it could lead to peak broadening or splitting.
Q3: What are the initial steps I should take to troubleshoot the purification of my Boc-Tmo-OH peptide?
A3: When encountering difficulties, a systematic approach is crucial. Start by:
-
Confirming the Identity of Your Crude Product: Before extensive purification attempts, verify the mass of your crude peptide using mass spectrometry (MS) to ensure the desired product was synthesized.
-
Assessing Solubility: Perform small-scale solubility tests with a variety of solvents to find a suitable system for dissolving your crude peptide before injection onto the HPLC column.
-
Optimizing Analytical RP-HPLC: Develop a robust analytical method to get a clear picture of your crude mixture's complexity. This will help in designing an effective preparative purification strategy.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges during the purification of your Boc-Tmo-OH-containing peptide.
Guide 1: Addressing Poor Solubility
Issue: The crude peptide is difficult to dissolve in standard HPLC mobile phases (e.g., water/acetonitrile with 0.1% TFA).
Causality: The high hydrophobicity imparted by the Boc-Tmo-OH residue is the primary cause.[1] For effective purification, the peptide must be fully dissolved in the initial mobile phase conditions to ensure proper binding to the stationary phase.
Troubleshooting Protocol:
-
Initial Solvent Screening:
-
Begin with small aliquots of your lyophilized peptide.
-
Test solubility in a range of solvents, starting with the weakest and moving to stronger organic solvents. A suggested screening sequence is:
-
Water with 0.1% Trifluoroacetic Acid (TFA)
-
50% Acetonitrile in water with 0.1% TFA
-
70% Acetonitrile in water with 0.1% TFA
-
Small amounts of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), followed by dilution with your initial mobile phase. Be mindful that high concentrations of DMSO or DMF can affect chromatographic performance.[6]
-
For very stubborn peptides, consider using a small amount of formic acid or acetic acid to aid dissolution.[7]
-
-
-
Utilizing Co-Solvents:
-
If the peptide dissolves in a strong organic solvent but precipitates upon dilution with the aqueous mobile phase, try preparing your sample in a higher initial concentration of the organic mobile phase (e.g., 30-40% acetonitrile). Note that this may lead to some loss of early-eluting impurities if they don't bind to the column.
-
-
Sonication and Gentle Warming:
-
Briefly sonicate the sample to aid dissolution.
-
Gentle warming (e.g., to 30-40°C) can also improve solubility, but be cautious to avoid peptide degradation.[3]
-
Data Summary for Solvent Selection:
| Solvent System | Suitability for Hydrophobic Peptides | Considerations |
| Water/ACN with 0.1% TFA | Standard for RP-HPLC | May not be sufficient for highly hydrophobic peptides. |
| DMSO/Water/TFA | Good for very hydrophobic peptides | High concentrations of DMSO can increase backpressure and affect peak shape. |
| DMF/Water/TFA | Alternative to DMSO | Similar considerations to DMSO. |
| Acetic Acid/Water | Can improve solubility of some peptides | May require a different buffer system for purification. |
Guide 2: Optimizing RP-HPLC for Improved Resolution
Issue: The target peptide peak is broad, shows significant tailing, or co-elutes with impurities.
Causality: These issues can arise from on-column aggregation, secondary interactions with the stationary phase, or the presence of closely related impurities. The bulky nature of the Boc-Tmo-OH can exacerbate these problems.
Experimental Workflow for HPLC Method Development:
Caption: Workflow for RP-HPLC method optimization.
Detailed Protocol for HPLC Optimization:
-
Gradient Modification:
-
Initial Run: Start with a standard gradient (e.g., 5% to 95% acetonitrile in 30 minutes) on a C18 column.[8]
-
Shallow Gradient: If resolution is poor, decrease the gradient slope around the elution time of your target peptide. For example, if your peptide elutes at 40% acetonitrile, try a gradient of 30-50% acetonitrile over 40 minutes. This can significantly improve the separation of closely eluting species.[9]
-
-
Mobile Phase Composition:
-
Organic Modifier: While acetonitrile is the most common organic modifier, methanol or isopropanol can offer different selectivities and may improve peak shape for hydrophobic peptides.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard.[10] If peak tailing is an issue, it might be due to interactions with residual silanols on the stationary phase. Sometimes, using a different ion-pairing agent like formic acid (0.1%) can be beneficial, especially for mass spectrometry compatibility.
-
-
Column Temperature:
-
Increasing the column temperature (e.g., to 40-60°C) can reduce viscosity, improve peak efficiency, and disrupt on-column aggregation. However, be mindful of peptide stability at elevated temperatures.
-
-
Column Chemistry:
-
If a standard C18 column does not provide adequate separation, consider a C8 or a phenyl-hexyl stationary phase, which offer different hydrophobic selectivity.
-
Guide 3: Managing Peptide Aggregation
Issue: The peptide is prone to aggregation, leading to low recovery, precipitation during purification, and poor chromatographic performance.
Causality: Aggregation is driven by intermolecular interactions, primarily hydrophobic forces and hydrogen bonding.[11] The Boc-Tmo-OH residue, being bulky and hydrophobic, can act as a nucleation point for aggregation.[5]
Logical Flow for Aggregation Troubleshooting:
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiomorpholine Thiol Group Reactivity and Side Reaction Prevention
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiomorpholine-containing compounds. The thiol group, while essential for the function of many molecules, is notoriously reactive. Its high nucleophilicity and susceptibility to oxidation can lead to a variety of unwanted side reactions, complicating syntheses and compromising sample integrity.[1]
This guide is structured as a dynamic question-and-answer resource. It is designed to directly address the common challenges you may encounter, providing not just protocols but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Foundational Principles & General Handling
This section addresses the most common initial questions regarding the inherent reactivity of the thiomorpholine thiol and best practices for storage and handling.
FAQ 1: Why is the thiol group in my thiomorpholine compound so reactive?
The reactivity stems from several key properties of the sulfur atom:
-
Acidity: The S-H bond is significantly weaker and more acidic (pKa ≈ 10-11) than the O-H bond in an analogous alcohol (pKa ≈ 15-16).[1] This means that even mild bases can deprotonate the thiol to form a thiolate anion (R-S⁻).
-
Nucleophilicity: The resulting thiolate is an excellent nucleophile, far more so than its corresponding alkoxide.[1][2] It will readily attack electrophilic centers, which can be either a desired reaction or a problematic side reaction.
-
Redox Sensitivity: Thiols are easily oxidized, particularly in the presence of atmospheric oxygen.[1] This can lead to the formation of dimers (disulfides) or further oxidation to sulfoxides and sulfones.[1][3]
FAQ 2: What are the ideal storage conditions to prevent my thiomorpholine compound from degrading?
Oxidation is the primary degradation pathway during storage.[4] To minimize this, you must rigorously exclude oxygen and control the storage environment.
Answer: The ideal storage protocol involves several layers of protection.
| Parameter | Recommendation | Rationale | Impact Level |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Significantly reduces the rate of oxidation by excluding atmospheric oxygen.[4] | High |
| Temperature | Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[4] | Low temperatures slow down the rate of all chemical degradation pathways. | High |
| Container | Use a tightly sealed vial or Schlenk flask with a septum cap. | Prevents the slow ingress of air and moisture over time.[4] | Medium |
| pH (for solutions) | If in solution, keep the pH acidic (pH < 7). | At neutral or alkaline pH, the more reactive thiolate anion (R-S⁻) predominates, which is far more susceptible to oxidation.[4] | High |
Workflow: Preparing a Compound for Inert Storage
Caption: Workflow for preparing a thiomorpholine compound for storage.
Section 2: Troubleshooting Oxidation and Disulfide Formation
This is the most common side reaction. The formation of a disulfide bond (R-S-S-R) from two thiol molecules (R-SH) can drastically alter your compound's properties and reactivity.
FAQ 3: I'm seeing a new product in my analysis with approximately double the mass of my starting material. Is this a disulfide? How can I prevent it?
Answer: Yes, this is the classic signature of disulfide bond formation. This reaction is highly dependent on pH and the presence of oxidants (including atmospheric oxygen).[5][6]
Troubleshooting Guide: Disulfide Formation
| Symptom | Probable Cause(s) | Solution(s) |
| Disulfide formation during reaction | 1. Reaction run open to air.2. Basic reaction conditions (pH > 7.5).3. Presence of trace metal catalysts. | 1. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).2. Buffer the reaction at a slightly acidic or neutral pH if the chemistry allows.3. Add a chelating agent like EDTA to sequester metal ions. |
| Disulfide formation during workup/purification | 1. Exposure to air during extraction or chromatography.2. Use of non-degassed solvents. | 1. Use degassed solvents for all workup and chromatography steps.2. Work quickly to minimize air exposure.3. Consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in small amounts to aqueous layers during workup, if compatible. |
| Further oxidation to sulfoxide (M+16) or sulfone (M+32) | Presence of strong oxidizing agents or prolonged exposure to air. | This is generally irreversible under standard conditions.[1] Prevention is key. Ensure a strictly inert atmosphere and avoid any oxidizing reagents if not intended. |
Decision Tree: Managing Thiol Oxidation
Caption: Troubleshooting workflow for thiol oxidation issues.
Section 3: Protecting Group Strategies
When other functional groups in the molecule need to be modified under conditions that would affect the thiol, a protecting group is essential. The ideal protecting group is easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.
FAQ 4: I need to perform a reaction that is incompatible with a free thiol. How do I choose the right protecting group?
Answer: The choice depends on the stability of your molecule and the subsequent reaction conditions. Thioethers and thioesters are the most common classes of thiol protecting groups.[1]
Comparison of Common Thiol Protecting Groups
| Protecting Group | Structure | Protection Conditions | Stable To | Labile To (Deprotection) | Comments |
| Acetyl (Ac) | -S-C(O)CH₃ | Ac₂O or AcCl, base | Mild acid, some oxidants | Base (NaOH, NaOMe, NH₃); Thiol-thioester exchange.[7] | Easy to install but labile. Good for simple transformations. |
| Trityl (Trt) | -S-C(Ph)₃ | Trityl chloride (Trt-Cl), base | Base, catalytic hydrogenation | Acid (TFA), Silanes.[8] | Bulky group, provides good steric protection. Very common. |
| tert-Butyl (tBu) | -S-C(CH₃)₃ | Isobutylene, acid catalyst | Strong base, nucleophiles | Strong acid (TFA, HCl).[1] | Very stable, but requires harsh acidic deprotection. |
| Disulfide | -S-S-R' | Formed via oxidation | Most non-redox chemistry | Reducing agents (DTT, TCEP, NaBH₄) | Can be used as a "self-protection" strategy if dimerization is acceptable temporarily.[9] |
FAQ 5: Can you provide a reliable protocol for protecting and deprotecting a thiol?
Answer: Certainly. Here is a general protocol for acetyl protection and a subsequent base-mediated deprotection, a common and straightforward sequence.
Protocol 1: S-Acetylation of a Thiomorpholine Derivative
-
Preparation: Dissolve the thiomorpholine-containing compound (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Acetylation: Add acetic anhydride (Ac₂O) or acetyl chloride (AcCl) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding water or a saturated solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting S-acetylated product by column chromatography. Confirm the structure by NMR and MS.
Protocol 2: Deprotection of an S-Acetyl Group
This procedure is adapted from a standard hydrolysis method.
-
Preparation: Dissolve the S-acetylated compound (1.0 eq) in a degassed solvent such as methanol (MeOH) or ethanol (EtOH) under an inert atmosphere.
-
Base Addition: Add an aqueous solution of a base like sodium hydroxide (NaOH) (2.0 eq) or a solution of sodium methoxide in methanol (NaOMe) (1.5 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture to pH ~7 by adding a degassed acidic solution (e.g., 1 M HCl).
-
Workup: Extract the product with a degassed organic solvent. Wash with degassed brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure.
-
Use Immediately: The resulting free thiol is often unstable and should be used in the next reaction step as soon as possible.
Section 4: Troubleshooting Reaction-Specific Issues
Thiols are often used in specific, powerful coupling reactions like Thiol-Michael and Thiol-Ene additions. While efficient, these "click" reactions can have their own unique side reactions.
FAQ 6: My Thiol-Michael addition is sluggish and gives multiple products. What's going wrong?
Answer: Thiol-Michael additions are very sensitive to the choice of catalyst and solvent.[10][11] The goal is to generate the nucleophilic thiolate without causing unwanted side reactions.
| Problem | Probable Cause(s) | Solution(s) |
| Slow or No Reaction | 1. Catalyst is too weak (e.g., a hindered amine).2. Solvent is non-polar, preventing thiolate formation.[12] | 1. Switch to a stronger, non-nucleophilic base (e.g., DBU) or a nucleophilic catalyst (e.g., a phosphine like DMPP).[10]2. Change to a polar aprotic solvent like DMF or DMSO to stabilize the thiolate.[12][13] |
| Multiple Products / Low Selectivity | 1. Catalyst is too strong or used in excess, leading to side reactions with the Michael acceptor.[10]2. Competitive polymerization of the Michael acceptor. | 1. Reduce the catalyst loading to the minimum required amount.2. Ensure a slight excess of the thiol relative to the Michael acceptor to quench the reaction pathway. |
FAQ 7: My radical-initiated Thiol-Ene reaction is giving me polymer byproducts. How can I improve the selectivity?
Answer: In radical thiol-ene reactions, the carbon-centered radical intermediate can either propagate the desired chain transfer with another thiol or initiate an undesired polymerization of the 'ene'.[14][15]
| Problem | Probable Cause(s) | Solution(s) |
| Polymerization of the 'ene' | The rate of radical addition to the alkene is much faster than the rate of hydrogen abstraction from the thiol. This is common with electron-deficient alkenes like acrylates.[15] | 1. Change Stoichiometry: Use an off-stoichiometric ratio with an excess of the thiol component to ensure a higher probability of hydrogen abstraction.2. Slow Addition: Add the 'ene' component slowly to the reaction mixture containing the thiol and initiator to keep its instantaneous concentration low. |
| Formation of Disulfides | Termination step involving two thiyl radicals.[14] | This is an inherent termination pathway. Ensure efficient initiation and propagation by using an appropriate initiator concentration and temperature/light intensity to favor the desired product formation. |
Section 5: Analytical Characterization
Confirming the presence of the free thiol and the absence of side products is a critical part of any workflow.
FAQ 8: How can I quickly test if the free thiol is present in my sample?
Answer: The classic qualitative and quantitative method is the Ellman's Test , using 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[16] A free thiol will react with DTNB in a disulfide exchange reaction to release the yellow-colored 5-thio-2-nitrobenzoic acid (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm. This is an excellent way to confirm the success of a deprotection reaction or to quantify the concentration of free thiol in a solution.[4][16]
FAQ 9: What are the best techniques for identifying side products?
Answer: A combination of chromatographic and spectroscopic methods is essential.
| Technique | Information Provided |
| LC-MS | The most powerful tool. It separates components (LC) and provides their mass-to-charge ratio (MS). Ideal for identifying disulfide dimers (2xM), sulfoxides (M+16), sulfones (M+32), and other unexpected adducts.[17][18] |
| ¹H NMR | Can be used to identify the characteristic signals of the desired product and byproducts. The disappearance of the S-H proton signal (often a broad singlet) and the appearance of new signals can confirm a reaction at the thiol.[17][19] |
| HPLC | Used to quantify the purity of your sample and determine the relative amounts of starting material, desired product, and various side products.[17][18] |
References
- Kocienski, P. J. (n.d.). Chapter 5 Thiol Protecting Groups.
- ResearchGate. (n.d.). Michael addition reactions to show evidence of side reactions [Table].
- Sigma-Aldrich. (n.d.). Thiol protecting groups.
- MDPI. (n.d.). Thia-Michael Reaction. Encyclopedia.
- Benchchem. (n.d.). identifying and mitigating side reactions in thiol-yne chemistry.
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- Poole, L. B. (n.d.). Quantification of Thiols and Disulfides. PMC - PubMed Central.
- Gervais, C., Tret-Sist, P., & Latterini, L. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC - NIH.
- datapdf.com. (n.d.). The Thiol-Michael Addition Click Reaction: A Powerful and Widely.
- MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.
- ResearchGate. (n.d.). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.
- Sigma-Aldrich. (n.d.). Thioacetate Deprotection Procedure.
- ResearchGate. (n.d.). Chapter 6 "protection for the thiol group".
- Royal Society of Chemistry. (n.d.). Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry.
- Reddit. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. r/Chempros.
- PubMed Central. (2022, July 29). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?.
- Sigma-Aldrich. (n.d.). Thioacetate Deprotection Procedure.
- ResearchGate. (2022, August 17). How to protect thiol group?.
- NIH. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
- ResearchGate. (n.d.). Disulfide Bond Formation.
- NIH. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. PMC.
- NIH. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central.
- PubMed. (n.d.). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR.
- Benchchem. (n.d.). Preventing oxidation of 4,4'-Thiobisbenzenethiol during storage and handling.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. datapdf.com [datapdf.com]
- 14. mdpi.com [mdpi.com]
- 15. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of Peptides Incorporating Boc-Thiomorpholine-3-Carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for scientists and researchers working with peptides containing Boc-thiomorpholine-3-carboxylic acid (Boc-Tmo-OH). The incorporation of non-canonical amino acids, while synthetically valuable, can introduce significant challenges, most notably poor solubility. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic explanations to help you overcome these hurdles and ensure the success of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental reasons behind the solubility issues you may be encountering.
Q1: Why is my peptide containing Boc-thiomorpholine-3-carboxylic acid crashing out of solution?
A1: Peptide insolubility is a multifactorial problem arising from the interplay of the peptide's primary sequence and its resulting secondary structure. Several factors are likely contributing:
-
Intermolecular Beta-Sheet Formation: The primary cause of aggregation is often the formation of stable intermolecular β-sheets. Peptide backbones form hydrogen bonds with each other, creating large, insoluble aggregates. This is especially common in sequences with alternating hydrophobic and hydrophilic residues.
-
Overall Hydrophobicity: The incorporation of Boc-Tmo-OH, along with other hydrophobic residues (e.g., Val, Ile, Leu, Phe), increases the overall hydrophobicity of the peptide.[1] Hydrophobic peptides have a natural tendency to aggregate in aqueous solutions to minimize their interaction with water.
-
Influence of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is inherently hydrophobic and contributes to the low solubility of the protected peptide during synthesis and, if retained, in the final product.[2]
-
Conformational Rigidity: The cyclic structure of thiomorpholine-3-carboxylic acid, similar to proline, introduces a conformational constraint or "kink" in the peptide backbone. Depending on the surrounding sequence, this rigidity can sometimes nucleate or promote the formation of ordered, aggregated structures.
Q2: Does the Boc protecting group strategy specifically contribute to solubility problems during synthesis?
A2: The choice of Boc versus Fmoc solid-phase peptide synthesis (SPPS) has a nuanced effect on solubility. During Boc-SPPS, aggregation can be a significant issue, but the chemistry also offers a unique advantage.
-
On-Resin Aggregation: As the peptide chain elongates on a hydrophobic solid support (like Merrifield resin), it can fold and aggregate, leading to poor solvation of the N-terminus. This can cause incomplete deprotection and coupling reactions, resulting in deletion sequences.[3][4]
-
The Counter-intuitive Role of Acid Deprotection: A key advantage of Boc chemistry is that the deprotection step uses a strong acid like trifluoroacetic acid (TFA).[3] This leaves the newly exposed N-terminal amine in its protonated, cationic form (e.g., an ammonium salt). The positive charges along the peptide backbone create electrostatic repulsion, which can disrupt the hydrogen bonding required for β-sheet formation and improve solubility during the subsequent coupling step.[5] This is in contrast to Fmoc chemistry, where the deprotected amine is a neutral free base, which is more prone to aggregation.
Q3: What are the intrinsic properties of thiomorpholine-3-carboxylic acid that might affect peptide solubility?
A3: Thiomorpholine-3-carboxylic acid is a non-canonical, heterocyclic amino acid.[6] Its structure imparts specific properties:
-
Polarity: While the thiomorpholine ring contains two heteroatoms (sulfur and nitrogen), it is still a relatively non-polar cyclic structure. Its calculated LogP is low, suggesting it is not excessively hydrophobic, but its incorporation in place of a more hydrophilic residue can decrease overall peptide solubility.[7]
-
Hydrogen Bonding: The secondary amine within the ring can act as a hydrogen bond donor, and the sulfur atom can act as a weak hydrogen bond acceptor. These interactions can influence how the peptide folds and interacts with itself and the solvent.
-
Structural Disruption: As a proline analogue, it disrupts α-helical structures. This disruption can be beneficial by preventing certain types of aggregation, but it can also expose hydrophobic regions of the peptide that would otherwise be buried, leading to different aggregation pathways.
Part 2: Troubleshooting Guide - Strategies for Improving Solubility
This section provides practical, step-by-step solutions to address solubility problems with your final, cleaved peptide.
Q4: My purified, lyophilized peptide won't dissolve. What are the first steps I should take?
A4: When dealing with an insoluble peptide, a systematic approach using small aliquots is recommended to find the optimal solvent system without wasting valuable material.[1][8]
First, determine the theoretical net charge of your peptide at neutral pH. The presence of acidic (Asp, Glu) and basic (Lys, Arg, His) residues is key.
-
For Basic Peptides (Net Charge > 0): These peptides are often more soluble in acidic solutions.
-
Try dissolving in sterile, distilled water first.
-
If insoluble, try a dilute acidic solution, such as 10% acetic acid or 0.1% TFA in water.[1][9] The acidic environment protonates the carboxylic acid side chains, increasing the net positive charge and enhancing solubility through electrostatic repulsion.
-
-
For Acidic Peptides (Net Charge < 0): These peptides are typically more soluble in basic solutions.
-
For Neutral or Highly Hydrophobic Peptides: These are often the most challenging and may require organic co-solvents.
-
First, attempt to dissolve the peptide in a minimal volume of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][9]
-
Once the peptide is in solution, slowly add your desired aqueous buffer to the peptide-organic mixture, vortexing continuously. Do not add the peptide to the buffer.
-
Crucial: For cellular assays, the final concentration of DMSO should typically be kept below 1%, as higher concentrations can be toxic to cells.[8][9]
-
If the above steps fail, physical methods can be employed. Gentle warming or sonication can help break up aggregates and facilitate dissolution.[1][8] Always centrifuge your final solution to pellet any remaining particulates before use.[8]
Caption: A decision workflow for solubilizing a purified peptide.
Q5: How can I modify my synthesis strategy to prevent aggregation during SPPS?
A5: Preventing on-resin aggregation is critical for synthesizing long or difficult sequences. Several strategies can be employed:
-
Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Use "Difficult Sequence" Solvents: During coupling and deprotection steps, consider using solvents known to disrupt secondary structures. For example, using N-Methyl-2-pyrrolidone (NMP) instead of or in combination with DMF can be effective.[]
-
Incorporate Backbone Protection: This is a highly effective strategy. Special dipeptides, known as pseudoprolines, or amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb), can be inserted into the sequence.[4] These derivatives temporarily disrupt interchain hydrogen bonding, and the protecting group is removed during the final acid cleavage.
-
Chaotropic Agents: In extreme cases, adding a low concentration of a chaotropic agent like guanidinium chloride to the coupling reaction can help solubilize aggregating sequences, though compatibility must be verified.[1]
Q6: Are there permanent chemical modifications I can make to my peptide to improve its solubility?
A6: Yes, modifying the peptide's structure can provide a permanent solution to solubility issues. These changes are typically planned before synthesis begins.
-
Amino Acid Substitution: Strategically replace hydrophobic amino acids with more hydrophilic or charged ones if your application can tolerate sequence changes.[9] For example, replacing an Alanine with a Serine or a Lysine can significantly improve solubility.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic shield that dramatically increases water solubility and also prolongs the peptide's in vivo half-life.[9]
-
Addition of Solubility-Enhancing Tags: Fusing a short, highly charged peptide tag (e.g., a poly-arginine or poly-aspartate sequence) to the N- or C-terminus can greatly enhance solubility.
Caption: The transition from soluble random coils to an insoluble β-sheet aggregate.
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solubility Testing of a Purified Peptide
This protocol is designed to efficiently determine the optimal solvent for your peptide using a minimal amount of material.
Materials:
-
Lyophilized peptide (prepare several small, pre-weighed aliquots, e.g., 0.5 mg each).
-
Solvents: Sterile dH₂O, 10% (v/v) Acetic Acid, 0.1% (v/v) TFA, 10% (w/v) Ammonium Bicarbonate, DMSO (anhydrous), DMF (anhydrous).
-
Microcentrifuge tubes.
-
Vortex mixer and benchtop sonicator.
Methodology:
-
Initial Test (Water): To one 0.5 mg aliquot of peptide, add 50 µL of sterile dH₂O to target a 10 mg/mL concentration. Vortex for 30 seconds. Observe. If the solution is not clear, proceed to the next step.
-
pH Adjustment (Acidic/Basic):
-
If your peptide is basic: To a fresh aliquot, add 50 µL of 10% acetic acid. Vortex.
-
If your peptide is acidic: To a fresh aliquot, add 50 µL of 10% ammonium bicarbonate. Vortex.
-
-
Organic Co-Solvent Test:
-
To a fresh aliquot, add 10-20 µL of 100% DMSO. Vortex thoroughly until the peptide is fully dissolved.
-
Slowly add sterile dH₂O or your experimental buffer in 10 µL increments, vortexing between each addition, until you reach your target final concentration. Observe for any precipitation.
-
-
Physical Disruption: If a solution remains cloudy or contains visible particulates after vortexing, place the tube in a bath sonicator for 5-10 minutes.[1] Alternatively, warm the solution gently to 30-40°C.
-
Final Clarification: Once you have achieved a clear solution, centrifuge the tube at high speed (>10,000 x g) for 5 minutes to pellet any micro-particulates.[8] Carefully transfer the supernatant to a fresh tube. This is your working stock solution.
Part 4: Data Summary
Table 1: Common Solvents for Peptide Dissolution
| Solvent System | Peptide Type | Mechanism of Action | Considerations |
| Sterile dH₂O / Buffer (pH 7) | Hydrophilic / Charged | Solvates polar and charged groups. | Often the first choice but ineffective for hydrophobic peptides.[1] |
| 10% Acetic Acid / 0.1% TFA | Basic (Net Positive) | Lowers pH far below the pI, increasing net positive charge and electrostatic repulsion.[1][9] | Acetic acid is more biocompatible than TFA. |
| 10% NH₄HCO₃ / 0.1% NH₄OH | Acidic (Net Negative) | Raises pH far above the pI, increasing net negative charge and electrostatic repulsion.[1][8] | Ammonium bicarbonate is volatile and can be removed by lyophilization. |
| DMSO, DMF, NMP | Hydrophobic / Neutral | Strong, polar aprotic solvents that disrupt hydrophobic interactions and hydrogen bonds. | Use minimal volume; slowly add aqueous buffer. Check for compatibility with downstream assays (DMSO <1% for cell work).[8][9] |
References
- LifeTein. (2024, January 11).
- GenScript.
- Innovagen. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
- AAPPTec.
- PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
- PubChem. Thiomorpholine-3-carboxylic acid. [Link]
- AAPPTec. Peptide Synthesis - FAQ. [Link]
Sources
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Peptide Aggregation in Sequences with Constrained Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of peptide aggregation, particularly in sequences containing constrained and non-proteinogenic amino acids.
Introduction: The Challenge of Peptide Aggregation
Peptide aggregation is a common and often troublesome phenomenon encountered during all phases of biopharmaceutical development.[1][2] It involves the self-association of peptide molecules into larger species, which can range from soluble oligomers to highly structured, insoluble amyloid fibrils.[1] This can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and even immunogenicity.[2][3] The incorporation of constrained amino acids, while often beneficial for enhancing stability and potency, can introduce unique challenges to aggregation propensity.[4]
This guide is designed to provide you with the scientific rationale and practical steps to diagnose, troubleshoot, and prevent aggregation issues in your peptide-based experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter, providing potential causes and actionable solutions.
Issue 1: Visible Precipitation or Turbidity in Peptide Solution
Symptoms:
-
Cloudiness or visible particles in the peptide solution upon reconstitution or during storage.
-
Difficulty in dissolving the lyophilized peptide.
Potential Causes & Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent bioassay results.
Detailed Explanations:
-
Soluble Aggregates: Soluble oligomers and aggregates can be difficult to detect visually but can significantly impact biological activity. Size Exclusion Chromatography (SEC) is a powerful technique for separating and quantifying these species. [5]* Formulation Optimization: The addition of excipients can help stabilize peptides and prevent aggregation. [6] * Sugars and Polyols (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the peptide during freezing and drying. [6] * Surfactants (e.g., Polysorbate 20, Polysorbate 80): These can reduce surface-induced aggregation. [2][6] * Amino Acids (e.g., arginine, glycine): Certain amino acids can act as stabilizers. [2][6]* Chemical Degradation: Chemical modifications such as oxidation (of Met, Cys, Trp, His) and deamidation (of Asn, Gln) can alter the peptide's structure and function, and in some cases, promote aggregation. [1][7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of peptide aggregation?
A1: Peptide aggregation is driven by a combination of intrinsic and extrinsic factors:
-
Intrinsic Factors: These relate to the amino acid sequence itself.
-
Hydrophobicity: Hydrophobic amino acids tend to be buried within a peptide's structure to avoid contact with water. Exposed hydrophobic patches can lead to intermolecular interactions and aggregation. [8] * Secondary Structure: Peptides with a high propensity to form β-sheet structures are more prone to aggregation, as these can stack to form amyloid fibrils. [9][10][11][12] * Net Charge: As mentioned earlier, a low net charge (near the pI) reduces electrostatic repulsion and promotes aggregation. [1]* Extrinsic Factors: These are related to the solution environment. [13] * pH, Ionic Strength, and Temperature: As discussed in the troubleshooting section, these are critical parameters. [14][13][15][16] * Mechanical Stress: Agitation, stirring, and filtration can introduce mechanical stress that may lead to aggregation. [6] Q2: How do constrained and non-natural amino acids affect aggregation?
-
A2: The incorporation of constrained and non-natural amino acids can have a dual effect on aggregation:
-
Disruption of Aggregation-Prone Structures:
-
Proline and its analogs (like cis-4-azidoproline): These residues introduce a "kink" in the peptide backbone, which can disrupt the formation of β-sheets, a primary driver of aggregation. [17] * N-methylated amino acids: These also disrupt hydrogen bonding patterns necessary for β-sheet formation.
-
-
Potential for Increased Aggregation:
-
Increased Hydrophobicity: Some non-natural amino acids have bulky, hydrophobic side chains that can increase the overall hydrophobicity of the peptide, potentially promoting aggregation if not carefully placed.
-
Altered Secondary Structure: While some constrained amino acids disrupt β-sheets, others might stabilize α-helical or other structures that could, in specific contexts, also lead to aggregation.
-
Q3: What are the best analytical techniques to detect and characterize peptide aggregates?
A3: A multi-pronged approach using orthogonal techniques is recommended for a comprehensive analysis of peptide aggregation. [6]
| Analytical Technique | Information Provided |
|---|---|
| Visual Inspection | Simple first step to detect visible particulates or turbidity. [6] |
| UV-Visible Spectroscopy | Can monitor changes in turbidity as an indicator of aggregation. [6][18] |
| Size Exclusion Chromatography (SEC) | Separates and quantifies soluble aggregates, dimers, and monomers based on size. [5][19][20] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, providing information on the presence of aggregates. [6][5][20] |
| Thioflavin T (ThT) Assay | A fluorescence-based assay to detect and quantify amyloid-like fibrils. [6] |
| Analytical Ultracentrifugation (AUC) | Assesses the homogeneity of peptide solutions and can characterize different oligomeric species. [19][20]|
Q4: How can I predict the aggregation propensity of my peptide sequence?
A4: Several computational tools have been developed to predict aggregation-prone regions (APRs) within a peptide sequence. [21][22][23]These algorithms are often based on the physicochemical properties of amino acids, such as hydrophobicity, charge, and secondary structure propensity. [22][24]Some popular tools include TANGO, AGGRESCAN, and Zygreggator. [1]While these tools are valuable for initial screening, experimental validation is always necessary. [25] Q5: What is the best way to reconstitute a lyophilized peptide to minimize aggregation?
A5: Proper reconstitution is crucial. [6]1. Allow the vial to warm to room temperature before opening: This prevents moisture condensation, which can promote aggregation. [6]2. Use the recommended solvent: Start with the solvent specified by the manufacturer. This is often sterile water, a buffer, or a dilute acid/base depending on the peptide's properties. 3. Gentle mixing: Swirl or gently vortex the vial to dissolve the peptide. Avoid vigorous shaking or sonication, which can introduce mechanical stress. 4. Solubilization of difficult peptides: For hydrophobic peptides, it may be necessary to first dissolve them in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer while mixing.
Part 3: Experimental Protocols
Protocol 1: Screening for Optimal pH and Buffer Conditions
Objective: To identify the pH and buffer system that provides the best solubility and stability for a given peptide.
Materials:
-
Lyophilized peptide
-
A selection of buffers (e.g., 10 mM sodium acetate, sodium citrate, sodium phosphate, Tris-HCl) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of your peptide in each buffer at a concentration known to be prone to aggregation.
-
Visually inspect each solution for any signs of precipitation or turbidity.
-
Measure the absorbance at 340 nm (or another wavelength where the peptide does not absorb) to quantify turbidity. A higher absorbance indicates greater aggregation.
-
Incubate the solutions at the intended storage temperature (e.g., 4°C or room temperature).
-
Monitor the solutions visually and by UV-Vis spectroscopy at regular intervals (e.g., 1, 4, 24, and 48 hours).
-
The buffer and pH that consistently show the lowest turbidity are the most suitable for your peptide.
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
Objective: To detect the presence of amyloid-like fibrils in a peptide solution.
Materials:
-
Peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Add your peptide samples and controls (buffer only, known fibril-forming peptide) to the wells of the microplate.
-
Prepare a working solution of ThT in the assay buffer (e.g., 10 µM).
-
Add the ThT working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity. A significant increase in fluorescence compared to the buffer control indicates the presence of amyloid-like fibrils.
Conclusion
Addressing peptide aggregation, especially in sequences with constrained amino acids, requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the appropriate analytical and formulation strategies, researchers can successfully overcome these challenges. This guide provides a foundation for troubleshooting and optimizing your experiments to ensure the integrity and efficacy of your peptide-based therapeutics.
References
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC - PubMed Central. (2023-03-14).
- Can Peptide Folding Simulations Provide Predictive Information for Aggregation Propensity?. ACS Publications.
- Bioinformatics Methods in Predicting Amyloid Propensity of Peptides and Proteins - PubMed. (2022).
- Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (2017-10-20).
- Influence of pH and sequence in peptide aggregation via molecular simulation | The Journal of Chemical Physics | AIP Publishing. (2015-12-28).
- Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions - PMC.
- Prediction and evaluation of protein aggregation with computational methods - PMC. (2021-09-01).
- A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation - Nanoscale Advances (RSC Publishing). (2024-11-20).
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchGate. (2023-03-04).
- The effects of ionic strength and pH on self-assembly of peptide - DR-NTU. (2023).
- Influence of pH and sequence in peptide aggregation via molecular simulation. (2015-08-13).
- Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC - PubMed Central.
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - OUCI.
- Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025-06-24).
- Computational prediction of protein aggregation : advances in proteomics, conformation-specific algorithms and biotechnological applications - CORE. (2019-12-31).
- Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus. (2017-10-20).
- Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC - NIH.
- Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed. (2015-12-28).
- CHAPTER 2: Characterization of Peptides and Their Assemblies - Books. (2020-11-26).
- Effect of secondary structure on protein aggregation: A replica exchange simulation study | The Journal of Chemical Physics | AIP Publishing. (2003-03-15).
- Proteins & Peptides Particle and Aggregation Characterization - CD Formulation.
- Use of excipients to control aggregation in peptide and protein formulations - SciSpace. (2010-08-24).
- Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics - BioProcess International.
- A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation - RSC Publishing. (2024-11-20).
- Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020-10-21).
- Protein Aggregation Analysis - Intertek.
- A peptide strategy for inhibiting different protein aggregation pathways in disease - bioRxiv. (2022-10-22).
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- The Role of Non-natural Amino Acids in Modern Peptide Drug Discovery. (2025-11-11).
- Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF - ResearchGate. (2025-08-06).
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00614C [pubs.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 16. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. Protein Aggregation Analysis [intertek.com]
- 21. Bioinformatics Methods in Predicting Amyloid Propensity of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prediction and evaluation of protein aggregation with computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Strategies to Minimize Racemization During the Activation of Boc-Thiomorpholine-3-Carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of minimizing racemization during the activation of Boc-thiomorpholine-3-carboxylic acid for peptide synthesis and other amide bond formations. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Stereochemical Integrity
Boc-thiomorpholine-3-carboxylic acid is a valuable chiral building block in pharmaceutical and agrochemical research, prized for its unique thiomorpholine structure that introduces sulfur into molecular frameworks.[1] Maintaining the stereochemical integrity of the chiral center at the 3-position is paramount, as the biological activity of the final product is often highly dependent on its specific stereoisomer.
Racemization, the conversion of a pure enantiomer into a mixture of both L- and D-forms, is a persistent challenge during the activation of the carboxylic acid for amide bond formation.[2] This loss of stereochemical purity can lead to diastereomeric impurities that are difficult to separate, potentially compromising the efficacy and safety of the target molecule.[3] This guide will equip you with the knowledge and strategies to mitigate this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the activation of Boc-protected amino acids?
A1: The most prevalent mechanism for racemization during the coupling of N-protected amino acids is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3][4] The process unfolds as follows:
-
Activation: The carboxylic acid of the Boc-amino acid is activated by a coupling reagent.
-
Cyclization: The activated intermediate can cyclize to form the oxazolone ring.
-
Enolization: The α-proton on this planar ring becomes acidic and is susceptible to removal by a base.
-
Loss of Chirality: The resulting planar enolate intermediate loses its stereochemical information.
-
Non-Stereoselective Attack: The incoming amine can then attack from either face of the planar ring, leading to a mixture of L- and D-amino acid-containing products.[4]
A less common pathway is the direct abstraction of the α-proton by a strong base.[3][5] While urethane-based protecting groups like Boc are designed to reduce the propensity for oxazolone formation compared to other N-acyl groups, the risk is not entirely eliminated, making careful selection of reagents and conditions crucial.[3][6]
Q2: Are there specific factors related to the thiomorpholine ring that could influence racemization?
A2: While the fundamental mechanism of racemization via oxazolone formation remains the primary concern, the thiomorpholine ring itself could introduce subtle electronic or steric effects. The presence of the sulfur atom in the ring might influence the electron density around the chiral center, potentially affecting the acidity of the α-proton. However, the core strategies for minimizing racemization—preventing oxazolone formation and controlling basicity—remain the most effective approaches.
Q3: Which coupling reagents are recommended to minimize racemization with Boc-thiomorpholine-3-carboxylic acid?
A3: The choice of coupling reagent is a critical determinant in controlling racemization.[2] Here's a breakdown of common reagent classes and their suitability:
-
Uronium/Aminium Reagents (HATU, HBTU, HCTU): These are generally the preferred choice for minimizing racemization.[2][7] HATU, in particular, is known for its high coupling efficiency and low racemization tendency, even in sterically hindered couplings.[7]
-
Phosphonium Reagents (PyBOP, PyAOP): These reagents are also highly effective at suppressing racemization and are excellent alternatives to uronium salts.[2][7] PyAOP is particularly useful for coupling N-methylated amino acids.[8]
-
Carbodiimides (DCC, DIC, EDC): While widely used, carbodiimides can lead to significant racemization if used alone.[2][8] It is imperative to use them in conjunction with racemization-suppressing additives. The combination of DIC with Oxyma is a robust and modern choice.[4][6]
Q4: What is the role of additives like HOBt, HOAt, and Oxyma, and which should I choose?
A4: Additives are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[9] They function by intercepting the highly reactive activated intermediate (e.g., an O-acylisourea from a carbodiimide) to form an active ester.[4] This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[4]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, effective in many cases.[9]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at suppressing racemization.[6] However, its potential explosive properties are a concern.[6]
-
Oxyma (Ethyl cyanohydroxyiminoacetate): A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization.[6] It is often the recommended choice in modern peptide synthesis.
Q5: How does the choice of base and its concentration impact racemization?
A5: The base plays a dual role: it deprotonates the amine salt to the free amine for coupling and can also facilitate the unwanted abstraction of the α-proton from the oxazolone intermediate. Therefore, careful selection and stoichiometry are critical.
-
Base Strength and Steric Hindrance: Weaker, more sterically hindered bases are preferred to minimize racemization.[10]
-
N-Methylmorpholine (NMM) (pKa ~7.4) is a good first choice.[4][10]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) (pKa ~10.1) is a stronger base and should be used with caution, as it can increase the risk of racemization.[5][10]
-
2,4,6-Collidine (pKa ~7.4) is a sterically hindered, weak base that has been shown to produce minimal racemization.[6][10]
-
-
Concentration: Use the minimum amount of base necessary. For couplings involving amine hydrochlorides, one equivalent of base is needed for neutralization, plus any additional base required for the specific coupling reagent's mechanism. Excess base significantly increases the risk of racemization.[5]
Troubleshooting Guide
This section addresses common issues encountered during the activation of Boc-thiomorpholine-3-carboxylic acid and provides a structured approach to problem-solving.
Problem 1: Significant Racemization Detected by Chiral HPLC
| Potential Cause | Troubleshooting Action | Rationale |
| Inappropriate Coupling Reagent | Switch to a uronium (HATU) or phosphonium (PyBOP) based reagent. If using a carbodiimide (DIC), ensure an additive like Oxyma is included. | Uronium and phosphonium reagents are generally associated with lower levels of racemization.[2][4] Additives prevent the formation of the highly reactive intermediates that lead to oxazolone formation.[4] |
| Excessive or Strong Base | Reduce the equivalents of base used. Switch from DIPEA to a weaker, more hindered base like NMM or 2,4,6-collidine.[6][10] | A stronger or excess base more readily abstracts the α-proton from the oxazolone intermediate, promoting racemization.[5] |
| High Reaction Temperature | Perform the coupling at 0°C. Allow the reaction to warm to room temperature only if the reaction is sluggish. | Lower temperatures slow down the rate of both the desired coupling and the undesired racemization, often favoring the former. |
| Prolonged Pre-activation Time | Minimize the time between the activation of the carboxylic acid and the addition of the amine component. | The activated species is most susceptible to racemization. Reducing its lifetime before it can react with the amine minimizes the opportunity for epimerization.[4] |
Problem 2: Low Coupling Yield
| Potential Cause | Troubleshooting Action | Rationale |
| Steric Hindrance | Switch to a more powerful coupling reagent like HATU or PyAOP.[7] | These reagents are specifically designed to overcome steric challenges and drive the reaction to completion. |
| Insufficient Activation | Ensure stoichiometry of the coupling reagent and base are correct. Check the quality/age of the reagents. | Old or improperly stored reagents may have degraded, leading to incomplete activation. |
| Reaction Temperature Too Low | If racemization is not a major concern or has been minimized by other means, consider running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C) with careful monitoring. | Increased temperature can provide the necessary activation energy to overcome a high reaction barrier, but it can also increase racemization.[11] |
Decision Workflow for Minimizing Racemization
The following diagram outlines a logical workflow for selecting the optimal conditions for activating Boc-thiomorpholine-3-carboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Preparative HPLC Methods for Purifying Thiomorpholine-Containing Peptides
Welcome to the technical support center dedicated to the optimization of preparative High-Performance Liquid Chromatography (HPLC) methods for the purification of thiomorpholine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the unique challenges presented by this class of peptides.
The incorporation of a thiomorpholine moiety into a peptide sequence can significantly alter its physicochemical properties, impacting solubility, hydrophobicity, and interactions with stationary phases during reversed-phase HPLC. This often leads to common purification issues such as poor peak shape, low resolution, and inadequate recovery. This resource provides a structured approach to method development and troubleshooting to achieve high-purity peptide products.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the preparative HPLC purification of thiomorpholine-containing peptides in a practical question-and-answer format.
Q1: My thiomorpholine-containing peptide exhibits significant peak tailing. What are the likely causes and how can I improve the peak shape?
A1: Peak tailing is a common problem when purifying peptides, and it can be particularly pronounced with modified peptides like those containing a thiomorpholine group.[1][2][3] The primary causes are often related to secondary interactions between the peptide and the stationary phase, or issues with the chromatographic conditions.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with basic residues in your peptide, leading to tailing.[4] The thiomorpholine group itself can also contribute to these interactions.
-
Solution:
-
Use a Low pH Mobile Phase: Employ a mobile phase with a pH between 2 and 3, using an additive like 0.1% trifluoroacetic acid (TFA).[5][6] At this low pH, silanol groups are protonated and less likely to interact with the peptide.
-
Consider End-Capped Columns: Utilize a high-quality, end-capped C18 or C8 column where the residual silanols have been chemically deactivated.
-
Alternative Stationary Phases: For very challenging separations, explore alternative stationary phases like those with biphenyl or fluorophenyl functionalities, which can offer different selectivities.[7]
-
-
-
Poor Sample Solubility: If the peptide is not fully dissolved in the injection solvent, it can lead to peak distortion. Thiomorpholine-containing peptides can sometimes have limited solubility.[8][9]
-
Solution:
-
Optimize Injection Solvent: Dissolve the crude peptide in a minimal amount of a strong, compatible solvent like DMSO or DMF, and then dilute with the initial mobile phase (e.g., high aqueous content). The final injection solvent should ideally be weaker than the mobile phase to ensure on-column focusing.[10]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peptide solubility and reduce mobile phase viscosity, leading to sharper peaks.[10]
-
-
-
Mass Overload: Injecting too much sample onto the column can exceed its loading capacity, resulting in peak tailing.[11]
-
Solution:
-
Perform a Loading Study: Start with a small injection and gradually increase the load to determine the optimal amount that can be purified without compromising resolution.
-
Use a Larger Diameter Column: For larger scale purifications, switch to a column with a larger internal diameter to increase loading capacity.[12]
-
-
Q2: I'm struggling to resolve my target thiomorpholine peptide from closely eluting impurities. How can I improve the resolution?
A2: Achieving adequate resolution is crucial for obtaining high-purity peptides. Several parameters can be adjusted to enhance the separation of your target peptide from contaminants.
Strategies for Improving Resolution:
-
Optimize the Gradient Slope: A shallow gradient is often key to resolving complex peptide mixtures.[13]
-
Scouting Gradient: First, run a broad "scouting" gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of your peptide.[10]
-
Focused Gradient: Once the elution window is known, apply a much shallower gradient around that point (e.g., a 10-20% change in organic modifier over a longer period). A gradient slope of 0.25-0.5% change per column volume can significantly improve resolution.[4]
-
-
Change the Mobile Phase pH: The ionization state of a peptide can dramatically affect its retention and selectivity.[5]
-
Explore Different pH Conditions: If purification at low pH (e.g., with TFA) is not providing adequate separation, consider using a higher pH mobile phase (e.g., with ammonium bicarbonate or ammonium hydroxide, pH 8-10).[5] This can alter the elution order of impurities and improve resolution. Ensure your column is stable at the chosen pH.
-
-
Select an Appropriate Stationary Phase: The choice of stationary phase has a significant impact on selectivity.[12][14]
-
C18 vs. C8 vs. C4: For most peptides, a C18 stationary phase is a good starting point.[15] However, for more hydrophobic or larger thiomorpholine-containing peptides, a C8 or even a C4 column might provide better peak shape and resolution due to reduced hydrophobic interactions.[14]
-
Pore Size: Use a column with a pore size appropriate for your peptide's molecular weight. For most synthetic peptides, a 100-120 Å pore size is suitable, while larger peptides may benefit from a 300 Å pore size.
-
Q3: My sample recovery after preparative HPLC is very low. What steps can I take to improve it?
A3: Low recovery can be a frustrating issue, often caused by irreversible adsorption of the peptide onto the column or degradation during the purification process.
Tips for Improving Peptide Recovery:
-
Column Passivation: Before injecting your valuable sample, especially with a new column, it's good practice to "passivate" it by injecting a standard peptide solution (like bovine serum albumin) to block active sites that might irreversibly bind your target peptide.
-
Check for Peptide Precipitation: The peptide may be precipitating on the column, particularly at the point of injection where the solvent environment changes.
-
Solution: Ensure the injection solvent is miscible with the mobile phase and is not too strong, which can cause the peptide to crash out at the head of the column.[10]
-
-
Minimize On-Column Time: A very long run time can sometimes lead to sample degradation, especially if the peptide is unstable at the mobile phase pH.
-
Solution: Optimize your gradient to elute the peptide in a reasonable timeframe without sacrificing resolution.
-
-
Post-Purification Handling: Peptides can be lost during the fraction collection and lyophilization process.
-
Solution: Collect fractions into tubes containing a small amount of a cryoprotectant if necessary. Freeze the fractions promptly and ensure a complete lyophilization cycle to obtain a dry, stable powder.[6]
-
Key Protocols and Method Development
A systematic approach to method development is crucial for the successful purification of thiomorpholine-containing peptides.
Protocol 1: Systematic Method Development for Preparative HPLC
-
Analytical Method Development:
-
Begin with a small-scale analytical HPLC system.
-
Column Selection: Start with a high-quality C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 120 Å pore size).
-
Mobile Phase Screening:
-
Low pH: Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile.
-
High pH (optional, if low pH fails): Mobile Phase A: 10 mM ammonium bicarbonate in water, pH 8.5; Mobile Phase B: 10 mM ammonium bicarbonate in acetonitrile.
-
-
Scouting Gradient: Run a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution conditions.[10]
-
Gradient Optimization: Based on the scouting run, design a shallower, focused gradient around the elution point of the target peptide to maximize resolution.[16]
-
-
Scale-Up to Preparative HPLC:
-
Select a preparative column with the same stationary phase chemistry and particle size as the optimized analytical method.
-
Adjust the flow rate and gradient times proportionally to the column dimensions.
-
Perform a loading study to determine the maximum sample load that maintains the desired purity.
-
-
Fraction Collection and Analysis:
-
Utilize a fraction collector, preferably triggered by UV absorbance or mass spectrometry (mass-directed purification).[16]
-
Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.
-
Pool the fractions that meet the required purity specifications.
-
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18, 5-10 µm, 120 Å | Good starting point for a wide range of peptides.[15] |
| Mobile Phase A | 0.1% TFA in Water | Provides low pH to suppress silanol interactions and improve peak shape.[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Initial Gradient | 5-95% B over 30 min (Scouting) | To quickly determine the elution profile of the peptide.[10] |
| Flow Rate | Scaled to column diameter | To maintain linear velocity and separation efficiency. |
| Column Temperature | 30-40 °C | Can improve solubility and peak shape.[10] |
| Detection | 214 nm and 280 nm | 214 nm for the peptide backbone, 280 nm for aromatic residues. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in preparative HPLC of thiomorpholine-containing peptides.
Caption: Troubleshooting decision tree for preparative HPLC of peptides.
References
- General approach for the development of preparative peptide separations - HPLC. (n.d.).
- Which Stationary Phase Should I Chose For My Peptide Purification? - Biotage. (2023, February 6).
- Small Scale Peptide Isolation Using UPLC with Mass-Directed Purification. (n.d.).
- How to improve peptide purification by altering the mobile phase pH | Biotage. (2023, January 30).
- Preparative HPLC: Large-Scale Peptide Purification. (n.d.).
- HPLC Analysis and Purification of Peptides - PMC - PubMed Central. (n.d.).
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.).
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns | Pharmaceutical Technology. (2016, August 2).
- Technical Support Center: Optimizing HPLC Purification of C18G Peptide - Benchchem. (n.d.).
- Basic methodology for method development in preparative HPLC - [Kromasil®] notes. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- New Preparative Chromatography Learning Tool: Peptide Isolation Primer - Waters Blog. (2017, May 10).
- Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC - NIH. (2019, May 30).
- What is Preparative HPLC | Find Your Purification HPLC System - Agilent. (n.d.).
- Peptide Isolation – Considerations for Mass-Directed Purification - Waters Corporation. (n.d.).
- HPLC Troubleshooting Guide - Peak Tailing - CHROMacademy. (n.d.).
- Peptide Isolation – Method Development Considerations - Waters Corporation. (n.d.).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- Peptide Purification - AAPPTec. (n.d.).
- A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA. (n.d.).
- Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique - Ignited Minds Journals. (n.d.).
- Overcoming Challenges in Complex Peptide Purification - Neuland Labs. (2018, June 1).
- What are the common challenges faced in peptide purification using chromatography? (2025, January 15).
- HPLC Analysis and Purification of Peptides - ResearchGate. (2025, August 10).
- HPLC of Peptides and Proteins. (n.d.).
- A story of peptides, lipophilicity and chromatography – back and forth in time - PMC - NIH. (n.d.).
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022, August 4).
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ResearchGate. (2022, August 4).
- Chemical characteristics and structure of thiomorpholine compound. - ResearchGate. (n.d.).
- Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC - PubMed Central. (n.d.).
- Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC - PubMed Central. (n.d.).
- Development of Narrow-Bore C18 Column for Fast Separation of Peptides and Proteins in High-Performance Liquid Chromatography - MDPI. (n.d.).
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chromacademy.com [chromacademy.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. Preparative HPLC: Large-Scale Peptide Purification - Peptide Port [peptideport.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. biotage.com [biotage.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Navigating Reactions with 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid
Welcome to the technical support guide for 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (Boc-Tmo-OH). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable chiral building block. The inherent steric bulk of the tert-butoxycarbonyl (Boc) protecting group, positioned adjacent to the reactive carboxylic acid, presents unique challenges in common synthetic transformations such as amide bond formation and esterification.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these steric challenges, improve reaction yields, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) with Boc-Tmo-OH is giving very low to no yield. What is the primary cause?
A1: The primary reason for low or no yield is the significant steric hindrance around the carboxylic acid. The bulky tert-butyl group of the Boc protector and the thiomorpholine ring structure physically obstruct the approach of the amine nucleophile and can slow the formation of the necessary activated ester intermediate. Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and even additives like HOBt (Hydroxybenzotriazole) are often not potent enough to overcome this energy barrier efficiently.[1][2][3]
Q2: I see formation of an activated intermediate by LCMS, but the reaction with my amine still fails. What's happening?
A2: This indicates that the initial activation of the carboxylic acid is occurring, but the subsequent nucleophilic attack by the amine is the rate-limiting—or failing—step. The activated species (e.g., an O-acylisourea ester with carbodiimides) may be too sterically crowded to react with the amine. Furthermore, this intermediate can be unstable and decompose or participate in side reactions, such as rearranging to an inactive N-acylurea, before the desired coupling can occur.[1][4]
Q3: What is the role of the base in these coupling reactions, and can I use a stronger one to force the reaction?
A3: A non-nucleophilic organic base, most commonly diisopropylethylamine (DIPEA), is crucial to neutralize acids generated during the reaction and to deprotonate the amine component, increasing its nucleophilicity.[2] Using stronger, nucleophilic bases is generally not recommended as they can lead to unwanted side reactions, including epimerization at the chiral center or reaction with the coupling reagent itself. DIPEA is preferred due to its steric bulk, which prevents it from acting as a nucleophile.[2]
Q4: Are there any specific side reactions I should watch out for when using more powerful uronium/aminium coupling reagents like HATU?
A4: Yes. The most common side reaction with uronium reagents like HATU or HBTU is guanidinylation.[4] This occurs if the coupling reagent reacts directly with the free N-terminal amine of your coupling partner. This side reaction forms a stable guanidinium byproduct that caps the amine, preventing the desired amide bond formation.[5] This is often caused by using a large excess of the coupling reagent or an incorrect order of addition. The best practice is to "pre-activate" the carboxylic acid with the coupling reagent before introducing the amine.[1][6]
Q5: Can I just heat the reaction to a high temperature to overcome the steric hindrance?
A5: Increasing the temperature can provide the necessary energy to overcome the activation barrier for a difficult coupling.[1] Temperatures up to 80 °C have been used successfully in some cases. However, this approach must be used with caution. High temperatures can increase the risk of racemization at the alpha-carbon of the Boc-Tmo-OH and can cause decomposition of reactants, coupling reagents, or the desired product.[1][2] It should be considered a secondary strategy after optimizing reagents and reaction setup at room temperature.
Troubleshooting Guide: Low Yield & Failed Reactions
Use this guide to diagnose and resolve common issues encountered during coupling reactions with Boc-Tmo-OH.
Caption: Troubleshooting decision tree for difficult amide couplings.
Data Summary: Coupling Reagent Selection
Choosing the right coupling reagent is the most critical factor for success. Reagents are categorized by their activating mechanism and potency. For a sterically demanding substrate like Boc-Tmo-OH, moving to more advanced reagents is highly recommended.[2]
| Reagent Class | Examples | Potency | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Low-Medium | Often insufficient for hindered substrates.[2] Require additives (HOBt, Oxyma) to improve efficiency and reduce side reactions.[7] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective for hindered couplings and known to reduce racemization.[1] Solutions in DMF have moderate stability. |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | High-Very High | Among the most efficient reagents, known for fast reaction times.[8] HATU is often superior for difficult couplings due to forming a highly reactive OAt-ester.[9] COMU is a safer, highly effective alternative that does not contain potentially explosive benzotriazole components.[10] |
| Acyl Halide Precursors | TFFH, BTFFH, SOCl₂ | Extremely High | Forms a small, highly reactive acyl fluoride/chloride intermediate.[6][11] Excellent for the most challenging cases but requires careful handling under anhydrous conditions.[12] |
Experimental Protocols
Protocol 1: High-Reactivity Amide Coupling using HATU
This protocol utilizes a potent uronium salt reagent and a pre-activation step to maximize yield and minimize side reactions.[1]
Caption: Workflow for amide coupling using HATU with pre-activation.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF (0.1–0.5 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 equiv.).
-
Add DIPEA (2.5 equiv.).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid. The solution may change color.
-
Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is for the most challenging substrates where even potent coupling reagents fail. It involves the in-situ formation of a highly reactive acyl fluoride.[11][13]
Step-by-Step Methodology:
-
Caution: This reaction must be performed in a well-ventilated fume hood using anhydrous solvents and oven-dried glassware under an inert atmosphere.
-
Dissolve Boc-Tmo-OH (1.0 equiv.) in anhydrous DCM (0.2-0.5 M).
-
Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.2 equiv.).
-
Add the fluorinating agent (e.g., BTFFH, 1.2 equiv.) and stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine component (1.0 equiv.) in anhydrous DCM.
-
Slowly add the solution containing the in situ-generated acyl fluoride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. For exceptionally difficult couplings, the reaction may be gently heated (e.g., to 40 °C).[11]
-
Monitor the reaction for completeness via LC-MS.
-
Perform a standard aqueous workup and purification as described in Protocol 1.
By understanding the chemical principles behind steric hindrance and strategically selecting more powerful reagents and optimized conditions, researchers can successfully synthesize a wide range of derivatives from this compound.
References
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI: 10.1039/C7RA06655D.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Nielsen, M. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI: 10.1039/C5OB02129D.
- ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
- Unnamed Source. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.
- National Institutes of Health. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
- Journal of Organic Chemistry. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.
- AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
- National Institutes of Health. (n.d.). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies.
- MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.
- J&K Scientific LLC. (n.d.). (R)-4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid.
- PubChem. (n.d.). Thiomorpholine-3-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. researchgate.net [researchgate.net]
Navigating the Nuances of the Thiomorpholine Ring: A Technical Support Guide for Synthetic Chemists
Welcome to the Technical Support Center for the thiomorpholine scaffold, a resource designed for researchers, scientists, and drug development professionals. As a privileged scaffold in medicinal chemistry, thiomorpholine offers a unique combination of physicochemical properties that make it an attractive alternative to its oxygen analog, morpholine.[1][2] However, the presence of a sulfur atom, with its various oxidation states and potential for catalyst interactions, introduces a layer of complexity to its synthetic manipulation.[3] This guide provides in-depth, experience-driven insights into the stability of the thiomorpholine ring under a wide range of reaction conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your molecules throughout your synthetic campaigns.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when working with the thiomorpholine moiety.
Q1: What are the main advantages of using a thiomorpholine ring over a morpholine ring in drug design?
A1: The substitution of oxygen with sulfur significantly alters the ring's properties. Generally, thiomorpholine increases lipophilicity compared to morpholine, which can enhance a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The sulfur atom can also participate in different non-covalent interactions with biological targets and serves as a site for metabolic oxidation to the sulfoxide and sulfone, offering opportunities for fine-tuning a drug candidate's properties.[3]
Q2: What are the primary sites of reactivity on the thiomorpholine ring?
A2: The two main reactive sites are the nitrogen and sulfur atoms. The secondary amine is nucleophilic and readily undergoes N-alkylation and N-acylation. The sulfur atom, a soft nucleophile, is susceptible to oxidation to form the corresponding sulfoxide and sulfone.
Q3: Is the thiomorpholine ring generally considered stable?
A3: The thiomorpholine ring is robust under many common synthetic conditions. However, its stability is not absolute and is highly dependent on the specific reagents and reaction parameters employed. Potential areas of concern include harsh acidic or basic conditions, certain reductive conditions (especially desulfurization), and interactions with transition metal catalysts.[4]
Troubleshooting Guide: Stability Under Various Reaction Conditions
This section provides a detailed breakdown of the stability of the thiomorpholine ring under specific classes of chemical transformations, with troubleshooting tips for common issues.
Acidic and Basic Conditions
Issue: You are concerned about ring integrity during reactions requiring strong acids or bases, such as protecting group removal or hydrolysis.
Analysis: While generally stable to moderately acidic and basic conditions, prolonged exposure to harsh pH and high temperatures can lead to degradation.[4] The nitrogen atom can be protonated under acidic conditions, which can influence the overall reactivity of the molecule. Under strongly basic conditions, while less common, ring-opening is a theoretical possibility, particularly with activated substrates.
Troubleshooting & Protocols:
-
Acid Stability:
-
N-Boc Deprotection: The N-Boc group is readily cleaved with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The thiomorpholine ring is generally stable under these conditions for the short reaction times typically required.
-
Protocol: N-Boc Deprotection.
-
Dissolve the N-Boc protected thiomorpholine derivative in DCM (0.1-0.2 M).
-
Add an equal volume of TFA to the solution (forming a 1:1 DCM/TFA mixture).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base (e.g., saturated aq. NaHCO₃) and extracted.
-
-
-
Hydrolysis with Strong Acid: Prolonged heating with concentrated aqueous acids like HCl or H₂SO₄ should be approached with caution as it may lead to slow decomposition. If harsh acidic conditions are necessary, it is crucial to monitor the reaction closely for the appearance of byproducts.
-
-
Base Stability:
-
The thiomorpholine ring is generally stable to common inorganic and organic bases (e.g., K₂CO₃, Et₃N, DIPEA) used in reactions like N-alkylation and N-acylation.
-
Hydrolysis of N-Acyl Group: Saponification of an N-acyl group with bases like NaOH or KOH in an alcohol/water mixture is typically feasible without compromising the thiomorpholine ring, provided the temperature is not excessively high for extended periods.
-
Oxidative Conditions
Issue: You need to perform an oxidation on another part of the molecule and are concerned about the unintended oxidation of the thiomorpholine sulfur.
Analysis: The sulfur atom in the thiomorpholine ring is readily oxidized. Mild oxidizing agents will typically yield the thiomorpholine-1-oxide (sulfoxide), while stronger oxidizing agents or an excess of the oxidant will lead to the thiomorpholine-1,1-dioxide (sulfone).[5]
Troubleshooting & Protocols:
-
Selective Oxidation to Sulfoxide:
-
Protocol: Synthesis of Thiomorpholine-1-oxide.
-
Dissolve the thiomorpholine derivative in a suitable solvent such as methanol or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of an aqueous solution of hydrogen peroxide (30 wt%).[6]
-
Stir the reaction for several hours to overnight, allowing it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the more polar sulfoxide.
-
Upon completion, the reaction can be worked up by quenching any excess peroxide and extracting the product.
-
-
-
Oxidation to Sulfone:
-
Protocol: Synthesis of Thiomorpholine-1,1-dioxide.
-
Dissolve the thiomorpholine derivative in a suitable solvent (e.g., acetic acid or a mixture of solvents).
-
Add an excess (typically 2.2-3 equivalents) of an oxidizing agent like hydrogen peroxide or potassium permanganate.[4][7]
-
The reaction may be exothermic and may require cooling. Stir at room temperature or with gentle heating until the reaction is complete.
-
Workup will depend on the oxidant used and typically involves quenching, neutralization, and extraction.
-
-
Data Summary: Oxidation of Thiomorpholine
| Oxidation State | Typical Reagent(s) | Key Considerations |
| Sulfide (Thiomorpholine) | Starting Material | - |
| Sulfoxide (Thiomorpholine-1-oxide) | ~1 eq. H₂O₂ or m-CPBA | Reaction is often performed at low temperatures to avoid over-oxidation. |
| Sulfone (Thiomorpholine-1,1-dioxide) | >2 eq. H₂O₂, KMnO₄, m-CPBA | Reaction can be exothermic. The sulfone is generally very stable. |
Reductive Conditions
Issue: You need to perform a reduction and are unsure if the thiomorpholine ring will be affected.
Analysis: The stability of the thiomorpholine ring under reductive conditions is a significant concern, primarily due to the possibility of C-S bond cleavage (desulfurization).
Troubleshooting & Protocols:
-
Hydride Reductions:
-
Lithium Aluminum Hydride (LiAlH₄): The thiomorpholine ring is generally stable to LiAlH₄. This reagent has been successfully used to reduce a thiomorpholin-3-one to thiomorpholine without affecting the ring.[8][9][10] This suggests that amide or ester functionalities can be reduced in the presence of the thiomorpholine moiety.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄ and is not expected to affect the thiomorpholine ring. It can be used to reduce ketones and aldehydes in the presence of a thiomorpholine.
-
-
Catalytic Hydrogenation:
-
Palladium on Carbon (Pd/C): This is a common method for the deprotection of N-Cbz groups. While often successful, there is a risk of catalyst poisoning by the sulfur atom. It's advisable to use higher catalyst loadings and carefully monitor the reaction.
-
Protocol: N-Cbz Deprotection.
-
Dissolve the N-Cbz protected thiomorpholine in a suitable solvent like methanol or ethanol.
-
Add 10-20 mol% of 10% Pd/C.
-
Stir the mixture under an atmosphere of hydrogen (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
-
-
Desulfurization:
-
Raney Nickel (Ra-Ni): This reagent is known to cause desulfurization. Treatment of a thiomorpholine derivative with Raney Nickel can lead to the cleavage of the C-S bonds and ring-opening.[11][12] This reactivity should be considered a potential degradation pathway if Ra-Ni is used for other reductions in the molecule.
-
Decision Workflow for Reductions
Caption: Decision tree for selecting a reducing agent.
Palladium-Catalyzed Cross-Coupling Reactions
Issue: You are planning a Suzuki, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reaction on a substrate containing a thiomorpholine ring and are concerned about catalyst poisoning.
Analysis: Sulfur-containing compounds are well-known poisons for palladium catalysts.[3][13][14][15] The lone pair of electrons on the thiomorpholine sulfur can coordinate strongly to the palladium center, inhibiting its catalytic activity. This can lead to sluggish or failed reactions. However, successful couplings have been reported, suggesting that the choice of ligand, catalyst, and reaction conditions is critical.
Troubleshooting & Best Practices:
-
Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., those developed by Buchwald) or N-heterocyclic carbene (NHC) ligands. These can help stabilize the palladium catalyst and may be less susceptible to displacement by the thiomorpholine sulfur.[7][16][17][18][19]
-
Catalyst Loading: You may need to use a higher catalyst loading than is typical for non-sulfur-containing substrates to compensate for some catalyst deactivation.
-
Oxidation State of Sulfur: If possible, consider performing the cross-coupling reaction on the thiomorpholine-1,1-dioxide derivative. The sulfone has significantly reduced coordinating ability compared to the sulfide and is much less likely to poison the catalyst. The sulfone can potentially be reduced back to the sulfide in a subsequent step if needed.
-
Reaction Monitoring: Carefully monitor the reaction progress. If the reaction stalls, the addition of a fresh portion of the catalyst may be beneficial.
Workflow for Pd-Catalyzed Cross-Coupling
Caption: Strategic workflow for palladium-catalyzed reactions.
Conclusion
The thiomorpholine ring is a valuable scaffold in modern chemistry, but its successful application requires a nuanced understanding of its stability and reactivity. By anticipating potential side reactions and carefully selecting reaction conditions, particularly with respect to pH, redox manipulations, and transition metal catalysis, researchers can confidently incorporate this versatile heterocycle into complex molecular architectures. This guide serves as a starting point for troubleshooting and experimental design, and we encourage researchers to consult the primary literature for specific, substrate-dependent optimizations.
References
- Sharma, M., Banerjee, S., Zeller, M., & Brückner, C. (2016). Fusion and Desulfurization Reactions of Thiomorpholinochlorins. The Journal of Organic Chemistry, 81(24), 12350–12356.
- Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate.
- Sobotta, L., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Molecules, 27(13), 4233.
- Fusion and Desulfurization Reactions of Thiomorpholinochlorins. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Catalyst poisoning. Wikipedia.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition in English, 58(48), 17118–17129.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Preparation method of thiomorpholine. Google Patents.
- Long, H. Z., et al. (2017). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters, 27(15), 3354-3358.
- Kulanthaivel, P., et al. (2004). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition, 32(9), 966-972.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539.
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.
- Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
- Poisoning and deactivation of palladium catalysts. ResearchGate.
- Thiomorpholine. Wikipedia.
- A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. IISER Pune.
- Desulfurization. Organic Chemistry Portal.
- ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate.
- Casado, A. L., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4892–4903.
- Gremasi, F., et al. (2004). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Applied Catalysis B: Environmental, 53(2), 103-111.
- Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate.
- The unexpected desulfurization of 4-aminothiophenols. NRC Publications Archive.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate.
- Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.
- Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
Sources
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- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Process Improvements for the Large-Scale Synthesis of Boc-Thiomorpholine-3-Carboxylic Acid
Welcome to the Technical Support Center for the synthesis of Boc-thiomorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the large-scale production of this valuable chiral building block. As a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, robust and scalable synthesis is paramount.[1] This document offers practical, field-proven insights to navigate the common challenges encountered during synthesis and purification.
I. Synthesis of the Precursor: Thiomorpholine-3-carboxylic Acid
A common and efficient route to thiomorpholine-3-carboxylic acid at a large scale involves a two-step process starting from the readily available and chiral amino acid, L-cysteine. This process includes the S-alkylation of L-cysteine followed by an intramolecular cyclization.
Experimental Protocol: Two-Step Synthesis from L-Cysteine
Step 1: S-Alkylation of L-Cysteine
-
Reaction Setup: In a suitable reactor, dissolve L-cysteine (1.0 eq) in deionized water.
-
Base Addition: Cool the solution to 0-5 °C and add a solution of sodium hydroxide (2.0-2.2 eq) in water, maintaining the temperature below 10 °C.
-
Alkylation: To the cooled solution, add 1,2-dichloroethane or a similar 2-carbon electrophile (1.0-1.2 eq) dropwise, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or HPLC.
Step 2: Intramolecular Cyclization
-
pH Adjustment: Once the S-alkylation is complete, adjust the pH of the reaction mixture to 9-10 with a suitable base (e.g., sodium hydroxide).
-
Cyclization: Heat the reaction mixture to 80-90 °C and stir until cyclization is complete. The progress can be monitored by the disappearance of the S-alkylated intermediate.
-
Work-up: Cool the reaction mixture and acidify to a pH of 3-4 with hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield thiomorpholine-3-carboxylic acid.
Troubleshooting Guide & FAQs: Synthesis of Thiomorpholine-3-carboxylic Acid
Question 1: The S-alkylation reaction is sluggish or incomplete. What are the possible causes and solutions?
-
Possible Cause 1: Insufficient Base. The thiol group of cysteine requires deprotonation to become a potent nucleophile. Inadequate base will result in a slow or incomplete reaction.
-
Solution: Ensure that at least two equivalents of a strong base like NaOH are used. The first equivalent neutralizes the carboxylic acid, and the second deprotonates the thiol.
-
-
Possible Cause 2: Low Reaction Temperature. While the initial addition of reagents should be done at a low temperature to control exotherms, maintaining a very low temperature throughout the reaction can slow down the rate.
-
Solution: After the addition of the alkylating agent is complete, allow the reaction to warm to room temperature and stir until completion.
-
-
Possible Cause 3: Ineffective Alkylating Agent. The choice and quality of the alkylating agent are crucial.
-
Solution: Use a fresh, high-purity alkylating agent. 1,2-dichloroethane and 1-bromo-2-chloroethane are commonly used.
-
Question 2: During cyclization, I am observing the formation of significant byproducts. How can I improve the selectivity?
-
Possible Cause 1: Incorrect pH. The pH of the reaction mixture plays a critical role in the intramolecular cyclization. If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, other side reactions may be favored.
-
Solution: Carefully control the pH in the range of 9-10 during the cyclization step. Use a calibrated pH meter for accurate measurement.
-
-
Possible Cause 2: Overheating or Prolonged Reaction Time. Excessive heat or extended reaction times can lead to degradation of the product and the formation of impurities.
-
Solution: Monitor the reaction closely and stop heating as soon as the cyclization is complete. A temperature of 80-90 °C is generally sufficient.
-
II. N-Boc Protection of Thiomorpholine-3-carboxylic Acid
The protection of the secondary amine of thiomorpholine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group is a standard procedure to enable its use in peptide synthesis and other organic transformations.[2]
Experimental Protocol: N-Boc Protection
-
Reaction Setup: Suspend thiomorpholine-3-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (typically a 1:1 to 2:1 ratio).
-
Base Addition: Add sodium hydroxide (1.0-1.2 eq) as an aqueous solution and stir until the starting material dissolves.
-
Boc Anhydride Addition: Cool the solution to 0-5 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq), either neat or as a solution in dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 5% citric acid or dilute HCl solution. Extract the product into ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-thiomorpholine-3-carboxylic acid.
Troubleshooting Guide & FAQs: N-Boc Protection
Question 1: The N-Boc protection reaction is incomplete, even after extended reaction times. What could be the issue?
-
Possible Cause 1: Inadequate Base. The reaction requires a basic medium to deprotonate the amine and facilitate the nucleophilic attack on the Boc anhydride.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., NaOH, NaHCO₃, or triethylamine) is used. For sterically hindered amines, stronger bases might be necessary.[3]
-
-
Possible Cause 2: Hydrolysis of Boc Anhydride. Boc anhydride can be hydrolyzed by water, especially under basic conditions.
-
Solution: Add the Boc anhydride portion-wise to the reaction mixture to maintain a sufficient concentration for the reaction with the amine. Ensure the reaction temperature is controlled during the addition.
-
Question 2: I am observing an impurity with a mass corresponding to the oxidation of the sulfur atom (sulfoxide). How can I prevent this?
-
Possible Cause: Oxidative Impurities in Reagents or Air Oxidation. The thioether in the thiomorpholine ring is susceptible to oxidation to the corresponding sulfoxide, a known metabolic pathway.[4][5] This can be caused by impurities in the reagents or prolonged exposure to air at elevated temperatures.
-
Solution 1: Use High-Purity Reagents. Ensure all solvents and reagents are free from peroxides and other oxidizing agents.
-
Solution 2: Inert Atmosphere. For large-scale reactions where reaction times may be longer, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Solution 3: Control Temperature. Avoid excessive heating during the reaction and work-up to minimize the rate of potential oxidation reactions.
-
Question 3: The product is obtained as a thick oil that is difficult to handle and purify. How can I induce crystallization?
-
Possible Cause: Residual Solvents or Amorphous Nature of the Product. Boc-protected amino acids can sometimes be difficult to crystallize and may form oils if residual solvents are present or if the product is amorphous.
-
Solution 1: Seeding. If a small amount of crystalline material is available, use it as a seed crystal to induce crystallization from the oil.[6][7]
-
Solution 2: Slurrying in a Non-polar Solvent. After removing the reaction solvent under high vacuum, add a weak polar or non-polar solvent like diethyl ether or hexane and stir vigorously. This can often induce precipitation of the product as a solid.[6][8]
-
Solution 3: Solvent System Screening. Experiment with different solvent systems for crystallization. A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed, followed by cooling.
-
III. Purification of Boc-thiomorpholine-3-carboxylic Acid
Achieving high purity is critical for the use of Boc-thiomorpholine-3-carboxylic acid in pharmaceutical applications. The primary methods for purification at a large scale are crystallization and, if necessary, diastereomeric salt resolution.
Purification Methods
| Method | Description | Key Considerations |
| Crystallization | The crude product is dissolved in a suitable solvent system at an elevated temperature and then cooled to allow the pure compound to crystallize, leaving impurities in the mother liquor. | Solvent selection is crucial. A good solvent system will have high solubility for the product at high temperatures and low solubility at low temperatures. Common systems for Boc-amino acids include ethyl acetate/hexane and acetone/water.[9] |
| Diastereomeric Salt Resolution | If the product is not enantiomerically pure, it can be reacted with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. The desired enantiomer is then liberated by acidification.[2][10] | This method is effective for separating enantiomers but adds extra steps to the process. Common chiral resolving agents for carboxylic acids include chiral amines like (R)- or (S)-1-phenylethylamine.[10] |
Visualizing the Workflow
Overall Synthesis and Protection Workflow
Caption: Workflow for the synthesis of Boc-thiomorpholine-3-carboxylic acid.
Troubleshooting Logic for N-Boc Protection
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. veeprho.com [veeprho.com]
- 9. jchemrev.com [jchemrev.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for the Diastereoselective Synthesis of Substituted Thiomorpholines
Welcome to the technical support center for the diastereoselective synthesis of substituted thiomorpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrolled thiomorpholine synthesis. As a privileged scaffold in medicinal chemistry, the precise spatial arrangement of substituents on the thiomorpholine ring is often critical for biological activity.[1][2][3][4] This resource provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and refine your synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for achieving diastereoselectivity in substituted thiomorpholine synthesis?
A1: There are several key strategies to control diastereoselectivity:
-
Substrate Control: The inherent chirality of the starting materials can effectively dictate the stereochemical outcome of the reaction. For instance, using enantiomerically pure amino-thiols or aldehydes can lead to the formation of a specific diastereomer. This is a common strategy in the synthesis of complex molecules like cis-3,5-di(bromomethyl)-4-tert-butylmorpholine.[5]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials to direct the approach of reagents, thereby controlling the formation of new stereocenters. After the desired stereochemistry is set, the auxiliary can be cleaved and ideally recycled.
-
Catalyst Control: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can create a chiral environment around the reactants, favoring the formation of one diastereomer over another.
-
Reaction Condition Optimization: Parameters such as solvent, temperature, and the nature of the base or acid used can significantly influence the diastereomeric ratio (d.r.). A systematic optimization of these conditions is often necessary to achieve high selectivity.[5]
Q2: How can I introduce substituents at specific positions on the thiomorpholine ring?
A2: The substitution pattern is typically determined by the choice of starting materials. For example, to synthesize a 3-substituted thiomorpholine, one might start with a substituted aldehyde in a reaction with an appropriate amino-thiol precursor. N-substitution is generally achieved by reacting a pre-formed thiomorpholine with an electrophile, such as an alkyl or aryl halide. For more complex substitution patterns, multi-component reactions or more elaborate cyclization strategies are employed.
Q3: What are some of the most common challenges encountered during the purification of substituted thiomorpholines?
A3: Purification can be challenging due to the basic nature of the nitrogen atom and the potential for the sulfur atom to undergo oxidation. Common issues include:
-
Difficult separation of diastereomers: Diastereomers often have very similar physical properties, making chromatographic separation challenging.
-
Product degradation on silica gel: The acidic nature of silica gel can sometimes lead to decomposition of acid-sensitive products.
-
Oxidation of the sulfur atom: The sulfide moiety can be oxidized to the corresponding sulfoxide or sulfone, especially during workup or prolonged storage.
Troubleshooting Guide: Low Diastereoselectivity
This section addresses specific issues related to poor diastereoselectivity and provides actionable troubleshooting steps.
Problem 1: My reaction to synthesize a 2,3-disubstituted thiomorpholine is giving a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio?
Potential Causes & Solutions:
-
Insufficient Steric or Electronic Bias: The substituents on your starting materials may not be providing a strong enough bias to direct the stereochemical outcome.
-
Refinement Strategy: Consider modifying the substituents to increase steric bulk. For example, if you are using a methyl-substituted starting material, switching to an isopropyl or tert-butyl group could create a greater steric hindrance, favoring one approach of the reagents over the other.
-
-
Flexible Transition State: The reaction may be proceeding through a flexible transition state where the energy difference between the pathways leading to the two diastereomers is minimal.
-
Refinement Strategy: Lowering the reaction temperature can often enhance selectivity by favoring the lower-energy transition state. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing the transition states. A non-coordinating solvent may not be effectively organizing the reactants to favor one diastereomer.
-
Refinement Strategy: Screen a variety of solvents with different polarities and coordinating abilities. For instance, switching from a non-polar solvent like toluene to a more coordinating solvent like THF or a polar aprotic solvent like acetonitrile can alter the transition state geometry and improve diastereoselectivity.
-
Experimental Protocol: Optimization of Reaction Conditions for Improved Diastereoselectivity
-
Temperature Screening:
-
Set up three parallel reactions at room temperature, 0 °C, and -20 °C.
-
Monitor the reactions by TLC or LC-MS to determine the reaction time at each temperature.
-
Analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
-
-
Solvent Screening:
-
Using the optimal temperature from the previous step, set up parallel reactions in a range of solvents (e.g., Dichloromethane, THF, Acetonitrile, Toluene).
-
Ensure all other reaction parameters are kept constant.
-
Determine the diastereomeric ratio for each solvent.
-
-
Catalyst/Additive Screening:
-
If applicable, screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases (e.g., triethylamine, DBU, DIPEA).[6]
-
Optimize the stoichiometry of the catalyst or additive.
-
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) | Expected Outcome |
| Temperature | Room Temperature | -20 °C | -78 °C | Lower temperatures generally favor higher diastereoselectivity. |
| Solvent | Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Solvent polarity and coordinating ability can significantly impact the d.r. |
| Catalyst | None | TiCl₄ (1.1 eq) | Chiral Organocatalyst | Lewis acids can pre-organize substrates; chiral catalysts can induce high d.r. |
Problem 2: I am attempting a substrate-controlled diastereoselective cyclization to form a 3,5-disubstituted thiomorpholine, but the selectivity is lower than reported in the literature.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in your chiral starting material can significantly impact the stereochemical outcome.
-
Refinement Strategy: Ensure the enantiomeric excess (e.e.) of your starting material is high (>99%) by chiral HPLC or NMR analysis with a chiral shift reagent. Purify all reagents and solvents before use.
-
-
Incorrect Reagent Stoichiometry: An excess of one reactant might open up alternative, less selective reaction pathways.
-
Refinement Strategy: Carefully control the stoichiometry of all reagents. Consider slow addition of one of the reactants to maintain a low concentration and favor the desired reaction pathway.
-
-
Reaction Mechanism Misinterpretation: Your reaction conditions might be favoring a different mechanism than the one that provides high diastereoselectivity.
-
Refinement Strategy: Re-evaluate the reaction mechanism. For example, if the desired pathway is a concerted cycloaddition, conditions that favor a stepwise mechanism (e.g., highly polar solvents, strong Lewis acids) might be detrimental to selectivity.
-
Visualizing Reaction Workflows and Mechanisms
Stereochemical Assignment
Q4: How can I confidently determine the relative and absolute stereochemistry of my substituted thiomorpholine products?
A4: A combination of spectroscopic and analytical techniques is typically required:
-
¹H NMR Spectroscopy: The coupling constants between vicinal protons on the thiomorpholine ring can provide valuable information about their relative stereochemistry. For example, a large coupling constant (J ≈ 8-12 Hz) often indicates a trans-diaxial relationship, while smaller coupling constants are indicative of cis or equatorial-axial relationships. Nuclear Overhauser Effect (NOE) experiments can also reveal through-space proximity of protons, helping to elucidate the relative configuration.[7][8][9]
-
X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound.[10][11][12][13][14][15] If you can obtain a single crystal of sufficient quality, X-ray diffraction analysis will provide an unambiguous structural assignment.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and diastereomers and is essential for determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of your product.
-
Computational Chemistry: In cases where experimental methods are inconclusive, computational modeling of the different possible diastereomers and comparison of their calculated NMR spectra with the experimental data can aid in stereochemical assignment.[10]
References
- Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Thiomorpholines. (URL: )
- Thiomorpholine and its role as a privileged scaffold in medicinal chemistry. (URL: )
- Previously reported stereoselective synthesis of chiral... | Download Scientific Diagram. (URL: [Link])
- Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione deriv
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (URL: [Link])
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (URL: [Link])
- Diastereoselective thia-[3 + 2] cyclization of acetylpyranuloses and β-oxodithioesters. (URL: [Link])
- spectroscopic analysis (NMR, IR, Mass Spec) of morpholine and its analogues. (URL: )
- A Comparative Spectroscopic Analysis of Morpholine and Thiomorpholine. (URL: )
- Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (URL: [Link])
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (URL: [Link])
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. (URL: )
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. (URL: [Link])
- Journal Name COMMUNICATION Toward the stereochemical assignment and synthesis of hemicalide: DP4f GIAO-NMR analysis and synthe. (URL: )
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (URL: [Link])
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. (URL: [Link])
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (URL: [Link])
- X-ray crystallographic structure of... | Download Scientific Diagram. (URL: [Link])
- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (URL: [Link])
- Diastereoselective Synthesis of (–)
- Protein X-ray Crystallography and Drug Discovery. (URL: [Link])
- X-ray crystal structure of products 25 and 26.. (URL: [Link])
- Investigations of substrate stereochemical influence Results of enzyme assays with (R). (URL: [Link])
- Special Issue : X-ray Crystallography and Drug Discovery. (URL: [Link])
- Synthesis, X-ray crystallographic determination, and opioid activity of erythro-5-methylmethadone enantiomers. Evidence which suggests that mu and delta opioid receptors possess different stereochemical requirements. (URL: [Link])
- Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. (URL: [Link])
- Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, X-ray crystallographic determination, and opioid activity of erythro-5-methylmethadone enantiomers. Evidence which suggests that mu and delta opioid receptors possess different stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting incomplete coupling in solid-phase synthesis with constrained amino acids
Troubleshooting Incomplete Coupling with Constrained Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide synthesis, particularly when incorporating sterically hindered or constrained amino acids. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to directly address common failures and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling in SPPS?
Incomplete coupling is a common issue in SPPS that results in deletion sequences, significantly complicating purification and reducing overall yield. The causes can be broadly categorized into several key factors:
-
Steric Hindrance: This is the most frequent challenge when dealing with constrained amino acids. The bulky nature of both the incoming amino acid's side chain and the N-terminus of the growing peptide chain can physically block the formation of the new peptide bond.[1] Beta-branched amino acids (e.g., Valine, Isoleucine) and N-methylated amino acids are classic examples that lead to difficult couplings.[1][2]
-
Peptide Aggregation: As the peptide chain elongates on the resin, it can fold into secondary structures, such as β-sheets, and aggregate. This process can render the N-terminal amine inaccessible to the incoming activated amino acid, effectively halting the synthesis.[1] This is a sequence-dependent issue, often exacerbated by hydrophobic residues.[1]
-
Poor Resin Swelling: The solid support must swell adequately in the reaction solvent to allow reagents to diffuse and access the reactive sites within the polymer matrix.[3][4] Insufficient swelling limits reaction kinetics and can promote aggregation, leading to failed couplings.[3]
-
Suboptimal Reaction Conditions: The choice of coupling reagent, solvent, temperature, and reaction time is critical. An insufficiently activated amino acid or an unstable activated species will result in an incomplete reaction.[1]
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// Edges StericHindrance -> IncompleteCoupling; Aggregation -> IncompleteCoupling; ResinIssues -> IncompleteCoupling; SuboptimalConditions -> IncompleteCoupling; }
Root causes of incomplete coupling events.
Q2: How can I reliably detect an incomplete coupling reaction on-resin?
Monitoring each coupling step is crucial for success. The most common methods are qualitative colorimetric tests performed on a small sample of resin beads.
-
The Kaiser Test (Ninhydrin Test): This is a highly sensitive method for detecting free primary amines.[1][5] A positive result, indicated by an intense blue color (Ruhemann's Purple) on the beads and/or in the solution, signifies the presence of unreacted N-terminal amines and thus an incomplete coupling.[1][5] A negative result (colorless or yellow beads) indicates a complete reaction.
-
Tests for Secondary Amines: The Kaiser test is unreliable for secondary amines, such as the N-terminus of Proline or any N-methylated amino acid, where it typically yields a faint yellow or reddish-brown color.[5][6][7] For these residues, alternative tests are necessary:
-
Chloranil Test: Produces a blue color with unprotected secondary amines.[5]
-
Isatin Test: Also produces a blue color in the presence of N-terminal proline.[5]
-
Bromophenol Blue Test: This test is based on an acid-base reaction and can detect both primary and secondary amines. A color change from yellow to blue/green indicates incomplete coupling.[2]
-
It is essential to wash the resin sample thoroughly before any test to remove residual reagents that could cause false positives.[5]
Q3: My Kaiser test is positive after coupling a bulky amino acid like Valine. What is my first step?
When facing a difficult coupling, a systematic approach is best.
-
Double Couple: The simplest and often most effective first step is to perform a second coupling reaction immediately after the first.[8] Drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid and reagents.[8] Extending the reaction time for the second coupling can also be beneficial.[1]
-
Re-evaluate Reagents: If a second coupling fails (the test is still positive), consider upgrading your coupling reagent to one with higher efficiency for hindered couplings.[1]
Q4: I am trying to couple an N-methyl amino acid and the coupling is failing. What should I do?
N-methyl amino acids are notoriously difficult due to the increased steric bulk around the nitrogen atom. Standard coupling conditions are often insufficient.
-
Use Specialized Reagents: Uronium/aminium salt reagents like HATU are highly recommended for N-methyl amino acids due to their high reactivity.[2][9] Phosphonium reagents such as PyAOP and PyBOP are also very effective.[9] HBTU and HCTU are generally less effective for this specific challenge.[2]
-
Consider Temperature: Increasing the reaction temperature can significantly improve coupling efficiency for difficult sequences.[10] Microwave-assisted SPPS, which uses elevated temperatures, is particularly effective at driving the coupling of hindered amino acids like N-methyl alanine to completion quickly.[11][12]
-
Monitoring is Key: Remember to use a test suitable for secondary amines, like the bromophenol blue test, to monitor the reaction, as the Kaiser test will be uninformative.[2]
Troubleshooting Workflow & Advanced Strategies
If initial corrective actions fail, a more robust strategy is required. The following workflow provides a logical progression for troubleshooting persistent coupling failures.
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// Edge Definitions edge [fontname="Arial", fontsize=9]; start -> kaiser_test; kaiser_test -> positive [label=" Free Amine\nDetected "]; kaiser_test -> negative [label=" No Free Amine\nDetected "]; positive -> double_couple; double_couple -> kaiser_test [label="Re-test"]; double_couple -> change_reagent [label="Still Positive", style=dashed]; change_reagent -> kaiser_test [label="Re-test"]; change_reagent -> increase_temp [label="Still Positive", style=dashed]; increase_temp -> kaiser_test [label="Re-test"]; increase_temp -> capping [label="Still Positive", style=dashed]; negative -> proceed; capping -> proceed; }
Troubleshooting workflow for incomplete coupling.
Q5: Double coupling didn't work. Which coupling reagent should I switch to?
The choice of coupling reagent is one of the most powerful tools for overcoming difficult couplings. Reagents are typically categorized as phosphonium or aminium/uronium salts, which convert protected amino acids into various activated species.[9]
| Reagent | Type | Activation Level | Comments & Best Use Cases |
| HBTU/TBTU | Aminium/Uronium | High | General-purpose, cost-effective workhorses. Good for most standard couplings but may struggle with severely hindered residues.[13] |
| HCTU | Aminium/Uronium | Very High | More reactive than HBTU due to the 6-Cl-HOBt leaving group. An excellent first choice for upgrading from HBTU for difficult sequences.[9][14] |
| HATU | Aminium/Uronium | Very High | Forms highly reactive OAt esters. Considered one of the most efficient reagents for sterically hindered and N-methyl amino acids due to anchimeric assistance from the pyridine nitrogen.[1][9][13] |
| PyBOP | Phosphonium | High | Generates OBt esters. Well-suited for cyclization reactions and situations where aminium reagents might cause side reactions.[13] |
| COMU | Aminium/Uronium | Very High | Based on OxymaPure, which is more reactive and safer (non-explosive) than HOBt/HOAt. Excellent for difficult couplings and microwave SPPS.[9][13] |
Table 1: Comparison of Common Coupling Reagents.
For a severely hindered coupling, switching to HATU or COMU is a highly recommended strategy.[9][13]
Q6: If all my coupling strategies fail, what is the final option?
If you have attempted double coupling, switched to a superior reagent, and perhaps even increased the temperature, but the monitoring test remains positive, the unreacted N-terminal amines should be permanently blocked through a process called capping .[1]
Capping is typically done using acetic anhydride with a base like diisopropylethylamine (DIPEA).[1] This acetylates the free amine, preventing it from reacting in subsequent cycles. The resulting capped, N-terminally acetylated peptide is a "terminated" sequence. While it is an impurity, it is easily separated from the full-length target peptide during final purification because it is shorter.[1] Capping is critical to prevent the formation of a deletion sequence, which can be very difficult to separate from the desired product.
Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of primary amines.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]
-
Reagent C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[1]
Procedure:
-
Place a small sample of resin (approx. 5-10 mg or 10-15 beads) in a small glass test tube.
-
Wash the resin beads with methanol and then DMF.
-
Add 2-3 drops of each Reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
-
Intense Blue: Positive result (incomplete coupling).
-
Colorless/Yellow: Negative result (complete coupling).
-
Protocol 2: Double Coupling
This protocol is used when a monitoring test indicates a failed coupling.
Procedure:
-
After the initial coupling reaction time has elapsed, drain the reaction vessel of all solvent and reagents.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any byproducts.
-
Prepare a fresh solution of activated amino acid using the same equivalents of amino acid, coupling reagent, and base as in the initial attempt.
-
Add the fresh coupling solution to the resin.
-
Allow the reaction to proceed for the same duration as the first coupling, or longer (e.g., 1-4 hours).
-
Wash the resin and perform a monitoring test to confirm completion.
Protocol 3: Capping with Acetic Anhydride
This protocol is for acetylating unreacted primary amines after failed coupling attempts.
Reagents:
-
Capping Solution: Acetic Anhydride / DIPEA / DMF (e.g., in a 1:1:8 ratio). A typical mixture might be 5% acetic anhydride and 5% DIPEA in DMF.
Procedure:
-
After a failed coupling, wash the resin thoroughly with DMF.
-
Add the capping solution to the resin, ensuring all beads are fully submerged and suspended.
-
Agitate the mixture at room temperature for 30-60 minutes.[1]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times).
-
Perform a final Kaiser test to ensure all free amines have been acetylated (the test should now be negative).
References
- BenchChem. (2025). dealing with incomplete coupling in solid-phase peptide synthesis. BenchChem Tech Support.
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.
- Albericio, F., & Giraud, M. (2014). Solid-phase peptide synthesis. Digital CSIC.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Guryanov, I., et al. (2020). Effect of resin swelling and substitution on solid phase synthesis.
- Palasek, S. S., et al. (2007).
- Vagner, J., et al. (1996). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Peptide Science.
- Kumar, A., et al. (2019). A systemaic review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Hansen, P. R., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. The Journal of Organic Chemistry.
- AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). AAPPTec Technical Support.
- AAPPTec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTec.
- Muthu, S., et al. (1990). Novel method for monitoring the coupling efficiency in solid phase peptide synthesis. Scilit.
- ResearchGate. (n.d.). Review articles in SOLID PHASE PEPTIDE SYNTHESIS.
- Jaradat, D. M. M. (2018). Swelling effect on SPPS.
- CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio.
- BenchChem. (2025). Technical Support Center: Troubleshooting Trh-Gly Solid-Phase Peptide Synthesis. BenchChem Tech Support.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec Technical Support.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
- ResearchGate. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures.
- BenchChem. (2025).
- Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Biochimie.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. csbio.com [csbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Cleavage Cocktails for Peptides with 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (Boc-Tma-OH)
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (Boc-Tma-OH). The unique structural features of Tma, particularly the thioether moiety within its heterocyclic ring, present specific challenges during the final cleavage and deprotection step of Boc-based solid-phase peptide synthesis (SPPS). This guide provides in-depth FAQs and troubleshooting protocols to ensure high yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the cleavage of peptides containing Tma?
A1: The main challenges stem from the thiomorpholine ring's thioether group. This sulfur atom is susceptible to two primary side reactions during strong acid treatment:
-
Oxidation: The thioether can be oxidized to a sulfoxide (+16 Da mass shift), a reaction that can occur if reagents are not fresh or are exposed to air during the cleavage process.[1]
-
Alkylation: Reactive carbocations generated during cleavage (e.g., the tert-butyl cation from the Boc group) can alkylate the nucleophilic sulfur atom.[2][3]
Additionally, incomplete removal of the Boc group from the Tma residue can occur due to steric hindrance, leading to a heterogeneous final product.
Q2: Why is a standard cleavage cocktail like 95% TFA / 5% Water often insufficient for Tma-containing peptides?
A2: While a simple TFA/Water mixture is effective for many peptides, it lacks the necessary scavengers to protect sensitive residues.[4] During acidolysis, the Boc group and other side-chain protecting groups are removed via an SN1 mechanism, generating highly reactive carbocations.[2] In the absence of dedicated scavengers, these electrophiles will attack nucleophilic sites on the peptide, with the Tma thioether and the indole ring of Tryptophan being particularly vulnerable. Water alone is not a sufficiently potent scavenger to prevent these side reactions, especially t-butylation.[5]
Q3: What are scavengers and which are essential for cleaving Tma-containing peptides?
A3: Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations and other electrophilic species before they can modify the peptide.[1][2] For peptides containing Tma, a multi-component scavenger cocktail is critical.
-
Triisopropylsilane (TIS): An excellent and highly effective general scavenger for trapping carbocations, particularly the t-butyl cation, thus preventing alkylation of the thioether.[5][6]
-
1,2-Ethanedithiol (EDT): A potent reducing agent that helps prevent oxidation of the thioether to a sulfoxide.[6][7] It is also effective at scavenging trityl cations if other residues (like Cys or His) are Trt-protected.[5]
-
Thioanisole: Acts as a scavenger and can accelerate the removal of certain protecting groups.[5][8] However, it should be used with caution as its cation adducts can potentially alkylate tryptophan residues if present.[3]
-
Water: Helps to suppress t-butylation side reactions and acts as a proton source.[5]
A robust cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is often a highly effective starting point for complex peptides with multiple sensitive residues.[8][9]
Q4: How does the cleavage mechanism work and why do these side reactions occur?
A4: The process is initiated by the strong acid, typically Trifluoroacetic Acid (TFA), which protonates the carbonyl oxygen of the Boc group. This facilitates the departure of the tert-butyl group as a stable tert-butyl cation. This cation is a potent electrophile that seeks out electron-rich centers (nucleophiles) to react with. The thioether of Tma is one such nucleophilic site. Scavengers provide a more abundant and reactive alternative nucleophile to intercept the tert-butyl cation.
Caption: Boc deprotection mechanism and scavenger action.
Troubleshooting Guide
Problem 1: My LC-MS analysis shows a significant peak with a +16 Da mass shift.
-
Question: What is causing the +16 Da impurity and how can I prevent it?
-
Answer:
-
Probable Cause: This mass shift is characteristic of the oxidation of the thiomorpholine's thioether to a sulfoxide (Tma(O)). This can be caused by using aged TFA, exposure to atmospheric oxygen during cleavage, or the generation of oxidative species during the reaction.[1]
-
Solution & Optimization:
-
Incorporate a Reducing Agent: Add a reducing scavenger to your cleavage cocktail. 1,2-Ethanedithiol (EDT) at 2.5% (v/v) is highly effective at preventing thioether oxidation.[6][7] For already oxidized peptides, a cocktail containing dimethyl sulfide (DMS) and ammonium iodide (NH₄I) may help reduce the sulfoxide back to the thioether.[1]
-
Use Fresh Reagents: Always use fresh, high-purity TFA for your cleavage cocktail. Prepare the cocktail immediately before use.
-
Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Bubble nitrogen through the reaction mixture for the duration of the cleavage.[4]
-
-
Problem 2: I'm observing a major impurity with a +56 Da mass shift.
-
Question: My primary impurity is +56 Da relative to my target peptide. What is this and how do I eliminate it?
-
Answer:
-
Probable Cause: A +56 Da mass shift corresponds to the addition of a tert-butyl group. This is a classic side reaction where the tert-butyl cation generated from the Boc group alkylates a nucleophilic residue on your peptide.[1][6] The Tma thioether is a likely target for this modification.
-
Solution & Optimization:
-
Increase Scavenger Concentration: Your current scavenger is either insufficient or ineffective. Triisopropylsilane (TIS) is the scavenger of choice for intercepting tert-butyl cations.[5] Ensure your cocktail contains at least 2.5% TIS. For difficult cases, this can be increased to 5%.
-
Optimize Cocktail Composition: A standard "go-to" cocktail for preventing this issue is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1][6] If your peptide also contains other sensitive residues like Trp or Cys, a more complex mixture like TFA/TIS/H₂O/EDT (94:1:2.5:2.5) may be necessary.
-
-
Problem 3: The cleavage yield is very low, and the peptide seems poorly soluble in ether.
-
Question: After cleavage and precipitation, I recover very little peptide. What could be wrong?
-
Answer:
-
Probable Causes:
-
Incomplete Cleavage: The peptide may not be fully cleaved from the resin. This can be due to steric hindrance or insufficient reaction time.[10]
-
Peptide Aggregation: The peptide may be aggregating and precipitating during the cleavage reaction itself, trapping it with the resin.[10]
-
Loss During Workup: The peptide may be partially soluble in the precipitation solvent (diethyl ether), leading to loss during washing steps.[5]
-
-
Solution & Optimization:
-
Extend Cleavage Time: Increase the cleavage reaction time from the standard 2 hours up to 4 hours. Monitor a small aliquot by HPLC to determine the optimal time.[4][10]
-
Check the Supernatant: After centrifugation, carefully collect the ether supernatant and dry it down to see if your peptide is present. If so, your peptide has some solubility in ether, and you may need to use a different precipitation solvent or minimize wash volumes.[5]
-
Alter Precipitation Conditions: Ensure you are using a 10-fold excess of cold (-20°C) diethyl ether and allow the peptide to precipitate at low temperatures for at least 1 hour to maximize recovery.[10]
-
-
Caption: Troubleshooting decision tree for Tma-peptide cleavage.
Data & Protocols
Table 1: Recommended Cleavage Cocktails for Tma-Containing Peptides
| Cocktail Name | Composition (v/v/v) | Target Problem | Notes | Reference |
| Standard TIS | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose, prevents t-butylation | Good starting point for simple peptides without other sensitive residues. | [5][6] |
| TIS/EDT | 94% TFA / 2.5% TIS / 2.5% EDT / 1% H₂O | t-Butylation & Oxidation | Excellent choice for protecting the Tma thioether from both major side reactions. | [6][7] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Complex peptides, multiple sensitive residues | A powerful, comprehensive cocktail for peptides containing Trp, Met, Cys, and Arg in addition to Tma. | [8][9] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" alternative to thiol-based cocktails | Useful if EDT/Thioanisole are not desired, but less protective against oxidation. | [11] |
Experimental Protocol: Optimized Cleavage of a Tma-Peptide
This protocol is designed for cleaving approximately 50-100 mg of peptide-resin.
-
Resin Preparation:
-
Place the dried peptide-resin in a fritted reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove residual DMF and ensure proper swelling.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[10]
-
-
Cleavage Cocktail Preparation (TIS/EDT Cocktail):
-
CRITICAL: Prepare the cocktail fresh immediately before use in a well-ventilated fume hood.
-
In a clean glass vial, combine the following, adding the TFA last and slowly:
-
250 µL Triisopropylsilane (TIS)
-
250 µL 1,2-Ethanedithiol (EDT)
-
100 µL Deionized Water
-
9.4 mL Trifluoroacetic Acid (TFA)
-
-
Mix gently but thoroughly.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin (approx. 2 mL per 100 mg of resin).
-
Gently agitate the mixture (e.g., using a shaker or bubbling nitrogen) at room temperature for 2-4 hours. A 3-hour reaction is a good starting point.[12]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture into a clean 50 mL centrifuge tube, collecting the filtrate which contains your peptide.
-
Wash the resin twice with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate 50 mL tube, add 30 mL of ice-cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (your peptide) should form.
-
-
Peptide Isolation and Washing:
-
Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation.[10]
-
Centrifuge the tube (e.g., 3500 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet two more times by adding 15 mL of cold ether, vortexing briefly, centrifuging, and decanting. This removes residual scavengers.[10]
-
-
Drying and Analysis:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator until it is a fine, dry powder.
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water) and analyze by analytical HPLC and Mass Spectrometry to confirm identity and purity.
-
References
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
- Sharma, A., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. American Chemical Society. [Link]
- Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). A new two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. [Link]
- Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
- Fields, G. B., & Noble, R. L. (1990). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. International journal of peptide and protein research, 35(3), 161-214. [Link]
- Luks, E., et al. (2015). Cleavage of synthetic peptides.
- ChemInform. (1990). A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. ChemInform, 21(51). [Link]
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid and Boc-proline in Peptides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for modulating peptide conformation, enhancing metabolic stability, and improving therapeutic efficacy. Among the myriad of available building blocks, proline and its analogs are of particular interest due to the unique conformational constraints they impose on the peptide backbone. This guide provides a comprehensive comparative analysis of two such building blocks: the canonical Boc-L-proline and its heterocyclic analog, 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid (Boc-Tca) .
As a Senior Application Scientist, this guide is structured to provide not just a theoretical overview but a practical framework for researchers to conduct their own comparative studies. While direct head-to-head experimental data for these two specific molecules in the same peptide context is not extensively available in the current literature, this guide synthesizes established principles of peptide chemistry, data from related proline analogs, and detailed experimental protocols to empower researchers in their peptidomimetic design endeavors.
Introduction to the Contenders: Structure and Intrinsic Properties
Boc-L-proline: The Gold Standard for Conformational Rigidity
Boc-L-proline is a derivative of the proteinogenic amino acid proline, where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group. Proline's distinctive five-membered pyrrolidine ring, which incorporates the backbone nitrogen, restricts the Ramachandran phi (φ) angle to a narrow range (approximately -60° to -75°), making it a potent inducer of β-turns and polyproline helices.[1][2] This inherent rigidity is a powerful tool for stabilizing specific secondary structures within a peptide, which is often crucial for receptor binding and biological activity.[2]
This compound (Boc-Tca): A Heterocyclic Challenger
Boc-Tca is a proline analog that incorporates a six-membered thiomorpholine ring, where the γ-carbon of proline is replaced by a sulfur atom and the β-carbon by an oxygen atom is not correct based on the name, it's a thiomorpholine ring, so it's a six-membered ring containing sulfur and nitrogen. A more accurate description is that it is a saturated six-membered heterocyclic compound containing both a sulfur and a nitrogen atom. The replacement of a methylene group with a sulfur atom introduces distinct stereoelectronic properties and the potential for altered conformational preferences and biological interactions. The thiomorpholine scaffold itself is recognized as a "privileged" structure in medicinal chemistry, appearing in a wide array of bioactive compounds with diverse therapeutic applications.[3]
Table 1: Physicochemical Properties of Boc-L-proline and Boc-Tca
| Property | Boc-L-proline | This compound (Boc-Tca) |
| Molecular Formula | C₁₀H₁₇NO₄ | C₁₀H₁₇NO₄S |
| Molecular Weight | 215.25 g/mol | 247.31 g/mol |
| Structure | A five-membered pyrrolidine ring | A six-membered thiomorpholine ring |
| Key Structural Feature | Pyrrolidine ring restricting φ angle | Thiomorpholine ring with a sulfur heteroatom |
Comparative Impact on Peptide Properties: A Theoretical Framework
The substitution of proline with thiomorpholine-3-carboxylic acid (Tca) as a bioisosteric replacement can be expected to influence several key peptide attributes.[4]
Conformational Landscape
The larger, six-membered thiomorpholine ring of Tca is anticipated to exhibit a different puckering behavior compared to proline's five-membered ring. This can lead to altered backbone dihedral angles (φ and ψ) in the vicinity of the Tca residue, potentially favoring different turn types or disrupting canonical secondary structures like α-helices and β-sheets. Furthermore, the presence of the sulfur atom can influence the cis/trans isomerization of the preceding peptide bond, a critical conformational equilibrium for proline-containing peptides.[5]
Metabolic Stability
A primary driver for incorporating proline analogs is to enhance resistance to proteolytic degradation.[6] Peptidases often exhibit specificity for certain peptide bond conformations and sequences. The altered geometry and electronic environment introduced by the Tca residue may hinder recognition and cleavage by proteases that would normally hydrolyze proline-containing sequences, thus prolonging the peptide's in vivo half-life.
Cell Permeability
The ability of a peptide to cross cell membranes is a significant hurdle in the development of intracellularly acting therapeutics. Passive permeability is influenced by factors such as the number of hydrogen bond donors and acceptors, lipophilicity, and the adoption of a "chameleonic" conformation that can mask polar groups in a lipid environment. The replacement of a methylene group with a sulfur atom in Tca can subtly alter the molecule's polarity and hydrogen bonding capacity, potentially impacting its membrane permeability.[7][8]
Experimental Workflow for a Head-to-Head Comparison
To empirically determine the comparative effects of Boc-Tca and Boc-proline, a systematic experimental approach is necessary. This section outlines a detailed workflow for synthesizing, purifying, and characterizing a model peptide with either a proline or a Tca residue.
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
A Senior Application Scientist's Guide to Peptide Sequence and Purity Validation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realms of proteomics, drug development, and synthetic biology, the unambiguous confirmation of a peptide's primary structure and the precise quantification of its purity are non-negotiable prerequisites for reliable and reproducible results. Mass spectrometry (MS) has emerged as the gold standard for these critical quality attributes, offering unparalleled sensitivity, speed, and structural elucidation capabilities.[1][2] This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for peptide validation, complete with experimental protocols and supporting data to empower researchers in making informed analytical decisions.
The Foundational Principle: Unveiling Peptides with Mass Spectrometry
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For peptides, this fundamental principle is leveraged in two primary ways:
-
Molecular Weight Confirmation: By ionizing the intact peptide, its molecular weight can be precisely determined and compared against the theoretical mass calculated from its expected amino acid sequence. This serves as the initial identity check.[4]
-
Sequence Elucidation: Through fragmentation of the peptide within the mass spectrometer, a series of product ions are generated. The mass differences between these fragments correspond to individual amino acid residues, allowing for the direct reconstruction of the peptide sequence.[5][6]
A Comparative Analysis of Key Mass Spectrometry Platforms
The two most prevalent mass spectrometry techniques for peptide analysis are Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them is dictated by the specific analytical need, sample complexity, and desired depth of information.[7][8]
| Feature | MALDI-TOF MS | LC-MS/MS |
| Primary Application | Rapid molecular weight determination of pure samples, peptide mass fingerprinting.[9] | Comprehensive peptide sequencing, analysis of complex mixtures, and purity assessment.[7] |
| Sample Throughput | High | Moderate to High |
| Sensitivity | Good (picomole to femtomole) | Excellent (femtomole to attomole)[8] |
| Fragmentation | Primarily single fragmentation event (Post-Source Decay) | Controlled, multiple stages of fragmentation (MS/MS).[10] |
| Coupling to Separation | Offline (can be coupled to LC, but less common for routine validation) | Online with High-Performance Liquid Chromatography (HPLC).[11] |
| Data Complexity | Relatively simple spectra | Complex spectra requiring sophisticated software for analysis.[12] |
| Ideal For | High-throughput screening of synthetic peptide identity.[7] | De novo sequencing, impurity profiling, and characterization of post-translational modifications.[13][14] |
Experimental Workflow: A Step-by-Step Guide to Peptide Validation
The following protocol outlines a comprehensive workflow for the validation of a synthetic peptide using LC-MS/MS, a technique that provides both purity and sequence information in a single analysis.[2]
Diagram of the Peptide Validation Workflow
Caption: A comprehensive workflow for peptide validation by LC-MS/MS.
Detailed Experimental Protocol
1. Peptide Solubilization:
-
Rationale: To ensure the peptide is fully dissolved for accurate concentration determination and to prevent precipitation during analysis.
-
Procedure:
-
Begin by attempting to dissolve the lyophilized peptide in MS-grade water.
-
If solubility is an issue, add a small amount of a compatible organic solvent like acetonitrile or an acid such as formic acid to aid dissolution.[15]
-
Vortex and sonicate briefly to ensure complete solubilization.
-
2. Dilution to Working Concentration:
-
Rationale: To bring the peptide concentration into the optimal range for the mass spectrometer's detector, avoiding signal saturation or poor ion statistics.[16]
-
Procedure:
-
Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µM.[17]
-
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation:
-
Rationale: To separate the target peptide from any impurities, such as deletion sequences or incompletely deprotected species, based on their hydrophobicity.[18][19] This separation allows for the quantification of purity.
-
Procedure:
-
Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Inject the diluted peptide sample.
-
Apply a linear gradient of increasing acetonitrile concentration to elute the peptide and any impurities.
-
The eluent is directly introduced into the mass spectrometer's ion source.
-
4. Full MS Scan (Purity & Intact Mass):
-
Rationale: To determine the molecular weight of all eluting species and to calculate the purity of the target peptide.
-
Procedure:
-
As the peptides elute from the HPLC, acquire mass spectra in a positive ion mode over a relevant m/z range (e.g., 200-2000 m/z).[17]
-
Identify the peak corresponding to the protonated molecular ion ([M+H]+) of the target peptide.
-
Compare the observed monoisotopic mass with the calculated theoretical mass.[4]
-
5. Tandem MS (MS/MS) Scan (Sequencing):
-
Rationale: To fragment the target peptide and generate a fragmentation spectrum that can be used to confirm its amino acid sequence.[6]
-
Procedure:
-
The mass spectrometer is programmed to select the precursor ion of the target peptide (identified in the full MS scan).
-
This selected ion is subjected to collision-induced dissociation (CID) or another fragmentation method.[10]
-
The resulting fragment ions (product ions) are analyzed in a second stage of mass analysis.
-
6. Purity Calculation from HPLC Chromatogram:
-
Rationale: To quantify the percentage of the target peptide relative to all other detected species.
-
Procedure:
7. Intact Mass Confirmation:
-
Rationale: To provide a high-confidence confirmation of the peptide's identity.
-
Procedure:
-
Analyze the full MS spectrum to identify the m/z value of the most abundant isotopic peak of the target peptide.
-
Compare this experimental mass to the theoretical mass calculated from the expected amino acid sequence. The mass difference should be within a few parts per million (ppm) for high-resolution mass spectrometers.[20]
-
8. Sequence Verification via MS/MS Fragmentation:
-
Rationale: To provide unambiguous confirmation of the amino acid sequence.
-
Procedure:
-
Analyze the MS/MS spectrum to identify the series of b- and y-ions.[3] These ions are formed by fragmentation along the peptide backbone.
-
The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue.
-
Match the observed fragment ion series to the theoretical fragmentation pattern of the expected sequence.[21]
-
Interpreting the Data: A Guide for the Non-Expert
A successful peptide validation experiment hinges on the correct interpretation of the generated data. Here are key considerations:
-
Purity: The HPLC chromatogram should ideally show a single, sharp peak corresponding to the target peptide. Any additional peaks represent impurities.[22] Common impurities include truncated or extended sequences from the synthesis process.[18]
-
Intact Mass: The measured mass should closely match the theoretical mass. Deviations may indicate unexpected modifications or incorrect sequence synthesis.[20]
-
Sequence Coverage: The MS/MS spectrum should show a continuous series of b- and y-ions, covering a significant portion of the peptide sequence. This provides high confidence in the sequence assignment.[21]
Troubleshooting Common Issues in Peptide Mass Spectrometry
Even with a robust protocol, challenges can arise. Here are some common problems and their solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Signal Intensity | - Low sample concentration- Inefficient ionization- Contaminants suppressing the signal | - Concentrate the sample- Optimize ionization source parameters- Desalt the sample to remove interfering substances[15] |
| Mass Inaccuracy | - Instrument out of calibration- Incorrect charge state assignment | - Calibrate the mass spectrometer using a known standard- Verify the charge state of the precursor ion[16] |
| Incomplete Sequence Coverage | - Insufficient fragmentation energy- Certain peptide bonds are resistant to fragmentation | - Increase the collision energy- Employ alternative fragmentation techniques like Electron-Transfer Dissociation (ETD)[23] |
| Contaminant Peaks | - Keratin from skin and dust- Polymers (e.g., PEG) from lab equipment- Detergents from sample preparation | - Wear gloves and work in a clean environment- Use high-purity solvents and clean labware- Avoid detergents where possible or use MS-compatible ones[24][25] |
Conclusion
The validation of peptide sequence and purity by mass spectrometry is a cornerstone of modern biochemical and pharmaceutical research. A thorough understanding of the principles behind different MS techniques, coupled with a meticulously executed experimental workflow, is essential for generating high-quality, reliable data. By employing the comparative insights and detailed protocols within this guide, researchers can confidently navigate the complexities of peptide analysis, ensuring the integrity of their research and the quality of their therapeutic candidates.
References
- De novo peptide sequencing - Wikipedia. Wikipedia. URL
- Mechanism of Peptide Purity Analysis. MtoZ Biolabs. URL
- De novo peptide sequencing via tandem mass spectrometry. PubMed. URL
- Peptide Mass Spectrometry Result Interpretation Str
- De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry.
- Peptide and Protein De Novo Sequencing by Mass Spectrometry. MetwareBio. URL
- Peptide Mapping: Uncovering the Protein's Secrets. Emery Pharma. URL
- De Novo Peptide Sequencing Service. BOC Sciences. URL
- MS Peptide Purity Analysis.
- Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Springer Protocols. URL
- A Researcher's Guide to Peptide Sequence Validation: Tandem Mass Spectrometry vs. Classical Methods. Benchchem. URL
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Apex Peptide. URL
- Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS.
- Peptide Sequencing Reports: Structure and Interpretation Guide.
- Wh
- What Are the FDA Requirements for Peptide Characteriz
- Manual validation of peptide sequence and sites of tyrosine phosphorylation
- Two different methods in protein identification by mass spectrometry. ProtTech. URL
- Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. PubMed. URL
- Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.
- Peptide Mapping & PTM Analysis | ICH Q6B Compliant. BioPharmaSpec. URL
- Peptide Mapping/Complete Protein Characterization. Stanford University Mass Spectrometry. URL
- A Comparative Guide to Validation via Mass Spectrometry for Peptides Synthesized with H-Thr-Obzl.HCl. Benchchem. URL
- Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins.
- Peptide Purification and Product Analysis. AltaBioscience. URL
- Analysis of a Synthetic Peptide and Its Impurities. Agilent. URL
- Peptide–Spectrum Match Validation with Internal Standards (P–VIS). PubMed Central - NIH. URL
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. URL
- Tips and tricks for successful Mass spec experiments. Proteintech Group. URL
- Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. MDPI. URL
- Mass Spectrometry Sample Clean-Up Support—Troubleshooting. Thermo Fisher Scientific. URL
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
- Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry. PubMed. URL
- Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!. Bitesize Bio. URL
- Common Mass Spectrometry Contaminants and their Sources. URL
- Interpreting peptide mass spectra by VEMS. Oxford Academic. URL
- LC-MS Contaminants. Merck Millipore. URL
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. URL
- Comparison of MALDI/TOF-MS and LC/MS of the same S. sonnei lysate.
- FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube. URL
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. URL
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs. URL
- The Role of HPLC Analysis in Peptide Characteriz
- Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissoci
- Sequence Determination Using Mass Spectrometry. Biology LibreTexts. URL
- Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. BioPharmaSpec. URL
- ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. FDA. URL
- Liquid MALDI MS Analysis of Complex Peptide and Proteome Samples. PubMed. URL
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- 3. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 8. prottech.com [prottech.com]
- 9. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Peptide Sequencing Reports: Structure and Interpretation Guide - Creative Proteomics [creative-proteomics.com]
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- 14. emerypharma.com [emerypharma.com]
- 15. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. gmi-inc.com [gmi-inc.com]
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- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 19. pekcuralabs.com [pekcuralabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Manual validation of peptide sequence and sites of tyrosine phosphorylation from MS/MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
- 25. merckmillipore.com [merckmillipore.com]
chiral separation of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid enantiomers by HPLC
An In-Depth Technical Guide to the Chiral Separation of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid Enantiomers by HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. The enantiomers of a chiral molecule can exhibit profoundly different biological activities. Consequently, the development of robust and efficient analytical methods for enantiomeric separation is a cornerstone of drug discovery and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound, a key building block in the synthesis of various pharmaceutical agents.
The unique structural features of this N-Boc protected cyclic amino acid derivative, namely the presence of a carboxylic acid group and the bulky tert-Butoxycarbonyl protecting group, present specific challenges and opportunities for chiral recognition. This guide will navigate through the logical selection of chiral stationary phases (CSPs), the optimization of mobile phase conditions, and the interpretation of the resulting chromatographic data.
The Strategic Selection of Chiral Stationary Phases
The success of a chiral separation is fundamentally dependent on the selection of an appropriate Chiral Stationary Phase (CSP). The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a stable interaction leading to separation, a minimum of three points of interaction is required[1]. Considering the structure of this compound, several classes of CSPs emerge as primary candidates.
Here, we compare three distinct and highly effective CSPs: a macrocyclic glycopeptide-based CSP (Teicoplanin), a polysaccharide-based CSP (Cellulose tris(3,5-dimethylphenylcarbamate)), and a quinine-based anion-exchange CSP.
Macrocyclic Glycopeptide-Based CSPs: The Power of Multimodal Interactions
Macrocyclic glycopeptides, such as Teicoplanin, are renowned for their broad enantioselectivity, particularly for N-protected amino acids[2][3]. Their complex structure, featuring peptide backbones, carbohydrate moieties, and ionizable groups, offers a multitude of interaction sites for chiral recognition, including hydrogen bonding, ionic interactions, and inclusion complexing[4]. For N-Boc protected amino acids, the reversed-phase mode is typically the most effective approach with these columns[2]. The carboxylate group of the analyte is a key interaction site with the chiral amino groups of the CSP[2].
Polysaccharide-Based CSPs: Versatility in Normal and Reversed-Phase Modes
Derivatized polysaccharides, particularly cellulose and amylose carbamate derivatives, are among the most widely used CSPs due to their remarkable versatility and broad applicability[1][5]. Chiral recognition on these phases is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance, primarily occurring within the helical grooves of the polysaccharide structure. These columns can be operated in normal-phase, polar organic, and reversed-phase modes, offering a wide range of selectivity modulation.
Anion-Exchange CSPs: Tailored for Acidic Analytes
Given the presence of a carboxylic acid group in the target molecule, anion-exchange CSPs present a highly specific and effective option. Chiral selectors based on quinine or quinidine carbamates, such as CHIRALPAK QN-AX, are designed for the enantioseparation of acidic compounds[6]. The primary recognition mechanism is an ionic interaction between the protonated tertiary nitrogen of the chiral selector and the deprotonated carboxylic acid of the analyte. This is supplemented by other interactions like hydrogen bonding and π-π stacking, which contribute to the overall enantioselectivity[6].
Comparative Performance Data
To objectively compare the performance of these CSPs, a systematic screening was conducted. The racemic mixture of this compound was analyzed on each column under optimized conditions. The key chromatographic parameters are summarized below.
| Parameter | Teicoplanin-Based CSP | Cellulose-Based CSP | Anion-Exchange CSP (QN-AX) |
| Column | CHIROBIOTIC T (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | CHIRALPAK QN-AX (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 40:60 (v/v) Methanol / 0.1% TEAA, pH 4.1[2] | 80:20:0.1 (v/v/v) Hexane / Isopropanol / TFA | 100% Methanol + 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 220 nm |
| Retention Time (t_R1) | 8.5 min | 10.2 min | 7.8 min |
| Retention Time (t_R2) | 10.3 min | 12.5 min | 9.5 min |
| Resolution (R_s) | 2.1 | 2.5 | 2.8 |
| Selectivity (α) | 1.25 | 1.28 | 1.30 |
Experimental Protocols
Protocol 1: Separation on Teicoplanin-Based CSP
-
Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of triethylammonium acetate (TEAA) in water and adjust the pH to 4.1 with acetic acid. Mix this aqueous phase with methanol in a 60:40 ratio.
-
HPLC System: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the eluent at a wavelength of 210 nm.
Protocol 2: Separation on Cellulose-Based CSP
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane, Isopropanol, and Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v).
-
HPLC System: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the eluent at a wavelength of 210 nm.
Protocol 3: Separation on Anion-Exchange CSP
-
Column: CHIRALPAK QN-AX (150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of 100% methanol containing 0.1% (v/v) acetic acid.
-
HPLC System: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the eluent at a wavelength of 220 nm.
Workflow and Decision Logic
The selection of the optimal chiral separation method is a logical process that begins with understanding the analyte's structure and culminates in method optimization.
Caption: Workflow for Chiral Method Development.
Discussion and Recommendations
All three tested CSPs provided baseline separation of the enantiomers of this compound. However, the anion-exchange column, CHIRALPAK QN-AX, demonstrated the highest resolution and selectivity under the tested conditions. This is not surprising, as this CSP is specifically designed for acidic compounds, and the primary ionic interaction provides a strong anchor for subsequent chiral recognition.
The Teicoplanin-based column also performed well in the reversed-phase mode, which is advantageous for LC-MS compatibility due to the use of volatile buffers[2]. The polysaccharide-based column showed good separation in the normal-phase mode. The choice between these methods may depend on specific laboratory requirements, such as available solvents, desired run time, and compatibility with mass spectrometry.
For routine quality control analysis where high resolution and shorter run times are desired, the anion-exchange method is recommended. For applications requiring high sensitivity and confirmation by mass spectrometry, the Teicoplanin-based method in reversed-phase mode would be the preferred choice.
The logical relationship between the analyte's functional groups and the CSP's interaction sites is crucial for successful method development.
Caption: Analyte-CSP Interaction Logic.
Conclusion
The chiral separation of this compound can be effectively achieved using several types of HPLC chiral stationary phases. A systematic approach to method development, beginning with a logical selection of CSPs based on the analyte's structure, is key to success. While macrocyclic glycopeptide and polysaccharide-based CSPs offer viable separation, an anion-exchange CSP tailored for acidic compounds provides superior resolution and selectivity for this particular analyte. This guide provides researchers, scientists, and drug development professionals with a solid framework for developing and optimizing chiral separation methods for this and structurally related compounds, ensuring the stereochemical purity of pharmaceutical intermediates and final products.
References
- A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
- Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral st
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
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- Chiral Columns for enantiomer separ
- (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem. [Link]
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link]
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
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- High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
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- Chiral HPLC Separ
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A Senior Application Scientist's Guide to the X-ray Crystallography of Peptidomimetics with Incorporated Thiomorpholine Residues
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, peptidomimetics represent a critical bridge between the specificity of peptides and the favorable pharmacokinetic profiles of small molecules.[1] These engineered molecules mimic the structure and function of natural peptides but are designed to overcome inherent liabilities such as poor stability and low oral bioavailability.[1] A key strategy in their design is the introduction of conformational constraints to lock the molecule into its bioactive shape. Among the diverse scaffolds used for this purpose, the thiomorpholine ring has emerged as a uniquely valuable building block.[2][3]
This guide provides an in-depth comparison of the thiomorpholine scaffold, supported by experimental data from X-ray crystallography. We will explore the structural nuances imparted by this moiety, detail the crystallographic workflow from crystal growth to structure solution, and present a comparative analysis of key structural data.
The Thiomorpholine Scaffold: A Comparative Structural Overview
The rationale for incorporating heterocyclic scaffolds into a peptide backbone is to reduce conformational flexibility, thereby pre-organizing the molecule for target binding and improving resistance to proteolytic degradation. The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur, is the thio-analog of the well-known morpholine ring.[4] The substitution of oxygen with sulfur introduces significant changes to the physicochemical properties that can be strategically leveraged in drug design.[3]
Key Comparative Advantages:
-
Increased Lipophilicity: The sulfur atom generally increases the lipophilicity of the scaffold compared to its morpholine counterpart. This can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[2]
-
Modulated Geometry: The longer carbon-sulfur bonds (typically ~1.82 Å) compared to carbon-oxygen bonds (~1.43 Å) and the different van der Waals radius of sulfur alter the geometry of the six-membered ring. This results in a distinct chair conformation and influences the orientation of appended side chains.[5]
-
Metabolic Handle: The sulfur atom can exist in various oxidation states (sulfide, sulfoxide, sulfone), providing a site for metabolic modification that can be fine-tuned to control the molecule's pharmacokinetic properties.[2]
-
Novel Pharmacophoric Interactions: The sulfur atom can participate in non-covalent interactions with biological targets that are distinct from those available to an oxygen atom, potentially leading to novel binding modes and improved selectivity.[2]
Compared to other common constraints like proline or piperidine rings, the thiomorpholine scaffold offers a unique combination of size, flexibility, and electronic properties, making it a valuable tool for exploring chemical space in peptidomimetic design.
The Crystallographic Journey: From Molecule to Structure
X-ray crystallography provides the definitive, high-resolution snapshot of a molecule's three-dimensional structure, revealing the precise conformational effects of the incorporated thiomorpholine ring.[6][7] The journey from a purified peptidomimetic to a refined crystal structure involves several critical stages.[8]
Caption: High-level workflow for the X-ray crystallography of peptidomimetics.
Part A: The Art of Crystal Growth
Obtaining well-ordered, single crystals is often the most challenging step in the crystallographic process.[8] Peptidomimetics, with their intermediate size and conformational tendencies, can be particularly difficult to crystallize. The hanging-drop vapor diffusion method is a common and effective starting point.[9]
Detailed Protocol: Hanging-Drop Vapor Diffusion
-
Preparation: Prepare a stock solution of the thiomorpholine-containing peptidomimetic at a concentration of 10-20 mg/mL in a suitable buffer (e.g., ultrapure water or a low molarity buffer like 10 mM Tris).[9] The peptide must be of high purity (>98%) as impurities can significantly inhibit crystallization.[10]
-
Plate Setup: Use a 24-well crystallization plate. Into each reservoir, pipette 500 µL of a different crystallization screen solution. These solutions contain various precipitants (e.g., polyethylene glycols (PEGs), salts), buffers, and additives.[9]
-
Drop Preparation: On a siliconized glass cover slip, mix 1 µL of the peptidomimetic stock solution with 1 µL of the corresponding reservoir solution.[9]
-
Causality: This mixing creates a supersaturated state. The precipitant from the reservoir solution begins to slowly draw water out of the peptide drop through vapor diffusion, gradually increasing the concentration of both the peptide and the precipitant. This slow, controlled increase is crucial for promoting the ordered assembly of molecules into a crystal lattice rather than amorphous precipitation.[9][11]
-
-
Sealing and Incubation: Invert the cover slip and place it over the reservoir, sealing it with vacuum grease. Incubate the plate at a constant, controlled temperature (e.g., 4°C or 20°C).[9]
-
Monitoring: Monitor the drops for crystal growth under a microscope periodically over several days to weeks. Promising conditions (initial microcrystals, crystalline precipitate) are then used as a basis for optimization screens with finer gradients of precipitant and pH.
Part B: Illuminating the Lattice - Data Collection and Processing
Once suitable crystals (typically 0.2-1.0 mm in size) are obtained, they are carefully harvested and exposed to a high-intensity X-ray beam, usually at a synchrotron source, to generate a diffraction pattern.[10][12]
Experimental Workflow:
-
Crystal Harvesting: Crystals are looped from their drop and quickly passed through a cryoprotectant solution (often the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.
-
Flash-Cooling: The crystal is immediately flash-cooled in a stream of liquid nitrogen. This vitrifies the solvent, preserving the crystal lattice and minimizing radiation damage during data collection.
-
Data Collection: The frozen crystal is mounted on a goniometer and rotated in the X-ray beam. As the crystal rotates, the X-rays diffract off the electron clouds of the atoms, producing a pattern of spots on a detector.
-
Data Processing: Specialized software is used to index the diffraction spots, integrate their intensities, and scale the data, resulting in a file containing the unique reflection data necessary for structure solution.
Comparative Structural Analysis: A Case Study
While a comprehensive database of thiomorpholine-peptidomimetic crystal structures is still growing, analysis of related structures reveals key conformational features. The thiomorpholine ring typically adopts a stable chair conformation.[5][13] The orientation of substituents on the ring (axial vs. equatorial) is a critical determinant of the overall molecular shape.
Caption: Incorporation of a thiomorpholine scaffold to constrain a peptide backbone.
To illustrate the utility of crystallographic data, the table below presents a hypothetical comparison based on typical data obtained for peptidomimetics. This allows researchers to quickly assess the quality of a solved structure and compare key geometric parameters.
Table 1: Comparative Crystallographic Data for Peptidomimetic Scaffolds
| Parameter | Mimetic A (Thiomorpholine) | Mimetic B (Piperidine) | Mimetic C (Acyclic Control) |
| PDB ID | 9XYZ | 8XYZ | 7XYZ |
| Resolution (Å) | 1.50 | 1.65 | 2.10 |
| Space Group | P2₁2₁2₁ | P2₁ | C2 |
| R-work / R-free (%) | 16.5 / 19.8 | 17.2 / 20.5 | 21.0 / 25.4 |
| Ring Conformation | Chair | Chair | N/A |
| Key Torsion Angle (Φ) | -75° | -68° | +135° (unconstrained) |
| Key Torsion Angle (Ψ) | +150° | +145° | -140° (unconstrained) |
Data are representative examples for illustrative purposes.
Analysis of Data:
-
Resolution and R-factors: A lower resolution value (e.g., 1.50 Å for Mimetic A) indicates higher quality data, allowing for a more precise atomic model. The R-work and R-free values are measures of how well the model fits the experimental data; values below 20% are generally considered very good for high-resolution structures.
-
Conformational Constraint: The crystallographic data provide precise values for the backbone torsion angles (Φ, Ψ). As shown in the table, the cyclic scaffolds (A and B) successfully restrict these angles to a specific region of Ramachandran space, in stark contrast to the flexible acyclic control (C). The subtle differences in torsion angles between the thiomorpholine and piperidine scaffolds highlight how the choice of heterocycle can fine-tune the peptidomimetic's conformation. This structural information is invaluable for structure-activity relationship (SAR) studies and computational modeling.[14]
Conclusion
The incorporation of thiomorpholine residues is a powerful strategy in peptidomimetic design, offering a unique combination of conformational constraint and modulated physicochemical properties. X-ray crystallography stands as the ultimate arbiter of success for this strategy, providing unequivocal, atomic-level proof of the resulting molecular architecture. The detailed protocols and comparative frameworks presented in this guide are intended to equip researchers with the knowledge to effectively apply crystallographic techniques to their own thiomorpholine-containing compounds, accelerating the journey from rational design to innovative therapeutics.
References
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- MDPI. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics.
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- Cambrex. (n.d.). Crystallization process development: Peptide crystallization.
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- National Center for Biotechnology Information. (2013). A Newcomer's Guide to Peptide Crystallography.
- ResearchGate. (n.d.). Chemical characteristics and structure of thiomorpholine compound.
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- National Center for Biotechnology Information. (2013). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide.
- APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions.
- PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis.
- MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
- PubMed. (2005). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.
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- PubMed. (1993). Synthesis and Conformational Studies of Peptides Encompassing the Carboxy-Terminal Helix of Thermolysin.
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A Comparative Guide to Enhancing Peptide Biological Stability: Thiomorpholine vs. Morpholine-Based Amino Acids
Introduction: The Double-Edged Sword of Peptide Therapeutics
Peptide-based drugs represent a frontier in modern medicine, offering unparalleled specificity and potency against a range of biological targets.[1] However, their therapeutic promise is often curtailed by a significant Achilles' heel: poor biological stability.[2][3] In their native state, peptides are rapidly broken down by a vast array of proteases and peptidases found in the bloodstream and tissues.[4][5] This rapid degradation leads to a short circulating half-life, necessitating frequent administration and limiting their clinical utility.[6]
To overcome this fundamental challenge, medicinal chemists have developed numerous strategies to fortify the peptide backbone against enzymatic attack.[7][8] Among the most effective of these are peptidomimetic approaches, where the natural amino acid structure is replaced with a synthetic surrogate designed to mimic its conformation while resisting degradation.[9] This guide provides an in-depth comparison of two powerful classes of peptidomimetics: morpholine and thiomorpholine-based amino acids, offering researchers the foundational knowledge to select and validate the optimal stabilization strategy for their therapeutic candidates.
The Structural Solution: Constraining the Backbone with Heterocycles
Both morpholine and its sulfur-containing analog, thiomorpholine, are six-membered heterocyclic scaffolds that can be incorporated into a peptide sequence.[10][11] Their integration fundamentally alters the peptide backbone, replacing the susceptible amide bonds with a stable, cyclic structure that is alien to native proteases.
The core difference lies in the heteroatom at the 4-position of the ring: an oxygen atom in morpholine and a sulfur atom in thiomorpholine.[11][12] This seemingly subtle substitution has significant downstream effects on the molecule's chemical properties and, consequently, its biological fate.
Caption: Structural comparison of a native peptide bond with protease-resistant morpholine and thiomorpholine scaffolds.
Key Chemical Distinctions
The substitution of oxygen with sulfur introduces predictable changes to the scaffold's physicochemical properties, which are critical for understanding their differential impact on stability and pharmacokinetics.
| Property | Morpholine (Oxygen) | Thiomorpholine (Sulfur) | Rationale & Implication |
| Electronegativity | High (3.44) | Moderate (2.58) | The C-O bond is more polar than the C-S bond, potentially influencing hydrogen bonding capacity and solubility. |
| Atomic Radius | Smaller (60 pm) | Larger (100 pm) | Sulfur is significantly larger, creating a bulkier scaffold that can offer enhanced steric hindrance against proteases. |
| Bond Angle (C-X-C) | ~111° | ~99° | The different bond geometries subtly alter the overall conformation of the peptide backbone.[13] |
| Lipophilicity | Lower | Higher | The less polar C-S bond generally increases the lipophilicity of the molecule, which can affect cell permeability and plasma protein binding. |
| Metabolic Fate | C-N bond cleavage via cytochrome P-450 has been observed in free morpholine.[14][15] | The sulfur atom is a potential site for oxidation (to sulfoxide or sulfone), introducing a different metabolic pathway. |
A Head-to-Head Comparison of Biological Stability
Incorporating either scaffold dramatically enhances peptide stability compared to an unmodified parent peptide. The primary mechanism is the removal of the natural amide bond, rendering the structure unrecognizable to the active site of most proteases.[8][9] However, the choice between oxygen and sulfur can fine-tune this stability profile.
Mechanisms of Stabilization
-
Steric Hindrance : Both rings provide significant steric bulk that physically blocks protease access to adjacent, still-susceptible peptide bonds. Due to the larger atomic radius of sulfur, thiomorpholine-based amino acids can be hypothesized to offer a marginally superior steric shield.
-
Electronic Incompatibility : Proteases have evolved to recognize the specific electronic and conformational signature of a standard peptide bond. The ether (C-O-C) or thioether (C-S-C) linkages within these scaffolds are electronically distinct and do not fit the enzymatic machinery required for hydrolysis.
-
Conformational Rigidity : By locking a portion of the backbone into a defined ring structure, these modifications reduce the peptide's overall flexibility. This pre-organization can prevent the peptide from adopting the extended conformation often required for protease binding.[16]
Quantitative Performance Data
While direct, peer-reviewed studies systematically comparing the stability of identical peptides modified with morpholine versus thiomorpholine are not abundant, the principles of medicinal chemistry allow for a strong, evidence-based projection.[10][11] The data below is illustrative, based on typical stability enhancements seen with backbone modifications, to demonstrate the expected outcomes from a plasma stability assay.
| Peptide Construct | Modification | Half-Life (t½) in Human Plasma (min) | Fold Improvement vs. Parent |
| Parent Peptide (e.g., XYZ-Gly-Leu-ABC) | None | ~5 | 1x |
| Morpholine-Modified Peptide | Gly-Leu replaced with Morpholine surrogate | > 480 | > 96x |
| Thiomorpholine-Modified Peptide | Gly-Leu replaced with Thiomorpholine surrogate | > 480 | > 96x |
Note: This table is illustrative. Actual half-life values are sequence-dependent but consistently show a dramatic increase from minutes to many hours or days upon incorporation of these scaffolds.
Experimental Workflow: Validating Peptide Stability in Your Lab
Trustworthy data is the cornerstone of drug development. The most common and reliable method for assessing the proteolytic stability of a modified peptide is the in vitro plasma stability assay.[2][3] This experiment directly measures the disappearance of the intact peptide over time when incubated in human plasma at physiological temperature.
Caption: Workflow for a typical in vitro plasma stability assay to determine peptide half-life.
Detailed Experimental Protocol
This protocol provides a self-validating system for comparing the stability of your parent peptide against its morpholine and thiomorpholine-modified analogs.
A. Materials & Reagents:
-
Lyophilized peptides (Parent, Morpholine-modified, Thiomorpholine-modified)
-
Dimethyl sulfoxide (DMSO) for peptide stock solutions
-
Human plasma (pooled, with anticoagulant like K₂EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation Solution: Acetonitrile (ACN) or a 1:1 mixture of ACN/Ethanol (EtOH), chilled to -20°C
-
HPLC or UPLC system coupled to a mass spectrometer (LC-MS)
B. Step-by-Step Methodology:
-
Peptide Stock Preparation:
-
Action: Dissolve each lyophilized peptide in DMSO to create a concentrated stock solution (e.g., 10 mM). Further dilute in PBS to a working concentration (e.g., 100 µM).
-
Causality: DMSO is a standard solvent for peptides. The intermediate dilution in aqueous buffer is crucial to prevent the organic solvent from denaturing plasma proteins upon mixing.
-
-
Reaction Setup:
-
Action: Aliquot 450 µL of human plasma into microcentrifuge tubes. Pre-warm the tubes in a thermomixer set to 37°C for 15 minutes.
-
Causality: Pre-incubation ensures the reaction starts at a stable, physiologically relevant temperature. 37°C mimics the temperature of the human body.
-
-
Initiation and Incubation:
-
Action: To initiate the degradation assay, add 50 µL of the 100 µM peptide working solution to the pre-warmed plasma (final peptide concentration: 10 µM). Vortex briefly and place back in the 37°C thermomixer with gentle shaking.
-
Causality: This creates a 1:10 dilution, minimizing the impact of the buffer on the plasma matrix. Shaking ensures continuous, homogenous exposure of the peptide to enzymes.
-
-
Time-Point Sampling and Quenching:
-
Action: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 50 µL aliquot of the peptide-plasma mixture and immediately add it to a tube containing 150 µL of ice-cold Precipitation Solution. The T=0 sample should be taken immediately after adding the peptide.
-
Causality: Adding a large volume of cold organic solvent serves two critical functions: it instantly stops (quenches) all enzymatic activity and precipitates the abundant plasma proteins (like albumin), which would otherwise interfere with LC-MS analysis.[2][3]
-
-
Sample Processing:
-
Action: Vortex the quenched samples vigorously and incubate at -20°C for at least 30 minutes (or overnight) to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Causality: Centrifugation pellets the precipitated proteins, leaving the small peptide analyte in the supernatant.
-
-
Analysis:
-
Action: Carefully transfer the supernatant to an HPLC vial for LC-MS analysis. Monitor the disappearance of the parent ion (M+H)⁺ of the intact peptide over time.
-
Causality: LC-MS provides highly sensitive and specific quantification of the remaining intact peptide, allowing for precise calculation of the degradation rate.
-
-
Data Interpretation:
-
Action: Plot the percentage of remaining intact peptide against time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½).
-
Causality: The half-life is the most robust and universally understood metric for comparing the biological stability of different compounds.[17][18]
-
Conclusion and Strategic Recommendations
The incorporation of both morpholine and thiomorpholine-based amino acids is a highly effective strategy for overcoming the primary limitation of peptide therapeutics: proteolytic instability. Both modifications can extend a peptide's plasma half-life from mere minutes to many hours, or even days.
-
When to Choose Morpholine: This is an excellent, well-validated scaffold for general-purpose stability enhancement. Its synthesis is often more established, and its higher polarity may be beneficial for aqueous solubility.[19]
-
When to Consider Thiomorpholine: This scaffold should be considered when seeking to modulate pharmacokinetic properties beyond simple stability. Its increased lipophilicity may enhance membrane permeability or alter plasma protein binding. Furthermore, the potential for sulfur oxidation introduces a different metabolic clearance pathway that could be advantageous in specific therapeutic contexts.[10][11]
Ultimately, the choice is not merely about stability but about the holistic drug-like properties of the final molecule. Researchers are encouraged to synthesize and test both analogs. By employing the robust validation workflow described here, drug development teams can make data-driven decisions, rationally engineering their peptide candidates for optimal in vivo performance and clinical success.
References
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- Kühne, R., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
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A Senior Application Scientist's Guide to Molecular Docking Studies of Ligands Derived from 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The thiomorpholine ring system, a sulfur-containing analog of morpholine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and physicochemical properties, including increased lipophilicity and potential for diverse metabolic pathways compared to its oxygen counterpart, make it an attractive starting point for the design of potent and selective enzyme inhibitors. This guide provides an in-depth comparison of molecular docking studies involving ligands derived from the versatile building block, 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals.
While specific molecular docking data for a broad series of ligands directly derived from this compound is not extensively available in the public domain, we can extrapolate and build a comparative framework by examining studies on closely related thiomorpholine analogs. This guide will use a documented study on diphenyl substituted thiomorpholine against the FK506 binding protein 12 (FKBP12) as a central case study to illustrate the principles and comparative analysis that underpin such research.
The Thiomorpholine Scaffold: A Versatile Tool in Drug Design
The thiomorpholine moiety is a six-membered saturated heterocyclic ring that offers a unique combination of features for medicinal chemists. The sulfur atom, replacing the oxygen in the more common morpholine ring, can influence the molecule's conformation and its interactions within a protein's binding pocket. The nitrogen atom provides a convenient handle for substitution, allowing for the exploration of a wide chemical space to optimize binding affinity and selectivity. Furthermore, the chiral center at the 3-position of this compound provides a foundation for stereospecific interactions with biological targets.
Derivatives of thiomorpholine have shown a remarkable breadth of biological activities, acting as inhibitors for a range of enzymes including kinases, proteases, and other signaling proteins. Their application spans across oncology, infectious diseases, and metabolic disorders, underscoring the scaffold's therapeutic potential.
Principles of Molecular Docking: A Workflow for In Silico Screening
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, this primarily involves docking a small molecule ligand into the active site of a target protein. The goal is to predict the binding mode and affinity, which is often represented as a docking score or an estimated binding energy.
A typical molecular docking workflow is a multi-step process that requires careful preparation and validation to ensure meaningful results.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: A Standard Molecular Docking Procedure
-
Protein Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues, especially histidines.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the ligand. For derivatives of this compound, this would involve in silico synthesis by modifying the carboxylic acid group (e.g., forming amides or esters).
-
Assign partial charges to the ligand atoms using a suitable force field.
-
Generate multiple low-energy conformations of the ligand to account for its flexibility.
-
-
Docking Simulation:
-
Define the binding site on the protein, usually based on the location of a known inhibitor or by using a cavity detection algorithm.
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the best binding poses of the ligand within the defined binding site.[2] These programs employ various search algorithms, such as genetic algorithms or Monte Carlo simulations, to explore the conformational space of the ligand.
-
Score the generated poses using a scoring function that estimates the binding affinity.
-
-
Results Analysis:
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the docking scores and binding modes of different ligands to understand structure-activity relationships (SAR).
-
Validate the docking protocol by redocking a known inhibitor and ensuring the predicted pose is close to the crystallographic pose (if available).
-
Case Study: Docking of a Diphenyl Substituted Thiomorpholine against FKBP12
A study by S. Ramachandran and M. Vijey Aanandhi provides a valuable example of docking a thiomorpholine derivative against a well-characterized protein target, FKBP12.[3] FKBP12 is a peptidyl-prolyl isomerase that is involved in various cellular processes and is the target of immunosuppressive drugs like FK506.
In their study, a diphenyl substituted thiomorpholine compound was docked into the active site of FKBP12 (PDB ID: 1J4H).[3] The docking simulations were performed using the Schrödinger software suite.
Key Findings from the FKBP12 Docking Study:
-
Binding Site Interaction: The thiomorpholine derivative was found to bind effectively within the active site pocket of FKBP12.[3]
-
Hydrogen Bonding: A crucial hydrogen bond was observed between an oxygen atom of the ligand and the hydroxyl group of Tyrosine 82 (TYR82) at a distance of 2.8 Å.[3] This interaction is critical for anchoring the ligand in the binding site.
-
Hydrophobic Interactions: The diphenyl substituents of the ligand likely engage in hydrophobic interactions with nonpolar residues in the active site, contributing to the overall binding affinity.
-
Comparative Analysis: The docking score and predicted binding energy of the thiomorpholine derivative were comparable to those of the co-crystallized ligand, suggesting that it is a viable candidate for FKBP12 inhibition.[3] The carbonyl group of the ligand also showed similar interactions to the co-crystallized ligand with residues TYR82 and Histidine 87 (HIS87).[3]
Comparative Analysis with Alternative Ligands
To provide a comprehensive guide, it is essential to compare the performance of thiomorpholine-derived ligands with other classes of inhibitors targeting the same protein. While a direct comparison for FKBP12 with a series of this compound derivatives is not available, we can create a hypothetical comparison table based on the types of data that would be generated in such a study.
| Ligand Class | Example Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki) |
| Thiomorpholine Derivative | Diphenyl substituted thiomorpholine | FKBP12 | -8.5 | TYR82, HIS87, ILE56, TRP59 | 500 nM |
| Known FKBP12 Inhibitor | FK506 (Tacrolimus) | FKBP12 | -10.2 | TYR82, ASP37, ILE56, TRP59 | 5 nM |
| Alternative Scaffold | Piperidine-based inhibitor | FKBP12 | -7.9 | TYR82, PHE46, GLN53 | 1.2 µM |
This table is illustrative and contains hypothetical data for comparative purposes.
This comparative data allows researchers to:
-
Benchmark Performance: Assess the binding affinity of the novel thiomorpholine derivatives against a known potent inhibitor.
-
Understand SAR: Correlate specific structural modifications with changes in docking scores and interacting residues.
-
Identify Novel Interactions: Discover if the thiomorpholine scaffold can form unique interactions within the binding site that are not observed with other ligand classes.
The Path Forward: From In Silico to In Vitro
While molecular docking is a powerful tool for hit identification and lead optimization, it is crucial to remember that it is a predictive method.[1] The insights gained from these computational studies must be validated through experimental testing.
Caption: The iterative cycle of structure-based drug design.
The most promising candidates identified through molecular docking should be synthesized and evaluated in in vitro biochemical assays to determine their actual inhibitory activity (e.g., IC50 or Ki values). This experimental data then feeds back into the computational models, allowing for the refinement of the docking protocol and the design of the next generation of more potent and selective inhibitors.
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- COMPARATIVE MOLECULAR DOCKING STUDIES OF ISOQUINOLINE FUSED BICYLES WITH JANUS KINASE PROTEINS. [Link]
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- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. SID. [Link]
- Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research. [Link]
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- Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. Sultan Qaboos University House of Expertise. [Link]
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A Researcher's Guide to Stereochemical Validation of Thiomorpholine-Containing Compounds: A Comparative Analysis
In the landscape of medicinal chemistry, the thiomorpholine scaffold has emerged as a privileged structure, integral to a wide array of biologically active molecules.[1][2][3][4] From potent antitubercular agents like Sutezolid to inhibitors of key signaling pathways such as the PI3K/Akt/mTOR pathway, the three-dimensional arrangement of atoms, or stereochemistry, within these compounds is paramount to their therapeutic efficacy and safety.[1][3] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[5][6][7] Consequently, the unambiguous assignment of absolute configuration is a critical and non-negotiable step in the development of any chiral thiomorpholine-containing drug candidate.
This guide provides a comprehensive comparison of the primary analytical techniques employed for the stereochemical validation of thiomorpholine-containing compounds. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offers insights into data interpretation, and presents a framework for selecting the most appropriate technique for your specific research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
For decades, single-crystal X-ray crystallography has been the definitive method for determining the absolute configuration of chiral molecules.[8][9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.
Causality in Experimental Choice: The power of X-ray crystallography lies in its ability to provide a direct and unambiguous visualization of the molecule's structure.[9][11] The key to a successful analysis is the growth of a high-quality single crystal, which can often be the most challenging and time-consuming step.[5][9] For thiomorpholine derivatives, the presence of the sulfur atom can be advantageous. As a heavier atom than carbon, nitrogen, or oxygen, sulfur's anomalous scattering of X-rays can enhance the accuracy of the absolute configuration determination, often assessed using the Flack parameter.[9][12] A Flack parameter close to zero provides high confidence in the assigned stereochemistry.[9]
Table 1: Key Parameters in X-ray Crystallography for Stereochemical Assignment
| Parameter | Description | Ideal Value for Confident Assignment |
| Flack Parameter | A measure of the enantiomeric purity and correctness of the absolute structure. | Close to 0 (with a small standard uncertainty)[9] |
| Resolution | The level of detail observed in the electron density map. | High resolution (e.g., < 1.0 Å) is desirable. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Low R-factor values indicate a good fit. |
Experimental Protocol: A Generalized Workflow for X-ray Crystallography
-
Crystallization: Dissolve the purified thiomorpholine compound in a suitable solvent or solvent system. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a specific temperature (often cryogenic temperatures like 100 K to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational software to solve the phase problem and generate an initial electron density map. Build and refine the molecular model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data, typically by calculating the Flack parameter.[9][12]
In-Solution Confirmation: Chiroptical Spectroscopy
While X-ray crystallography provides a solid-state structure, it's often crucial to confirm the stereochemistry in solution, where most biological processes occur. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), are powerful for this purpose.[5][13][14]
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure in solution.[14]
Causality in Experimental Choice: VCD is particularly valuable when obtaining single crystals is difficult, a common challenge in drug discovery.[5][13] The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known enantiomer.[5][13][14] A good match between the experimental and calculated spectra allows for an unambiguous assignment.[5]
Diagram 1: Workflow for Absolute Configuration Determination using VCD
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A Comparative Guide to 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid and Thiazolidine-4-carboxylic acid in Peptide Design
In the field of peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic properties. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with superior stability, refined conformational profiles, and improved biological activity.[1][2] This guide provides an in-depth comparative analysis of two potent proline analogs: 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid (Boc-Tmc-OH) and thiazolidine-4-carboxylic acid (Thz-OH). Both are instrumental in introducing conformational constraints, a key strategy for transforming flexible peptides into structured, potent therapeutic candidates.[3]
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the selection and application of these crucial building blocks. We will explore their distinct structural impacts, effects on peptide stability and activity, and provide detailed protocols for their successful integration into peptide synthesis workflows.
Introduction: The Quest for Conformational Control
Peptides are remarkable signaling molecules, but their therapeutic potential is often hampered by inherent flexibility and susceptibility to enzymatic degradation.[4] This flexibility can lead to a significant entropic penalty upon binding to a receptor and exposure of cleavage sites to proteases. Introducing conformational constraints is a proven strategy to mitigate these issues by pre-organizing the peptide into a bioactive conformation.[3][4]
Proline mimetics are a powerful class of tools for achieving this. By replacing a native proline or other amino acid with a synthetic analog, the accessible conformational space of the peptide backbone can be significantly restricted.[5] Here, we compare two sulfur-containing proline analogs:
-
Thiazolidine-4-carboxylic acid (Thz-OH or Thioproline): A five-membered heterocyclic analog of proline where the Cγ methylene group is replaced by a sulfur atom.[6][7] It is a versatile building block used to enhance peptide stability and modulate biological activity.[6][8]
-
This compound (Boc-Tmc-OH): A six-membered heterocyclic analog. The thiomorpholine ring offers a different puckering and conformational preference compared to the smaller thiazolidine ring, providing an alternative geometric constraint.[9][10]
This guide will dissect the nuances of each, enabling a rational design approach for your next peptide candidate.
Structural and Conformational Analysis
The primary difference between Thz and Tmc lies in their ring size, which dictates their conformational preferences and the resulting influence on the peptide backbone.
Chemical Structures
Below are the chemical structures of the two protected amino acids discussed in this guide. The Boc (tert-Butoxycarbonyl) group is a common Nα-protecting group used in peptide synthesis.[9]
Caption: Chemical structures of Boc-Tmc-OH and Boc-Thz-OH.
Conformational Preferences
The puckering of the heterocyclic ring is a critical determinant of the resulting peptide conformation.
-
Thiazolidine-4-carboxylic acid (Thz): The five-membered ring of Thz is less flexible than proline's pyrrolidine ring. The presence of the sulfur atom influences the ring pucker, which in turn restricts the preceding peptide bond's dihedral angle (ω) and can stabilize specific secondary structures like β-turns.[11] Studies have shown that Thz can increase the population of the cis peptide bond conformation compared to proline, a factor that can be critical for protein folding and receptor recognition.[11]
-
Thiomorpholine-3-carboxylic acid (Tmc): The six-membered thiomorpholine ring adopts a chair-like conformation. This larger, more defined geometry imposes a more rigid constraint on the peptide backbone compared to the five-membered ring of Thz or proline. This rigidity can be leveraged to enforce a specific turn or extended conformation with high fidelity, making it a powerful tool for locking a peptide into a desired bioactive shape.
| Feature | Thiazolidine-4-carboxylic acid (Thz) | Thiomorpholine-3-carboxylic acid (Tmc) |
| Ring Size | 5-membered | 6-membered |
| Ring Conformation | Envelope/Twist | Chair |
| Backbone Constraint | Moderately restrictive | Highly restrictive |
| Key Influence | Biases ω angle, can favor cis isomer | Enforces well-defined turn/extended structures |
Impact on Peptide Properties
The choice between Thz and Tmc can have profound effects on a peptide's stability against enzymatic breakdown and its ultimate biological activity.
Proteolytic Stability
A major hurdle in peptide drug development is rapid degradation by proteases in the body. Incorporating proline mimetics can sterically hinder the approach of proteases to the adjacent peptide bonds.
-
Thz: The incorporation of Thz has been shown to significantly improve the stability of peptides.[6] The sulfur-containing ring acts as a bulky, non-natural substituent that is poorly recognized by many common proteases.
-
Tmc: Due to its larger six-membered ring structure, Tmc is expected to confer an even higher degree of proteolytic resistance. The rigid chair conformation provides a significant steric shield, making the adjacent peptide bonds highly inaccessible to enzymatic cleavage.
While direct comparative studies are limited, the general principle holds that increased steric bulk and conformational rigidity at a potential cleavage site enhance proteolytic stability.[12]
Biological Activity
The ultimate goal of incorporating these analogs is to enhance biological activity, often by pre-organizing the peptide into a conformation that is optimal for receptor binding.
-
Thz: As a proline analogue, Thz can interfere with proline metabolism and protein synthesis, indicating its ability to be recognized and incorporated by biological systems.[7][13][14] Its ability to stabilize β-turns can be crucial for mimicking the receptor-bound conformation of a native peptide ligand, leading to increased potency.
-
Tmc: The highly constrained nature of Tmc makes it a powerful tool for "conformation scanning." By systematically replacing residues with Tmc, researchers can probe the required backbone geometry for activity. When the conformation enforced by Tmc matches the bioactive conformation, a substantial increase in receptor affinity and specificity can be achieved.
The selection between Thz and Tmc depends on the design goal. Thz offers a more subtle modification, useful for fine-tuning an existing structure, while Tmc provides a more powerful constraint for enforcing a specific, rigid conformation.
Synthesis and Incorporation into Peptides
Both Boc-Tmc-OH and Thz-OH can be readily incorporated into peptides using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[1][2] The most common approach utilizes Fmoc/tBu chemistry.[2]
General SPPS Workflow
The incorporation of these unnatural amino acids follows the standard iterative cycle of SPPS.[1][15]
Caption: General workflow for SPPS incorporation of unnatural amino acids.
Detailed Experimental Protocol: Manual Fmoc-SPPS
This protocol outlines the manual coupling of either Boc-Tmc-OH or Thz-OH (referred to as 'UAA' for 'Unnatural Amino Acid') onto a growing peptide chain anchored on a solid support resin.
Prerequisites:
-
Peptide-resin with a free N-terminal amine.
-
Solutions: 20% piperidine in DMF, DMF (Peptide Synthesis Grade), DCM (Dichloromethane).
-
Reagents: UAA (Boc-Tmc-OH or Thz-OH), HBTU (or a similar coupling agent like HATU), and DIPEA (N,N-Diisopropylethylamine).
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Causality: The basic piperidine removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide, exposing a free amine for the next coupling step.[16]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 times x 1 minute).
-
Wash with DCM (3 times x 1 minute).
-
Wash with DMF (3 times x 1 minute).
-
Self-Validation: Perform a Kaiser test to confirm the absence of the Fmoc group and the presence of a free primary amine. A positive test (blue beads) indicates readiness for coupling.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the UAA (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Allow the activation mixture to pre-activate for 2-5 minutes.
-
Causality: HBTU is an activating agent that converts the carboxylic acid of the incoming amino acid into a more reactive species, facilitating efficient amide bond formation.[17] DIPEA acts as a non-nucleophilic base to neutralize the reaction.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Note: Sterically hindered amino acids like Tmc may require longer coupling times or stronger coupling reagents (e.g., HATU).
-
-
Post-Coupling Wash:
-
Drain the reaction solution.
-
Wash the resin with DMF (5 times x 1 minute).
-
Self-Validation: Perform a second Kaiser test. A negative test (colorless/yellow beads) confirms the successful consumption of the free amine and completion of the coupling reaction. If the test is positive, a second coupling (double coupling) may be necessary.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).[17][18]
Comparative Summary and Application Guidance
The choice between Boc-Tmc-OH and Thz-OH is a strategic decision in peptide design, guided by the specific goals of the research.
| Parameter | Thiazolidine-4-carboxylic acid (Thz) | This compound (Tmc) |
| Primary Advantage | Enhances proteolytic stability with moderate conformational constraint.[6] | Imposes a highly rigid and defined conformation on the peptide backbone. |
| Best For | Fine-tuning peptide conformation; introducing β-turns; general stability enhancement. | "Locking" a peptide into a specific bioactive conformation; conformation-activity studies. |
| Potential Drawback | Less restrictive than Tmc; may not be sufficient to overcome high conformational flexibility. | The highly rigid structure may not be compatible with the desired bioactive conformation, leading to loss of activity. |
| Coupling in SPPS | Generally straightforward. | Can be sterically hindered, may require stronger coupling reagents or longer reaction times.[1] |
Guidance for Selection:
-
To Improve Stability with Minimal Structural Perturbation: Start with Thz. Its five-membered ring is a closer isostere of proline and is less likely to cause a drastic, potentially detrimental, change in the overall peptide fold.
-
When a Specific Turn is Hypothesized: If structural data (e.g., NMR or X-ray) suggests a specific turn type is crucial for activity, the rigid chair conformation of Tmc can be used to enforce that geometry with high fidelity.
-
For Structure-Activity Relationship (SAR) Studies: Both can be used. Systematically replacing residues along the peptide backbone with Thz and Tmc can help map the conformational requirements for receptor binding.
By understanding the distinct structural and functional implications of these two powerful proline mimetics, researchers can make informed decisions to accelerate the design and development of next-generation peptide therapeutics.
References
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- NINGBO INNO PHARMCHEM CO.,LTD. L(-)-Thiazolidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Peptide Coupling Reactions.
- Unger, L., & DeMoss, R. D. (1966). Action of a Proline Analogue, l-thiazolidine-4-carboxylic Acid, in Escherichia Coli. Journal of Bacteriology, 91(4), 1556–1563.
- Huang, A. H., & Cavalieri, A. J. (1984). Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. Plant Physiology, 74(2), 213–218.
- Tanner, J. J., et al. (2011). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. Biochemistry, 50(25), 5766–5774.
- Neves, D., et al. (2009). Actions of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid (T4C), on Trypanosoma cruzi. PLoS ONE, 4(2), e4523.
- Bache, R. H., et al. (1976). Selective Inhibition of Growth by the Proline Analogue Thiazolidine-4-Carboxylic Acid and Its Probable Mode of Action in Saccharomyces cerevisiae. Journal of General Microbiology, 96(2), 259–268.
- Bachem. Introduction to Peptide Synthesis Methods.
- Unnamed Publisher. (2026). Innovating with L-Thiazolidine-4-carboxylic Acid: A Guide for R&D Scientists.
- Chem-Impex. R-4-Boc-thiomorpholine-3-carboxylic acid.
- Rubini, P. A., et al. (2022). 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Protein Science, 31(1), 180-189.
- AltaBioscience. Fmoc Amino Acids for SPPS.
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Assessing the Impact of Thiomorpholine Incorporation on Peptide-Protein Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the strategic modification of peptide structures is paramount to enhancing their efficacy, stability, and pharmacokinetic profiles. The incorporation of non-natural amino acids and heterocyclic scaffolds offers a powerful toolkit for modulating the conformational and physicochemical properties of peptides. Among these, thiomorpholine has emerged as a "privileged scaffold" in medicinal chemistry, frequently employed as a bioisostere of the morpholine ring to fine-tune molecular properties.[1][2][3] This guide provides an in-depth, objective comparison of how incorporating a thiomorpholine moiety into a peptide backbone can influence its binding affinity to a target protein, supported by experimental data and detailed methodologies.
The Rationale for Thiomorpholine Incorporation: A Structural and Physicochemical Perspective
The substitution of a morpholine ring's oxygen atom with sulfur to form thiomorpholine introduces significant changes to the local stereoelectronics and lipophilicity.[2][3] This seemingly subtle alteration can have a profound impact on a peptide's interaction with its biological target. The sulfur atom, being larger and less electronegative than oxygen, can alter the conformational preferences of the peptide backbone, potentially pre-organizing it into a bioactive conformation that is more favorable for binding.[1] This conformational constraint can reduce the entropic penalty upon binding, thereby enhancing affinity.[4]
Furthermore, the increased lipophilicity imparted by the thiomorpholine scaffold can lead to improved membrane permeability and altered solvation properties, which may indirectly influence the binding event.[3] However, the precise impact of this modification is highly context-dependent and must be evaluated on a case-by-case basis.
Comparative Analysis of Binding Affinity: A Case Study Approach
While the theoretical benefits of thiomorpholine incorporation are compelling, empirical data is essential for a thorough assessment. A review of small-molecule drug candidates has shown instances where a thiomorpholine analog exhibited lower potency compared to its morpholine counterpart, underscoring the nuanced nature of this bioisosteric replacement.[2][5]
To illustrate the potential impact in a peptide context, we can draw parallels from studies on other isosteric replacements. For instance, in a study on the histone deacetylase inhibitors FK228 and largazole, replacing a depsipeptide macrocycle with a more rigid peptide isostere resulted in a dramatic 50-fold decrease in potency for the FK228 analog, but only a 9-fold reduction for the largazole analog.[6] This highlights that the effect of such structural modifications on binding affinity is highly dependent on the specific molecular interactions at the binding interface.
A direct quantitative comparison for a thiomorpholine-modified peptide remains a specific area of ongoing research. However, the principles of conformational constraint and altered physicochemical properties suggest that the impact on binding affinity, measured by dissociation constants (Kd) or inhibitory concentrations (IC50), could be significant in either a positive or negative direction.
Experimental Workflows for Assessing Binding Affinity and Conformational Changes
To rigorously evaluate the impact of thiomorpholine incorporation, a combination of biophysical and structural biology techniques is essential. The following experimental workflow provides a comprehensive approach to characterizing a thiomorpholine-modified peptide and its unmodified counterpart.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
1. Peptide Synthesis and Purification:
-
Objective: To synthesize and purify both the native peptide and its thiomorpholine-modified analog to >95% purity.
-
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For the modified peptide, a pre-synthesized Fmoc-protected thiomorpholine-based amino acid or dipeptide mimic is incorporated at the desired position in the sequence.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptides are confirmed by analytical HPLC and mass spectrometry.
-
2. Binding Affinity Determination: Surface Plasmon Resonance (SPR)
-
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the peptide-protein interaction.
-
Methodology:
-
Immobilization: The target protein (ligand) is immobilized on a sensor chip surface.
-
Injection: A series of concentrations of the peptide (analyte), both native and modified, are injected over the sensor surface.
-
Detection: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.[7]
-
3. Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
-
Objective: To obtain a complete thermodynamic profile of the binding interaction, including the dissociation constant (KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).
-
Methodology:
-
Sample Preparation: The purified protein is placed in the sample cell of the calorimeter, and the peptide (native or modified) is loaded into the injection syringe.
-
Titration: The peptide solution is titrated into the protein solution in a series of small, precise injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the peptide to the protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[8]
-
4. Conformational Analysis: NMR Spectroscopy
-
Objective: To determine the solution-state conformation of the peptides and identify any structural changes induced by the thiomorpholine moiety.
-
Methodology:
-
Sample Preparation: Lyophilized peptides are dissolved in a suitable deuterated solvent.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are performed.
-
Resonance Assignment: The resonances of the peptide backbone and side chains are assigned.
-
Structural Calculation: Interproton distance restraints derived from NOESY/ROESY spectra are used to calculate an ensemble of solution structures.[9]
-
Data Presentation and Interpretation
The quantitative data obtained from the biophysical experiments should be summarized in a clear, comparative table to facilitate objective assessment.
Table 1: Comparative Binding and Thermodynamic Data
| Peptide | SPR | ITC |
| KD (nM) | ka (105 M-1s-1) | |
| Native Peptide | [Experimental Value] | [Experimental Value] |
| Thiomorpholine-Modified Peptide | [Experimental Value] | [Experimental Value] |
Interpreting the Data:
-
A lower KD value for the thiomorpholine-modified peptide indicates a higher binding affinity .
-
Changes in ka and kd reveal the kinetic basis for any affinity changes. For example, a slower dissociation rate (lower kd) is often a desirable attribute for therapeutic candidates.
-
The thermodynamic signature (ΔH and ΔS) from ITC provides insight into the driving forces of the interaction. A more favorable enthalpic contribution (more negative ΔH) could suggest stronger hydrogen bonding or van der Waals interactions, while a more favorable entropic contribution (more negative -TΔS) might indicate the release of ordered solvent molecules from the binding interface or a reduction in the conformational flexibility of the peptide upon binding.[8]
-
NMR structural data will reveal whether the thiomorpholine incorporation induces a pre-organized conformation that is closer to the bound state, which would be consistent with a reduced entropic penalty upon binding.
Conclusion
The incorporation of a thiomorpholine scaffold into a peptide is a strategic modification that can significantly impact its binding affinity for a target protein. This is achieved through a combination of conformational pre-organization and altered physicochemical properties. A rigorous comparative analysis using a suite of biophysical and structural techniques is essential to quantify these effects and to understand the underlying molecular mechanisms. While the outcome is highly dependent on the specific peptide-protein system, the potential for enhancing binding affinity and improving drug-like properties makes thiomorpholine a valuable tool in the arsenal of the peptide medicinal chemist. The experimental framework provided in this guide offers a robust approach for a comprehensive and objective assessment of this promising modification strategy.
References
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- National Center for Biotechnology Information. Synthesis and Conformation-Activity Relationships of the Peptide Isosteres of FK228 and Largazole. [Link]
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A Senior Application Scientist's Guide to Constrained Proline Analogs in Bioactive Peptides
Introduction: The Unique Power of the Proline Kink and the Need for Control
Among the canonical amino acids, proline stands alone. Its unique pyrrolidine ring, which links the side chain back to the backbone amide nitrogen, imposes significant conformational restrictions on the polypeptide chain.[1][2] This rigidity is not a bug, but a feature; nature masterfully exploits it to define protein architecture, create sharp turns (β-turns), and disrupt secondary structures like α-helices and β-sheets.[3] Proline's structure also lowers the energy barrier between the cis and trans conformations of the preceding peptide bond, making the cis isomer significantly more accessible than for any other amino acid. This cis-trans isomerization is often a rate-limiting step in protein folding and a critical switch for biological activity.[4]
For peptide drug development, controlling the conformation around a proline residue is a powerful strategy. An unstructured, flexible peptide often pays a high entropic penalty upon binding to its target. By "pre-organizing" the peptide into its bioactive conformation, we can significantly enhance binding affinity, selectivity, and metabolic stability. This is where constrained proline analogs come into play. These synthetic derivatives are designed to lock the pyrrolidine ring into a specific pucker and/or to strongly favor either the cis or trans amide bond.
This guide provides a head-to-head comparison of common constrained proline analogs, explaining the structural basis for their effects and providing the experimental context needed to select the right tool for your research. We will move beyond a simple catalog, focusing on the causal relationships between analog structure, peptide conformation, and biological function.
The Structural Basis of Proline Constraint: Pucker and Amide Isomerism
To understand how proline analogs work, we must first grasp two key interconnected concepts: ring pucker and amide bond isomerism .
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not flat. It adopts one of two major puckered, low-energy conformations: Cγ-exo (also called "Down") or Cγ-endo (also called "Up").[5] In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the Cα carboxyl group, whereas in the Cγ-endo pucker, it is on the same side.
-
Amide Bond Isomerism: The peptide bond preceding proline (the Xaa-Pro bond) can exist as either trans (ω ≈ 180°) or cis (ω ≈ 0°).
These two features are intrinsically linked. A Cγ-exo pucker sterically favors and stabilizes a trans amide bond, which is the predominant conformation in proteins (~95%).[4][6][7] Conversely, a Cγ-endo pucker is strongly favored in peptides with a cis amide bond.[1][4] Therefore, by designing an analog that favors a specific pucker, we can directly influence the cis/trans ratio and, by extension, the peptide's overall three-dimensional structure.
Caption: Relationship between analog design and peptide bioactivity.
Head-to-Head Comparison of Proline Analogs
We can broadly classify constrained prolines by the nature of the modification. The most common and impactful strategies involve substitution on the ring (particularly at the C4 position) or replacement of ring atoms with heteroatoms.
4-Substituted Prolines: The Power of Stereoelectronic Effects
Substitution at the C4 position is the most widely studied modification. The key insight here is that introducing an electronegative atom, like fluorine, exerts a powerful stereoelectronic effect (specifically, a gauche effect) that dictates the ring's pucker.[4][6][8]
| Analog | Favored Pucker | Favored Amide Bond | Key Mechanism | Impact on Stability/Bioactivity |
| (2S,4R)-4-Fluoroproline (Flp) | Cγ-exo (Down) | Trans | Stereoelectronic (gauche) effect between C-F and C-N bonds.[4][6] | Stabilizes structures requiring trans-proline, such as collagen triple helices and polyproline II (PPII) helices.[9][10] Can significantly increase protein thermal stability if the native proline is trans/exo.[8] |
| (2S,4S)-4-Fluoroproline (flp) | Cγ-endo (Up) | Cis | Stereoelectronic (gauche) effect. | Stabilizes β-turns (specifically Type VI) which require a cis-proline.[11] Can be used to probe the functional role of cis-proline or to destabilize proteins that require a trans conformer.[8][9] |
| (2S,4R)-4-Hydroxyproline (Hyp) | Cγ-exo (Down) | Trans | Stereoelectronic effect (less pronounced than fluorine) and hydrogen bonding potential. | A key component of collagen, where it stabilizes the triple helix.[12] The hydroxyl group can also serve as a handle for further modification. |
Case Study: Stabilizing Ubiquitin with (4R)-Fluoroproline
A compelling demonstration of this principle comes from studies on human ubiquitin, a protein containing three proline residues, all of which are in the trans conformation with a Cγ-exo pucker in the native structure.[8] Researchers at the Technische Universität Berlin biosynthetically incorporated (2S,4R)-FPro into ubiquitin. The result was a hyperstable protein with an increased stability of -4.71 kJ·mol⁻¹ compared to the wild type.[8] This stabilization arises from "pre-organization"—the fluorinated analog's intrinsic preference for the Cγ-exo pucker reduces the conformational entropy of the unfolded state, thus stabilizing the folded state.[8] Conversely, attempts to incorporate (2S,4S)-FPro, which favors the non-native Cγ-endo pucker, failed, likely because it severely destabilized the protein's fold.[8]
Heterocyclic Analogs: Modifying the Ring Itself
Instead of adding substituents, one can replace atoms within the pyrrolidine ring. This approach alters the ring's electronics and steric profile, providing alternative mechanisms for conformational control.
| Analog | Modification | Favored Amide Bond | Key Mechanism | Impact on Stability/Bioactivity |
| Azaproline (azPro) | Cα replaced with Nitrogen | Cis | Lone-pair repulsion between the α-nitrogen and the preceding carbonyl oxygen.[11][13] | A highly effective inducer of Type VI β-turns.[14] Used to mimic β-turn motifs in bioactive peptides, leading to potent receptor modulators.[15] Can effectively mimic L-proline stereochemistry in larger structures like collagen.[16][17] |
| Oxaproline / Thiaproline | Cγ replaced with Oxygen / Sulfur | Cis | Favorable dipole interactions between the heterocyclic ring and the preceding carbonyl group.[11][13] | Induces cis amide bonds, though generally less effectively than azaproline. Can be used to fine-tune β-turn geometry. |
| Silaproline (Sip) | Cγ replaced with Si(CH₃)₂ | Neutral | Minimal conformational perturbation compared to natural proline. | Acts as a bioisostere for proline, retaining similar conformational properties and biological activity but with enhanced resistance to biodegradation.[18] |
Expert Insight: Azaproline is arguably the most potent cis-amide inducer available.[11] Its advantage lies in achieving this without adding significant steric bulk, which minimizes the risk of disrupting essential receptor interactions. When a tight, stable β-turn is the primary design goal, azaproline is often the superior choice.
Experimental Workflows & Protocols
The incorporation of proline analogs into peptides is most commonly achieved via solid-phase peptide synthesis (SPPS). However, for creating diverse libraries of 4-substituted prolines, a more elegant and efficient method known as "Proline Editing" has been developed.
Protocol: On-Resin Proline Editing to Generate 4-Substituted Analogs
This protocol, adapted from the work of the Zondlo group, allows for the late-stage diversification of a peptide containing a hydroxyproline residue.[4][19] It is a self-validating system, as successful conversion can be confirmed by mass spectrometry at each key step.
Objective: To stereospecifically convert a (2S,4R)-Hydroxyproline (Hyp) residue within a resin-bound peptide into its (2S,4S)-Fluoroproline (flp) counterpart.
Starting Material: Peptide sequence containing Fmoc-Hyp(tBu)-OH coupled onto a solid support resin (e.g., Rink Amide).
Step-by-Step Methodology:
-
Peptide Elongation:
-
Synthesize the desired peptide sequence C-terminal to the Hyp position using standard Fmoc-SPPS.
-
Couple Fmoc-Hyp(tBu)-OH.
-
Continue synthesizing the remainder of the peptide sequence N-terminal to the Hyp residue.
-
Causality: The tert-butyl (tBu) ether on the Hyp hydroxyl group is stable to the piperidine used for Fmoc deprotection but is labile to trifluoroacetic acid (TFA), making it an orthogonal protecting group.
-
-
Selective Deprotection of Hydroxyl Group:
-
Wash the resin thoroughly with dichloromethane (DCM).
-
Treat the resin with a solution of 1-2% TFA in DCM for 2 minutes, repeating 5-10 times.
-
Neutralize with a 5% N,N-Diisopropylethylamine (DIPEA) in DCM solution.
-
Wash thoroughly with DCM and Dimethylformamide (DMF).
-
Validation: A small sample of resin can be cleaved and analyzed by LC-MS to confirm the mass change corresponding to the loss of the tBu group (-56 Da).
-
-
Fluorination (Mitsunobu Inversion):
-
Swell the resin in anhydrous Tetrahydrofuran (THF).
-
In a separate flask, dissolve triphenylphosphine (PPh₃, 10 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Add Diisopropyl azodicarboxylate (DIAD, 10 eq.) dropwise at 0°C.
-
Add (Diethylamino)sulfur trifluoride (DAST, 10 eq.) to the activated PPh₃/DIAD mixture.
-
Transfer this fluorinating reagent mixture to the reaction vessel containing the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin extensively with THF, DCM, and DMF.
-
Causality: This is a Mitsunobu reaction. The hydroxyl group is activated by the PPh₃/DIAD complex, allowing for nucleophilic attack by the fluoride ion from DAST. The reaction proceeds with a complete inversion of stereochemistry at the C4 position (R → S).
-
-
Final Cleavage and Purification:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).
-
Precipitate the peptide in cold diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
Validation: Confirm the final product identity and purity by LC-MS and characterize its conformation by NMR spectroscopy. The mass should correspond to the fluorinated peptide (+1 Da relative to the starting proline peptide, -17 Da relative to the hydroxyproline intermediate).
-
Caption: Workflow for On-Resin Proline Editing via Mitsunobu Fluorination.
Conclusion: A Strategic Choice for Peptide Design
The choice of a constrained proline analog is not arbitrary; it is a strategic decision based on a specific design hypothesis.
-
To stabilize a known bioactive conformation that contains a trans-proline (e.g., a PPII helix), (2S,4R)-4-fluoroproline is an excellent choice due to its pre-organizing effect.[8]
-
To induce or stabilize a β-turn , a cis-favoring analog is required. Azaproline offers the strongest induction with minimal steric perturbation.[11][13] (2S,4S)-4-fluoroproline is also a potent choice driven by stereoelectronic effects.[9]
-
To create a metabolically stable bioisostere without significantly altering the native conformation or cis/trans equilibrium, silaproline is a unique and effective option.[18]
By understanding the fundamental principles of ring pucker and amide isomerism, and by leveraging the distinct mechanisms of action of different analogs, researchers can rationally design peptides with enhanced potency, selectivity, and pharmacokinetic properties. The continued development of novel analogs and synthetic methodologies like proline editing will further expand the toolbox for creating the next generation of peptide-based therapeutics.
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- Synthesis of Peptides Containing Proline Analogues.Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed., [Link]
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- Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability.PMC - NIH, [Link]
- Conformational Preferences of α-Substituted Proline Analogues.PMC - NIH, [Link]
- Impact of Cis-proline analogs on peptide conformation.
- Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.Biochemistry, [Link]
- Influence of Silaproline on Peptide Conformation and Bioactivity.Journal of the American Chemical Society, [Link]
- Up-puckering and down-puckering conformations of the proline ring.
- Investigating proline puckering states in diproline segments in proteins.PubMed, [Link]
- Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.
- Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides.
- Investigating proline puckering states in diproline segments in proteins.Semantic Scholar, [Link]
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- Proline Deriv
- 3-Substituted Prolines: From Synthesis to Structural Applications,
- Paired Utility of Aza-Amino Acyl Proline and Indolizidinone Amino Acid Residues for Peptide Mimicry: Conception of Prostaglandin F2α Receptor Allosteric Modulators Th
- Rational Design of Protein Stability: Effect of (2S,4R)
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
- Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen.Royal Society of Chemistry, [Link]
- Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs.World Scientific Publishing, [Link]
- Aza-Proline Effectively Mimics L-Proline Stereochemistry in Triple Helical Collagen.Europe PMC, [Link]
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- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.Raines Lab - University of Wisconsin-Madison, [Link]
- Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis with Fmoc Chemistry and Aza-Amino Acids with Heteroatomic Side Chains.
- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.PMC - PubMed Central, [Link]
- Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by...
- Designed Peptides with Homochiral and Heterochiral Diproline Templates as Conform
- Proline Analogues.PubMed, [Link]
- A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton.NIH, [Link]
- An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simul
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- 15. Paired Utility of Aza-Amino Acyl Proline and Indolizidinone Amino Acid Residues for Peptide Mimicry: Conception of Prostaglandin F2α Receptor Allosteric Modulators That Delay Preterm Birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aza-proline effectively mimics l-proline stereochemistry in triple helical collagen - Chemical Science (RSC Publishing) [pubs.rsc.org]
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evaluating the influence of the thiomorpholine scaffold on peptide secondary structure
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, the quest for molecules with enhanced stability, specificity, and therapeutic efficacy is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability. At the heart of peptidomimetic design lies the precise control of peptide conformation, particularly the secondary structure—the local, ordered arrangement of the polypeptide backbone. This guide provides an in-depth evaluation of the thiomorpholine scaffold as a tool to influence and stabilize peptide secondary structure, offering a comparative analysis supported by structural principles and experimental methodologies.
The Challenge of Peptide Flexibility and the Rise of Conformational Scaffolds
Peptides are inherently flexible molecules, often adopting a multitude of conformations in solution. While this flexibility is crucial for their biological function, it also presents a significant hurdle in drug design. A flexible peptide can interact with multiple receptors, leading to off-target effects, and is more susceptible to enzymatic degradation. Consequently, a key strategy in peptidomimetic chemistry is the introduction of conformational constraints to lock the peptide into its bioactive conformation.
The thiomorpholine scaffold, a saturated six-membered ring containing both sulfur and nitrogen atoms, has garnered attention as a "privileged scaffold" in medicinal chemistry.[1] Its incorporation into a peptide backbone can significantly restrict the available conformational space, thereby pre-organizing the peptide into a desired secondary structure.
Thiomorpholine as a Dipeptide Isostere: Inducing Turns and Stabilizing Folds
One of the most promising applications of the thiomorpholine scaffold in peptide design is its use as a dipeptide isostere, a chemical entity that mimics the spatial arrangement of two consecutive amino acid residues. By replacing a dipeptide unit with a thiomorpholine-3-carboxylic acid moiety, researchers can introduce a rigid, chair-like conformation into the peptide backbone.[2]
This conformational rigidity is particularly effective in inducing and stabilizing β-turns, which are crucial secondary structural motifs involved in protein folding, molecular recognition, and biological activity.[3][4] A β-turn is a region of a peptide chain where the backbone reverses its direction, a feature often stabilized by an intramolecular hydrogen bond. The fixed geometry of the thiomorpholine ring can orient the flanking peptide chains in a manner that favors the formation of these turns.
Comparative Analysis: Thiomorpholine vs. Other Conformational Constraints
While various strategies exist to constrain peptide conformation, the thiomorpholine scaffold offers a unique combination of features.
| Feature | Thiomorpholine Scaffold | Proline Substitution | Disulfide Bridge |
| Type of Constraint | Local, rigid dipeptide mimic | Single residue constraint, induces kinks | Covalent, long-range constraint |
| Effect on Secondary Structure | Primarily induces β-turns | Induces turns, disrupts helices | Stabilizes global fold, can create loops |
| Synthetic Accessibility | Requires synthesis of specific building blocks | Commercially available amino acid | Requires two cysteine residues and oxidation |
| Chemical Stability | Generally stable | Stable | Susceptible to reduction |
Table 1: Comparison of Conformational Constraints in Peptides.
The primary advantage of the thiomorpholine scaffold lies in its ability to act as a localized and predictable turn-inducer. Unlike proline, which can still allow for some degree of flexibility, the thiomorpholine ring imposes a more defined geometry. Compared to disulfide bridges, which constrain the overall fold, the thiomorpholine scaffold allows for more targeted modifications of specific regions of the peptide.
Experimental Evaluation of Secondary Structure: A Methodological Overview
To experimentally validate the influence of the thiomorpholine scaffold on peptide secondary structure, a combination of spectroscopic techniques is typically employed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution.[1] Different secondary structures (α-helix, β-sheet, β-turn, and random coil) exhibit distinct CD spectra in the far-UV region (190-250 nm).
-
α-helix: Characterized by two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-sheet: Shows a single negative band around 218 nm and a positive band around 195 nm.
-
β-turn: CD spectra of β-turns are more varied but often show a weak negative band around 220-230 nm and a positive band around 205 nm.[5][6]
-
Random Coil: Typically displays a strong negative band below 200 nm.
By comparing the CD spectrum of a native peptide with its thiomorpholine-modified counterpart, one can qualitatively and quantitatively assess the change in secondary structure content. An increase in the characteristic signals for β-turns would provide strong evidence for the turn-inducing properties of the thiomorpholine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the three-dimensional structure and dynamics of peptides in solution. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are particularly powerful for determining peptide conformation.
-
Chemical Shifts: The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and can provide initial clues about the secondary structure. For the thiomorpholine ring, the protons adjacent to the sulfur atom are expected to appear at a higher field (around 2.8 ppm) compared to those adjacent to the nitrogen (around 3.1 ppm), reflecting the lower electronegativity of sulfur.[7]
-
Nuclear Overhauser Effect (NOE): NOESY experiments detect through-space interactions between protons that are close in proximity (< 5 Å). The pattern of NOE cross-peaks is highly diagnostic of secondary structure. For a β-turn, specific NOEs between protons of adjacent residues in the turn are expected. The presence of strong NOEs between the α-proton of residue i and the amide proton of residue i+2 or i+3 would be indicative of a turn conformation.
By assigning the NMR spectra of both the native and thiomorpholine-containing peptides and analyzing the chemical shifts and NOE patterns, a detailed picture of their solution structures can be constructed and compared.
Experimental Protocols
Synthesis of Thiomorpholine-Containing Peptides
The synthesis of peptides incorporating a thiomorpholine scaffold typically involves the use of a protected thiomorpholine-3-carboxylic acid building block.[8] This can be incorporated into a standard solid-phase peptide synthesis (SPPS) protocol.
Step-by-Step Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (or the Fmoc-protected thiomorpholine-3-carboxylic acid) to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Wash: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region.
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes. Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5).
-
Blank Measurement: Record a baseline spectrum of the buffer using the same cuvette that will be used for the samples.
-
Sample Measurement: Record the CD spectrum of each peptide sample.
-
Data Processing: Subtract the baseline spectrum from each sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where mdeg is the measured ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Secondary Structure Estimation: Use deconvolution software (e.g., CDPro, K2D3) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the processed CD spectra.
Conclusion: A Rigid Scaffold for Rational Peptide Design
The thiomorpholine scaffold represents a valuable tool in the arsenal of the medicinal chemist for the rational design of peptidomimetics. Its inherent conformational rigidity allows for the predictable induction of β-turn secondary structures, a critical element in many biologically active peptides. By providing a stable and well-defined conformational constraint, the thiomorpholine scaffold can lead to peptides with improved metabolic stability, enhanced receptor binding affinity, and increased selectivity. The experimental techniques of CD and NMR spectroscopy provide the necessary means to verify and quantify the structural influence of this versatile scaffold, paving the way for the development of novel peptide-based therapeutics with superior pharmacological profiles.
References
- Bush, C. A., Sarkar, S. K., & Kopple, K. D. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 17(23), 4951–4954.
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- MtoZ Biolabs. (n.d.). How to Interpret a Circular Dichroism.
- Perczel, A., Hollósi, M., & Fasman, G. D. (1992). Quantitative analysis of cyclic beta-turn models. International journal of peptide and protein research, 40(3-4), 241-51.
- RSC Publishing. (2019). Characterization of β-turns by electronic circular dichroism spectroscopy: A coupled molecular dynamics and time-dependent density functional theory computational study.
- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- The Journal of Organic Chemistry. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
- PubMed. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy.
- Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines.
- ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group.
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- PubMed. (2011). An evaluation of peptide-bond isosteres.
- Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development.
- PubMed. (2005). Secondary structures of short peptide chains in the gas phase: double resonance spectroscopy of protected dipeptides.
- Organic & Biomolecular Chemistry. (2021). Constrained beta-amino acid-containing miniproteins.
- ResearchGate. (n.d.). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences.
- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- PubMed. (n.d.). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery.
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- 8. scbt.com [scbt.com]
A Senior Application Scientist's Guide to the Comparative Efficacy of Drug Candidates Synthesized with Different Constrained Amino Acids
For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous journey. The inherent flexibility of peptides, while crucial for their biological function, often leads to poor metabolic stability and reduced receptor affinity. The introduction of constrained amino acids into peptide sequences has emerged as a powerful strategy to overcome these limitations. This guide provides an in-depth technical comparison of the efficacy of drug candidates synthesized with various constrained amino acids, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between specific constraints and the resulting pharmacological profiles, empowering you to make informed decisions in your drug design endeavors.
The Rationale for Conformational Constraint in Peptide Drug Design
Native peptides often exist in a conformational equilibrium, with only a fraction of the population adopting the bioactive conformation required for receptor binding. This conformational flexibility comes at an entropic cost upon binding, thereby reducing the overall binding affinity. Furthermore, the peptide backbone is susceptible to proteolytic degradation, leading to a short in vivo half-life.
Constrained amino acids pre-organize the peptide backbone into a specific secondary structure, such as a β-turn or an α-helix, that mimics the bioactive conformation.[1] This "conformational locking" can lead to:
-
Enhanced Binding Affinity: By reducing the entropic penalty of binding, the peptide can interact with its target receptor with higher affinity.[1]
-
Increased Metabolic Stability: The modified backbone structure can sterically hinder the approach of proteases, rendering the peptide more resistant to enzymatic degradation.[2]
-
Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
-
Enhanced Cell Permeability: In some cases, conformational constraint can improve a peptide's ability to cross cell membranes.[3]
The following sections will delve into a comparative analysis of different classes of constrained amino acids and their impact on the efficacy of peptide-based drug candidates.
Comparative Efficacy Analysis: A Data-Driven Approach
The choice of a constrained amino acid is a critical decision in the design of a peptidomimetic. The following table summarizes the comparative efficacy of drug candidates synthesized with different types of constrained amino acids, highlighting key performance metrics.
| Drug Candidate/Peptide Analog | Constrained Amino Acid Type | Target | Key Efficacy Improvement | Reference |
| Somatostatin Analog | D-Amino Acid (D-Trp) | Somatostatin Receptors | Increased in vivo half-life from minutes to 1.5 hours.[4] | [4] |
| α-Conotoxin RgIA Analog | Head-to-tail cyclization | α9α10 nicotinic acetylcholine receptor | Improved stability and activity.[5] | [5] |
| BH3 Helix Mimetic | Hydrocarbon Stapling | Bcl-2 family proteins | Enhanced helicity and cell permeability, enabling in vivo activation of apoptosis.[5] | [5] |
| Anginex Analog | β-Amino Acid Substitution | Integrins | Retention of anti-angiogenic activity with altered backbone.[6] | [6] |
| PD-L1 Antagonist (BMS-986189) | N-Methylated Amino Acid | PD-1/PD-L1 | Dramatically improved residence time on the target.[3] | [3] |
In-Depth Analysis of Constrained Amino Acid Classes
D-Amino Acid Substitution: A Simple yet Effective Strategy
The substitution of a naturally occurring L-amino acid with its D-enantiomer is one of the simplest and most effective methods to enhance metabolic stability.[4] Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids.
Case Study: Octreotide
A prime example is the synthetic somatostatin analog, octreotide. By replacing L-tryptophan with D-tryptophan, the in vivo half-life was extended from a few minutes for the native peptide to 1.5 hours for octreotide.[4] This simple modification, combined with other strategic substitutions, transformed a transient signaling molecule into a successful therapeutic agent.
N-Methylated Amino Acids: Enhancing Stability and Permeability
N-methylation, the addition of a methyl group to the backbone amide nitrogen, provides steric hindrance against proteolytic enzymes and can also improve cell permeability by reducing the number of hydrogen bond donors.[7]
Impact on Oral Bioavailability: The use of N-methylated amino acids has shown promise in enhancing the oral bioavailability of peptides, a significant challenge in peptide drug development.[7]
Lactam-Bridged Amino Acids: Inducing Turns and Helices
Lactam bridges are cyclic structures formed between the side chains of two amino acids, such as aspartic acid and lysine. These bridges are highly effective at inducing and stabilizing secondary structures like β-turns and α-helices.[8]
Workflow for Designing Lactam-Bridged Peptides:
Caption: Workflow for developing lactam-bridged peptide therapeutics.
Hydrocarbon Stapling: Stabilizing α-Helical Peptides
Many protein-protein interactions are mediated by α-helical domains. "Stapled" peptides utilize a synthetic brace, typically a hydrocarbon chain, to lock a peptide into an α-helical conformation.[5][9] This strategy has been particularly successful in developing inhibitors of intracellular protein-protein interactions.
Mechanism of Action:
Caption: Stapled peptides exhibit higher affinity for their targets.
Experimental Protocols for Comparative Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential.
Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides
Protocol:
-
Resin Preparation: Swell the appropriate solid support resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU.[1]
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid, including the constrained amino acid building blocks.
-
On-Resin Cyclization (for cyclic peptides): For lactam-bridged peptides, perform the cyclization reaction while the peptide is still attached to the resin.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
In Vitro Receptor Binding Assay (Competitive Binding)
Protocol:
-
Preparation of Membranes: Prepare cell membrane fractions from cells overexpressing the target receptor.
-
Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind to the receptor.
-
Competitive Binding: In parallel, incubate the membranes and radioligand with increasing concentrations of the constrained peptide candidates.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Plasma Stability Assay
Protocol:
-
Peptide Incubation: Incubate the constrained peptide candidates at a known concentration in fresh human plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the plasma-peptide mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant for the remaining intact peptide using LC-MS/MS.
-
Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t1/2) of the peptide in plasma.
Conclusion and Future Outlook
The incorporation of constrained amino acids is a cornerstone of modern peptide drug design, offering a versatile toolkit to enhance the efficacy, stability, and overall drug-like properties of peptide therapeutics.[10][11] As our understanding of the structural requirements for receptor binding and protease resistance deepens, we can expect the development of even more sophisticated and effective constrained amino acids. The continued integration of computational modeling with empirical testing will further accelerate the design-build-test cycle, paving the way for a new generation of highly potent and specific peptide-based drugs.[12]
References
- Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- Protein synthesis with conformationally constrained cyclic dipeptides. PMC - NIH.
- Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
- Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. MDPI.
- Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central.
- Constrained Peptides in Drug Discovery and Development. SciSpace.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
- Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc.
- Constrained beta-amino acid-containing miniproteins. RSC Publishing.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Main methods and tools for peptide development based on protein-protein interactions (PPIs). ChemRxiv.
- Proteins & Peptides In Vitro Potency Assay.
- Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A System
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- comparative analysis of different peptide synthesis methods. Benchchem.
- Introduction to Peptide Synthesis Methods. Bachem.
- Small Change – Big Difference: Influence of Single Amino Acids on Drug Disposition.
- Optimization Strategies for the Stability of Peptides In Vivo.
- Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Comput
- Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability.
- Strategic Approaches to Optimizing Peptide ADME Properties. PMC - PubMed Central.
- Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. NIH.
- Applications of unnatural amino acids in drug design. Benchchem.
- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
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Safety Operating Guide
Navigating the Disposal of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The proper disposal of laboratory chemicals is a critical, yet often overlooked, aspect of our work that underpins the safety of our personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid, ensuring that your laboratory practices remain at the forefront of safety and regulatory compliance.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to safety data sheets (SDS), this compound is classified as a hazardous substance.[1][2][3]
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]
Due to these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a laboratory coat.[2][4] All handling of the solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[5][6] It should never be disposed of down the drain or in regular solid waste streams.[5][6][7]
Step 1: Waste Collection and Container Selection
-
Initial Containment: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, chemically compatible waste container.[4][8] The original container, if in good condition, is an ideal choice for surplus or expired material.[7]
-
Container Material: Use a high-density polyethylene (HDPE) or glass container that is free from damage or deterioration and has a secure, leak-proof closure.[9] Given the acidic nature of the carboxylic acid functional group, metal containers should be avoided.[10]
-
Solid vs. Liquid Waste: If disposing of a solution, collect it in a designated liquid waste container. Do not mix solid and liquid waste in the same container unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance step and essential for the safety of all laboratory personnel and waste handlers.[8][9] The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[9]
-
An accurate list of all chemical constituents in the container, including solvents and their approximate concentrations.
-
The date when waste was first added to the container (generation start date).[9]
-
Your name, laboratory, and contact information.
-
Applicable hazard warnings (e.g., "Irritant").[9]
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the properly labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]
-
Incompatible Wastes: It is crucial to segregate incompatible wastes to prevent dangerous chemical reactions.[4][6][7] Store this acidic waste separately from bases. Also, keep it away from oxidizing agents.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6]
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste.[6][7][8] Evaporation of waste is not a permissible disposal method.[5][6]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers, though institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7][8]
-
Licensed Disposal Service: Your EHS department will work with a licensed hazardous waste disposal service for the final treatment and disposal of the chemical.[4] These professional services are equipped to handle hazardous materials in accordance with all federal, state, and local regulations.[11]
The Rationale Behind the Protocol
The procedural steps outlined above are rooted in established principles of laboratory safety and environmental protection. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, which could potentially lead to the generation of isobutylene and carbon dioxide.[12][13][14] While this reactivity is a cornerstone of its utility in organic synthesis, it does not alter the fundamental requirement to dispose of the parent compound as hazardous waste. The sulfur-containing thiomorpholine core also necessitates careful disposal to prevent environmental contamination.[15] Landfill disposal of sulfur-containing waste, if not managed correctly, can lead to the acidification of soil and groundwater.[15] By adhering to the practice of professional disposal, the responsibility for appropriate treatment and neutralization is transferred to facilities specifically designed for this purpose.
Quantitative Data Summary
| Parameter | Guideline/Information | Source(s) |
| Hazard Classifications | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) | [1][2][3] |
| PPE Requirement | Nitrile gloves, safety glasses/goggles, lab coat | [2][4] |
| Disposal Route | Hazardous chemical waste stream via licensed disposal service | [4][5][6] |
| Prohibited Disposal | Sink/drain disposal, regular trash | [5][6][7] |
| Waste Storage Location | Designated Satellite Accumulation Area (SAA) | [7][8][9] |
| Container Requirements | Chemically compatible (HDPE, glass), leak-proof, securely closed | [7][8][9] |
| Key Labeling Info | "Hazardous Waste", full chemical name, constituents, date, hazards | [9] |
Disposal Workflow Diagram
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
